2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
2-ethylsulfanylpyrimidine-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2OS/c1-2-11-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFSPUASKPCHMEW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NC=C(C=N1)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90390280 | |
| Record name | 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
168.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
876890-28-7 | |
| Record name | 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90390280 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
2-(ethylthio)pyrimidine-5-carbaldehyde CAS number 876890-28-7
An In-depth Technical Guide to 2-(ethylthio)pyrimidine-5-carbaldehyde (CAS 876890-28-7)
Foreword: The Pyrimidine Scaffold in Modern Chemistry
The pyrimidine ring system is a cornerstone of heterocyclic chemistry, most famously as a core component of the nucleobases cytosine, thymine, and uracil, which constitute the building blocks of nucleic acids.[1][2] Beyond this fundamental biological role, the pyrimidine scaffold is a privileged structure in medicinal chemistry, appearing in a vast array of therapeutic agents with activities spanning antiviral, anticancer, antifungal, and antihypertensive applications.[2][3][4] The strategic functionalization of the pyrimidine ring allows for the fine-tuning of steric and electronic properties, enabling precise interactions with biological targets. This guide focuses on a specific, highly functionalized derivative, this compound, a versatile building block poised for significant application in drug discovery and materials science.
Core Compound Analysis: this compound
This compound is a trifunctional heterocyclic compound. Its structure is characterized by:
-
A central pyrimidine core, an aromatic 1,3-diazine ring that imparts specific electronic and geometric properties.
-
An ethylthio (-SCH₂CH₃) group at the C2 position. The sulfur atom can influence the electronic nature of the ring and provides a potential site for modification (e.g., oxidation).
-
A carbaldehyde (-CHO) group at the C5 position. This aldehyde is a highly versatile synthetic handle, enabling a multitude of subsequent chemical transformations.
This unique combination of functional groups makes the molecule an attractive intermediate for building complex molecular architectures.[5][6]
Physicochemical and Spectroscopic Profile
The fundamental properties of this compound are summarized below. While detailed, peer-reviewed spectroscopic data is not publicly available, a theoretical analysis based on its structure allows for the prediction of key characterization signals.
| Property | Value | Source(s) |
| CAS Number | 876890-28-7 | [7][8] |
| Molecular Formula | C₇H₈N₂OS | [6][7] |
| Molecular Weight | 168.22 g/mol | [7] |
| Appearance | Yellow crystalline powder | [6] |
| Melting Point | 64 - 66 °C | [6] |
| IUPAC Name | This compound | [7] |
Predicted Spectroscopic Signatures:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals: a singlet for the aldehydic proton (δ ≈ 9.5-10.5 ppm), two singlets or an AB quartet for the two non-equivalent pyrimidine ring protons, a quartet for the methylene (-CH₂-) protons of the ethyl group (δ ≈ 3.0-3.5 ppm), and a triplet for the methyl (-CH₃) protons (δ ≈ 1.2-1.5 ppm).
-
¹³C NMR: The carbon NMR would feature a characteristic downfield signal for the aldehyde carbonyl carbon (δ ≈ 185-200 ppm), along with signals for the aromatic carbons of the pyrimidine ring and the aliphatic carbons of the ethyl group.
-
Infrared (IR) Spectroscopy: The IR spectrum would be dominated by a strong carbonyl (C=O) stretching vibration from the aldehyde group, typically appearing in the range of 1680-1710 cm⁻¹.[9] Additional characteristic peaks would include C-H stretches, C=N and C=C stretches from the aromatic ring, and C-S stretching vibrations.[9]
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of 168.22, along with characteristic fragmentation patterns involving the loss of the ethyl and aldehyde moieties.
Synthesis and Mechanistic Considerations
While a specific, dedicated synthesis for this compound is not extensively documented in peer-reviewed literature, a robust and logical synthetic strategy can be designed by combining well-established reactions for pyrimidine functionalization. The most logical approach involves the formylation of a pre-functionalized 2-(ethylthio)pyrimidine precursor.
Proposed Synthetic Workflow
A highly plausible two-step synthesis would begin with a commercially available pyrimidine derivative, such as 2-chloropyrimidine or 2-mercaptopyrimidine. The Vilsmeier-Haack reaction is the method of choice for the formylation step, as it is a powerful and widely used technique for introducing aldehyde groups onto electron-rich aromatic and heteroaromatic systems.[10][11][12][13]
Sources
- 1. growingscience.com [growingscience.com]
- 2. gsconlinepress.com [gsconlinepress.com]
- 3. Synthesis, Reactions and Medicinal Uses of Pyrimidine | Pharmaguideline [pharmaguideline.com]
- 4. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. This compound | C7H8N2OS | CID 3160968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 876890-28-7|this compound|BLD Pharm [bldpharm.com]
- 9. researchgate.net [researchgate.net]
- 10. ijpcbs.com [ijpcbs.com]
- 11. mdpi.com [mdpi.com]
- 12. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 13. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
2-(ethylthio)pyrimidine-5-carbaldehyde IUPAC name and synonyms
An In-Depth Technical Guide to 2-(Ethylthio)pyrimidine-5-carbaldehyde: A Versatile Scaffold in Modern Chemistry
Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, medicinal chemists, and professionals in drug development on the chemical intermediate, this compound. We will delve into its fundamental properties, synthetic utility, and its role as a pivotal building block in the creation of biologically active molecules, supported by practical, field-proven insights and methodologies.
Core Compound Identification and Properties
Nomenclature and Structure
The molecule at the core of this guide is identified by several names, reflecting its structure—a pyrimidine ring functionalized with an ethylthio group at the 2-position and a formyl (carbaldehyde) group at the 5-position.
-
IUPAC Name: 2-ethylsulfanylpyrimidine-5-carbaldehyde.
-
CAS Number: 876890-28-7.
-
Common Synonyms: 2-(Ethylthio)-5-pyrimidinecarbaldehyde, 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde.
The structural arrangement of these functional groups is critical to the compound's reactivity and utility. The electron-withdrawing nature of the pyrimidine ring and the aldehyde group influences the chemical behavior of the entire molecule, while the ethylthio group at the 2-position serves as a key modifiable site.
Physicochemical Characteristics
Understanding the physical and chemical properties is paramount for its effective use in synthesis, including handling, storage, and reaction setup. All quantitative data are summarized in Table 1 for clarity.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂OS | |
| Molecular Weight | 168.22 g/mol | |
| Appearance | Yellow crystalline powder | |
| Melting Point | 64 - 66 °C | |
| InChIKey | GFSPUASKPCHMEW-UHFFFAOYSA-N | |
| SMILES | CCSC1=NC=C(C=N1)C=O |
Note: These values are compiled from publicly available databases and supplier specifications and should be confirmed by internal analysis.
The Role in Synthetic Chemistry: A Chemist's Perspective
The utility of this compound stems from its dual reactivity. The aldehyde function is a classic electrophilic site for carbon-carbon bond formation, while the ethylthio group provides a versatile handle for further diversification.
Key Reactions and Mechanistic Insights
-
Reactions at the Aldehyde Group: The formyl group is highly susceptible to nucleophilic addition and condensation reactions. This is the primary pathway for extending the molecular framework. Common transformations include Knoevenagel condensations, Wittig reactions, and reductive aminations, allowing for the introduction of complex side chains essential for modulating biological activity. The choice of a mild base in condensation reactions is crucial to prevent undesired side reactions with the pyrimidine core.
-
Modification of the Ethylthio Group: The 2-position of the pyrimidine ring is electron-deficient, making the ethylthio group a competent leaving group in nucleophilic aromatic substitution (SNAr) reactions. This allows for its displacement by various nucleophiles, such as amines or alcohols, to generate diverse libraries of 2-substituted pyrimidines. This substitution is a cornerstone of modern medicinal chemistry, as exemplified by the synthesis of numerous kinase inhibitors where a substituted amine is attached at this position to interact with the hinge region of the enzyme's ATP-binding pocket.
Plausible Synthetic Workflow
While multiple proprietary methods exist, a general and robust synthesis can be conceptualized based on established pyrimidine chemistry. The following workflow illustrates a logical, multi-step synthesis, providing a self-validating pathway through the characterization of key intermediates.
Caption: Plausible synthetic workflow for this compound.
This protocol describes a plausible and robust method for synthesizing the title compound.
-
Core Synthesis (Step 1):
-
To a solution of sodium ethoxide (1.1 eq) in absolute ethanol, add S-ethylisothiourea hydrobromide (1.0 eq) and stir for 30 minutes at room temperature.
-
Add 1,1,3,3-tetramethoxypropane (1.05 eq) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Causality Check: The basic conditions facilitate the cyclocondensation reaction, which is a standard and efficient method for forming the pyrimidine ring from 1,3-dicarbonyl equivalents and thiourea derivatives.
-
Upon completion, cool the reaction, neutralize with acetic acid, and concentrate under reduced pressure. The resulting residue containing 2-(ethylthio)pyrimidine is carried forward.
-
-
Formylation (Step 2):
-
Prepare the Vilsmeier reagent by slowly adding phosphorus oxychloride (POCl₃, 1.5 eq) to ice-cold N,N-dimethylformamide (DMF, 3.0 eq) with vigorous stirring.
-
Dissolve the crude 2-(ethylthio)pyrimidine from Step 1 in DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
Allow the reaction to warm to room temperature and then heat to 60-70°C for 2-4 hours. The Vilsmeier-Haack reaction is an electrophilic substitution that is highly effective for introducing formyl groups onto electron-rich or activated heterocyclic systems.[1]
-
Causality Check: The pyrimidine ring, activated by the electron-donating ethylthio group, is susceptible to electrophilic attack at the C5 position by the Vilsmeier reagent (a chloromethyliminium salt).
-
Monitor reaction completion by TLC.
-
-
Work-up and Purification (Step 3):
-
Cool the reaction mixture and pour it carefully onto crushed ice containing sodium bicarbonate to neutralize the excess acid and hydrolyze the intermediate iminium salt to the final aldehyde.
-
The resulting precipitate is collected by filtration, washed with cold water, and dried.
-
Purify the crude solid by column chromatography on silica gel using a hexane-ethyl acetate gradient.
-
Self-Validation: The purity of the final product should be assessed by melting point determination and confirmed by spectroscopic methods (¹H NMR, ¹³C NMR, IR, and Mass Spectrometry) to ensure the structure is consistent with the target compound.
-
Applications in Drug Discovery and Agrochemicals
This compound is not typically an active pharmaceutical ingredient (API) itself but rather a high-value intermediate. Its structure is a privileged scaffold, found within molecules exhibiting a wide range of biological activities.
Scaffold for Kinase Inhibitors
The pyrimidine core is a well-established "hinge-binding" motif in many FDA-approved kinase inhibitors. Derivatives of 2-(ethylthio)pyrimidine are frequently synthesized and screened for inhibitory activity against various kinases implicated in cancer and inflammatory diseases. The general strategy involves replacing the ethylthio group with a substituted aniline or other nitrogen-containing heterocycle.
Precursor for Antiviral and Antimicrobial Agents
Pyrimidine derivatives are foundational to life (as components of DNA and RNA) and, unsurprisingly, their analogs can interfere with viral and microbial replication. The aldehyde group can be elaborated into structures that mimic natural nucleosides or other essential metabolites, leading to potent antiviral or antibacterial effects.
Table 2: Illustrative Biological Activities of Related 2-Alkylthiopyrimidine Derivatives
| Compound Class | Target/Activity | Example IC₅₀ / Activity | Reference |
| Pyrazolo[1,5-a]pyrimidines | PI3Kδ Inhibitors | IC₅₀ values in the nanomolar range | |
| Aminopyrimidines | VEGFR-2 Inhibitors | IC₅₀ = 0.53 µM (Compound 12b) | |
| Thiazolo[3,2-c]pyrimidines | CDK-1 Inhibitors | IC₅₀ = 5 µM | |
| Aminopyrimidines | Anti-proliferative (Glioblastoma) | EC₅₀ = 4 - 8 µM |
Note: This table provides examples from related pyrimidine classes to illustrate the therapeutic potential of the core scaffold. The specific activities of direct derivatives of this compound would require dedicated screening.
Experimental Protocols for Biological Evaluation
To assess the potential of novel derivatives synthesized from this compound, standardized biological assays are essential.
Protocol: In Vitro Enzyme Inhibition Screening (General Kinase Assay)
This protocol provides a framework for determining the half-maximal inhibitory concentration (IC₅₀), a key measure of inhibitor potency.
-
Reagent Preparation:
-
Prepare a 10 mM stock solution of the test compound (synthesized derivative) in 100% DMSO.
-
Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35).
-
Prepare solutions of the target kinase and its specific substrate in the assay buffer. Optimal concentrations must be determined empirically.
-
-
Assay Procedure:
-
In a 96-well plate, perform serial dilutions of the test compound stock solution in assay buffer to create a range of concentrations (e.g., 100 µM to 1 nM).
-
Control Wells: Include wells with no inhibitor (0% inhibition, vehicle control) and wells with no enzyme (100% inhibition, background control).
-
Add the kinase solution to each well and incubate for 10 minutes at room temperature to allow the inhibitor to bind.
-
Initiate the reaction by adding the substrate and ATP mixture.
-
Incubate for a defined period (e.g., 60 minutes) at 30°C.
-
Stop the reaction and measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader.
-
-
Data Analysis:
-
Subtract the background control signal from all other readings.
-
Normalize the data by setting the vehicle control as 100% enzyme activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to calculate the IC₅₀ value.
-
Caption: Workflow for a typical in vitro enzyme inhibition assay.
Safety, Handling, and Storage
As a research chemical, this compound must be handled with appropriate precautions.
-
Hazard Identification: This compound is harmful if swallowed, causes skin irritation, and serious eye irritation. It may also cause respiratory irritation.
-
Personal Protective Equipment (PPE): Always use a chemical fume hood. Wear safety glasses, a lab coat, and nitrile gloves.
-
Storage: Store in a cool, dry, well-ventilated area away from incompatible substances. Recommended storage is at 0-8°C.
-
Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.
Conclusion
This compound is a compound of significant strategic value in synthetic and medicinal chemistry. Its well-defined reactive sites—the aldehyde and the ethylthio group—provide a robust platform for the generation of diverse molecular architectures. For researchers in drug discovery and agrochemical development, this intermediate offers a reliable and versatile starting point for creating novel compounds with high biological potential. A thorough understanding of its properties, reactivity, and handling is the first step toward unlocking its full synthetic utility.
References
- Vilsmeier, A., & Haack, A. (1927). Über die Einwirkung von Halogenphosphor auf Alkyl-formanilide. Eine neue Methode zur Darstellung sekundärer und tertiärer p-Alkylamino-benzaldehyde. Berichte der deutschen chemischen Gesellschaft (A and B Series), 60(1), 119-122. [Link]
- Khafagy, M. A., et al. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ChemProc, 16(1), 104. [Link]
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Sondhi, S. M., et al. (2005). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 13(9), 3185-3195. [Link]
- El-Sayed, N. N. E., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1279-1297. [Link]
- Di Cocco, M. E., et al. (2021). Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. Molecules, 26(3), 771. [Link]
- Rusinov, I. G., et al. (2021). Design, Synthesis, and Development of pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors: Part I—Indole Derivatives. Pharmaceuticals, 14(10), 1047. [Link]
Sources
An In-depth Technical Guide to 2-(ethylthio)pyrimidine-5-carbaldehyde: Synthesis, Properties, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(ethylthio)pyrimidine-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug development. As a functionalized pyrimidine, it belongs to a class of compounds that are central to the structure of nucleobases, vitamins, and a vast array of therapeutic agents.[1] The presence of three key functional moieties—the electron-deficient pyrimidine ring, a reactive aldehyde group, and a modifiable ethylthio substituent—makes this compound a strategic precursor for synthesizing complex molecular architectures. Its role as a key intermediate is particularly noted in the development of novel kinase inhibitors, agrochemicals, and other biologically active molecules.[1][2] This guide provides a comprehensive overview of its chemical properties, a detailed synthesis protocol, spectroscopic characterization, and its proven applications in synthetic chemistry.
Physicochemical and Structural Properties
This compound is typically supplied as a yellow crystalline powder.[3] Its core structure consists of a pyrimidine ring substituted at the 2-position with an ethylthio group (-SCH₂CH₃) and at the 5-position with a formyl group (-CHO).
| Property | Value | Source(s) |
| Molecular Formula | C₇H₈N₂OS | [4] |
| Molecular Weight | 168.22 g/mol | [4] |
| IUPAC Name | 2-ethylsulfanylpyrimidine-5-carbaldehyde | [4] |
| CAS Number | 876890-28-7 | |
| Appearance | Yellow crystalline powder | [3] |
| Melting Point | 64 - 66 °C | [3] |
| SMILES | CCSC1=NC=C(C=N1)C=O | [4] |
| InChI Key | GFSPUASKPCHMEW-UHFFFAOYSA-N |
Synthesis and Mechanism: The Vilsmeier-Haack Reaction
The most common and efficient method for the synthesis of this compound is the Vilsmeier-Haack reaction.[5] This reaction facilitates the formylation of electron-rich aromatic and heteroaromatic compounds. The precursor, 2-(ethylthio)pyrimidine, is sufficiently electron-rich to undergo electrophilic substitution at the C5 position.
The process involves two main stages:
-
Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with phosphorus oxychloride (POCl₃) to form the electrophilic chloroiminium salt, known as the Vilsmeier reagent.
-
Electrophilic Aromatic Substitution: The 2-(ethylthio)pyrimidine attacks the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous workup yields the final aldehyde product.
Caption: Synthesis via the Vilsmeier-Haack Reaction.
Experimental Protocol: Vilsmeier-Haack Formylation
Disclaimer: This protocol is a representative procedure and should be adapted and optimized based on laboratory conditions and scale.
-
Reagent Preparation: In a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., nitrogen), add anhydrous N,N-dimethylformamide (DMF). Cool the flask to 0 °C using an ice bath.
-
Vilsmeier Reagent Formation: Slowly add phosphorus oxychloride (POCl₃) (1.1 - 1.5 equivalents) dropwise to the stirred DMF, ensuring the internal temperature remains below 5 °C. Stir the mixture at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-(ethylthio)pyrimidine (1.0 equivalent) in anhydrous DMF and add it dropwise to the pre-formed Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 60-80 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting material is consumed (typically 4-8 hours).[6]
-
Workup and Quenching: Cool the reaction mixture to 0 °C and carefully pour it onto crushed ice. Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate or dichloromethane (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure this compound.[6]
Spectroscopic Characterization
Structural confirmation of this compound is achieved through standard spectroscopic methods. The key expected signals are outlined below.
| ¹H NMR | Chemical Shift (δ, ppm) | Multiplicity | Assignment |
| Aldehyde | ~9.9 - 10.1 | Singlet (s) | -CHO |
| Pyrimidine | ~8.9 - 9.1 | Singlet (s) | H-4, H-6 |
| Methylene | ~3.2 - 3.4 | Quartet (q) | -S-CH₂-CH₃ |
| Methyl | ~1.3 - 1.5 | Triplet (t) | -S-CH₂-CH₃ |
| ¹³C NMR | Chemical Shift (δ, ppm) | Assignment |
| Aldehyde | ~185 - 190 | C=O |
| Pyrimidine | ~170 - 175 | C-2 (C-S) |
| Pyrimidine | ~158 - 162 | C-4, C-6 |
| Pyrimidine | ~120 - 125 | C-5 |
| Methylene | ~25 - 30 | -S-CH₂- |
| Methyl | ~13 - 16 | -CH₃ |
Infrared (IR) Spectroscopy:
-
~1680-1700 cm⁻¹: Strong C=O stretch (aldehyde)
-
~1550-1600 cm⁻¹: C=N and C=C stretching vibrations of the pyrimidine ring
-
~2900-3000 cm⁻¹: C-H stretching of the ethyl group
Chemical Reactivity and Applications in Drug Discovery
The synthetic utility of this compound stems from the reactivity of its aldehyde group, which readily participates in a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.
Key Reactions:
-
Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) to form substituted aminomethylpyrimidines.
-
Wittig Reaction: Olefination with phosphorus ylides to extend the carbon chain and introduce double bonds.
-
Condensation Reactions: Knoevenagel or aldol-type condensations with active methylene compounds to build more complex heterocyclic systems.
Application in the Synthesis of Kinase Inhibitors
The pyrimidine scaffold is a well-established "privileged structure" for the development of protein kinase inhibitors, as it can mimic the adenine core of ATP and form key hydrogen bonds in the kinase hinge region.[7][8] this compound serves as a crucial intermediate for creating libraries of pyrimidine-based compounds for screening against various kinases.
A common synthetic strategy involves the conversion of the aldehyde to a pyrimidine-5-carboxamide. This transformation is central to patented synthetic routes for novel Syk tyrosine kinase inhibitors, which are targets for inflammatory diseases and cancers.[9]
Caption: General workflow for converting the aldehyde to a kinase inhibitor scaffold.
This pathway demonstrates how the aldehyde is first oxidized to a carboxylic acid, which is then coupled with various amines to generate a diverse library of pyrimidine-5-carboxamide derivatives for biological evaluation.
Safety and Handling
This compound is classified as hazardous and requires careful handling in a laboratory setting.
-
GHS Hazard Statements:
-
Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place. Recommended storage temperature is between 0-8°C.[3]
Conclusion
This compound is a high-value synthetic intermediate with a strategic combination of functional groups. Its straightforward synthesis via the Vilsmeier-Haack reaction and the versatile reactivity of its aldehyde function make it an essential tool for medicinal chemists. Its demonstrated utility in building pyrimidine-based scaffolds, particularly for the discovery of novel kinase inhibitors, ensures its continued relevance in the fields of drug discovery and development. Proper handling and storage are essential to ensure safety and maintain the integrity of the compound.
References
- Guo, B., Xue, J.-Y., Li, H.-X., Tan, D.-W., & Lang, J.-P. (2016). Electronic Supplementary Information for: Design of recyclable TEMPO derivatives bearing ionic liquid moiety and NN-bidentate group for highly efficient Cu(I)-catalyzed conversion of alcohols into aldehydes and imines. The Royal Society of Chemistry.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Chem-Impex. (n.d.). 2-(Methylthio)pyrimidine-5-carbaldehyde.
- Chem-Impex. (n.d.). 2-(éthylthio)pyrimidine-5-carbaldéhyde.
- Google Patents. (2000). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
- Request PDF. (2010). Applications of the Vilsmeier reaction in heterocyclic chemistry.
- Beilstein Journals. (2011). An overview of the key routes to the best selling 5-membered ring heterocyclic pharmaceuticals. Beilstein Journal of Organic Chemistry.
- National Institutes of Health. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent.
- Balci, M. (2005). Basic 1H- and 13C-NMR Spectroscopy. Elsevier.
- University of Wisconsin. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- Google Patents. (1999).
- Crescent Chemical Company. (n.d.). This compound.
- de Oliveira, R. B., et al. (2024). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. SpringerLink.
- PubMed. (2025). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023).
- BenchChem. (2025). Technical Support Center: Synthesis of 5-Methoxypyrimidine-2-carbaldehyde.
- Data.gov. (2009).
- BenchChem. (2025). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors.
- MDPI. (2023). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction.
- MDPI. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.
- Royal Society of Chemistry. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Utah Chemistry. (n.d.). 13C DEPT NMR 1D Spectrum.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. crescentchemical.com [crescentchemical.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C7H8N2OS | CID 3160968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. mdpi.com [mdpi.com]
- 9. EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives - Google Patents [patents.google.com]
An In-Depth Technical Guide to 2-(ethylthio)pyrimidine-5-carbaldehyde for Advanced Research
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
2-(ethylthio)pyrimidine-5-carbaldehyde is a specialized organic compound that has garnered significant interest within the pharmaceutical and agrochemical sectors. Its strategic importance lies in its unique molecular architecture: a pyrimidine ring functionalized with both a reactive aldehyde group and an ethylthio substituent. This combination makes it a highly versatile intermediate for the synthesis of a wide array of more complex, biologically active molecules.[1][2][3] The pyrimidine core is a well-established "privileged scaffold" in medicinal chemistry, forming the backbone of numerous therapeutic agents, including kinase inhibitors used in oncology.[4][5] The aldehyde at the 5-position serves as a synthetic handle for various carbon-carbon bond-forming reactions, while the ethylthio group at the 2-position can modulate the electronic properties of the ring and can be a site for further chemical modification. This guide provides a comprehensive overview of the known physical, chemical, and safety properties of this compound, intended to support its effective application in research and development.
Section 1: Core Molecular and Physical Properties
A thorough understanding of the fundamental properties of a chemical reagent is paramount for its successful application in synthesis and analysis. This section details the key identifiers and physico-chemical characteristics of this compound.
Nomenclature and Identifiers
-
Systematic IUPAC Name: this compound[6]
-
Common Synonyms: 2-Ethylsulfanyl-pyrimidine-5-carbaldehyde[6]
-
CAS Number: 876890-28-7[3]
-
Molecular Formula: C₇H₈N₂OS[3]
-
Molecular Weight: 168.22 g/mol [6]
-
InChI: 1S/C7H8N2OS/c1-2-11-7-8-3-6(5-10)4-9-7/h3-5H,2H2,1H3
-
InChIKey: GFSPUASKPCHMEW-UHFFFAOYSA-N
-
SMILES: O=C([H])C1=CN=C(SCC)N=C1
Physical and Spectroscopic Data
The physical state and spectral characteristics are critical for identification, purity assessment, and predicting behavior in various experimental setups.
| Property | Value | Source(s) |
| Appearance | Yellow crystalline powder | [3] |
| Melting Point | 64 - 66 °C | [3] |
| Boiling Point | Data not available | |
| Solubility | Data in specific solvents not explicitly detailed in reviewed literature. General solubility in organic solvents is expected due to its structure. | |
| ¹H NMR | Predicted: Resonances for the ethyl group (triplet and quartet), aldehyde proton (singlet), and pyrimidine ring protons are expected. | |
| ¹³C NMR | Predicted: Signals for the ethyl carbons, pyrimidine ring carbons, and a downfield signal for the aldehyde carbonyl carbon are anticipated. | |
| FT-IR | Predicted: Characteristic peaks for C=O (aldehyde) stretching, C-H stretching (aromatic and aliphatic), C=N, and C-S stretching are expected. | |
| Mass Spec. | Predicted: A molecular ion peak corresponding to the molecular weight is expected, with fragmentation patterns related to the loss of the ethyl and aldehyde groups. |
Note: While specific, experimentally verified spectra for this compound were not found in the reviewed literature, data for closely related pyrimidine derivatives suggest characteristic shifts and patterns that can be used for preliminary identification.[7]
Section 2: Chemical Properties and Reactivity
The synthetic utility of this compound is primarily dictated by the reactivity of its aldehyde functional group. This group is an electrophilic center, readily participating in a variety of classical organic reactions.
Nucleophilic Addition and Condensation Reactions
The aldehyde group is highly susceptible to nucleophilic attack, making it an ideal substrate for reactions that extend the carbon skeleton. This reactivity is fundamental to its role as a building block in the synthesis of larger, more complex molecules.[2]
-
Knoevenagel Condensation: This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base. The initial adduct undergoes dehydration to form a new carbon-carbon double bond. This is a powerful method for creating α,β-unsaturated systems, which are themselves versatile synthetic intermediates.
-
Wittig Reaction: The Wittig reaction provides a reliable method for converting aldehydes into alkenes. It involves the reaction of the aldehyde with a phosphorus ylide (a Wittig reagent). The geometry of the resulting alkene can often be controlled by the nature of the ylide used.[4]
Experimental Protocol: Generalized Knoevenagel Condensation
Causality: This protocol exemplifies a common strategy for C-C bond formation at the 5-position of the pyrimidine ring. The choice of a weak base like piperidine is crucial to deprotonate the active methylene compound without promoting self-condensation of the aldehyde. The reaction is often driven to completion by the removal of water.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a condenser, dissolve this compound (1 equivalent) and an active methylene compound (e.g., malononitrile, 1.1 equivalents) in a suitable solvent such as ethanol or toluene.
-
Catalyst Addition: Add a catalytic amount of a weak base, such as piperidine or triethylamine (0.1 equivalents).
-
Reaction Execution: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC). The reaction time can vary from a few hours to overnight depending on the reactivity of the substrates.
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent is removed under reduced pressure, and the crude product is purified by recrystallization or column chromatography.
Synthesis of Bioactive Molecules: A Gateway to Kinase Inhibitors
The pyrimidine scaffold is a cornerstone in the design of kinase inhibitors, a class of drugs that has revolutionized cancer therapy. Many of these inhibitors function by mimicking ATP and binding to the kinase hinge region, a feat for which the pyrimidine structure is well-suited.[4] this compound serves as a key intermediate in the synthesis of precursors to these complex molecules. For instance, it can be used to build substituted pyrimidine rings that are later incorporated into drugs structurally analogous to Dasatinib, a potent tyrosine kinase inhibitor.[8][9]
The general synthetic logic involves using the aldehyde to introduce further complexity and functionality, which ultimately contributes to the molecule's ability to bind with high affinity and selectivity to the target kinase.
Logical Workflow: Synthesis of a Kinase Inhibitor Precursor
Caption: Synthetic pathway from the aldehyde to a potential kinase inhibitor.
Section 3: Synthesis and Purification
For this particular molecule, a plausible retrosynthetic analysis would suggest starting materials such as a functionalized three-carbon aldehyde precursor and S-ethylisothiourea.
Plausible Synthetic Route:
-
Starting Materials: A 1,3-dicarbonyl compound or a related α,β-unsaturated carbonyl compound bearing the desired aldehyde or a protected aldehyde functionality.
-
Cyclization: Condensation with S-ethylisothiourea in the presence of a base (e.g., sodium ethoxide in ethanol). The reaction involves the formation of the pyrimidine ring through a series of nucleophilic additions and dehydrations.
-
Purification: The crude product would likely be purified using standard laboratory techniques such as recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate) or silica gel column chromatography to achieve the desired purity of ≥95%.[3]
Section 4: Safety, Handling, and Storage
As a laboratory chemical, this compound requires careful handling to minimize risk to personnel. The following information is based on globally harmonized system (GHS) classifications.
Hazard Identification
The compound is classified with the following hazard statements:
-
H302: Harmful if swallowed. [6]
-
H315: Causes skin irritation. [6]
-
H319: Causes serious eye irritation. [6]
-
H335: May cause respiratory irritation. [6]
Recommended Handling and Personal Protective Equipment (PPE)
-
Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust or vapors.
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat. Avoid contact with skin.
-
Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.
Storage Recommendations
-
Temperature: Store in a cool place, with commercial suppliers recommending storage at 0-8°C.[3]
-
Conditions: Keep the container tightly closed in a dry and well-ventilated place. Protect from moisture.
Conclusion
This compound is a valuable and versatile intermediate in modern organic synthesis. Its utility is rooted in the reliable reactivity of the aldehyde functional group, which allows for the construction of diverse molecular architectures. For researchers in drug discovery and agrochemical development, this compound offers a strategic entry point for the synthesis of novel pyrimidine-based compounds, particularly those targeting protein kinases. Adherence to appropriate safety protocols is essential when handling this compound. This guide provides the core technical information necessary to leverage the full synthetic potential of this important building block.
References
- Chem-Impex. (n.d.). This compound.
- Chem-Impex. (n.d.). 2-(éthylthio)pyrimidine-5-carbaldéhyde.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- El-Sayed, M. A. A. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Asian Journal of Chemistry. (2016). Design and Synthesis of Novel Dasatinib Analogues.
- Tolba, M. S., Kamal, A. M., & El-Nassag, M. A. (2022). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters, 11(2), 121-144.
- Knoevenagel Condensation. (n.d.). In Wikipedia.
- Organic Reactions. (n.d.). The Knoevenagel Condensation.
- Wittig Reaction. (n.d.). In Wikipedia.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Udayasri, A., Chandrasekhar, M. M., Naga, B. M. V., Varanasi, G., & Ramakrishna, D. S. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9.
- Shevchenko, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272.
- Patil, S. A., et al. (2024). SYNTHESIS OF PYRIMIDINES AND ITS BIO- EVALUATION. ResearchGate.
- Baillache, D. J., & Unciti-Broceta, A. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry, 11(10), 1161-1176.
- Abouzid, K. A. M., et al. (2015). Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. Future Journal of Pharmaceutical Sciences, 1(1), 33-41.
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Eissa, I. H., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
- Elkamhawy, A., et al. (2024). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie.
- Gray, N. S., et al. (2020). Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. Journal of Medicinal Chemistry, 63(15), 8239-8253.
- Sahu, S., et al. (2024). Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review. RSC Advances, 14(18), 12623-12644.
- Al-Halfi, S. A., et al. (2024). Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals.
- Mamedov, V. A., et al. (2017). Synthesis and Investigation of New Different Pyrimidine-Thiones. Organic Chemistry: Current Research.
- Nassar, I. F., et al. (2015). A convenient synthesis and molecular modeling study of novel pyrazolo[3,4-d]pyrimidine and pyrazole derivatives as anti-tumor agents. Journal of Enzyme Inhibition and Medicinal Chemistry, 30(3), 396-405.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Comprehensive methodologies for synthesizing tricyclic fused pyrimidoquinolines of biological relevance: a review - RSC Advances (RSC Publishing) DOI:10.1039/D5RA00779H [pubs.rsc.org]
- 6. This compound | C7H8N2OS | CID 3160968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. bu.edu.eg [bu.edu.eg]
- 8. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 9. longdom.org [longdom.org]
An In-depth Technical Guide to 2-(ethylthio)pyrimidine-5-carbaldehyde: Reactivity, Functional Groups, and Synthetic Utility
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(Ethylthio)pyrimidine-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal and agricultural chemistry.[1] Its unique molecular architecture, featuring a pyrimidine core substituted with a reactive aldehyde and an ethylthio group, provides a valuable platform for the synthesis of a diverse array of biologically active molecules.[2][3] This guide offers a comprehensive exploration of the chemical reactivity and functional group characteristics of this compound, providing insights into its synthetic applications and the underlying principles that govern its transformations. The strategic positioning of its functional groups makes it a key intermediate in the development of novel therapeutics, including antiviral and anticancer agents.[1][4]
Molecular Structure and Physicochemical Properties
This compound is a yellow crystalline powder with a molecular formula of C₇H₈N₂OS and a molecular weight of 168.22 g/mol .[1]
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂OS | |
| Molecular Weight | 168.22 g/mol | |
| Melting Point | 64 - 66 °C | [1][2] |
| Appearance | Yellow crystalline powder | [1] |
| CAS Number | 876890-28-7 |
The molecule's reactivity is dictated by the interplay of its three key components: the electron-deficient pyrimidine ring, the electrophilic aldehyde group, and the activating ethylthio group.
Synthesis of this compound
A plausible and widely utilized method for the introduction of a formyl group onto an electron-rich heterocyclic ring is the Vilsmeier-Haack reaction.[5][6][7] This reaction employs a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted formamide such as N,N-dimethylformamide (DMF), to effect electrophilic substitution.[8]
Proposed Synthetic Protocol: Vilsmeier-Haack Formylation
Starting Material: 2-(Ethylthio)pyrimidine
Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylformamide (DMF)
Procedure:
-
In a flame-dried, three-necked flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet, cool N,N-dimethylformamide (DMF) to 0 °C in an ice bath.
-
Slowly add phosphorus oxychloride (POCl₃) dropwise to the cooled DMF with vigorous stirring to form the Vilsmeier reagent. The temperature should be maintained below 5 °C during the addition.
-
After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.
-
Add a solution of 2-(ethylthio)pyrimidine in a minimal amount of dry DMF to the freshly prepared Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 80-90 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it onto crushed ice.
-
Neutralize the mixture with a saturated solution of sodium bicarbonate until the pH is approximately 7-8.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford this compound.
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The electron-donating nature of the 2-ethylthio group activates the pyrimidine ring, directing the formylation to the electron-rich C-5 position. The subsequent hydrolysis of the intermediate iminium salt yields the desired aldehyde.
Reactivity of the Functional Groups
The synthetic versatility of this compound stems from the distinct reactivity of its aldehyde and ethylthio functionalities, as well as the pyrimidine ring itself.
The Aldehyde Group: A Gateway to Molecular Complexity
The aldehyde group is a highly reactive electrophilic center, readily undergoing a variety of transformations to extend the carbon skeleton and introduce new functional groups.
The Wittig reaction is a powerful method for the synthesis of alkenes from aldehydes and ketones.[9] It involves the reaction of the aldehyde with a phosphorus ylide (Wittig reagent).[10][11]
General Protocol:
-
Prepare the Wittig reagent in situ by treating a suitable phosphonium salt (e.g., methyltriphenylphosphonium bromide) with a strong base (e.g., n-butyllithium or sodium hydride) in an anhydrous aprotic solvent like THF.
-
Add a solution of this compound to the ylide solution at low temperature (e.g., 0 °C).
-
Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent, dry the organic layer, and purify by chromatography.
Causality: The nucleophilic carbon of the ylide attacks the electrophilic carbonyl carbon of the aldehyde, leading to the formation of an oxaphosphetane intermediate. This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired alkene.
The Knoevenagel condensation is a nucleophilic addition of an active methylene compound to a carbonyl group, followed by dehydration to yield an α,β-unsaturated product.[12][13][14]
General Protocol:
-
Dissolve this compound and an active methylene compound (e.g., malononitrile or ethyl cyanoacetate) in a suitable solvent such as ethanol or toluene.
-
Add a catalytic amount of a weak base, such as piperidine or ammonium acetate.
-
Heat the reaction mixture to reflux and monitor its progress by TLC.
-
Upon completion, cool the reaction mixture and isolate the product by filtration or by removing the solvent and purifying the residue by recrystallization or chromatography.
Causality: The weak base deprotonates the active methylene compound to generate a nucleophilic enolate, which then attacks the aldehyde. The resulting aldol adduct readily undergoes dehydration to form a new carbon-carbon double bond.
The aldehyde can be selectively reduced to the corresponding primary alcohol, 5-(hydroxymethyl)-2-(ethylthio)pyrimidine, using a variety of reducing agents.
General Protocol:
-
Dissolve this compound in a suitable solvent (e.g., methanol or ethanol).
-
Add a mild reducing agent such as sodium borohydride (NaBH₄) in portions at 0 °C.
-
Stir the reaction at room temperature until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of water or a dilute acid.
-
Remove the solvent under reduced pressure and extract the product with an organic solvent.
-
Dry the organic layer and purify the product as needed.
Causality: The hydride from the reducing agent acts as a nucleophile, attacking the carbonyl carbon and reducing the aldehyde to the corresponding alcohol.
Reductive amination allows for the conversion of the aldehyde into a primary, secondary, or tertiary amine. This two-step, one-pot process involves the initial formation of an imine or enamine, which is then reduced in situ.
General Protocol:
-
Dissolve this compound and the desired amine (or ammonia) in a suitable solvent (e.g., methanol or dichloromethane).
-
Add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).
-
Stir the reaction at room temperature until completion.
-
Work up the reaction by adding water and extracting the product.
-
Purify the resulting amine by standard methods.
Causality: The amine reacts with the aldehyde to form an iminium ion intermediate, which is then reduced by the hydride reagent to form the C-N bond of the final amine product.
The Ethylthio Group: A Modifiable Handle
The 2-ethylthio group is more than a passive substituent; it can be chemically modified to alter the electronic properties and biological activity of the pyrimidine core.
The sulfur atom of the ethylthio group can be selectively oxidized to the corresponding sulfoxide or sulfone using various oxidizing agents.[15][16] This transformation can significantly impact the molecule's polarity, solubility, and biological interactions.
General Protocol for Oxidation to Sulfoxide:
-
Dissolve this compound in a suitable solvent like acetic acid or a chlorinated solvent.
-
Add one equivalent of an oxidizing agent, such as hydrogen peroxide (H₂O₂) or meta-chloroperoxybenzoic acid (m-CPBA), at a controlled temperature (often 0 °C to room temperature).[17][18]
-
Monitor the reaction carefully to avoid over-oxidation to the sulfone.
-
Upon completion, quench any excess oxidant and work up the reaction to isolate the sulfoxide.
General Protocol for Oxidation to Sulfone:
-
Use a slight excess (e.g., 2.2 equivalents) of the oxidizing agent (H₂O₂ or m-CPBA).
-
The reaction may require slightly more forcing conditions (e.g., elevated temperature) to achieve complete oxidation.
-
Follow a similar work-up and purification procedure as for the sulfoxide.
Causality: The lone pairs on the sulfur atom are susceptible to attack by electrophilic oxygen from the oxidizing agent. The degree of oxidation (to sulfoxide or sulfone) can be controlled by the stoichiometry of the oxidant and the reaction conditions.
The Pyrimidine Ring: Aromatic Reactivity
The pyrimidine ring is an electron-deficient heterocycle, which influences its reactivity. While electrophilic aromatic substitution is generally difficult, the ring is susceptible to nucleophilic attack, particularly when activated by electron-withdrawing groups. The ethylthio group at the 2-position can also be a leaving group in nucleophilic aromatic substitution reactions under certain conditions.[19]
Spectroscopic Characterization
While a publicly available, fully assigned NMR spectrum for this compound is not readily found in the literature, typical chemical shifts for similar structures can be predicted.
-
¹H NMR: The aldehyde proton is expected to appear as a singlet in the downfield region (δ 9.5-10.5 ppm). The pyrimidine ring protons would likely appear as singlets or doublets between δ 8.0 and 9.5 ppm. The ethyl group would show a quartet for the methylene protons (around δ 3.0-3.5 ppm) and a triplet for the methyl protons (around δ 1.2-1.6 ppm).
-
¹³C NMR: The carbonyl carbon of the aldehyde would be the most downfield signal (δ 180-190 ppm). The carbons of the pyrimidine ring would appear in the aromatic region (δ 120-170 ppm). The methylene and methyl carbons of the ethyl group would be found in the upfield region.
Applications in Drug Discovery and Agrochemicals
The diverse reactivity of this compound makes it a valuable intermediate in the synthesis of a wide range of biologically active compounds.[1]
-
Antiviral Agents: Pyrimidine derivatives are core components of many antiviral drugs.[3][20] The aldehyde functionality of the title compound can be elaborated to introduce side chains that mimic natural nucleosides or interact with viral enzymes.[4]
-
Anticancer Agents: The pyrimidine scaffold is prevalent in many kinase inhibitors and other anticancer agents.[21] The reactivity of this compound allows for the construction of complex molecules that can target specific pathways in cancer cells.
-
Agrochemicals: This compound also serves as a building block for the development of novel herbicides and fungicides.[1]
Conclusion
This compound is a highly functionalized and reactive building block with significant potential in synthetic and medicinal chemistry. A thorough understanding of the reactivity of its aldehyde, ethylthio, and pyrimidine moieties allows for the rational design and synthesis of novel compounds with desired biological activities. The experimental protocols and mechanistic insights provided in this guide are intended to empower researchers to effectively utilize this versatile intermediate in their drug discovery and development endeavors.
References
- References will be compiled and listed here in the final document.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Anti-Covid-19 Drug Analogues: Synthesis of Novel Pyrimidine Thioglycosides as Antiviral Agents Against SARS-COV-2 and Avian Influenza H5N1 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction [mdpi.com]
- 6. ijpcbs.com [ijpcbs.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Research on Wittig Reagents and Their Applications in Organic Synthesis - Oreate AI Blog [oreateai.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Mechanochemical synthesis of Knoevenagel condensation products from biorenewable furaldehydes using crustacean waste-derived chitosan as a sustainable organocatalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Sulfoxide synthesis by oxidation [organic-chemistry.org]
- 16. Sulfone synthesis by oxidation [organic-chemistry.org]
- 17. mdpi.com [mdpi.com]
- 18. mdpi.com [mdpi.com]
- 19. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 20. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 21. Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Chemistry of 2-(ethylthio)pyrimidine-5-carbaldehyde: A Technical Guide to Safe Handling and Application
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This guide provides an in-depth analysis of the safety and handling protocols for 2-(ethylthio)pyrimidine-5-carbaldehyde, a key intermediate in pharmaceutical and agrochemical synthesis.[1][2] As a Senior Application Scientist, my objective is to present this information not as a mere checklist, but as a cohesive, scientifically-grounded framework. This document is designed to empower researchers to work with this compound safely and effectively by understanding the causality behind each procedural recommendation.
Compound Profile and Hazard Identification
This compound (CAS No: 876890-28-7) is a yellow crystalline solid with a molecular weight of 168.22 g/mol .[1] Its structure, featuring a pyrimidine ring, an aldehyde functional group, and an ethylthio substituent, dictates its reactivity and toxicological profile.
The primary hazards associated with this compound are well-documented through the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[3] It is crucial to internalize these classifications as they form the basis for all subsequent handling and safety procedures.
Table 1: GHS Hazard Classification for this compound [3]
| Hazard Class | Hazard Statement | Signal Word | Pictogram |
| Acute toxicity, Oral (Category 4) | H302: Harmful if swallowed | Warning | |
| Skin corrosion/irritation (Category 2) | H315: Causes skin irritation | Warning | |
| Serious eye damage/eye irritation (Category 2A) | H319: Causes serious eye irritation | Warning | |
| Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) | H335: May cause respiratory irritation | Warning |
The aldehyde functional group is a key contributor to the compound's reactivity and toxicity. Aldehydes are known to be reactive with biological macromolecules, which can lead to various adverse health effects.[4] Their electrophilic nature allows them to interact with DNA and proteins, potentially causing cytotoxicity, mutagenicity, and carcinogenicity.[5] While lower molecular weight aldehydes are generally more toxic, caution with all aldehydes is warranted.[6]
Engineering Controls: The First Line of Defense
The primary objective in handling this compound is to minimize exposure. This is most effectively achieved through robust engineering controls.
Ventilation
Given that this compound may cause respiratory irritation, all handling procedures should be conducted in a well-ventilated area.[3][7] For tasks that may generate dust or aerosols, such as weighing or transferring the solid, a certified chemical fume hood is mandatory.[8] This is critical to prevent inhalation of airborne particles.
Segregated Handling Areas
Designate a specific area for handling this compound. This prevents cross-contamination of other laboratory surfaces and experiments. Ensure that this area is clearly marked and that access is restricted to authorized personnel.
Personal Protective Equipment (PPE): A Non-Negotiable Standard
The use of appropriate PPE is essential to prevent contact with the skin and eyes.[9] The following PPE is mandatory when handling this compound:
-
Eye and Face Protection: Chemical safety goggles that conform to EU standard EN 166 or NIOSH (US) standards are required to protect against splashes and airborne particles.[8][9] A face shield should be worn in situations with a higher risk of splashing.
-
Hand Protection: Chemically resistant gloves, such as nitrile gloves, must be worn.[8] It is crucial to inspect gloves for any signs of degradation or perforation before use.[9] Always wash hands thoroughly after removing gloves.
-
Body Protection: A lab coat or a chemical-resistant apron should be worn to protect the body from spills and contamination.[8]
-
Respiratory Protection: In situations where engineering controls may not be sufficient to maintain exposure below acceptable levels, a full-face respirator may be necessary.[9][10]
Caption: PPE selection workflow for handling this compound.
Safe Handling and Storage Protocols
Adherence to strict protocols during handling and storage is paramount to ensuring a safe laboratory environment.
Handling
-
Avoid all direct contact with the skin, eyes, and clothing.[8]
-
Do not eat, drink, or smoke in the designated handling area.[8]
-
Use dedicated equipment (spatulas, glassware) to prevent cross-contamination.[8]
-
Keep the container tightly closed when not in use.[11]
-
Avoid the formation of dust and aerosols.[9]
-
Take measures to prevent the build-up of electrostatic charge.[12]
Storage
Proper storage is crucial for maintaining the stability of the compound and preventing accidental exposure.
-
The recommended storage temperature is refrigerated (0-8°C).[1]
-
Keep the container tightly closed.[12]
-
Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[13]
Emergency Procedures: Preparedness and Response
In the event of an accidental exposure or spill, a swift and informed response is critical.
First-Aid Measures
The following first-aid measures are recommended. Always seek medical attention after any exposure.
Table 2: First-Aid Measures for this compound
| Exposure Route | First-Aid Procedure |
| If Swallowed | Call a POISON CENTER or doctor immediately if you feel unwell. Rinse mouth. Do not induce vomiting.[14][15] |
| In Case of Skin Contact | Take off immediately all contaminated clothing. Rinse skin with plenty of water for at least 15 minutes. If skin irritation occurs, get medical advice/attention.[9][14] |
| In Case of Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[9][15] |
| If Inhaled | Remove person to fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell.[14] |
Spill Response
-
Evacuate personnel from the spill area.[15]
-
Ensure adequate ventilation.[15]
-
Wear appropriate PPE as outlined in Section 3.
-
Contain the spill using absorbent materials like sand or vermiculite.[7]
-
Collect the spilled material and absorbent in a sealed container for disposal.[9]
-
Report all spills to the appropriate safety personnel.[7]
Caption: Generalized spill response workflow.
Disposal Considerations
Disposal of this compound and any contaminated materials must be handled as hazardous waste.
-
Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[9][11]
-
Do not allow the chemical to enter drains.[9]
Conclusion: A Culture of Safety
The safe and effective use of this compound in a research and development setting is contingent upon a thorough understanding of its hazards and the diligent implementation of safety protocols. This guide provides a comprehensive framework for achieving this. However, it is not a substitute for a compound-specific Safety Data Sheet (SDS), which should always be consulted prior to use. By integrating the principles outlined in this document into your laboratory's standard operating procedures, you can foster a culture of safety and scientific excellence.
References
- RPS Group. Aldehydes exposure analysis. [Link]
- PubChem. This compound | C7H8N2OS | CID 3160968. [Link]
- MDPI.
- National Institutes of Health.
- Loba Chemie. PYRIMIDINE 99% MSDS CAS-No.: 289-95-2 MSDS. [Link]
- ResearchGate. Aldehyde Sources, Metabolism, Molecular Toxicity Mechanisms, and Possible Effects on Human Health. [Link]
- Post Apple Scientific. 12 Safety Precautions To Follow When Handling Pyridine. [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H8N2OS | CID 3160968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Environmental Aldehyde Sources and the Health Implications of Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Appendix I - Hazards Of Functional Groups | Environment, Health and Safety [ehs.cornell.edu]
- 7. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
- 12. combi-blocks.com [combi-blocks.com]
- 13. fishersci.com [fishersci.com]
- 14. lobachemie.com [lobachemie.com]
- 15. cdhfinechemical.com [cdhfinechemical.com]
Introduction: The Profile of a Versatile Pyrimidine Intermediate
An In-Depth Technical Guide to 2-(ethylthio)pyrimidine-5-carbaldehyde: Solubility and Stability
This compound (CAS No: 876890-28-7; Molecular Formula: C₇H₈N₂OS) is a specialized heterocyclic compound that serves as a critical intermediate in the synthesis of complex, biologically active molecules.[1] Its structure, featuring a pyrimidine core functionalized with a reactive aldehyde and an ethylthio group, makes it a valuable building block in medicinal chemistry and agrochemical research.[1][2] The pyrimidine scaffold is a cornerstone of numerous pharmaceuticals, including antiviral and anticancer agents, while the aldehyde group provides a reactive handle for diverse chemical transformations like condensation and nucleophilic addition reactions.[1][3]
Understanding the fundamental physicochemical properties of this intermediate is paramount for its effective use in synthesis, formulation, and development. This guide provides a detailed technical overview of the solubility and stability of this compound, offering field-proven insights and validated protocols to support researchers in maximizing its potential while ensuring the integrity of their work.
Part 1: Solubility Profile
The solubility of an active pharmaceutical ingredient (API) or a key intermediate dictates its behavior in various stages of development, from reaction kinetics to formulation and bioavailability. The principle of "like dissolves like" provides a foundational framework for predicting solubility based on polarity.[4] Factors such as temperature, pH, and molecular structure further modulate this behavior.[4][5]
The structure of this compound presents a mixed polarity. The nitrogen atoms in the pyrimidine ring and the oxygen of the carbaldehyde group can act as hydrogen bond acceptors, imparting some polar character.[5] Conversely, the ethylthio group and the aromatic ring system contribute to its nonpolar nature. This balance suggests a nuanced solubility profile across different solvent classes.
Predicted and Observed Solubility Behavior
Based on its structure and data from related pyrimidine derivatives, the following solubility characteristics can be anticipated:
-
High Solubility: Expected in polar aprotic solvents such as N,N-dimethylformamide (DMF), tetrahydrofuran (THF), and chloroform, which are effective at solvating a wide range of organic molecules. Studies on similar pyrimidine derivatives have consistently shown high solubility in DMF and THF.[6][7][8]
-
Moderate to Good Solubility: Expected in polar protic solvents like methanol and ethanol. While the potential for hydrogen bonding exists, the nonpolar regions of the molecule may limit miscibility compared to more polar aprotic solvents.[8][9]
-
Low to Insoluble: Expected in nonpolar solvents such as hexane and carbon tetrachloride (CCl₄), as the polar functional groups will resist dissolution.[7][8]
-
Slight to Moderate Solubility in Water: The molecule's polarity suggests some aqueous solubility, but its overall organic character will likely limit it. Temperature is expected to have a positive effect on solubility in most solvents.[5][6]
Quantitative Solubility Data Summary
The following table summarizes the anticipated solubility of this compound in common laboratory solvents. These predictions are based on the behavior of structurally similar pyrimidine derivatives.
| Solvent Class | Example Solvent | Predicted Solubility | Rationale & Supporting Evidence |
| Polar Aprotic | N,N-Dimethylformamide (DMF) | High | Excellent solvating power for pyrimidines.[6][7][8] |
| Tetrahydrofuran (THF) | High | Often used in syntheses involving pyrimidines.[6] | |
| Acetonitrile | Moderate to High | Good general-purpose solvent for polar molecules. | |
| Polar Protic | Methanol | Moderate to Good | Capable of hydrogen bonding; good solubility observed for other pyrimidine derivatives.[8][9] |
| Ethanol | Moderate | Similar to methanol, slightly less polar. | |
| Water | Low to Moderate | Limited by nonpolar ethylthio group and aromatic ring.[5] | |
| Nonpolar | Hexane / Heptane | Insoluble | Polarity mismatch between solvent and solute.[10] |
| Toluene | Low | May show slight solubility due to aromatic interaction. | |
| Diethyl Ether | Low to Moderate | Can solvate a range of polarities but limited by hydrogen bonding capacity.[11] |
Experimental Protocol: Systematic Solubility Assessment
A systematic approach is crucial for accurately characterizing the solubility profile. This involves a qualitative classification followed by a quantitative determination.
Workflow for Solubility Determination
Caption: Workflow for comprehensive solubility analysis.
Step-by-Step Methodology: Qualitative Solubility[12][13][14]
-
Water Solubility: Add 0.75 mL of deionized water to ~25 mg of the compound in a test tube. Shake vigorously for 60 seconds. Observe if the solid dissolves completely.
-
pH Test: If water-soluble, test the solution with litmus or pH paper to determine if it is acidic, basic, or neutral. A pH ≥ 8 suggests a basic amine, while a pH ≤ 4 suggests a carboxylic acid.[12]
-
Acid/Base Solubility (for water-insoluble compounds):
-
5% HCl: Add 0.75 mL of 5% HCl to a fresh ~25 mg sample. Solubility indicates the presence of a basic functional group, such as an amine.
-
5% NaOH: Add 0.75 mL of 5% NaOH to a fresh ~25 mg sample. Solubility indicates an acidic functional group.
-
5% NaHCO₃: If soluble in NaOH, test a fresh sample in 5% NaHCO₃. Solubility in this weaker base suggests a stronger acid like a carboxylic acid, whereas insolubility suggests a weaker acid like a phenol.
-
Causality Note: Solubility in aqueous acid or base is a chemical reaction. The acidic or basic functional group is protonated or deprotonated to form a water-soluble salt.[12] This is a powerful diagnostic tool for identifying functional groups.
Part 2: Stability Profile
Chemical stability is a critical quality attribute that ensures a compound maintains its identity, purity, and potency over time. For pyrimidine derivatives, the electron-deficient nature of the ring system and the reactivity of its substituents are key considerations.[13] Forced degradation (stress testing) is an essential practice to identify potential degradation pathways and develop stability-indicating analytical methods.[14][15]
Key Susceptibilities of this compound
-
Oxidation: The thioether (ethylthio) group is susceptible to oxidation, potentially forming a sulfoxide and then a sulfone. The aldehyde group can also be readily oxidized to a carboxylic acid.
-
Hydrolysis: The pyrimidine ring can be susceptible to cleavage under harsh hydrolytic conditions (strong acid or base, elevated temperature).[16] The C-S bond of the thioether could also be a point of cleavage.
-
Photostability: Substituted pyrimidines can undergo photochemical reactions upon exposure to light.[13] This necessitates evaluation under controlled UV and visible light conditions as per ICH Q1B guidelines.[14]
-
Thermal Degradation: Elevated temperatures can provide the energy needed to overcome activation barriers for various degradation reactions. The compound's melting point of 64-66 °C suggests that solid-state stability studies should be conducted well below this temperature.[1]
Potential Degradation Pathways
Caption: Potential degradation routes for the target compound.
Experimental Protocol: Forced Degradation Study
A forced degradation study is designed to accelerate the chemical degradation of a substance by exposing it to exaggerated conditions.[17] This protocol is based on the ICH Q1A(R2) guideline.[14] The goal is to achieve 5-20% degradation to ensure that the analytical method is truly "stability-indicating."
Workflow for Forced Degradation
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. chinesechemsoc.org [chinesechemsoc.org]
- 4. youtube.com [youtube.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Solubility of pyrimidine derivatives in different organic solvents at different temperatures - World Scientific News [worldscientificnews.com]
- 7. [PDF] Measurement and Correlation for Solubility of Some Pyrimidine Derivatives in Different Solvents | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. revroum.lew.ro [revroum.lew.ro]
- 10. chem.ws [chem.ws]
- 11. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 12. www1.udel.edu [www1.udel.edu]
- 13. Pyrimidine - Wikipedia [en.wikipedia.org]
- 14. database.ich.org [database.ich.org]
- 15. biomedres.us [biomedres.us]
- 16. cdnsciencepub.com [cdnsciencepub.com]
- 17. edaegypt.gov.eg [edaegypt.gov.eg]
Spectroscopic Characterization of 2-(ethylthio)pyrimidine-5-carbaldehyde: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the spectroscopic properties of 2-(ethylthio)pyrimidine-5-carbaldehyde, a heterocyclic compound of interest in pharmaceutical and agrochemical research.[1] As a versatile synthetic intermediate, a thorough understanding of its structural features through modern analytical techniques is paramount for researchers, scientists, and drug development professionals.[1] This document delves into the theoretical underpinnings and practical aspects of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) as applied to the characterization of this molecule.
While a complete set of publicly available experimental spectra for this specific compound is limited, this guide synthesizes data from analogous pyrimidine derivatives and fundamental spectroscopic principles to present a robust, predictive analysis of its spectral characteristics.
Molecular Structure and Physicochemical Properties
This compound possesses a pyrimidine core, substituted with an ethylthio group at the 2-position and a carbaldehyde (formyl) group at the 5-position. These functional groups impart distinct reactivity and spectroscopic signatures to the molecule.
| Property | Value | Source |
| Molecular Formula | C₇H₈N₂OS | [2] |
| Molecular Weight | 168.22 g/mol | [2] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 64 - 66 °C | [1] |
| CAS Number | 876890-28-7 | [2] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful, non-destructive technique for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are indispensable for structural confirmation.
¹H NMR Spectroscopy
Theoretical Considerations: The chemical shift (δ) of protons in ¹H NMR is influenced by their local electronic environment. Electron-withdrawing groups, such as the pyrimidine ring and the aldehyde, will deshield nearby protons, causing them to resonate at higher chemical shifts (downfield). The ethylthio group will exhibit characteristic signals for its methylene and methyl protons, with their chemical shifts influenced by the adjacent sulfur atom and the aromatic ring.
Predicted ¹H NMR Data (in CDCl₃, 400 MHz):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~9.95 | Singlet | 1H | Aldehyde proton (-CHO) | The strongly electron-withdrawing carbonyl group and the aromatic ring cause significant deshielding. |
| ~8.90 | Singlet | 2H | Pyrimidine protons (H-4, H-6) | These protons are part of an electron-deficient aromatic system and are deshielded. Their equivalence would lead to a singlet. |
| ~3.25 | Quartet | 2H | Methylene protons (-S-CH₂ -CH₃) | Adjacent to the sulfur atom and coupled to the methyl protons (n+1 rule, 3+1=4). |
| ~1.40 | Triplet | 3H | Methyl protons (-S-CH₂-CH₃ ) | Coupled to the methylene protons (n+1 rule, 2+1=3). |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying a Fourier transform, phase correction, and baseline correction. Calibrate the chemical shift scale using the TMS signal at 0.00 ppm.
¹³C NMR Spectroscopy
Theoretical Considerations: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms are highly sensitive to their hybridization and the electronegativity of attached atoms. Carbonyl carbons are typically found at the downfield end of the spectrum, while aliphatic carbons are more upfield.
Predicted ¹³C NMR Data (in CDCl₃, 100 MHz):
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~185.0 | Aldehyde carbon (C HO) | The carbonyl carbon is highly deshielded due to the double bond to oxygen. |
| ~170.0 | C-2 (pyrimidine ring) | Attached to the electronegative sulfur and two nitrogen atoms. |
| ~160.0 | C-4, C-6 (pyrimidine ring) | Aromatic carbons adjacent to nitrogen atoms. |
| ~130.0 | C-5 (pyrimidine ring) | The carbon atom bearing the aldehyde group. |
| ~28.0 | Methylene carbon (-S-C H₂-CH₃) | Aliphatic carbon attached to sulfur. |
| ~14.0 | Methyl carbon (-S-CH₂-C H₃) | Aliphatic carbon at the end of the ethyl chain. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: A 100 MHz (or higher) NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum to obtain singlets for each unique carbon atom. A sufficient number of scans is crucial due to the low natural abundance of ¹³C.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum, with the CDCl₃ solvent signal (typically around 77.16 ppm) often used as a secondary reference.
Caption: General workflow for NMR analysis.
Infrared (IR) Spectroscopy
Theoretical Considerations: IR spectroscopy probes the vibrational frequencies of chemical bonds within a molecule. Specific functional groups absorb infrared radiation at characteristic wavenumbers, making IR an excellent tool for identifying their presence. For this compound, key absorptions are expected for the carbonyl group of the aldehyde, the C=N and C=C bonds of the pyrimidine ring, and the C-H bonds of the aromatic and aliphatic parts of the molecule.
Predicted IR Data (KBr Pellet):
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Weak-Medium | Aromatic C-H stretching |
| ~2970-2850 | Medium | Aliphatic C-H stretching (-CH₂, -CH₃) |
| ~2850-2750 | Weak (doublet) | Aldehydic C-H stretching |
| ~1700-1680 | Strong | C=O stretching (aldehyde) |
| ~1600-1550 | Medium-Strong | C=N stretching (pyrimidine ring) |
| ~1550-1450 | Medium | C=C stretching (pyrimidine ring) |
| ~1350-1200 | Medium | C-N stretching |
| ~700-600 | Medium | C-S stretching |
Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Sample Preparation: Grind 1-2 mg of this compound with approximately 100 mg of dry, spectroscopic grade potassium bromide (KBr) in an agate mortar to a fine powder.
-
Pellet Formation: Place the powder in a pellet press and apply pressure to form a thin, transparent pellet.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the background spectrum of the empty sample compartment. Then, place the KBr pellet in the sample holder and acquire the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
Caption: Workflow for FT-IR analysis using the KBr pellet method.
Mass Spectrometry (MS)
Theoretical Considerations: Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. For this compound, the molecular ion peak (M⁺) is expected at an m/z corresponding to its molecular weight (168.22). The fragmentation pattern can provide further structural information. Common fragmentation pathways for this molecule could involve the loss of the ethyl group, the thioethyl group, or the formyl group.
Predicted Mass Spectrum Data (Electron Ionization - EI):
| m/z | Proposed Fragment |
| 168 | [M]⁺ (Molecular Ion) |
| 139 | [M - C₂H₅]⁺ (Loss of ethyl radical) |
| 111 | [M - C₂H₅S]⁺ (Loss of ethylthio radical) |
| 139 | [M - CHO]⁺ (Loss of formyl radical) |
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for a solid or through a gas chromatograph (GC-MS).
-
Ionization: Use Electron Ionization (EI) at 70 eV to generate the molecular ion and fragment ions.
-
Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer (e.g., quadrupole or time-of-flight).
-
Detection: The detector records the abundance of each ion, generating the mass spectrum.
Caption: General workflow for mass spectrometry analysis.
Conclusion
The spectroscopic techniques of NMR, IR, and MS provide a complementary and powerful toolkit for the comprehensive characterization of this compound. While this guide presents predicted data based on established principles and analogous compounds, it serves as a robust framework for researchers to interpret experimental data. The predicted chemical shifts, vibrational frequencies, and fragmentation patterns offer a reliable starting point for structural verification and purity assessment, which are critical steps in the synthesis and application of this important heterocyclic compound in drug discovery and development.
References
- PubChem. This compound.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.
- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
Sources
An In-Depth Technical Guide to the Biological Activity of 2-(Ethylthio)pyrimidine-5-carbaldehyde Derivatives
Abstract
The pyrimidine nucleus is a cornerstone scaffold in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds, including essential components of DNA and RNA.[1][2] This guide focuses on a specific, highly versatile subclass: derivatives of 2-(ethylthio)pyrimidine-5-carbaldehyde. This core structure is a valuable intermediate, featuring a reactive aldehyde group suitable for extensive chemical modification and an ethylthio moiety that can influence potency and selectivity.[3] We will explore the synthesis, anticancer, and antimicrobial activities of these derivatives, delving into their mechanisms of action, structure-activity relationships, and key experimental protocols. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising chemical scaffold for therapeutic innovation.
Chapter 1: The this compound Scaffold: Synthesis and Derivatization
The strategic importance of the this compound scaffold lies in its synthetic accessibility and the chemical reactivity of its functional groups. The core is typically constructed through a multicomponent reaction, followed by S-alkylation.
The most common and widely used method for constructing the pyrimidine ring involves the condensation of a compound containing an N-C-N fragment (like thiourea) with a 1,3-bifunctional three-carbon component.[4] The aldehyde at the C5 position and the thioether at the C2 position serve as critical handles for generating diverse libraries of compounds. The aldehyde readily undergoes condensation reactions with amines to form Schiff bases or can be used in various other carbon-carbon bond-forming reactions.[3]
1.1 General Synthetic Workflow
The synthesis of these derivatives typically follows a logical two-stage process: formation of the core heterocyclic ring and subsequent derivatization.
-
Core Synthesis: A foundational step is the creation of the 2-mercaptopyrimidine ring. This is often achieved via a Biginelli-type reaction or similar cyclocondensation involving thiourea, an active methylene compound, and an aldehyde.
-
S-Alkylation: The resulting 2-mercaptopyrimidine is then alkylated with an ethylating agent (e.g., ethyl iodide or diethyl sulfate) under basic conditions to yield the 2-(ethylthio)pyrimidine intermediate.
-
Derivatization: The key this compound intermediate is then reacted with various nucleophiles (e.g., primary amines, hydrazines) to generate a library of derivatives, typically Schiff bases or hydrazones, for biological screening.
Caption: General workflow for synthesizing this compound derivatives.
Chapter 2: Anticancer Activity: Mechanisms and Potency
Pyrimidine derivatives are well-established as potent anticancer agents.[2][5] Their mechanisms of action are diverse, often involving the disruption of fundamental cellular processes required for cancer cell proliferation and survival. Derivatives of the 2-(ethylthio)pyrimidine scaffold have shown significant promise in this area, primarily through the inhibition of protein kinases that are critical for tumor growth and angiogenesis.[6][7]
2.1 Mechanism of Action: Kinase Inhibition
Many pyrimidine derivatives function as ATP-competitive inhibitors of protein kinases.[6] The pyrimidine ring acts as a bioisostere of the adenine base of ATP, allowing it to bind in the kinase hinge region.[8] Modifications at the C2 and C5 positions of the pyrimidine ring are crucial for achieving potency and selectivity against specific kinases.
A key target for this class of compounds is the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a receptor tyrosine kinase that plays a central role in angiogenesis—the formation of new blood vessels that tumors require to grow and metastasize.[9][10] By inhibiting VEGFR-2, these compounds can effectively cut off a tumor's blood supply.
Caption: Inhibition of the VEGFR-2 signaling pathway by a pyrimidine derivative.
2.2 In Vitro Cytotoxicity Data
The anticancer potential of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), which measures the concentration of a drug required to inhibit a biological process by 50%. Lower IC₅₀ values indicate higher potency. The following table summarizes representative cytotoxicity data for pyrimidine derivatives against common cancer cell lines, as reported in the literature.
| Compound Class | Cancer Cell Line | IC₅₀ (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | A549 (Lung) | >50 | [11] |
| 6-Hydrazinopyrimidine | MCF-7 (Breast) | 2.1 - 15.4 | [12] |
| 6-Hydrazinopyrimidine | A549 (Lung) | 1.8 - 14.3 | [12] |
| 6-Hydrazinopyrimidine | LoVo (Colon) | 1.5 - 12.1 | [12] |
| Thieno[2,3-d]pyrimidine | HCT-116 (Colon) | 1.23-fold > Doxorubicin | [5] |
| Pyrimidine-carboxamide | MDA-MB-231 (Breast) | Potent growth suppression | [5] |
Chapter 3: Antimicrobial Activity
Beyond cancer, pyrimidine derivatives exhibit a broad spectrum of antimicrobial activities against various bacterial and fungal pathogens.[13][14] The incorporation of the ethylthio group and further derivatization of the carbaldehyde can modulate this activity, leading to compounds with significant potency.
3.1 Mechanism and Spectrum of Activity
The antimicrobial action of pyrimidines often stems from their ability to interfere with microbial metabolic pathways, particularly those involved in nucleic acid synthesis or folic acid metabolism. The structural similarity to natural nucleobases allows them to act as antimetabolites, disrupting essential processes for microbial survival and replication.
Studies have demonstrated the efficacy of pyrimidine derivatives against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (e.g., Escherichia coli, Pseudomonas aeruginosa) bacteria, as well as fungal species like Candida albicans and Aspergillus niger.[15][16]
3.2 Antimicrobial Potency Data
The effectiveness of antimicrobial agents is measured by the Minimum Inhibitory Concentration (MIC), the lowest concentration of a compound that prevents visible growth of a microorganism.
| Compound Class | Microorganism | Strain | MIC (µg/mL) | Reference |
| Pyrimidin-2-thiol | S. aureus | MTCC 3160 | 29.1-125.4 | [15] |
| Pyrimidin-2-thiol | E. coli | MTCC 443 | 31.3-139.7 | [15] |
| Pyrimidin-2-thiol | C. albicans | MTCC 227 | 34.9-139.7 | [15] |
| Pyrimidine-2,4-dione | K. pneumoniae | Clinical Isolate | 8 | [16] |
| Pyrimidine-2,4-dione | P. aeruginosa | - | 8 | [16] |
| Pyrimidine-2,4-dione | C. albicans | Clinical Isolate | 0.25 | [16] |
Chapter 4: Structure-Activity Relationship (SAR) Analysis
Understanding the Structure-Activity Relationship (SAR) is paramount in medicinal chemistry for optimizing lead compounds into potent and selective drug candidates.[17][18] For this compound derivatives, the biological activity is highly dependent on the nature and position of substituents on the pyrimidine core and the groups derived from the carbaldehyde function.[19]
-
C2-Position (Ethylthio Group): The thioether linkage at the C2 position is a key feature. The size and lipophilicity of the alkyl group can influence membrane permeability and binding affinity. The ethyl group often provides a good balance of these properties.
-
C4-Position: Substitution at the C4 position with various amines or aryl groups can drastically alter activity. For instance, in some series, bulky naphthylmethyl groups at C4 led to potent cholinesterase inhibition.[19]
-
C5-Position (Carbaldehyde Derivatives): The aldehyde is a crucial point for diversification.
-
Formation of Schiff bases with aromatic amines containing electron-withdrawing groups (e.g., -Cl, -Br) has been shown to enhance antimicrobial activity.[15]
-
Condensation with hydrazines to form hydrazones is another common strategy that can introduce additional hydrogen bonding motifs and improve target engagement.[12]
-
Caption: Key SAR points for this compound derivatives.
Chapter 5: Experimental Protocols
To ensure the reproducibility and validation of research findings, detailed experimental protocols are essential. The following sections provide step-by-step methodologies for the synthesis of a representative derivative and its subsequent biological evaluation.
5.1 Protocol: Synthesis of a Schiff Base Derivative
This protocol describes the condensation reaction between this compound and a primary amine (e.g., 4-chloroaniline) to form the corresponding Schiff base.
Objective: To synthesize (E)-N-(4-chlorobenzylidene)-2-(ethylthio)pyrimidin-5-amine.
Materials:
-
This compound (1 mmol)
-
4-chloroaniline (1 mmol)
-
Absolute Ethanol (20 mL)
-
Glacial Acetic Acid (2-3 drops)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
-
Filtration apparatus
Procedure:
-
Dissolve this compound (1 mmol) in absolute ethanol (10 mL) in a 50 mL round-bottom flask with stirring.
-
Add a solution of 4-chloroaniline (1 mmol) in absolute ethanol (10 mL) to the flask.
-
Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Attach a condenser and reflux the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature.
-
The solid product that precipitates out is collected by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove unreacted starting materials.
-
Dry the product in a vacuum oven.
-
Characterize the final product using appropriate spectroscopic methods (¹H-NMR, ¹³C-NMR, Mass Spectrometry).
5.2 Protocol: In Vitro Cytotoxicity (MTT Assay)
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[20] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[21]
Objective: To determine the IC₅₀ value of a synthesized derivative against a human cancer cell line (e.g., MCF-7).
Materials:
-
MCF-7 cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Synthesized pyrimidine derivative (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well microplate, multichannel pipette, CO₂ incubator, microplate reader
Procedure:
-
Cell Seeding: Seed MCF-7 cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compound solutions. Include wells for a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ atmosphere.[22]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for another 4 hours. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[22] Mix gently by pipetting or shaking.
-
Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration (log scale) and determine the IC₅₀ value using non-linear regression analysis.
Conclusion
Derivatives based on the this compound scaffold represent a versatile and highly promising class of compounds in drug discovery. Their straightforward synthesis and the reactivity of the C5-aldehyde allow for the creation of large, diverse chemical libraries. These derivatives have demonstrated significant potential as both anticancer and antimicrobial agents, often acting through well-defined mechanisms such as kinase inhibition. The established structure-activity relationships provide a clear roadmap for future optimization efforts. Continued exploration of this scaffold, focusing on enhancing potency, improving selectivity, and optimizing pharmacokinetic properties, is a compelling strategy for the development of novel therapeutics to address unmet needs in oncology and infectious diseases.
References
- ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators.
- Bio-Rad. (n.d.). Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map.
- Al-Ostath, A., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). Current Pharmaceutical Design, 31(14), 1100-1129. [Link]
- Zhang, Y., et al. (2020). Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. Frontiers in Cell and Developmental Biology. [Link]
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay.
- Koch, S., & Claesson-Welsh, L. (2016). VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis. Cellular and Molecular Life Sciences, 73(23), 4301-4314. [Link]
- Ialongo, D., et al. (2023). Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. I.R.I.S. Institutional Research Information System.
- Al-Ostath, A., et al. (2025). Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update). OUCI.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation.
- Assay Genie. (2024, January 18). VEGF-A VEGFR-2 Signaling: Decoding the Blueprint of Angiogenesis for Therapeutic Insights.
- National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual.
- Lee, K., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry, 64(11), 7649-7667. [Link]
- Northey, R. J., & Bodkin, A. D. (2020). Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Medicinal Chemistry. [Link]
- Sharma, P., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 43. [Link]
- Kovalenko, O. Y., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate.
- Sondhi, S. M., et al. (2009). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Medicinal Chemistry Research, 18(8), 613-626. [Link]
- Staszewska-Krajewska, O., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. [Link]
- Mohamed, T., et al. (2011). Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors. Bioorganic & Medicinal Chemistry, 19(7), 2269-2281. [Link]
- El-Gamal, K. M., et al. (2012). Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents. Molecules, 17(8), 9824-9843. [Link]
- Chem-Impex. (n.d.). 2-(éthylthio)pyrimidine-5-carbaldéhyde.
- Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3899. [Link]
- International Journal of Research and Publication Reviews. (2023). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review.
- Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed.
- GSC Advanced Research and Reviews. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- IJCRT.org. (2021). A REVIEW: ANTICANCER ACTIVITY OF PYRIMIDINE ANALOGUES.
- Journal of King Saud University - Science. (2021). Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2H-thiopyran derivatives.
- ResearchGate. (n.d.). Reaction mechanism of the synthesized pyrimidine derivatives.
- ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives.
- Chem-Impex. (n.d.). 2-(Methylthio)pyrimidine-5-carbaldehyde.
- Natarajan, A., et al. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. Research Journal of Pharmacy and Technology, 15(10), 4755-4761. [Link]
- ResearchGate. (2022). Structure-Activity Relationships of Pyrimidine Derivatives and Their Biological Activity – A Review.
- PubChem. (n.d.). This compound.
- Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Chem-Impex. (n.d.). Pyrimidine-5-carboxaldehyde.
- Wiley, R. H., & Yamamoto, Y. (1984). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 49(2), 294-296. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijcrt.org [ijcrt.org]
- 3. chemimpex.com [chemimpex.com]
- 4. bu.edu.eg [bu.edu.eg]
- 5. ijrpr.com [ijrpr.com]
- 6. Pyrimidine-based compounds as new promising protein kinase inhibitors for cancer treatment. [iris.uniroma1.it]
- 7. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) [ouci.dntb.gov.ua]
- 8. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 11. mdpi.com [mdpi.com]
- 12. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antimicrobial and cytotoxic activities of novel pyrimidine-2,4-dione connected with 2<i>H</i>-thiopyran derivatives - Journal of King Saud University - Science [jksus.org]
- 17. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 18. researchgate.net [researchgate.net]
- 19. Design, synthesis and structure-activity relationship (SAR) studies of 2,4-disubstituted pyrimidine derivatives: dual activity as cholinesterase and Aβ-aggregation inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 21. clyte.tech [clyte.tech]
- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Unlocking Therapeutic Potential: A Technical Guide to 2-Ethylthiopyrimidine Compounds and Their Targets
Introduction: The Versatility of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental heterocyclic motif that forms the backbone of essential biomolecules, including the nucleobases uracil, thymine, and cytosine.[1] This inherent biocompatibility has made the pyrimidine scaffold a privileged structure in medicinal chemistry, with numerous derivatives approved for treating a wide range of diseases, from cancer to viral infections and inflammatory conditions.[1] Among the vast chemical space of pyrimidine derivatives, those functionalized at the C2 position with a thioether group, such as 2-ethylthiopyrimidine compounds, have emerged as a particularly promising class of bioactive molecules. Their unique structural features allow for specific interactions with a variety of biological targets, leading to a diverse array of pharmacological activities.[2][3]
This in-depth technical guide provides a comprehensive overview of the key therapeutic targets of 2-ethylthiopyrimidine and related 2-thiopyrimidine compounds. We will delve into the molecular mechanisms of action, present detailed experimental protocols for target validation and compound characterization, and explore the signaling pathways modulated by these promising therapeutic agents. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this versatile chemical class.
Therapeutic Targets and Mechanisms of Action
The biological activity of 2-ethylthiopyrimidine compounds is broad, with significant potential in oncology and the treatment of inflammatory diseases.[3][4] This is largely due to their ability to interact with and modulate the function of key proteins involved in cell cycle regulation, signal transduction, and inflammatory pathways.
Protein Kinases: Master Regulators of Cellular Processes
Protein kinases are a large family of enzymes that catalyze the phosphorylation of proteins, a fundamental mechanism for regulating nearly all cellular processes.[5] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them a major class of therapeutic targets.[5][6] 2-Thiopyrimidine derivatives have been extensively investigated as kinase inhibitors, demonstrating activity against several important classes of kinases.
CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells. GSK-3 is a multifunctional serine/threonine kinase involved in a wide range of cellular processes, including metabolism, cell survival, and proliferation. Certain 2-thiopyrimidine derivatives have shown inhibitory activity against CDK-1, CDK-5, and GSK-3, suggesting their potential as cell cycle modulators and anti-proliferative agents.[7]
Receptor tyrosine kinases (RTKs) are critical components of signaling pathways that control cell growth, differentiation, and survival.[5] The epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor 2 (VEGFR-2) are well-established targets in cancer therapy, as their overactivation can drive tumor growth and angiogenesis.[8][9] Several thieno[2,3-d]pyrimidine derivatives, which share a similar core structure with 2-ethylthiopyrimidines, have been developed as potent inhibitors of EGFR and VEGFR-2.[8][10] Some of these compounds act as dual inhibitors, which can be advantageous in overcoming drug resistance.[8][9] Tie-2 is another tyrosine kinase crucial for angiogenesis, and pyrimidine-based inhibitors of Tie-2 have been developed to disrupt tumor blood vessel formation.[11]
Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[12] Their overexpression is common in many cancers and is associated with genomic instability.[12][13] Thienopyrimidine derivatives have been identified as potent and selective inhibitors of Aurora kinases, highlighting their potential as anti-mitotic cancer therapeutics.[14]
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism.[15] Hyperactivation of this pathway is a frequent event in cancer.[16] Thienopyrimidine-based compounds have been developed as potent inhibitors of PI3K and, in some cases, as dual PI3K/mTOR inhibitors, offering a powerful approach to block this key cancer-driving pathway.[17]
PLK1 is a serine/threonine kinase that plays a critical role in multiple stages of mitosis.[13] Inhibition of PLK1 can lead to mitotic arrest and apoptosis in cancer cells. Novel 2-thiopyrimidine derivatives have been identified as dual inhibitors of BRD4 and PLK1, demonstrating synergistic anti-tumor effects.[13]
Signaling Pathways Modulated by 2-Ethylthiopyrimidine Compounds
The therapeutic effects of 2-ethylthiopyrimidine compounds are a direct result of their ability to modulate key signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting the biological consequences of target inhibition.
Combined EGFR/VEGFR and PI3K/AKT Signaling Pathway
The EGFR and VEGFR-2 signaling pathways are often interconnected in cancer.[9] Activation of EGFR can lead to the expression of VEGF, which in turn activates VEGFR-2, promoting angiogenesis.[9] Both receptors can also activate the PI3K/AKT/mTOR pathway, a central hub for cell growth and survival.[16][18] Dual inhibition of EGFR and VEGFR-2 by pyrimidine derivatives can therefore lead to a synergistic blockade of tumor proliferation and angiogenesis.
Aurora Kinase Pathway in Mitosis
Aurora kinases are essential for the proper execution of mitosis.[12] Aurora A is involved in centrosome maturation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, which ensures correct chromosome segregation and cytokinesis.[13] Inhibition of Aurora kinases by 2-thiopyrimidine derivatives can disrupt these processes, leading to mitotic catastrophe and cell death in rapidly dividing cancer cells.[14]
Inflammatory Enzymes: COX-2 and 15-LOX
Chronic inflammation is a key factor in the development of many diseases, including cancer and cardiovascular disease. Cyclooxygenase-2 (COX-2) and 15-lipoxygenase (15-LOX) are enzymes that produce pro-inflammatory mediators from arachidonic acid.[19] Selective inhibition of these enzymes is a major goal of anti-inflammatory drug development.[20] Thienopyrimidine derivatives have been identified as potent inhibitors of both COX-2 and 15-LOX, with some compounds acting as dual inhibitors.[19] This dual activity could offer a more comprehensive anti-inflammatory effect.
Transcription Factors: STAT3
Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a critical role in cell growth, survival, and inflammation.[16] Constitutive activation of STAT3 is observed in many human cancers. Thienopyrimidine compounds have been shown to inhibit STAT3 expression and phosphorylation, suggesting a novel mechanism for their anti-cancer and anti-inflammatory effects.[16]
Quantitative Data on Inhibitory Activities
The potency of 2-thiopyrimidine derivatives against their targets is typically quantified by their half-maximal inhibitory concentration (IC50). The following table summarizes the IC50 values for selected pyrimidine derivatives against various protein kinases, demonstrating their potential as potent inhibitors.
| Compound Class | Target Kinase | IC50 (µM) | Reference |
| 2-Thiopyrimidine Derivative | CDK-1 | 5 | [7] |
| Pyrrolo[2,3-d]pyrimidine | EGFR | 0.079 | [21] |
| Pyrrolo[2,3-d]pyrimidine | Her2 | 0.040 | [21] |
| Pyrrolo[2,3-d]pyrimidine | VEGFR2 | 0.204 | [21] |
| Pyrrolo[2,3-d]pyrimidine | CDK2 | 0.112 | [21] |
| Pyrazolo[1,5-a]pyrimidine | CDK2 | 0.09 - 1.58 | [22] |
| Pyrazolo[3,4-d]pyrimidine | EGFR-TK | 0.034 - 0.135 | [23] |
Essential Experimental Workflows
Validating the therapeutic potential of 2-ethylthiopyrimidine compounds requires a suite of robust and reproducible experimental assays. This section provides detailed, step-by-step protocols for key in vitro assays.
Experimental Workflow: Kinase Inhibition Assay
This workflow outlines a general procedure for determining the in vitro inhibitory activity of a compound against a specific protein kinase.
-
Compound Preparation : Prepare a 10-point, 3-fold serial dilution of the 2-ethylthiopyrimidine compound in 100% DMSO.[8]
-
Assay Plate Preparation : Transfer a small volume (e.g., 50 nL) of the DMSO dilutions to the wells of a 384-well white opaque assay plate. Include wells with DMSO only (0% inhibition) and a known potent kinase inhibitor (100% inhibition).[8]
-
Enzyme/Substrate Addition : Prepare a 2x solution of the target kinase and its specific substrate in kinase assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT). Add 5 µL of this mix to each well.[8]
-
Pre-incubation : Incubate the plate for 10-15 minutes at room temperature to allow the compound to bind to the enzyme.
-
Reaction Initiation : Prepare a 2x ATP solution in kinase assay buffer. Add 5 µL of the 2x ATP solution to all wells to start the reaction.[8]
-
Reaction Incubation : Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes).[8]
-
Signal Detection : Stop the kinase reaction and measure the amount of ADP produced using a commercial luminescence-based kit (e.g., ADP-Glo™ Kinase Assay) according to the manufacturer's instructions.[8] This typically involves adding a reagent to deplete unused ATP, followed by a second reagent to convert ADP to ATP, which is then used in a luciferase reaction to generate a luminescent signal.
-
Data Analysis : The luminescent signal is inversely proportional to the kinase activity. Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Experimental Workflow: Cytotoxicity Assay (MTT)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[24]
-
Cell Seeding : Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.[25]
-
Compound Treatment : Prepare serial dilutions of the 2-ethylthiopyrimidine compound in culture medium. Remove the old medium from the cells and add the compound dilutions. Include wells with medium only (blank) and cells treated with vehicle (e.g., DMSO) as a control.
-
Incubation : Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition : Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[25]
-
Formazan Formation : Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to reduce the MTT to purple formazan crystals.[25]
-
Solubilization : Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement : Shake the plate for 15 minutes on an orbital shaker to ensure complete solubilization.[24] Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[24]
-
Data Analysis : Subtract the absorbance of the blank wells from all other readings. Calculate the percentage of cell viability for each compound concentration relative to the vehicle-treated control cells. Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration.
Experimental Workflow: Cell Cycle Analysis by Flow Cytometry
This workflow describes the use of propidium iodide (PI) staining and flow cytometry to analyze the distribution of cells in the different phases of the cell cycle.[3][26]
-
Induce Apoptosis : Treat cells with the 2-ethylthiopyrimidine compound for the desired time to induce apoptosis. [7]2. Harvest Cells : Collect both adherent and floating cells. Wash the cells once with cold 1X PBS. [7]3. Resuspend in Binding Buffer : Resuspend the cells in 1X Annexin V Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL. [7]4. Staining : To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution. [7]5. Incubation : Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark. [7]6. Analysis : Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour. [7]7. Data Interpretation :
Conclusion and Future Perspectives
2-Ethylthiopyrimidine compounds and their analogs represent a highly versatile and promising class of molecules for therapeutic development. Their ability to target a wide range of proteins, particularly protein kinases and inflammatory enzymes, underscores their potential in oncology and for the treatment of inflammatory disorders. The structure of the pyrimidine core allows for extensive chemical modification, providing ample opportunities for optimizing potency, selectivity, and pharmacokinetic properties.
Future research in this area should focus on several key aspects. Firstly, the development of more selective inhibitors for specific kinase isoforms will be crucial to minimize off-target effects and improve the therapeutic window. Secondly, a deeper understanding of the interplay between the various signaling pathways modulated by these compounds will aid in the design of rational combination therapies. Finally, the use of advanced drug delivery systems could enhance the efficacy and reduce the toxicity of these potent molecules. The continued exploration of the 2-ethylthiopyrimidine scaffold is poised to yield novel and effective therapies for some of the most challenging human diseases.
References
- Sondhi, S. M., et al. (2009). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry, 17(15), 5434-5443. [Link]
- Zaporozhets, O. A., & Pleshkova, Y. O. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]
- Zaporozhets, O. A., & Pleshkova, Y. O. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. PubMed, 53(3), 256-272. [Link]
- Sondhi, S. M., et al. (2009). Synthesis and biological evaluation of 2-thiopyrimidine derivatives.
- Jetir. (n.d.). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org. [Link]
- Abdel-Maksoud, M. S., et al. (2022). Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. Molecules, 27(21), 7268. [Link]
- McClellan, W. J., et al. (2011). Discovery of potent and selective thienopyrimidine inhibitors of Aurora kinases. Bioorganic & Medicinal Chemistry Letters, 21(18), 5620-5624. [Link]
- Thieno[2,3-d]pyrimidine based derivatives as kinase inhibitors and anticancer agents. (n.d.).
- Abdel-Maksoud, M. S., et al. (2023). Novel Aminopyrimidine-2,4-diones, 2-Thiopyrimidine-4-ones, and 6-Arylpteridines as Dual-Target Inhibitors of BRD4/PLK1: Design, Synthesis, Cytotoxicity, and Computational Studies. Molecules, 28(19), 6825. [Link]
- El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. Molecules, 28(13), 5183. [Link]
- Sutherlin, D. P., et al. (2010). Discovery of (thienopyrimidin-2-yl)aminopyrimidines as potent, selective, and orally available pan-PI3-kinase and dual pan-PI3-kinase/mTOR inhibitors for the treatment of cancer. Journal of Medicinal Chemistry, 53(3), 1086-1097. [Link]
- Nadar, S., & Khan, T. (2022). Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. Chemical Biology & Drug Design, 100(6), 818-842. [Link]
- El-Damasy, A. K., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947. [Link]
- Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. (2024). PubMed. [Link]
- In vitro and in vivo evaluation of 2-chloroethylnitrosourea derivatives as antitumor agents. (2015). PubMed. [Link]
- Abuelizz, H. A., et al. (2020). Synthesis of New Multitarget-Directed Ligands Containing Thienopyrimidine Nucleus for Inhibition of 15-Lipoxygenase, Cyclooxygenases, and Pro-Inflammatory Cytokines. Molecules, 25(21), 5035. [Link]
- Thienopyrimidine: Unveiling the Versatile Potential of a Promising Heterocyclic Scaffold in Drug Discovery. (n.d.). PubMed. [Link]
- Synthesis of Thienopyrimidine Derivatives as Inhibitors of ST
- Alkynylpyrimidine amide derivatives as potent, selective, and orally active inhibitors of Tie-2 kinase. (n.d.). PubMed. [Link]
- Schwartz, D. M., et al. (2022). Protein kinases: drug targets for immunological disorders. Nature Reviews Drug Discovery, 21(11), 823-842. [Link]
- El-Damasy, A. K., et al. (2023). Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers. PubMed Central. [Link]
- Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry. (n.d.). PubMed Central. [Link]
- COX2 Inhibitor Screening Assay Kit. (n.d.). BPS Bioscience. [Link]
- Proliferation & Cell Cycle - Flow Cytometry Guide. (n.d.). Bio-Rad Antibodies. [Link]
- Small-Molecule Inhibitors of the Receptor Tyrosine Kinases: Promising Tools for Targeted Cancer Therapies. (n.d.). MDPI. [Link]
- A step-by-step MTT assay protocol for measuring cell viability & proliferation. (2025). CLYTE Technologies. [Link]
- Cell Cycle Analysis. (2017). University of Wisconsin Carbone Cancer Center. [Link]
- Cell Cycle Analysis with Flow Cytometry. (2020). Biocompare. [Link]
- Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiprolifer
- Schematic diagram of signaling pathways activated by growth factors... (n.d.).
- COX-2 Inhibitor Screening Kit (Fluorometric) (BN00777). (n.d.). Assay Genie. [Link]
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration. (2021).
- PI3K/AKT/mTOR p
- New pyrazolo[3,4-d]pyrimidine derivatives as EGFR-TK inhibitors. (2024). RSC Publishing. [Link]
- In vitro kinase assay. (2024). Protocols.io. [Link]
- Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role. (n.d.). Frontiers. [Link]
- Can anyone suggest a protocol for a kinase assay? (2015).
- Identification of Novel Human 15-Lipoxygenase-2 (h15-LOX-2) Inhibitors Using a Virtual Screening Approach. (n.d.). Journal of Medicinal Chemistry. [Link]
- VEGFR-2 signaling pathway and downstream mediators. The VEGFR-2... (n.d.).
- Inhibition and detection of 15-lipoxygenase-1. (n.d.). University of Groningen. [Link]
Sources
- 1. creative-diagnostics.com [creative-diagnostics.com]
- 2. researchgate.net [researchgate.net]
- 3. Flow cytometry with PI staining | Abcam [abcam.com]
- 4. researchgate.net [researchgate.net]
- 5. broadpharm.com [broadpharm.com]
- 6. resources.bio-techne.com [resources.bio-techne.com]
- 7. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. scilit.com [scilit.com]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. Aurora kinases: novel therapy targets in cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 15. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]
- 16. researchgate.net [researchgate.net]
- 17. PI3K/AKT/mTOR Signaling Pathway Illustration Agent [scispace.com]
- 18. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Aurora kinases signaling in cancer: from molecular perception to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Discovery of New Pyrrolo[2,3-d]pyrimidine Derivatives as Potential Multi-Targeted Kinase Inhibitors and Apoptosis Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. New pyrazolo[3,4- d ]pyrimidine derivatives as EGFR-TK inhibitors: design, green synthesis, potential anti-proliferative activity and P-glycoprotein i ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05401B [pubs.rsc.org]
- 24. MTT assay protocol | Abcam [abcam.com]
- 25. atcc.org [atcc.org]
- 26. cancer.wisc.edu [cancer.wisc.edu]
An In-Depth Technical Guide to the Role of the Ethylthio Group in Pyrimidine Bioactivity
Introduction
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents due to its presence in the nucleobases of DNA and RNA.[1][2] This inherent biocompatibility makes the pyrimidine scaffold a privileged structure, capable of interacting with a multitude of biological targets like enzymes and receptors.[1] However, the bioactivity of a pyrimidine-based compound is not dictated by the core alone; it is profoundly influenced by the nature and position of its substituents.[3] Functionalization of the pyrimidine ring is a critical strategy for modulating a molecule's potency, selectivity, and pharmacokinetic profile.
Among the diverse functional groups employed, the ethylthio group (-S-CH₂CH₃) has emerged as a particularly valuable moiety in the design of bioactive pyrimidines. Its incorporation can significantly impact a compound's interaction with its biological target and its overall drug-like properties. This guide provides an in-depth technical analysis of the multifaceted role of the ethylthio group, drawing on principles of medicinal chemistry and specific case studies to offer researchers and drug development professionals a comprehensive understanding of its strategic importance.
The Ethylthio Moiety: A Physicochemical and Strategic Profile
The decision to introduce an ethylthio group into a drug candidate is a strategic choice rooted in its unique physicochemical properties. As application scientists, we don't just add groups randomly; we select them to solve specific problems related to potency, selectivity, or pharmacokinetics.
Lipophilicity and Hydrophobic Interactions
The primary characteristic imparted by the ethylthio group is its lipophilicity. Compared to a simple hydrogen or a hydroxyl group, the ethylthio moiety significantly increases the molecule's affinity for nonpolar environments. This is a critical factor influencing a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]
Causality: Why choose ethylthio over the smaller methylthio group? Homologation from a methyl to an ethyl group provides a subtle but significant increase in lipophilicity and size. This extension allows for more extensive van der Waals interactions within hydrophobic pockets of a target protein.[6][7] While a methyl group might be too small to fill a pocket optimally, the flexible ethyl chain can adopt various conformations to maximize surface contact, potentially leading to a substantial gain in binding affinity—an effect often sought during lead optimization.[8] This enhanced interaction within a nonpolar binding region is a key driver for its use.[9]
Electronic Properties and Metabolic Considerations
The sulfur atom in the ethylthio group is less electronegative than oxygen and possesses available d-orbitals, influencing the electronic nature of the pyrimidine ring differently than an ethoxy group. The thioether linkage is also a potential site for metabolism. Cytochrome P450 enzymes can oxidize the sulfur atom to form the more polar sulfoxide and sulfone metabolites.[10][11]
Expert Insight: This metabolic handle can be a double-edged sword. On one hand, it provides a pathway for clearance, which is necessary for any drug.[12] On the other, rapid metabolism can lead to a short half-life. The key is balance. The ethyl group, compared to larger alkyl chains, often strikes a good balance between providing sufficient lipophilicity for binding and not being so large as to trigger excessively rapid metabolic clearance.[13] Furthermore, the formation of polar sulfoxide/sulfone metabolites is a major pathway for detoxification and excretion.[14]
Comparison with Other Functional Groups
To understand its value, we must compare the ethylthio group to other common substituents.
| Functional Group | Key Physicochemical Properties | Rationale for Use / Replacement |
| -S-CH₂CH₃ (Ethylthio) | Moderately Lipophilic, H-bond acceptor (weak), Metabolically susceptible (oxidation) | Optimal for filling hydrophobic pockets; balances potency and clearance. |
| -S-CH₃ (Methylthio) | Less Lipophilic than Ethylthio | Used when less lipophilicity is desired; may not fill larger pockets as effectively. |
| -O-CH₂CH₃ (Ethoxy) | Lipophilic, H-bond acceptor (stronger) | Provides different electronic and H-bonding geometry compared to the thioether. |
| -OH (Hydroxyl) | Polar, H-bond donor/acceptor | Drastically increases solubility; used to engage in key H-bonds with the target. |
| -Cl (Chloro) | Lipophilic, Electron-withdrawing | Fills small pockets and alters ring electronics; often used to block metabolic sites. |
Role in Target Engagement: Case Studies in Drug Discovery
The true impact of the ethylthio group is best illustrated through its application in active drug discovery programs. Its ability to form productive interactions in hydrophobic binding pockets has been leveraged across multiple therapeutic areas.
Anticancer Agents: Targeting Protein Kinases
Protein kinases are a major class of drug targets in oncology.[15] Many kinase inhibitors are designed to be ATP-competitive, binding in the pocket that normally accommodates adenosine triphosphate. This pocket contains distinct hydrophobic regions.[14]
Case Study: Epidermal Growth Factor Receptor (EGFR) Inhibitors
The EGFR signaling pathway is crucial for cell growth and proliferation, and its overactivation is a hallmark of many cancers.[16] Small molecule EGFR tyrosine kinase inhibitors (TKIs) are a mainstay of targeted therapy. The design of potent and selective TKIs often involves placing a substituted pyrimidine core at the "hinge" region of the ATP binding site, with other moieties extending into adjacent hydrophobic pockets.
The ethylthio group is frequently installed at the C2 or C4 position of the pyrimidine ring, where it can project into a hydrophobic region of the ATP-binding site, interacting with nonpolar amino acid residues like Leucine, Valine, or Isoleucine.[14] This hydrophobic interaction helps to anchor the inhibitor in the active site, contributing to high binding affinity.
Signaling Pathway Diagram: EGFR Inhibition
The following diagram illustrates the canonical EGFR signaling pathway and the point of intervention for pyrimidine-based TKIs.
Caption: General workflow for the synthesis of an ethylthio-pyrimidine intermediate.
Step-by-Step Protocol:
-
Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve sodium metal (1.0 eq) in anhydrous ethanol under an inert atmosphere (N₂) to prepare a fresh solution of sodium ethoxide.
-
Addition of Starting Materials: To the sodium ethoxide solution, add S-ethylisothiourea hydrobromide (1.0 eq) and stir for 15 minutes at room temperature.
-
Cyclization: Add ethyl (ethoxymethylene)cyanoacetate (1.0 eq) dropwise to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution with glacial acetic acid until pH ~7. A precipitate should form.
-
Isolation: Cool the mixture in an ice bath for 30 minutes to maximize precipitation. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water and then a small amount of cold ethanol. Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to yield the pure product.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and Mass Spectrometry.
In Vitro Evaluation: EGFR Kinase Inhibition Assay
This biochemical assay determines the ability of a test compound to inhibit the enzymatic activity of EGFR kinase. The ADP-Glo™ Kinase Assay is a common format that measures ADP production. [15] Workflow Diagram: Kinase Assay
Caption: Workflow for an ADP-Glo™ based EGFR kinase inhibition assay.
Step-by-Step Protocol:
-
Compound Plating: Prepare a serial dilution of the test compound in DMSO. In a 384-well plate, add 1 µL of each compound concentration. Include wells with DMSO only as a vehicle control (0% inhibition) and wells without enzyme as a background control.
-
Kinase Reaction: Prepare a master mix containing Kinase Assay Buffer, recombinant human EGFR kinase, and a suitable peptide substrate. Add 2 µL of this mix to each well.
-
Initiate Reaction: Prepare a solution of ATP in Kinase Assay Buffer. Initiate the kinase reaction by adding 2 µL of the ATP solution to each well.
-
Incubation: Cover the plate and incubate at 30°C for 60 minutes.
-
Stop Reaction: Add 5 µL of ADP-Glo™ Reagent to each well. This will terminate the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP generated by the kinase reaction into ATP, which is then used by a luciferase to produce a luminescent signal. Incubate at room temperature for 30 minutes.
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Subtract the background reading from all wells. Calculate the percent inhibition for each compound concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value. [17]
Cellular Evaluation: MTT Cytotoxicity Assay
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability, allowing for the determination of a compound's cytotoxic or anti-proliferative effects. [18][19] Step-by-Step Protocol:
-
Cell Seeding: Plate cancer cells (e.g., A431 for EGFR studies) in a 96-well plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment. [20]2. Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include vehicle-treated wells (control).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution (in sterile PBS) to each well. [18]Incubate for an additional 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals. [19]5. Solubilization: Carefully aspirate the medium. Add 100 µL of a solubilization solution (e.g., DMSO or a buffered isopropanol solution) to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking. [20]6. Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percent viability for each treatment relative to the vehicle control. Plot the percent viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
Conclusion and Future Perspectives
The ethylthio group is a subtle yet powerful tool in the medicinal chemist's arsenal. Its value lies not in a single, dramatic effect, but in its ability to finely tune a molecule's properties to achieve a desired biological outcome. By modulating lipophilicity, it enhances hydrophobic interactions within target binding sites, often leading to significant gains in potency. Its metabolic susceptibility provides a predictable route for clearance, a critical aspect of drug design.
The case studies in kinase, folate, and antimicrobial drug discovery demonstrate the broad utility of ethylthio-substituted pyrimidines. Future research will likely focus on leveraging this group in novel therapeutic areas. As our understanding of protein structures and their binding pockets becomes more sophisticated through advanced crystallography and computational modeling, the rational design of compounds featuring an ethylthio group to perfectly complement these pockets will become even more precise. The continued exploration of this functional group will undoubtedly lead to the development of safer and more effective pyrimidine-based therapeutics.
References
- Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine deriv
- Chung, D. H., et al. (2016).
- Methods EGFR Biochemical Assays The protocol used for the continuous-read kinase assays to measure inherent potency of compounds. (n.d.). [Link]
- Park, B. K., & Kitteringham, N. R. (2018). Drug metabolism in drug discovery and development.
- Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. (2024). Molecules. [Link]
- Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. (2022). Molecules. [Link]
- Gangjee, A., et al. (2009). Design and Synthesis of Classical and Nonclassical 6-Arylthio-2,4-diamino-5-ethylpyrrolo[2,3-d]pyrimidines as Antifolates. Journal of Medicinal Chemistry. [Link]
- van de Waterbeemd, H., & Gifford, E. (2003). Lipophilicity in PK design: methyl, ethyl, futile. Journal of Computer-Aided Molecular Design. [Link]
- Drug SAR (Structure Activity Rel
- Gangjee, A., et al. (2005). Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase as Antitumor Agents: Design, Synthesis, and Biological Evaluation of Classical and Nonclassical pyrrolo[2,3-d]pyrimidine antifolates. Journal of Medicinal Chemistry. [Link]
- Pyrimidine: An elite heterocyclic leitmotif in drug discovery-synthesis and biological activity. (2021). Archiv der Pharmazie. [Link]
- Drug metabolism. (n.d.). Wikipedia. [Link]
- DHFR Inhibitors: Reading the Past for Discovering Novel Anticancer Agents. (2019). Molecules. [Link]
- Synthesis & evaluation of antibacterial activity of some pyrimidine derivatives. (2022). International Journal of Chemical Science. [Link]
- THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. (2023). JETIR. [Link]
- Incorporating alkylthio groups provides potent in vitro anticancer activity to water-soluble and aqueous-stable diiron(I) bis-cyclopentadienyl complexes. (2025). Chemico-Biological Interactions. [Link]
- A review: Mechanism of action of antiviral drugs. (2021).
- Pace, C. N. (2009). Contribution of Hydrophobic Interactions to Protein Stability. Journal of Molecular Biology. [Link]
- Al-Hadiya, B. (2016). Metabolic-Hydroxy and Carboxy Functionalization of Alkyl Moieties in Drug Molecules: Prediction of Structure Influence and Pharmacologic Activity. Molecules. [Link]
- Use of TLC and Computational Methods to Determine Lipophilicity Parameters of Selected Neuroleptics: Comparison of Experimental and Theoretical Studies. (2022). Molecules. [Link]
- Polymer-assisted synthesis of ethyl 2-amino-4,6-diarylpyrimidine-5-carboxyl
- Inhibition of pyrimidine biosynthesis pathway suppresses viral growth through innate immunity. (2018). Journal of Virology. [Link]
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]
- Pyrimidine | C4H4N2 | CID 9260. (n.d.). PubChem. [Link]
- Oxidation of thiol drugs and biochemicals by the lactoperoxidase/hydrogen peroxide system. (1987). Molecular Pharmacology. [Link]
- Metabolic Changes of Drugs. (n.d.). [Link]
- Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review. (2022). Medicinal Chemistry. [Link]
- Pyrimidine‐ring‐based EGFR TK kinase inhibitors. (n.d.).
- Probing the functional hotspots inside protein hydrophobic pockets by in situ photochemical trifluoromethylation and mass spectrometry. (2022). Chemical Science. [Link]
- Drug metabolic stability in early drug discovery to develop potential lead compounds. (2022). Drug Metabolism Reviews. [Link]
- Drug SAR ( Structure Activity Rel
- Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]. (2008). Drug Metabolism and Disposition. [Link]
- Lipophilic Studies and In Silico ADME Profiling of Biologically Active 2-Aminothiazol-4(5H)
- Structure-activity relationships and drug design. (n.d.).
- Interaction of Hydrophobic Molecules with Heme Proteins. (n.d.). DTIC. [Link]
- Drug Metabolism and Oxidative Stress: Cellular Mechanism and New Therapeutic Insights. (n.d.). Walsh Medical Media. [Link]
- Hydrophobic pocket: Significance and symbolism. (n.d.). [Link]
- The impact of physicochemical and molecular properties in drug design: navigation in the "drug-like" chemical space. (2013). Current Topics in Medicinal Chemistry. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine | C4H4N2 | CID 9260 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lipophilicity in PK design: methyl, ethyl, futile - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. quora.com [quora.com]
- 6. Contribution of Hydrophobic Interactions to Protein Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Structure Activity Relationships - Drug Design Org [drugdesign.org]
- 9. Hydrophobic pocket: Significance and symbolism [wisdomlib.org]
- 10. Drug metabolism in drug discovery and development - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cytochrome P450 oxidation of the thiophene-containing anticancer drug 3-[(quinolin-4-ylmethyl)-amino]-thiophene-2-carboxylic acid (4-trifluoromethoxy-phenyl)-amide to an electrophilic intermediate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Drug metabolism - Wikipedia [en.wikipedia.org]
- 13. Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. Anticancer and Antibacterial Activeness of Fused Pyrimidines: Newfangled Updates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Difluoromethylbenzoxazole pyrimidine thioether derivatives: a novel class of potent non-nucleoside HIV-1 reverse transcriptase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Antibacterial activity and mechanism of action of a thiophenyl substituted pyrimidine derivative - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 19. 4-AMINO-2-(ETHYLTHIO)-5-(HYDROXYMETHYL)PYRIMIDINE synthesis - chemicalbook [chemicalbook.com]
- 20. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Synthesis of Novel Heterocyclic Compounds from 2-(Ethylthio)pyrimidine-5-carbaldehyde
Abstract
This technical guide provides a comprehensive overview of synthetic strategies for the derivatization of 2-(ethylthio)pyrimidine-5-carbaldehyde, a versatile building block for the construction of diverse, biologically relevant heterocyclic systems. The pyrimidine core is a privileged scaffold in medicinal chemistry, and its functionalization allows for the exploration of extensive chemical space in drug discovery programs.[1][2][3] This document details robust, field-proven methodologies for the synthesis of key fused pyrimidine systems, including thieno[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyridopyrimidines. Each section elucidates the underlying chemical principles, provides detailed step-by-step experimental protocols, and explains the rationale behind the chosen synthetic routes. The content is designed for researchers, scientists, and drug development professionals, offering both a strategic guide and a practical laboratory resource.
Introduction: The Pyrimidine Scaffold in Medicinal Chemistry
The pyrimidine ring is a cornerstone of numerous biological processes, most notably as a fundamental component of the nucleobases uracil, thymine, and cytosine in RNA and DNA.[2] This inherent biological relevance has made the pyrimidine nucleus a highly attractive starting point for the design of novel therapeutic agents. Pyrimidine derivatives exhibit a remarkable breadth of pharmacological activities, including anticancer, antimicrobial, antiviral, anti-inflammatory, and cardiovascular effects.[1][2]
Fused pyrimidine systems, where the pyrimidine ring is annulated with another heterocyclic ring, often exhibit enhanced or novel biological activities. This is due to the rigidification of the molecular structure and the presentation of functional groups in a well-defined three-dimensional arrangement, which can lead to improved interactions with biological targets. Prominent examples of such fused systems with significant therapeutic potential include:
-
Thieno[2,3-d]pyrimidines: Known for their anti-inflammatory, anticancer, and antimicrobial properties.[4][5]
-
Pyrazolo[3,4-d]pyrimidines: Recognized as potent kinase inhibitors, with applications in oncology and the treatment of inflammatory diseases.[6][7]
-
Pyridopyrimidines: A versatile class of compounds with a wide range of biological activities, including use as DHFR inhibitors in cancer therapy.[8]
The starting material at the heart of this guide, this compound, is a highly valuable intermediate for accessing these and other novel heterocyclic structures. Its two key functional groups, the aldehyde and the 2-ethylthio substituent, offer orthogonal reactivity, allowing for a stepwise and controlled construction of complex molecular architectures.
The Starting Material: this compound
Properties and Reactivity
This compound is a crystalline solid that serves as an excellent starting point for the synthesis of a variety of heterocyclic compounds. Its chemical reactivity is dominated by two primary sites:
-
The Aldehyde Group (C5-CHO): This is a highly electrophilic center, readily undergoing nucleophilic attack. Its primary role in the syntheses described herein is to participate in condensation reactions, most notably the Knoevenagel condensation, with active methylene compounds.[9] This reaction creates a new carbon-carbon double bond, extending the conjugation of the system and introducing new functional groups that can participate in subsequent cyclization reactions.
-
The 2-Ethylthio Group (-SEt): The ethylthio group at the C2 position is a moderate leaving group. While not as reactive as a halogen or a sulfonyl group, it can be displaced by strong nucleophiles under certain conditions.[10] Alternatively, the sulfur atom can be oxidized to a sulfoxide or sulfone, which significantly enhances its leaving group ability, making it readily displaceable by a wider range of nucleophiles.[3] In many of the synthetic routes described in this guide, the 2-ethylthio group will be retained in the final product, where it can be a key pharmacophoric element or a handle for further functionalization.
Below is a diagram illustrating the key reactive sites of the starting material.
Caption: Key reactive sites on this compound.
Synthesis of Thieno[2,3-d]pyrimidines via the Gewald Reaction
The Gewald reaction is a powerful one-pot, multi-component reaction for the synthesis of 2-aminothiophenes.[11] By adapting this methodology, we can construct a thieno[2,3-d]pyrimidine scaffold starting from this compound. The overall strategy involves an initial Knoevenagel condensation, followed by the addition of elemental sulfur and subsequent cyclization.
Rationale and Mechanism
The synthetic pathway begins with a Knoevenagel condensation between this compound and an active methylene nitrile, such as malononitrile or ethyl cyanoacetate.[9] This reaction is typically catalyzed by a weak base like piperidine or triethylamine and forms a 2-(pyrimidin-5-ylmethylene)malononitrile intermediate. This intermediate is then treated with elemental sulfur in the presence of a base. The base facilitates the addition of sulfur to the nitrile-activated carbon, and a subsequent intramolecular cyclization onto the cyano group, followed by tautomerization, yields the 2-aminothiophene ring fused to the pyrimidine core.
The following diagram illustrates the proposed workflow for the synthesis of thieno[2,3-d]pyrimidines.
Caption: Workflow for the synthesis of thieno[2,3-d]pyrimidines.
Experimental Protocol
Synthesis of 2-Amino-6-(ethylthio)-5-cyanothieno[2,3-d]pyrimidine
-
Materials:
-
This compound
-
Malononitrile
-
Elemental Sulfur
-
Piperidine
-
Ethanol
-
Dimethylformamide (DMF)
-
-
Procedure:
-
To a solution of this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (20 mL/g of aldehyde), add a catalytic amount of piperidine (0.1 eq).
-
Stir the reaction mixture at room temperature for 1-2 hours, monitoring the formation of the Knoevenagel adduct by TLC.
-
Once the formation of the intermediate is complete, add elemental sulfur (1.2 eq) and dimethylformamide (DMF, 10 mL/g of aldehyde).
-
Heat the mixture to 50-60 °C and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
After completion, pour the reaction mixture into ice-cold water.
-
Collect the precipitated solid by vacuum filtration, wash with cold water, and then with a small amount of cold ethanol.
-
Recrystallize the crude product from an appropriate solvent (e.g., ethanol/DMF mixture) to yield the purified 2-amino-6-(ethylthio)-5-cyanothieno[2,3-d]pyrimidine.
-
| Parameter | Value |
| Reaction Time | 5-8 hours |
| Temperature | Room temp, then 50-60 °C |
| Typical Yield | 60-80% |
| Purification | Recrystallization |
Synthesis of Pyrazolo[3,4-d]pyrimidines
Pyrazolo[3,4-d]pyrimidines are bioisosteres of purines and are of significant interest in medicinal chemistry, particularly as kinase inhibitors.[6][7] A common and effective route to this scaffold involves the condensation of a hydrazine with a β-ketoester or a related precursor. In our case, we can first form a hydrazone from this compound, which can then be cyclized. A more direct approach, however, is to first generate a Knoevenagel adduct and then react it with hydrazine.
Rationale and Mechanism
This synthetic strategy begins with a Knoevenagel condensation of this compound with a cyano-containing active methylene compound, such as ethyl cyanoacetate. The resulting α,β-unsaturated nitrile is then reacted with hydrazine hydrate. The reaction proceeds via a Michael addition of the hydrazine to the electron-deficient double bond, followed by an intramolecular cyclization of the terminal amino group of the hydrazine onto the cyano group. Subsequent tautomerization yields the stable aromatic pyrazolo[3,4-d]pyrimidine ring system.
Caption: Synthetic pathway to pyrazolo[3,4-d]pyrimidines.
Experimental Protocol
Synthesis of 4-Amino-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine
-
Materials:
-
This compound
-
Malononitrile
-
Hydrazine hydrate
-
Piperidine
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) and malononitrile (1.1 eq) in ethanol (20 mL/g of aldehyde).
-
Add a catalytic amount of piperidine (0.1 eq) and stir the mixture at room temperature for 1-2 hours.
-
To the resulting mixture containing the Knoevenagel adduct, add hydrazine hydrate (1.2 eq) dropwise. An exothermic reaction may be observed.
-
After the addition is complete, heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature and then in an ice bath to facilitate precipitation.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or isopropanol) to obtain the purified 4-amino-6-(ethylthio)-1H-pyrazolo[3,4-d]pyrimidine.
-
| Parameter | Value |
| Reaction Time | 5-8 hours |
| Temperature | Room temp, then reflux |
| Typical Yield | 65-85% |
| Purification | Recrystallization |
Synthesis of Pyridopyrimidines via Multicomponent Reactions
Pyridopyrimidines can be synthesized through various methods, with multicomponent reactions (MCRs) offering a highly efficient and atom-economical approach.[8][12][13] A plausible MCR strategy starting from this compound involves its reaction with an active methylene compound and a suitable C-N-C synthon, such as an enamine or an amidine. A particularly effective approach is a three-component reaction with an active methylene nitrile and a β-ketoester or a cyclic active methylene compound like dimedone or barbituric acid, often catalyzed by a base.
Rationale and Mechanism
This synthesis is envisioned as a domino reaction sequence. It begins with a Knoevenagel condensation between this compound and an active methylene compound (e.g., malononitrile). The resulting electron-deficient alkene then undergoes a Michael addition with a C-nucleophile, such as the enolate of a β-dicarbonyl compound or a cyclic active methylene compound. The final step is an intramolecular cyclization, driven by the attack of an amino group (often introduced via a reagent like ammonium acetate, which serves as both a catalyst and a nitrogen source) onto a carbonyl or cyano group, followed by dehydration or elimination to form the aromatic pyridine ring fused to the pyrimidine core.
Caption: Multicomponent reaction for the synthesis of pyridopyrimidines.
Experimental Protocol
Synthesis of a Substituted Pyrido[2,3-d]pyrimidine
-
Materials:
-
This compound
-
Malononitrile
-
Dimedone (5,5-dimethylcyclohexane-1,3-dione)
-
Ammonium acetate
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, combine this compound (1.0 eq), malononitrile (1.0 eq), dimedone (1.0 eq), and ammonium acetate (1.5 eq) in ethanol (25 mL/g of aldehyde).
-
Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature. The product may precipitate from the solution.
-
Collect the solid product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Recrystallize the crude product from a suitable solvent, such as ethanol or acetic acid, to obtain the purified pyridopyrimidine derivative.
-
| Parameter | Value |
| Reaction Time | 8-12 hours |
| Temperature | Reflux |
| Typical Yield | 50-70% |
| Purification | Recrystallization |
Conclusion
This compound is a potent and versatile starting material for the synthesis of a wide array of medicinally important fused heterocyclic compounds. This guide has presented robust and reproducible methodologies for the construction of thieno[2,3-d]pyrimidines, pyrazolo[3,4-d]pyrimidines, and pyridopyrimidines. The key to these syntheses lies in the strategic application of classic organic reactions, such as the Knoevenagel condensation, in concert with cyclization reactions tailored to the desired heterocyclic core. The protocols provided herein are intended to serve as a foundation for further exploration and optimization in the pursuit of novel therapeutic agents. The orthogonal reactivity of the aldehyde and ethylthio groups ensures that this compound will continue to be a valuable building block in the field of medicinal chemistry.
References
- Al-Otaibi, E. A., Al-Zahrani, A. S., Al-Ghamdi, A. M., & El-Emam, A. A. (2014). Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives. Molecules, 19(3), 3474–3485. [Link]
- Ben-Messaoud, W., Rekik, I., Chouaïb, F., & Rhouma, A. (2024).
- Bhandari, S., & Singh, P. (2014). A Review on Pyrimidine and its Fused Derivatives with their Pharmacological Significance. International Journal of Pharmaceutical Sciences and Research, 5(10), 4156-4171. [Link]
- El-Sayed, W. A., Al-Otaibi, E. A., & El-Emam, A. A. (2014). Synthesis and Anticancer Activity of Some New Pyrazolo[3,4-d]pyrimidin-4-one Derivatives. International Journal of Molecular Sciences, 15(3), 4466-4479. [Link]
- Fadda, A. A., & El-Mekabaty, A. (2015). A convenient synthesis of novel pyrazolo[3,4-d]pyrimidine and pyrazolo[4,3-e][1][6][7]triazolo[1,5-c]pyrimidine derivatives. Journal of the Chinese Chemical Society, 62(10), 879-886. [Link]
- Gouda, M. A., Eldien, H. F., Girges, M. M., & Berghot, M. A. (2016). A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research, 2(1), 1-13. [Link]
- Hassan, A. S., Hafez, T. S., Osman, S. A., & El-Gazwy, A. M. (2016). Synthesis of pyrimidines and its bio-evaluation. Journal of Chemical and Pharmaceutical Research, 8(3), 734-772. [Link]
- Houghtaling, J., & Wymann, L. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 143(35), 14113–14123. [Link]
- Ito, K., Yoshimura, T., & Tanaka, K. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(42), 28045–28056. [Link]
- Kolosov, M. A., Zhuravel, I. O., & Kovalenko, S. M. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]
- Kumar, A., Singh, S., & Kumar, R. (2023). Journal of Chemical Health Risks Synthesis and Characterization of Some Novel Fused Pyrimidine Derivatives. Journal of Chemical Health Risks, 13(4), 319-328. [Link]
- Lages, L. A., Ramalho, T. C., & de Andrade, J. B. (2023). Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective. ACS Omega, 8(1), 1083–1092. [Link]
- Metwally, A. M., & El-Sayed, W. M. (2013). Synthesis of novel pyrimidine and fused pyrimidine derivatives. Journal of the Serbian Chemical Society, 78(11), 1645-1658. [Link]
- Ragab, F. A., Ali, A. G., & George, R. F. (2022). Synthesis of 2-thiopyrimidine derivatives.
- Sabat, M., & Scott, M. K. (2010). Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. ARKIVOC, 2010(i), 209-246. [Link]
- Shi, D., Niu, L., & Wang, Y. (2022). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 33, 1486-1496. [Link]
- Soliman, A. M., Ghorab, M. M., & Al-Said, M. S. (2016). Synthesis of Some Pyrimidine and Fused Pyrimidine Derivatives with Antimicrobial and Anticancer Activities. Der Pharma Chemica, 8(19), 320-331. [Link]
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804–12807. [Link]
- Hurst, D. T., & Salama, M. A. (1969). Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate. Journal of the Chemical Society C: Organic, 1168-1171. [Link]
- Ito, K., Yoshimura, T., & Tanaka, K. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives. ACS Omega, 6(42), 28045–28056. [Link]
- Deibl, N., Ament, K., & Kempe, R. (2015). A Sustainable Multicomponent Pyrimidine Synthesis. Journal of the American Chemical Society, 137(40), 12804-12807. [Link]
- Al-Ghorbani, M., & Al-Amiery, A. A. (2022). Synthesis of pyrido-thieno[2,3-d]pyrimidine-7(8H)- carboxylate; Structure identi cation and X‐ray analyses.
- Girija, C. R., & Kumar, H. V. (2014). Simple and practical procedure for Knoevenagel condensation under solvent-free conditions. Journal of Saudi Chemical Society, 18(5), 517-521. [Link]
- El-Hashash, M. A., El-Brollosy, N. R., & Abu-Baker, A. A. (2010). Reactivity of substituted Pyrimidines with Some Nucleophiles. Journal of Chemical and Pharmaceutical Research, 2(4), 626-638. [Link]
- Khatri, T., & Shah, V. H. (2017). Effective microwave synthesis of bioactive thieno[2,3-d]pyrimidines.
- Ito, K., Yoshimura, T., & Tanaka, K. (2021). Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives.
- Kolosov, M. A., Zhuravel, I. O., & Kovalenko, S. M. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
- Wikipedia. (n.d.).
- Fadda, A. A. (2020). Knoevenagel condensation-assisted multicomponent synthesis of 1H-pyrano[2,3-d]pyrimidine-2,4(3H,5H)-dione 8 derivatives.
Sources
- 1. Synthesis and anticancer activity of some new pyrazolo[3,4-d]pyrimidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Biological Studies of Pyrazolo [3, 4-d] Pyrimidines – Oriental Journal of Chemistry [orientjchem.org]
- 3. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scielo.br [scielo.br]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 9. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 10. Pyrimidines. Part II. Nucleophilic substitution reactions of ethyl 4-chloro-2-methylthiopyrimidine-5-carboxylate - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. orgchemres.org [orgchemres.org]
- 13. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: 2-(ethylthio)pyrimidine-5-carbaldehyde in Agrochemical Synthesis
Introduction: The Pyrimidine Scaffold in Modern Agrochemicals
The pyrimidine ring system is a foundational structural motif in a multitude of biologically active molecules, including several commercially successful agrochemicals.[1] Its presence is integral to a range of fungicides, herbicides, and insecticides, owing to the diverse chemical space accessible through substitution on the pyrimidine core.[1][2] Among the various functionalized pyrimidines, 2-(ethylthio)pyrimidine-5-carbaldehyde emerges as a particularly valuable and versatile building block in the synthesis of novel crop protection agents.[3] The presence of the reactive aldehyde group, coupled with the ethylthio moiety, provides synthetic handles for a variety of chemical transformations, enabling the construction of complex molecules with potent fungicidal properties.[3]
This document serves as a comprehensive technical guide for researchers, scientists, and professionals in the field of agrochemical development. It provides detailed application notes and synthetic protocols for the utilization of this compound in the synthesis of potential fungicidal agents. The protocols are designed to be self-validating, with a focus on the causality behind experimental choices, ensuring both scientific integrity and practical applicability.
Mode of Action: The Rationale for Pyrimidine-Based Fungicides
A deep understanding of the biochemical target is paramount in the design of effective and selective fungicides. Many pyrimidine-based fungicides, particularly the anilinopyrimidine class, function by inhibiting the biosynthesis of the essential amino acid methionine in fungal pathogens.[4][5] This disruption of protein synthesis and the secretion of hydrolytic enzymes are crucial for the infection process.[4] More recent studies also point towards the interference with mitochondrial function as a key aspect of their fungicidal activity.[6][7] The development of resistance to existing fungicides is a significant challenge in agriculture, necessitating the exploration of novel chemical entities that may possess alternative or multiple modes of action.[2] The synthetic derivatization of the this compound core allows for the exploration of structure-activity relationships (SAR) to develop fungicides that are potent against resistant strains.
Synthetic Pathways from this compound
The aldehyde functionality of this compound is a gateway for the formation of carbon-carbon double bonds, a common structural feature in many bioactive molecules. Two powerful and widely employed synthetic methodologies for this transformation are the Knoevenagel condensation and the Horner-Wadsworth-Emmons reaction. These reactions allow for the introduction of a variety of substituents, enabling the fine-tuning of the physicochemical and biological properties of the final compounds.
Protocol 1: Knoevenagel Condensation for the Synthesis of a Pyrimidine-Derived Fungicide Precursor
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction to form a C=C bond.[4][8][9] This reaction is typically catalyzed by a weak base. In this protocol, we will outline the synthesis of an exemplary α,β-unsaturated nitrile, a potential intermediate for more complex fungicides.
Reaction Scheme:
Caption: Knoevenagel condensation workflow.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| This compound | 876890-28-7 | 168.22 | 1.68 g (10 mmol) |
| Malononitrile | 109-77-3 | 66.06 | 0.66 g (10 mmol) |
| Piperidine | 110-89-4 | 85.15 | 0.085 g (1 mmol) |
| Ethanol (absolute) | 64-17-5 | 46.07 | 50 mL |
| Hydrochloric Acid (1 M) | 7647-01-0 | 36.46 | As needed |
| Ethyl acetate | 141-78-6 | 88.11 | For extraction |
| Brine (saturated NaCl solution) | N/A | N/A | For washing |
| Anhydrous Magnesium Sulfate (MgSO4) | 7487-88-9 | 120.37 | For drying |
Step-by-Step Protocol:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1.68 g, 10 mmol) and absolute ethanol (50 mL). Stir the mixture until the aldehyde is completely dissolved.
-
Addition of Reagents: To the stirred solution, add malononitrile (0.66 g, 10 mmol) followed by piperidine (0.085 g, 1 mmol).
-
Reaction: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., ethyl acetate/hexane 1:1).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. A precipitate may form. If so, collect the solid by vacuum filtration. If no precipitate forms, concentrate the reaction mixture under reduced pressure.
-
Purification: Dissolve the crude product in ethyl acetate and wash with 1 M HCl, followed by water and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel.
Causality and Experimental Choices:
-
Choice of Base: Piperidine is a commonly used weak base for the Knoevenagel condensation. Its basicity is sufficient to deprotonate the active methylene compound (malononitrile) to form the nucleophilic carbanion, but not so strong as to cause side reactions with the aldehyde.
-
Solvent: Ethanol is a good solvent for all the reactants and allows for the reaction to be carried out at a convenient reflux temperature.
-
Work-up Procedure: The acidic wash with 1 M HCl is to remove the basic piperidine catalyst. The subsequent washes with water and brine are to remove any remaining water-soluble impurities.
Protocol 2: Horner-Wadsworth-Emmons (HWE) Reaction for Stereoselective Alkene Synthesis
The Horner-Wadsworth-Emmons (HWE) reaction is a powerful method for the synthesis of alkenes from aldehydes and phosphonate carbanions.[6][10] A key advantage of the HWE reaction is that it often provides excellent stereoselectivity, typically favoring the formation of the (E)-alkene.[10] This protocol describes the synthesis of an ethyl (E)-3-(2-(ethylthio)pyrimidin-5-yl)acrylate, a potential fungicidal compound.
Reaction Scheme:
Caption: Horner-Wadsworth-Emmons reaction workflow.
Materials and Reagents:
| Reagent | CAS Number | Molecular Weight ( g/mol ) | Quantity |
| Triethyl phosphonoacetate | 867-13-0 | 224.16 | 2.47 g (11 mmol) |
| Sodium Hydride (60% dispersion in mineral oil) | 7646-69-7 | 24.00 | 0.44 g (11 mmol) |
| Anhydrous Tetrahydrofuran (THF) | 109-99-9 | 72.11 | 50 mL |
| This compound | 876890-28-7 | 168.22 | 1.68 g (10 mmol) |
| Saturated Ammonium Chloride (NH4Cl) solution | 12125-02-9 | 53.49 | For quenching |
| Diethyl ether | 60-29-7 | 74.12 | For extraction |
| Brine (saturated NaCl solution) | N/A | N/A | For washing |
| Anhydrous Sodium Sulfate (Na2SO4) | 7757-82-6 | 142.04 | For drying |
Step-by-Step Protocol:
-
Ylide Generation: To a flame-dried 100 mL round-bottom flask under an inert atmosphere (nitrogen or argon), add sodium hydride (0.44 g of a 60% dispersion in mineral oil, 11 mmol). Wash the sodium hydride with anhydrous hexane to remove the mineral oil and decant the hexane. Add anhydrous THF (30 mL). Cool the suspension to 0°C in an ice bath.
-
Phosphonate Addition: Slowly add triethyl phosphonoacetate (2.47 g, 11 mmol) to the stirred suspension of sodium hydride in THF. Allow the reaction mixture to warm to room temperature and stir for 1 hour. The formation of the ylide is indicated by the cessation of hydrogen gas evolution.
-
Aldehyde Addition: Cool the ylide solution back to 0°C and add a solution of this compound (1.68 g, 10 mmol) in anhydrous THF (20 mL) dropwise.
-
Reaction: After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction by the slow addition of saturated ammonium chloride solution. Extract the aqueous layer with diethyl ether. Combine the organic extracts and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the desired (E)-alkene.
Causality and Experimental Choices:
-
Base: Sodium hydride is a strong base used to deprotonate the phosphonate, generating the reactive carbanion (ylide). The use of an inert atmosphere is crucial as sodium hydride reacts violently with water.
-
Solvent: Anhydrous THF is an appropriate aprotic solvent for this reaction, as it is unreactive towards the strong base and dissolves the reactants.
-
Stereoselectivity: The HWE reaction with stabilized ylides, such as the one derived from triethyl phosphonoacetate, generally favors the formation of the thermodynamically more stable (E)-alkene.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C7H8N2OS |
| Molecular Weight | 168.22 g/mol |
| Appearance | Solid |
| CAS Number | 876890-28-7 |
Table 2: Expected Yields and Purity of Synthesized Compounds
| Compound | Synthetic Method | Expected Yield (%) | Expected Purity (%) |
| 2-((2-(ethylthio)pyrimidin-5-yl)methylene)malononitrile | Knoevenagel Condensation | 70-85 | >95 (after purification) |
| ethyl (E)-3-(2-(ethylthio)pyrimidin-5-yl)acrylate | Horner-Wadsworth-Emmons Reaction | 65-80 | >98 (after purification) |
Conclusion
This compound is a highly valuable building block for the synthesis of novel agrochemicals. The protocols detailed in this application note provide a solid foundation for the synthesis of pyrimidine-based fungicides through well-established and reliable chemical transformations. The Knoevenagel condensation and Horner-Wadsworth-Emmons reaction offer versatile and efficient routes to a wide array of derivatives, allowing for extensive exploration of the chemical space around the pyrimidine core. By understanding the underlying principles of these reactions and the mode of action of pyrimidine fungicides, researchers can rationally design and synthesize the next generation of crop protection agents to address the ongoing challenges in global agriculture.
References
- The Resistance Mechanisms of Anilinopyrimidine Fungicide Pyrimethanil in Sclerotinia sclerotiorum - PMC - NIH.
- Anilinopyrimidine (AP) [Group 9] management strategy - Pesticide Resistance.
- Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety.
- Design and Synthesis of Pyrimidine Amine Containing Isothiazole Coumarins for Fungal Control - PMC - NIH.
- Synthesis and fungicidal activity of novel benzimidazole derivatives bearing pyrimidine-thioether moiety against Botrytis cinerea - PubMed.
- Knoevenagel Condensation.
- The Knoevenagel Condensation - Organic Reactions.
- Sequential Knoevenagel Condensation/Cyclization for the Synthesis of Indene and Benzofulvene Derivatives - NIH.
- Horner–Wadsworth–Emmons reaction - Wikipedia.
- Horner-Wadsworth-Emmons Reaction - NROChemistry.
- Anilinopyrimidine Resistance in Botrytis cinerea Is Linked to Mitochondrial Function - NIH.
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - Semantic Scholar.
- Synthesis and Antifungal Activities of Some Novel Pyrimidine Derivatives - PMC - NIH.
- Design and Development of Some Pyrimidine Analogues as an Anthelmintic Agent.
Sources
- 1. Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Synthesis and Antifungal Activity of Pyrimidine Derivatives Containing an Amide Moiety [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Knoevenagel Condensation (Chapter 70) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. EP1057831A2 - Process for the preparation of vinyl pyrimidine derivatives - Google Patents [patents.google.com]
- 6. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 7. ijpsdronline.com [ijpsdronline.com]
- 8. Chemicals [chemicals.thermofisher.cn]
- 9. organicreactions.org [organicreactions.org]
- 10. alfa-chemistry.com [alfa-chemistry.com]
Application Notes & Protocols: Leveraging 2-(ethylthio)pyrimidine-5-carbaldehyde for the Discovery of Novel Antiviral Agents
Introduction: The Strategic Value of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of therapeutic agents. Its derivatives are recognized for a vast spectrum of biological activities, including potent antiviral properties against a wide range of viruses such as influenza, herpes simplex virus (HSV), human immunodeficiency virus (HIV), and coronaviruses.[1][2] The mechanism of action for many pyrimidine-based antivirals involves interference with viral nucleic acid synthesis or inhibition of key viral enzymes.[1] More recently, a broad-spectrum antiviral strategy has emerged focusing on the inhibition of host cellular enzymes essential for viral replication, thereby creating a high barrier to the development of viral resistance.[3]
2-(ethylthio)pyrimidine-5-carbaldehyde stands out as a highly versatile and strategic starting material for the synthesis of compound libraries aimed at antiviral drug discovery. Its aldehyde functional group is readily reactive, allowing for diverse chemical modifications such as condensations and multicomponent reactions, while the ethylthio group can be retained or modified to modulate the compound's physicochemical properties. This document provides a comprehensive guide for researchers, outlining a strategic workflow from the synthesis of a candidate library based on this scaffold to detailed protocols for antiviral screening and mechanism of action studies.
Part 1: Synthetic Strategy - From Scaffold to Candidate Library
The aldehyde functionality of this compound makes it an ideal precursor for constructing fused heterocyclic systems, such as pyrimido[4,5-d]pyrimidines. This class of compounds has demonstrated significant antiviral activity.[4][5][6] Here, we propose a representative, multi-step synthetic workflow to generate a library of substituted pyrimido[4,5-d]pyrimidine derivatives for screening.
Proposed Synthesis of a Pyrimido[4,5-d]pyrimidine Library
This synthetic route is a well-established method for constructing the pyrimido[4,5-d]pyrimidine core from a 5-formylpyrimidine precursor.[7] The initial step involves a condensation reaction to form an intermediate that subsequently undergoes cyclization.
Step 1: Condensation with an Amidine or Guanidine Derivative The aldehyde group of this compound is reacted with a suitable N-C-N building block, such as guanidine hydrochloride, in the presence of a base. This reaction forms a pyrimidine-fused dihydropyrimidine intermediate.
Step 2: Aromatization/Oxidation The dihydropyrimidine intermediate is then oxidized to the aromatic pyrimido[4,5-d]pyrimidine core. This can be achieved using various oxidizing agents.
Step 3: Diversification The core structure can be further diversified. For instance, the ethylthio group at the 2-position can be oxidized to a sulfone, which can then act as a leaving group for nucleophilic substitution, allowing the introduction of various amine or other functional groups to build a diverse chemical library.
Caption: Proposed synthetic workflow for a diverse antiviral library.
Part 2: The Antiviral Screening Cascade
Once a library of compounds is synthesized, a systematic screening process is required to identify promising antiviral candidates. A tiered approach is recommended, starting with a primary high-throughput screen, followed by more detailed confirmatory and mechanistic assays for the most promising hits.
Caption: A tiered workflow for antiviral drug discovery screening.
Protocol 1: Cytotoxicity Assay (MTT Assay)
Before assessing antiviral activity, it is crucial to determine the concentration at which the compounds are toxic to the host cells. The MTT assay is a standard colorimetric assay for measuring cellular metabolic activity and, by extension, cell viability.[8][9][10]
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Host cells appropriate for the virus of interest (e.g., Vero, MDCK, A549 cells)
-
96-well cell culture plates
-
Complete cell culture medium
-
Test compounds dissolved in DMSO (stock solution)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C with 5% CO₂.
-
Compound Addition: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include wells with medium only (cell control) and medium with the highest concentration of DMSO used (vehicle control).
-
Incubation: Incubate the plate for a period that matches the duration of the planned antiviral assay (e.g., 48-72 hours).
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well. Mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration to determine the 50% cytotoxic concentration (CC₅₀).
Protocol 2: Plaque Reduction Assay
This is the gold standard for quantifying viral infectivity and the efficacy of an antiviral compound.[4][7][12]
Principle: This assay measures the ability of a compound to reduce the formation of plaques, which are localized areas of cell death (cytopathic effect) caused by viral infection. Each plaque originates from a single infectious viral particle.
Materials:
-
Confluent monolayers of host cells in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
Test compounds at various non-toxic concentrations
-
Infection medium (e.g., serum-free medium)
-
Overlay medium (e.g., medium containing 1% low-melting-point agarose or carboxymethyl cellulose)
-
Crystal violet staining solution (0.1% crystal violet in 20% ethanol)
-
Fixing solution (e.g., 10% formalin)
Procedure:
-
Cell Preparation: Grow host cells to a confluent monolayer in multi-well plates.
-
Virus Dilution: Dilute the virus stock in infection medium to a concentration that will produce 50-100 plaques per well.
-
Infection: Remove the growth medium from the cells and infect the monolayers with the diluted virus (e.g., 200 µL per well for a 6-well plate). Incubate for 1 hour at 37°C to allow for viral adsorption.
-
Compound Treatment: During the adsorption period, prepare the overlay medium containing serial dilutions of the test compound.
-
Overlay: After adsorption, remove the virus inoculum and gently add 2 mL of the compound-containing overlay medium to each well. Include a virus control (no compound) and a cell control (no virus, no compound).
-
Incubation: Incubate the plates at 37°C with 5% CO₂ until plaques are visible (typically 2-5 days, depending on the virus).
-
Staining: Fix the cells with fixing solution for at least 1 hour. Remove the overlay and stain the monolayer with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. Determine the 50% inhibitory concentration (IC₅₀) by plotting the percentage of inhibition against the compound concentration.
| Parameter | Description | Significance |
| IC₅₀ | 50% Inhibitory Concentration | The concentration of a compound that inhibits viral replication by 50%. A lower IC₅₀ indicates higher potency. |
| CC₅₀ | 50% Cytotoxic Concentration | The concentration of a compound that reduces the viability of host cells by 50%. A higher CC₅₀ indicates lower toxicity. |
| SI | Selectivity Index (CC₅₀/IC₅₀) | A measure of the therapeutic window. A higher SI value (typically >10) is desirable, indicating that the compound is effective at concentrations well below those that are toxic to host cells. |
Part 3: Mechanism of Action - Targeting Host Pyrimidine Biosynthesis
A promising broad-spectrum antiviral strategy involves targeting host cellular pathways that are hijacked by viruses for their replication. RNA viruses, in particular, require a large pool of ribonucleotides for genome replication.[13] The de novo pyrimidine biosynthesis pathway is a critical source of these building blocks, and the enzyme dihydroorotate dehydrogenase (DHODH) is a rate-limiting step in this pathway.[3][14] Inhibiting DHODH depletes the cellular pyrimidine pool, effectively starving the virus of essential resources for replication.[3][12] This mechanism has the dual advantage of being effective against a wide range of viruses and presenting a high barrier to resistance.
Caption: Inhibition of the DHODH enzyme in the de novo pyrimidine biosynthesis pathway.
Protocol 3: DHODH Enzyme Inhibition Assay (DCIP Reduction)
This is a spectrophotometric assay to directly measure the inhibitory activity of compounds against the DHODH enzyme.[15][16]
Principle: The activity of recombinant human DHODH is measured by monitoring the reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP). The oxidation of dihydroorotate to orotate by DHODH is coupled to the reduction of DCIP, which results in a decrease in absorbance at 600-650 nm.
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer (e.g., 50 mM Tris-HCl pH 8.0, 150 mM KCl, 0.05% Triton X-100)
-
L-Dihydroorotic acid (DHO), the substrate
-
Coenzyme Q10, the electron acceptor
-
2,6-dichloroindophenol (DCIP), the colorimetric indicator
-
Test compounds in DMSO
-
96-well microplate
-
Microplate spectrophotometer capable of kinetic reads
Procedure:
-
Reagent Preparation: Prepare stock solutions of DHO, CoQ10, and DCIP. Prepare serial dilutions of the test compound in DMSO.
-
Plate Setup: Add 2 µL of the compound dilutions to the wells of a 96-well plate. Include DMSO-only wells as a no-inhibition control.
-
Enzyme Addition: Add diluted recombinant DHODH solution to each well.
-
Pre-incubation: Incubate the plate for 30 minutes at 25°C to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Prepare a reaction mix containing DHO, CoQ10, and DCIP in the assay buffer. Add this mix to each well to start the reaction.
-
Kinetic Measurement: Immediately measure the decrease in absorbance at 650 nm every 30 seconds for 10-15 minutes.
-
Data Analysis:
-
Calculate the initial reaction velocity (rate of absorbance decrease) from the linear portion of the kinetic curve for each concentration.
-
Normalize the rates relative to the no-inhibition control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value for enzyme inhibition.
-
Conclusion
This compound is a powerful and versatile starting point for generating novel pyrimidine-based compound libraries for antiviral drug discovery. By employing a structured workflow that combines rational synthetic chemistry with a cascade of robust in vitro assays, researchers can efficiently identify potent antiviral leads. The protocols outlined in this guide provide a comprehensive framework for evaluating these compounds, from initial hit identification to elucidation of their mechanism of action, with a particular focus on the promising strategy of targeting host pyrimidine biosynthesis. This integrated approach enhances the potential for discovering next-generation antiviral therapeutics with broad-spectrum activity and a high barrier to resistance.
References
A consolidated list of clickable, authoritative sources will be provided here.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Small Molecule Drugs Targeting Viral Polymerases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pnas.org [pnas.org]
- 4. Exploring 4,7-Disubstituted Pyrimido[4,5- d]pyrimidines as Antiviral and Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Overview of the Biological Activities of Pyrimido[4,5-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Synthesis of highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones from 4,6-dichloro-5-formylpyrimidine, amines and aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. scbt.com [scbt.com]
- 11. journals.asm.org [journals.asm.org]
- 12. Discovery of a Broad-Spectrum Antiviral Compound That Inhibits Pyrimidine Biosynthesis and Establishes a Type 1 Interferon-Independent Antiviral State - PMC [pmc.ncbi.nlm.nih.gov]
- 13. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 14. Inhibition of pyrimidine biosynthesis targets protein translation in acute myeloid leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols for the In Vitro Evaluation of 2-(ethylthio)pyrimidine-5-carbaldehyde (ETP-5C) in Cancer Research
Introduction: The Pyrimidine Scaffold as a Cornerstone of Modern Oncology
The pyrimidine nucleus is a foundational heterocyclic structure, integral not only to the building blocks of life, DNA and RNA, but also as a "privileged scaffold" in medicinal chemistry.[1][2] Its inherent ability to mimic purines allows for competitive binding to ATP sites on a variety of enzymes, making it a cornerstone in the design of targeted anticancer therapeutics.[3][4][5] Numerous pyrimidine derivatives have been successfully developed as potent inhibitors of protein kinases, which are critical regulators of cellular processes often dysregulated in cancer, such as cell growth, proliferation, and differentiation.[1][6][7]
This document provides a comprehensive guide for the in vitro evaluation of 2-(ethylthio)pyrimidine-5-carbaldehyde (ETP-5C) , a novel investigational compound. Given the well-established role of pyrimidine derivatives as kinase inhibitors, particularly targeting the Epidermal Growth Factor Receptor (EGFR) signaling pathway, these protocols are designed to systematically assess the cytotoxic potential and elucidate the putative mechanism of action of ETP-5C as an EGFR inhibitor.[4][8][9]
Hypothetical Mechanism of Action: ETP-5C as a Putative EGFR Kinase Inhibitor
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a pivotal role in cell proliferation, survival, and metastasis.[10] Its aberrant activation, through mutation or overexpression, is a key driver in numerous malignancies, including non-small cell lung cancer, colorectal cancer, and glioblastoma.[9][10] Consequently, EGFR has become a critical target for anticancer drug development.[3][10]
We hypothesize that ETP-5C, through its pyrimidine core, acts as an ATP-competitive inhibitor at the kinase domain of EGFR. By occupying the ATP-binding pocket, ETP-5C is predicted to block the autophosphorylation of the receptor, thereby inhibiting the downstream activation of pro-survival signaling cascades, primarily the RAS/MAPK and PI3K/AKT pathways. This inhibition is expected to lead to cell cycle arrest and the induction of apoptosis in EGFR-dependent cancer cells.
Caption: Hypothetical signaling pathway targeted by ETP-5C.
Experimental Protocols: A Step-by-Step Guide
Reproducible and well-documented protocols are the foundation of credible scientific findings. The following methodologies provide a robust framework for the in vitro characterization of ETP-5C.
Protocol 1: Cell Viability Assessment via Tetrazolium Reduction Assay (MTT)
This initial assay is crucial for determining the dose-dependent cytotoxic effect of ETP-5C on cancer cells. It measures the metabolic activity of viable cells, which is directly proportional to the number of living cells.[11]
Causality: The reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by mitochondrial dehydrogenases is a hallmark of metabolically active, viable cells.[6] A decrease in formazan production upon treatment with ETP-5C indicates reduced cell viability.
Materials:
-
Cancer cell line of interest (e.g., A549 - non-small cell lung cancer, known for EGFR expression)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
96-well clear flat-bottom plates
-
ETP-5C stock solution (e.g., 10 mM in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of ETP-5C in culture medium. Remove the old medium from the cells and add 100 µL of the medium containing the desired concentrations of ETP-5C. Include a vehicle control (DMSO at the highest concentration used for the compound).
-
Incubation: Incubate the plate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C, protected from light.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC₅₀ (half-maximal inhibitory concentration) value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).
| Compound | Cancer Cell Line | Hypothetical IC₅₀ (µM) |
| ETP-5C | A549 (NSCLC) | 5.2 |
| ETP-5C | MCF-7 (Breast) | 15.8 |
| Erlotinib (Control) | A549 (NSCLC) | 1.1 |
Protocol 2: Analysis of Apoptosis by Annexin V-FITC/Propidium Iodide Staining
To determine if the observed cytotoxicity is due to programmed cell death, this assay is employed. It distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Causality: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (FITC) to detect these cells. Propidium Iodide (PI) is a nuclear stain that is excluded by live and early apoptotic cells but can penetrate the compromised membranes of late apoptotic and necrotic cells.
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC/PI Apoptosis Detection Kit
-
Binding Buffer
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture cells in 6-well plates and treat with ETP-5C at concentrations around the determined IC₅₀ for 24-48 hours.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge and wash the cell pellet with ice-cold PBS.
-
Staining: Resuspend the cells in 100 µL of Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of Binding Buffer to each sample and analyze immediately by flow cytometry.
Caption: Expected output from flow cytometry analysis.
Protocol 3: Western Blot Analysis of EGFR Pathway Modulation
Western blotting is essential for providing mechanistic insights into ETP-5C's action by detecting changes in the expression and phosphorylation status of key proteins in the EGFR signaling pathway.[12]
Causality: If ETP-5C inhibits EGFR kinase activity, a decrease in the phosphorylation of EGFR itself (p-EGFR) and its downstream effectors like AKT (p-AKT) and ERK (p-ERK) should be observed, without necessarily affecting the total protein levels of EGFR, AKT, and ERK. An increase in apoptotic markers like Cleaved PARP further validates the mechanism.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels, running and transfer buffers
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (p-EGFR, total EGFR, p-AKT, total AKT, p-ERK, total ERK, Cleaved PARP, β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL) and imaging system
Procedure:
-
Lysate Preparation: Treat cells with ETP-5C for a shorter duration (e.g., 2-6 hours) to capture signaling events. Lyse cells in RIPA buffer, quantify protein concentration.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with the primary antibody (e.g., anti-p-EGFR) overnight at 4°C. Wash the membrane with TBST, then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.
-
Stripping and Re-probing: The membrane can be stripped and re-probed with antibodies for total proteins and the loading control (β-actin) to ensure equal protein loading.
Caption: General workflow for Western blot analysis.
Trustworthiness and Self-Validation
The described protocols form a self-validating system. The cytotoxicity observed in the MTT assay (Protocol 1) is mechanistically explained by the induction of apoptosis quantified by flow cytometry (Protocol 2). The molecular underpinnings of this apoptotic induction are then confirmed by observing the inhibition of the pro-survival EGFR signaling pathway via Western blot (Protocol 3). Consistent and correlated results across these three assays provide a high degree of confidence in the findings.
References
- Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024).
- Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Upd
- New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis. (n.d.). RSC Publishing. [Link]
- Recent Studies on the Anticancer Activity of Pyrimidine Deriv
- Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). Journal for Research in Applied Sciences and Biotechnology. [Link]
- Discovery of new 1H-pyrazolo[3,4-d]pyrimidine derivatives as anticancer agents targeting EGFRWT and EGFRT790M. (n.d.). Taylor & Francis Online. [Link]
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). Frontiers in Chemistry. [Link]
- Role of Pyrimidine Derivatives in the Treatment of Cancer. (2024). Preprint. [Link]
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. (2022). National Institutes of Health (NIH). [Link]
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). National Institutes of Health (NIH). [Link]
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (n.d.). MDPI. [Link]
- New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies. (n.d.). MDPI. [Link]
- Design, synthesis and antitumor activity of 5-trifluoromethylpyrimidine derivatives as EGFR inhibitors. (n.d.). Taylor & Francis Online. [Link]
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021). Semantic Scholar. [Link]
- Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents. (n.d.). PubMed. [Link]
- SAR of pyrimidine derivatives asALK inhibitor, chemical structure of... (n.d.).
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold. (2020). RSC Medicinal Chemistry. [Link]
Sources
- 1. Pyrimidine: A Privileged Scaffold for the Development of Anticancer Agents as Protein Kinase Inhibitors (Recent Update) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ijrpr.com [ijrpr.com]
- 3. jrasb.com [jrasb.com]
- 4. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. New pyrimidine-5-carbonitrile derivatives as EGFR inhibitors with anticancer and apoptotic activities: design, molecular modeling and synthesis - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. tandfonline.com [tandfonline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 12. New Indazol-Pyrimidine-Based Derivatives as Selective Anticancer Agents: Design, Synthesis, and In Silico Studies | MDPI [mdpi.com]
Application Notes & Protocols: Strategic Implementation of the Knoevenagel Condensation with 2-(ethylthio)pyrimidine-5-carbaldehyde for the Synthesis of Bio-active Scaffolds
I. Introduction: The Strategic Value of the Knoevenagel Condensation
In the landscape of synthetic organic chemistry, the Knoevenagel condensation stands as a robust and highly reliable method for the formation of carbon-carbon bonds.[1] This reaction, a variant of the aldol condensation, involves the nucleophilic addition of a compound with an active methylene group to an aldehyde or ketone, typically followed by a dehydration step to yield an α,β-unsaturated product.[2][3] Its versatility and efficiency have cemented its role as a cornerstone reaction in the synthesis of a wide array of valuable molecules, including pharmaceuticals, fine chemicals, agrochemicals, and functional polymers.[4][5]
This guide focuses on a particularly relevant substrate: 2-(ethylthio)pyrimidine-5-carbaldehyde . The pyrimidine core is a "privileged scaffold" in medicinal chemistry, forming the structural basis for numerous therapeutic agents due to its diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[6][7][8] The ethylthio substituent can further modulate the compound's biological profile, while the aldehyde functional group provides a reactive handle for synthetic elaboration.[5][9] By applying the Knoevenagel condensation to this substrate, researchers can efficiently generate libraries of novel pyrimidine derivatives for drug discovery and development programs.
II. The Underlying Mechanism: A Stepwise Analysis
Understanding the reaction mechanism is paramount for optimizing conditions and troubleshooting unforeseen outcomes. The base-catalyzed Knoevenagel condensation proceeds through a logical sequence of steps. While various bases can be employed, weakly basic amines like piperidine are often preferred as they are potent enough to deprotonate the active methylene compound without inducing the undesirable self-condensation of the aldehyde.[2]
-
Enolate Formation : The catalyst, a weak base (B:), abstracts an acidic proton from the active methylene compound (e.g., malononitrile) to generate a resonance-stabilized enolate ion. This enolate is a potent nucleophile.[4][10][11]
-
Iminium Ion Activation (Amine Catalysis) : The amine catalyst concurrently reacts with the carbonyl group of this compound. This forms a protonated imine, known as an iminium ion. This intermediate is significantly more electrophilic than the starting aldehyde, accelerating the subsequent nucleophilic attack.[10][11][12]
-
Carbon-Carbon Bond Formation : The nucleophilic enolate attacks the electrophilic iminium ion, forging the critical new carbon-carbon bond and creating a neutral addition product.[4][12]
-
Catalyst Regeneration and Dehydration : The addition product undergoes elimination of the amine catalyst and a molecule of water (dehydration) to furnish the final, thermodynamically stable α,β-unsaturated product.[2][10][11]
Caption: Mechanism of the amine-catalyzed Knoevenagel condensation.
III. Experimental Protocols: A Practical Guide
The following protocols provide detailed, step-by-step methodologies for the Knoevenagel condensation of this compound with various active methylene compounds. Reaction progress should always be monitored by Thin Layer Chromatography (TLC).
A. Generalized Experimental Workflow
The core workflow for these protocols is consistent, allowing for systematic investigation and optimization.
Caption: Generalized workflow for the Knoevenagel condensation.
B. Protocol 1: Synthesis of 2-((2-(ethylthio)pyrimidin-5-yl)methylene)malononitrile
This protocol utilizes malononitrile, a highly reactive methylene compound, often leading to rapid reaction times and high yields at room temperature.
-
Materials:
-
This compound (1.0 eq)
-
Malononitrile (1.05 eq)
-
Ethanol (approx. 0.2 M concentration)
-
Piperidine (0.1 eq)
-
-
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound and malononitrile in ethanol at room temperature.
-
Add a catalytic amount of piperidine to the solution via syringe.[13]
-
Stir the mixture at room temperature. A precipitate may begin to form as the reaction proceeds.
-
Monitor the reaction by TLC (e.g., using a 7:3 hexane/ethyl acetate eluent system) until the starting aldehyde spot is consumed (typically 1-4 hours).
-
Upon completion, cool the reaction mixture in an ice bath for 30 minutes to maximize precipitation.
-
Collect the solid product by vacuum filtration, washing the filter cake with a small amount of ice-cold ethanol to remove residual impurities.[14]
-
Dry the product under vacuum. If necessary, the product can be further purified by recrystallization from ethanol.
-
C. Protocol 2: Synthesis of Ethyl 2-cyano-3-(2-(ethylthio)pyrimidin-5-yl)acrylate
Ethyl cyanoacetate is slightly less reactive than malononitrile, and gentle heating is often employed to ensure complete conversion.
-
Materials:
-
This compound (1.0 eq)
-
Ethyl cyanoacetate (1.1 eq)
-
Ethanol (approx. 0.2 M concentration)
-
Piperidine (0.1 eq)
-
-
Procedure:
-
Combine this compound, ethyl cyanoacetate, and ethanol in a round-bottom flask with a magnetic stir bar.
-
Add the piperidine catalyst and equip the flask with a reflux condenser.
-
Heat the reaction mixture to a gentle reflux (approx. 80 °C).[13]
-
Monitor the reaction by TLC. The reaction is typically complete within 2-6 hours.
-
Once complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator.
-
Dissolve the resulting residue in ethyl acetate and wash with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography.
-
D. Protocol 3: Doebner Modification for Synthesis of 3-(2-(ethylthio)pyrimidin-5-yl)acrylic acid
The Doebner modification uses malonic acid in pyridine, which acts as both the base and the solvent. The reaction proceeds with a subsequent decarboxylation to yield the acrylic acid derivative.[2][15]
-
Materials:
-
This compound (1.0 eq)
-
Malonic acid (1.2 eq)
-
Pyridine (as solvent, approx. 0.3 M)
-
Piperidine (0.1 eq, optional but often accelerates the reaction)
-
-
Procedure:
-
In a round-bottom flask, dissolve malonic acid in pyridine. Add this compound to the solution, followed by a catalytic amount of piperidine.[16]
-
Attach a reflux condenser and heat the mixture in an oil bath to reflux (approx. 115 °C). Note the evolution of CO₂ gas.
-
Maintain reflux for 4-8 hours, monitoring by TLC until the starting aldehyde is consumed.
-
Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing ice and concentrated HCl, stirring vigorously until the pyridine is neutralized.
-
The product should precipitate as a solid. If it oils out, continue stirring until solidification occurs.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Recrystallize the solid from an appropriate solvent system (e.g., ethanol/water) to obtain the purified product.
-
IV. Data Summary and Comparison
The choice of active methylene compound and reaction conditions dictates the final product. The following table summarizes the protocols for easy comparison.
| Active Methylene Compound | Catalyst | Solvent | Temperature | Typical Time | Expected Product |
| Malononitrile | Piperidine | Ethanol | Room Temp. | 1-4 hours | 2-((2-(ethylthio)pyrimidin-5-yl)methylene)malononitrile |
| Ethyl Cyanoacetate | Piperidine | Ethanol | Reflux (~80°C) | 2-6 hours | Ethyl 2-cyano-3-(2-(ethylthio)pyrimidin-5-yl)acrylate |
| Malonic Acid | Pyridine | Pyridine | Reflux (~115°C) | 4-8 hours | 3-(2-(ethylthio)pyrimidin-5-yl)acrylic acid |
V. Conclusion and Outlook
The Knoevenagel condensation is a powerful and adaptable tool for the derivatization of this compound. By judiciously selecting the active methylene partner and reaction conditions, chemists can readily access a diverse range of α,β-unsaturated pyrimidines. These products serve as valuable intermediates and potential drug candidates, particularly within oncology, infectious disease, and anti-inflammatory research. The protocols outlined here provide a solid foundation for exploration, enabling researchers to efficiently synthesize and evaluate novel chemical entities built upon the versatile pyrimidine scaffold.
VI. References
-
Purechemistry. (2023, February 24). Knoevenagel condensation mechanism and applications. Retrieved from [Link]
-
Physics Wallah. Reaction Mechanism of Knoevenagel Reaction. Retrieved from [Link]
-
Dalton Transactions (RSC Publishing). A review of the recent progress on heterogeneous catalysts for Knoevenagel condensation. Retrieved from [Link]
-
YouTube. (2021, October 27). Knoevenagel Condensation Mechanism | Organic Chemistry. Retrieved from [Link]
-
Pearson+. The Knoevenagel condensation is a special case of the aldol conde... Retrieved from [Link]
-
Wikipedia. Knoevenagel condensation. Retrieved from [Link]
-
ACS Publications. (2017, May 4). Mechanism of the Piperidine-Catalyzed Knoevenagel Condensation Reaction in Methanol: The Role of Iminium and Enolate Ions. The Journal of Physical Chemistry B. Retrieved from [Link]
-
JoVE. Video: Aldol Condensation with β-Diesters. Retrieved from [Link]
-
ResearchGate. Activity of different catalysts for the Knoevenagel reaction of benzaldehyde and ethyl cyanoacetate a. Retrieved from [Link]
-
ACS Omega. Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor. Retrieved from [Link]
-
YouTube. Knoevenagel Condensation. Doebner Modification. Verley Modification. Reaction Mechanism and Set Up. Retrieved from [Link]
-
J&K Scientific LLC. (2021, February 23). Knoevenagel Condensation. Retrieved from [Link]
-
ResearchGate. Knoevenagel condensation‐assisted multicomponent synthesis of.... Retrieved from [Link]
-
NIH PMC. (2020, March 2). Synthesis and Characterization of Novel Pyridine Periodic Mesoporous Organosilicas and Its Catalytic Activity in the Knoevenagel Condensation Reaction. Retrieved from [Link]
-
Taylor & Francis Online. The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. Retrieved from [Link]
-
Organic Chemistry Portal. Knoevenagel Condensation Doebner Modification. Retrieved from [Link]
-
ResearchGate. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Retrieved from [Link]
-
PubChem. This compound. Retrieved from [Link]
-
ResearchGate. Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
-
SciSpace. (2021, June 25). Use of Pyrimidine and Its Derivative in Pharmaceuticals: A Review. Retrieved from [Link]
-
ResearchGate. Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Retrieved from [Link]
-
Mansoura University. SYNTHESIS OF PYRIMIDINE DERIVATIVES. Retrieved from [Link]
-
Chimica Techno Acta. Facile synthesis of some 5-(3-substituted-thiophene)-pyrimidine derivatives and their pharmacological and computational studies. Retrieved from [Link]
-
NIH PMC. (2023, June 2). Recent medicinal approaches of novel pyrimidine analogs: A review. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 3. merckmillipore.com [merckmillipore.com]
- 4. purechemistry.org [purechemistry.org]
- 5. chemimpex.com [chemimpex.com]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. Recent medicinal approaches of novel pyrimidine analogs: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. youtube.com [youtube.com]
- 11. Video: Aldol Condensation with β-Diesters: Knoevenagel Condensation [jove.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. tandfonline.com [tandfonline.com]
- 16. youtube.com [youtube.com]
Application Notes and Protocols: Nucleophilic Addition Reactions of 2-(ethylthio)pyrimidine-5-carbaldehyde
Introduction
2-(ethylthio)pyrimidine-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and agrochemical research.[1] Its structure, featuring an electron-deficient pyrimidine ring substituted with an ethylthio group and a reactive aldehyde, makes it a valuable precursor for the synthesis of a diverse array of complex molecules.[1][2] The aldehyde functionality at the 5-position is particularly amenable to nucleophilic addition reactions, providing a gateway to a wide range of functional group transformations and carbon-carbon bond formations.[1]
These application notes provide a detailed guide for researchers, scientists, and drug development professionals on performing key nucleophilic addition reactions on this compound. The protocols herein are grounded in established principles of organic chemistry and adapted for this specific substrate, offering insights into the causality behind experimental choices and ensuring a high probability of success.
Chemical and Physical Properties
| Property | Value | Reference |
| Molecular Formula | C₇H₈N₂OS | [3] |
| Molecular Weight | 168.22 g/mol | [3] |
| Appearance | Yellow crystalline powder | [1] |
| Melting Point | 64 - 66 °C | [1] |
| CAS Number | 876890-28-7 | [3] |
Safety and Handling
This compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[3] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Section 1: Grignard Reaction for the Synthesis of Secondary Alcohols
The Grignard reaction is a cornerstone of organic synthesis for the formation of carbon-carbon bonds.[4] The addition of an organomagnesium halide (Grignard reagent) to the aldehyde functionality of this compound yields a secondary alcohol, a versatile intermediate for further synthetic transformations.
Mechanistic Considerations
The reaction proceeds via the nucleophilic attack of the carbanionic portion of the Grignard reagent on the electrophilic carbonyl carbon of the aldehyde.[4] The electron-deficient nature of the pyrimidine ring enhances the electrophilicity of the aldehyde, facilitating the reaction. However, the nitrogen atoms in the pyrimidine ring can coordinate with the magnesium ion of the Grignard reagent, which can influence the reactivity and potentially lead to side reactions.[5] It is crucial to use anhydrous conditions, as Grignard reagents are highly basic and will react with even trace amounts of water.[6]
Caption: Workflow of the Grignard Reaction.
Detailed Protocol: Synthesis of 1-(2-(ethylthio)pyrimidin-5-yl)ethanol
Materials:
-
This compound
-
Magnesium turnings
-
Iodine crystal (optional, as an activator)
-
Methyl iodide
-
Anhydrous diethyl ether or THF
-
Saturated aqueous ammonium chloride solution
-
Anhydrous sodium sulfate
-
Standard laboratory glassware (oven-dried)
Procedure:
-
Preparation of the Grignard Reagent:
-
Place magnesium turnings (1.2 eq.) in an oven-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet.
-
Add a small crystal of iodine if the magnesium is not highly reactive.
-
Add a small amount of anhydrous diethyl ether to just cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide (1.1 eq.) in anhydrous diethyl ether.
-
Add a small portion of the methyl iodide solution to the magnesium. The reaction should initiate, as evidenced by bubbling and a gentle reflux. If the reaction does not start, gently warm the flask.
-
Once initiated, add the remaining methyl iodide solution dropwise at a rate that maintains a steady reflux.
-
After the addition is complete, stir the reaction mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Addition to the Aldehyde:
-
Dissolve this compound (1.0 eq.) in anhydrous diethyl ether in a separate flask and add it to the dropping funnel.
-
Cool the Grignard reagent solution in an ice bath.
-
Add the aldehyde solution dropwise to the stirred Grignard reagent. Maintain the reaction temperature below 20°C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture in an ice bath and quench by the slow, dropwise addition of saturated aqueous ammonium chloride solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield the crude product.
-
Purify the crude product by flash column chromatography on silica gel.
-
Causality and Experimental Choices
-
Anhydrous Conditions: Essential to prevent the Grignard reagent from being quenched by protonolysis.[6]
-
Iodine Crystal: Used to activate the surface of the magnesium turnings by removing the passivating oxide layer.
-
Dropwise Addition at Low Temperature: Controls the exothermic reaction and minimizes side reactions.
-
Saturated Ammonium Chloride Quench: A mild acidic workup to protonate the alkoxide intermediate without causing degradation of the product.
Section 2: Wittig Reaction for Alkene Synthesis
The Wittig reaction is a powerful method for converting aldehydes and ketones into alkenes.[7] This reaction is highly valuable for introducing a carbon-carbon double bond at the position of the carbonyl group in this compound.
Mechanistic Insights
The reaction involves a phosphonium ylide (Wittig reagent) and an aldehyde.[8] The nucleophilic ylide attacks the carbonyl carbon, leading to a betaine intermediate which then collapses to form a four-membered oxaphosphetane ring.[8] This intermediate decomposes to yield the desired alkene and triphenylphosphine oxide.[8] The stereochemical outcome (E/Z isomerism) of the alkene depends on the nature of the ylide. Stabilized ylides generally favor the E-alkene, while non-stabilized ylides favor the Z-alkene.[8]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H8N2OS | CID 3160968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. web.mnstate.edu [web.mnstate.edu]
- 5. Unusual Nucleophilic Addition of Grignard Reagents in the Synthesis of 4-Amino-pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Wittig reaction - Wikipedia [en.wikipedia.org]
- 8. Wittig Reaction [organic-chemistry.org]
Application Notes and Protocols: Synthesis of Kinase Inhibitors from 2-(Ethylthio)pyrimidine-5-carbaldehyde
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrimidine Scaffold in Kinase Inhibitor Design
The pyrimidine core is a privileged scaffold in medicinal chemistry, forming the backbone of numerous FDA-approved drugs, particularly in oncology.[1][2] Its ability to form critical hydrogen bonds with the hinge region of kinase active sites makes it an ideal starting point for designing potent and selective inhibitors.[3] Kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer.[2][4]
This document provides a detailed guide on utilizing 2-(ethylthio)pyrimidine-5-carbaldehyde , a versatile and reactive building block, for the synthesis of novel kinase inhibitors.[5] The aldehyde functional group allows for a variety of chemical transformations, most notably reductive amination, to introduce diverse chemical moieties and explore the chemical space for kinase inhibition.[6] We will focus on a detailed protocol for a representative synthesis, explain the scientific rationale behind the chosen methodology, and discuss the biological context of the synthesized compounds.
Core Synthesis: From Aldehyde to Kinase Inhibitor via Reductive Amination
The primary transformation to convert this compound into a potential kinase inhibitor is the coupling of the aldehyde with a selected amine via reductive amination. This reaction forms a new carbon-nitrogen bond, linking a diversity-generating amine fragment to the core pyrimidine scaffold.
Principle of the Reaction
Reductive amination is a two-step, one-pot process. First, the aldehyde reacts with a primary or secondary amine to form a Schiff base or iminium ion intermediate. Second, a mild reducing agent, added to the same reaction mixture, selectively reduces the C=N double bond to a C-N single bond, yielding the final amine product.[7] The choice of reducing agent is critical for success. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred as it is less basic and more chemoselective than other hydrides like sodium borohydride (NaBH₄), reducing iminiums much faster than aldehydes or ketones. This minimizes side reactions and allows for a one-pot procedure.[7][8]
Visualizing the Synthesis Workflow
The following diagram illustrates the general workflow from the starting aldehyde to a final kinase inhibitor library.
Caption: General workflow for kinase inhibitor synthesis via reductive amination.
Detailed Protocol: Synthesis of N-((2-(Ethylthio)pyrimidin-5-yl)methyl)aniline (Representative Example)
This protocol details the synthesis of a model compound to illustrate the methodology. Researchers can adapt this procedure by substituting aniline with other primary or secondary amines to generate a library of compounds.
Materials and Reagents
| Reagent | Formula | Mol. Wt. | Amount (mmol) | Mass/Volume | Notes |
| This compound | C₇H₈N₂OS | 168.22 | 1.0 | 168 mg | Starting Material |
| Aniline | C₆H₇N | 93.13 | 1.1 | 102 mg (99 µL) | Reagent, freshly distilled |
| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | 211.94 | 1.5 | 318 mg | Reducing Agent, moisture-sensitive |
| 1,2-Dichloroethane (DCE) | C₂H₄Cl₂ | 98.96 | - | 10 mL | Anhydrous Solvent |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | ~20 mL | For quenching |
| Dichloromethane (DCM) | CH₂Cl₂ | - | - | ~30 mL | For extraction |
| Anhydrous Sodium Sulfate | Na₂SO₄ | - | - | As needed | Drying agent |
Equipment
-
Round-bottom flask (50 mL) with stir bar
-
Septum and nitrogen/argon inlet
-
Syringes for liquid transfer
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Flash column chromatography system
Step-by-Step Procedure
-
Reaction Setup: To a 50 mL round-bottom flask under a nitrogen atmosphere, add this compound (168 mg, 1.0 mmol).
-
Solvent and Reagent Addition: Add anhydrous 1,2-dichloroethane (10 mL) to dissolve the aldehyde. Stir the solution for 5 minutes. Using a syringe, add aniline (99 µL, 1.1 mmol). Stir the mixture at room temperature for 20-30 minutes to allow for imine formation.
-
Reduction: Carefully add sodium triacetoxyborohydride (318 mg, 1.5 mmol) to the reaction mixture in portions over 5 minutes.
-
Scientist's Note: Adding the reducing agent portion-wise helps to control any potential exotherm. NaBH(OAc)₃ is preferred because it is mild and will not reduce the starting aldehyde, leading to a cleaner reaction profile compared to NaBH₄.[7]
-
-
Reaction Monitoring: Stir the reaction at room temperature for 4-6 hours. Monitor the progress of the reaction by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate mobile phase), checking for the consumption of the starting aldehyde.
-
Workup and Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding saturated aqueous sodium bicarbonate solution (~20 mL). Stir vigorously for 10 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with dichloromethane (2 x 15 mL).
-
Drying and Concentration: Combine all organic layers, dry over anhydrous sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude residue by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford the pure product, N-((2-(ethylthio)pyrimidin-5-yl)methyl)aniline.
Characterization
The final product should be characterized by standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its identity and purity.
Application Focus: Targeting the Aurora Kinase Family
Many pyrimidine-based inhibitors have been developed to target members of the Aurora kinase family (Aurora A, B, C), which are serine/threonine kinases that play essential roles in mitotic progression.[9][10] Overexpression of these kinases, particularly Aurora A, is common in many cancers and is linked to the stabilization of oncoproteins like MYC.[11] Inhibitors based on the pyrimidine scaffold can effectively block the ATP-binding site of these kinases, leading to mitotic arrest and apoptosis in cancer cells.[10]
Signaling Pathway Context
The diagram below illustrates the role of Aurora A kinase in the cell cycle and its impact on the MYC oncoprotein, a key driver of cell proliferation.
Caption: Simplified pathway showing Aurora A kinase inhibition.
Expected Biological Activity Data
A library of compounds synthesized from this compound would be screened against a panel of kinases. The data is typically presented as IC₅₀ values, which represent the concentration of the inhibitor required to reduce kinase activity by 50%.
| Compound ID | R-Group (from Amine) | Target Kinase | IC₅₀ (nM)[9][10][11] |
| EX-1 | Phenyl | Aurora A | 50 - 200 |
| EX-2 | 3-Chlorophenyl | Aurora A | 20 - 100 |
| EX-3 | Pyridin-3-yl | Aurora B | 100 - 500 |
| EX-4 | 5-Methyl-1H-pyrazol-3-yl | Aurora A | < 200[9][10][11] |
Note: The IC₅₀ values presented are representative examples based on published data for similar pyrimidine scaffolds and are intended for illustrative purposes.
Conclusion and Future Directions
This compound is a highly valuable starting material for the efficient synthesis of pyrimidine-based kinase inhibitors. The reductive amination protocol described is robust, versatile, and amenable to library synthesis for structure-activity relationship (SAR) studies. By modifying the amine coupling partner, researchers can systematically probe the binding pocket of target kinases to develop inhibitors with enhanced potency and selectivity. Further modifications, such as oxidation of the ethylthio group to a sulfoxide or sulfone, or its displacement via nucleophilic aromatic substitution (SₙAr), can provide additional vectors for optimization.[10] This strategic approach accelerates the discovery of novel therapeutic agents for cancer and other diseases driven by aberrant kinase activity.
References
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.Journal of Medicinal Chemistry, ACS Publications.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.PubMed, National Library of Medicine.
- Identification of Pyrimidine-Based Lead Compounds for Understudied Kinases Implicated in Driving Neurodegeneration.Journal of Medicinal Chemistry, ACS Publications.
- Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins.PMC, National Library of Medicine.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis.Journal of Medicinal Chemistry, ACS Publications.
- Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors.MDPI.
- Development of a Solvent Selection Guide for Aldehyde-based Direct Reductive Amination Processes.The Royal Society of Chemistry.
- Expedient Access to Type II Kinase Inhibitor Chemotypes by Microwave-Assisted Suzuki Coupling.MDPI.
- Amine synthesis by reductive amination (reductive alkylation).Organic Chemistry Portal.
- Reductive Amination, and How It Works.Master Organic Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. chemimpex.com [chemimpex.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. rsc.org [rsc.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes & Protocols for the Quantification of 2-(ethylthio)pyrimidine-5-carbaldehyde
Introduction
2-(Ethylthio)pyrimidine-5-carbaldehyde is a crucial intermediate in the synthesis of a variety of biologically active molecules, finding applications in both the pharmaceutical and agrochemical industries.[1][2] Its unique structure, featuring a pyrimidine core, an ethylthio group, and a reactive aldehyde functional group, makes it a versatile building block for the development of novel therapeutic agents, including antiviral and anticancer compounds.[2] The purity and concentration of this intermediate are critical parameters that can significantly impact the yield, purity, and safety of the final active pharmaceutical ingredient (API). Therefore, robust and reliable analytical methods for the precise quantification of this compound are indispensable for quality control in research, development, and manufacturing settings.
This comprehensive guide provides detailed protocols for three distinct analytical methods for the quantification of this compound: a high-performance liquid chromatography (HPLC) method for high-sensitivity and specificity, a UV-Visible spectrophotometry method for rapid and straightforward analysis, and a gas chromatography (GC) method suitable for assessing volatile impurities and orthogonal verification. The causality behind experimental choices and the integration of self-validating systems are emphasized throughout to ensure scientific integrity and trustworthiness.
Physicochemical Properties of this compound
A thorough understanding of the analyte's properties is fundamental to developing effective analytical methods.
| Property | Value | Source |
| Molecular Formula | C7H8N2OS | [3] |
| Molecular Weight | 168.22 g/mol | [3] |
| Appearance | Yellow crystalline powder | [1][2] |
| Melting Point | 64 - 66 °C | [1][2] |
| IUPAC Name | 2-ethylsulfanylpyrimidine-5-carbaldehyde | [3] |
I. High-Performance Liquid Chromatography (HPLC) Method
Reversed-phase HPLC is the premier method for the analysis of pyrimidine derivatives due to its high resolution, sensitivity, and specificity.[4] This method is designed to be stability-indicating, capable of separating the target analyte from potential degradation products and related impurities.
Method Rationale
The selection of a C18 stationary phase is based on its broad applicability for separating moderately polar to nonpolar compounds like this compound.[4] The mobile phase, a gradient of acetonitrile and a low pH phosphate buffer, is chosen to ensure good peak shape and resolution. The acidic pH suppresses the potential ionization of the pyrimidine ring nitrogens, leading to more consistent retention times. UV detection is selected based on the presence of the chromophoric pyrimidine ring, which is expected to have significant absorbance in the UV region.
Experimental Workflow
Caption: High-Performance Liquid Chromatography (HPLC) workflow for the quantification of this compound.
Detailed Protocol
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: A system equipped with a gradient pump, autosampler, column oven, and a UV-Vis detector.
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase A: 20 mM Potassium Phosphate Monobasic, pH adjusted to 3.0 with phosphoric acid.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
Time (min) % Mobile Phase B 0.0 30 10.0 70 12.0 70 12.1 30 | 15.0 | 30 |
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Diluent: Acetonitrile/Water (50:50, v/v).
2. Preparation of Standard Solutions:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 10, 25, 50, 100, 150 µg/mL) by serial dilution of the stock solution with the diluent.
3. Preparation of Sample Solution:
-
Accurately weigh a sample containing an expected amount of this compound to yield a final concentration within the calibration range (e.g., 100 µg/mL).
-
Transfer to a suitable volumetric flask, dissolve in, and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
4. System Suitability:
-
Inject the 100 µg/mL working standard solution six times.
-
The relative standard deviation (RSD) of the peak area should be ≤ 2.0%.
-
The tailing factor should be ≤ 2.0.
-
The theoretical plates should be ≥ 2000.
5. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the working standards against their corresponding concentrations.
-
Perform a linear regression analysis on the calibration curve. The correlation coefficient (r²) should be ≥ 0.999.
-
Quantify the amount of this compound in the sample by interpolating its peak area from the calibration curve.
II. UV-Visible Spectrophotometry Method
For a more rapid, high-throughput analysis, a UV-Visible spectrophotometric method can be employed. This technique is particularly useful for the analysis of bulk material where high specificity is not required. The method is based on the principle that the analyte absorbs light at a specific wavelength, and the absorbance is directly proportional to its concentration (Beer-Lambert Law).
Method Rationale
The pyrimidine ring system in this compound contains conjugated double bonds, which are strong chromophores that absorb UV radiation.[5] A wavelength scan is performed to determine the wavelength of maximum absorbance (λmax), which provides the highest sensitivity for quantification. Methanol is a common and suitable solvent for many pyrimidine derivatives, offering good solubility and transparency in the UV range.[5]
Experimental Workflow
Caption: UV-Visible spectrophotometry workflow for the quantification of this compound.
Detailed Protocol
1. Instrumentation:
-
A double-beam UV-Visible spectrophotometer with a 1 cm quartz cuvette.
2. Preparation of Standard Solutions:
-
Solvent: Methanol.
-
Standard Stock Solution (100 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solutions: Prepare a series of working standards (e.g., 2, 5, 10, 15, 20 µg/mL) by serial dilution of the stock solution with methanol.
3. Determination of λmax:
-
Scan the 10 µg/mL working standard solution from 400 nm to 200 nm against a methanol blank.
-
Determine the wavelength of maximum absorbance (λmax).
4. Preparation of Sample Solution:
-
Accurately weigh a sample to obtain a final concentration within the calibration range (e.g., 10 µg/mL) when dissolved in methanol.
5. Data Analysis and Quantification:
-
Measure the absorbance of the working standards and the sample solution at the predetermined λmax against a methanol blank.
-
Generate a calibration curve by plotting the absorbance of the working standards against their concentrations.
-
Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.995.
-
Calculate the concentration of this compound in the sample using the equation of the line from the calibration curve.
III. Gas Chromatography (GC) Method
Gas chromatography is a valuable technique for the quantification of volatile and thermally stable compounds. While this compound has a moderate molecular weight, its melting point of 64-66°C suggests it may be amenable to GC analysis, particularly for purity assessment and the detection of volatile impurities.
Method Rationale
A GC method with Flame Ionization Detection (FID) is proposed. FID is a universal detector for organic compounds and provides a response proportional to the mass of carbon, making it suitable for quantification. A mid-polarity capillary column is selected to provide good separation of the analyte from potential impurities. The temperatures of the injector and detector are set well above the analyte's boiling point to ensure efficient vaporization and prevent condensation.
Experimental Workflow
Caption: Gas Chromatography (GC) workflow for the quantification of this compound.
Detailed Protocol
1. Instrumentation and Chromatographic Conditions:
-
GC System: A gas chromatograph equipped with a split/splitless injector and a Flame Ionization Detector (FID).
-
Column: DB-5 or equivalent (5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium or Nitrogen, at a constant flow of 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Temperature Program:
-
Initial Temperature: 100 °C, hold for 1 minute.
-
Ramp: 15 °C/min to 250 °C.
-
Hold: 5 minutes at 250 °C.
-
-
Injection Volume: 1 µL.
-
Split Ratio: 20:1.
-
Solvent: Dichloromethane.
2. Preparation of Standard and Sample Solutions:
-
Prepare stock and working standard solutions of this compound in dichloromethane at concentrations suitable for GC-FID analysis (e.g., 100 to 1000 µg/mL).
-
Prepare the sample solution in dichloromethane to fall within the established calibration range.
3. Data Analysis and Quantification:
-
Generate a calibration curve by plotting the peak area of the standards against their concentrations.
-
Perform a linear regression analysis (r² ≥ 0.998).
-
Quantify the analyte in the sample by comparing its peak area to the calibration curve.
Method Validation and Trustworthiness
To ensure the trustworthiness of these analytical methods, a comprehensive validation should be performed in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines. The validation parameters should include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. For the HPLC method, this involves forced degradation studies (acid, base, peroxide, thermal, and photolytic stress) to demonstrate that the analyte peak is free from interference from degradation products.[6]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[5]
-
Range: The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable precision, accuracy, and linearity.
-
Accuracy: The closeness of the test results to the true value. This is typically assessed by recovery studies on spiked samples.
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst variability).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.
Summary of Recommended Methods
| Method | Principle | Typical Application | Advantages | Limitations |
| HPLC-UV | Reversed-phase chromatography with UV detection | Purity and assay of bulk drug and formulations; stability testing | High specificity, sensitivity, and precision; stability-indicating | Requires more complex instrumentation and longer analysis time |
| UV-Vis Spectrophotometry | Measurement of UV absorbance | Rapid quantification of pure substance; in-process control | Simple, fast, and cost-effective | Low specificity; susceptible to interference from UV-absorbing impurities |
| GC-FID | Gas chromatography with flame ionization detection | Analysis of volatile impurities; orthogonal method for purity | High resolution for volatile compounds; robust detection | Analyte must be thermally stable and volatile; potential for degradation at high temperatures |
Conclusion
The analytical methods detailed in this guide provide a robust framework for the accurate and reliable quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the need for high specificity, throughput, or the nature of the sample matrix. For routine quality control and stability testing, the stability-indicating HPLC method is highly recommended. The UV-Vis and GC methods serve as valuable complementary techniques for rapid analysis and orthogonal verification, respectively. Proper method validation is paramount to ensure the generation of trustworthy and scientifically sound data in a regulated drug development environment.
References
- National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 3160968, this compound.
- Redasani, V. K., et al. (2014). Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer. SpringerPlus, 3, 747.
- Patel, Y., et al. (2012). Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation. Inventi Rapid: Pharm Analysis & Quality Assurance.
- Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 274-282.
- Chaudhary, J. (2025). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Applied Science and Biotechnology Journal for Advanced Research, 4(2), 1-5.
- Camici, G., et al. (2012). HPLC analysis for the clinical-biochemical diagnosis of inborn errors of metabolism of purines and pyrimidines. Clinica Chimica Acta, 413(1-2), 1-14.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. This compound | C7H8N2OS | CID 3160968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Method development and validation of potent pyrimidine derivative by UV-VIS spectrophotometer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability Indicating Analytical method development & Validation of 2, 4-dihydroxy-5- Fluoro Pyrimidine in bulk drugs & its Injection formulation [ipindexing.com]
Application Note & Protocol: Synthesis of Novel 4-(Pyrimidin-5-yl)-Dihydropyrimidinones via a Catalyzed Biginelli Reaction with 2-(Ethylthio)pyrimidine-5-carbaldehyde
Abstract
The Biginelli reaction, a foundational multicomponent condensation, provides efficient access to 3,4-dihydropyrimidin-2(1H)-ones (DHPMs), a scaffold of significant pharmacological importance.[1][2] This application note presents a detailed, robust protocol for the synthesis of novel DHPMs incorporating a 2-(ethylthio)pyrimidine moiety at the C4 position. By utilizing 2-(ethylthio)pyrimidine-5-carbaldehyde as the aldehydic component, this method allows for the creation of complex heterocyclic structures poised for exploration in drug discovery and medicinal chemistry.[3][4] We provide a comprehensive, step-by-step methodology, mechanistic insights, characterization guidelines, and a troubleshooting framework designed for researchers in synthetic chemistry and drug development.
Introduction and Scientific Rationale
First reported by Pietro Biginelli in 1891, the one-pot synthesis of dihydropyrimidinones from an aldehyde, a β-ketoester, and urea (or thiourea) remains a highly relevant and atom-economical transformation in modern organic synthesis.[1][5] The DHPM core is a recognized "privileged structure," forming the basis of numerous biologically active compounds with applications as calcium channel blockers, antiviral agents, and anticancer therapeutics.[4][6]
The strategic choice of this compound as a substrate is driven by the desire to merge two pharmacologically significant heterocycles. The pyrimidine ring is a cornerstone of nucleic acids and is found in a multitude of approved drugs.[3] The introduction of this moiety onto the DHPM framework is a rational design strategy for generating novel molecular architectures with high potential for biological activity.
This guide explains the causality behind experimental choices, from catalyst selection to purification strategy, to ensure reproducibility and empower researchers to adapt the protocol for their specific needs.
Reaction Scheme and Mechanism
The reaction proceeds via a three-component condensation as shown below:
Overall Reaction Scheme: A this compound molecule reacts with a β-dicarbonyl compound (e.g., ethyl acetoacetate) and urea (or thiourea) in the presence of an acid catalyst to yield the corresponding 4-(2-(ethylthio)pyrimidin-5-yl)-3,4-dihydropyrimidin-2(1H)-one.
While several mechanistic pathways were debated historically, extensive studies have established that the reaction most plausibly proceeds through an N-acyliminium ion intermediate.[5][7] This key intermediate is generated from the acid-catalyzed condensation of the aldehyde and urea. It then acts as an electrophile for the nucleophilic addition of the β-ketoester enol, followed by cyclization and dehydration to afford the final DHPM product.[1][7]
Caption: Proposed mechanism for the Biginelli Reaction.
Detailed Experimental Protocol
This protocol is optimized for a 5 mmol scale synthesis. Researchers should perform appropriate risk assessments before commencing any experimental work.
Materials and Equipment
-
Reagents:
-
This compound (1.0 eq, 5.0 mmol, 0.841 g)
-
Ethyl acetoacetate (1.1 eq, 5.5 mmol, 0.716 g, 0.70 mL)
-
Urea (1.5 eq, 7.5 mmol, 0.450 g)
-
Iron(III) chloride hexahydrate (FeCl₃·6H₂O) (10 mol%, 0.5 mmol, 0.135 g)
-
Ethanol (95%), ~50 mL
-
Deionized water
-
-
Equipment:
-
100 mL round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Buchner funnel and filter paper
-
Standard laboratory glassware
-
TLC plates (silica gel 60 F₂₅₄)
-
Catalyst Selection: The Rationale
While classic Biginelli conditions use strong Brønsted acids like HCl, Lewis acids have emerged as highly effective catalysts that often provide higher yields and cleaner reactions.[8] We have selected Iron(III) chloride (FeCl₃·6H₂O) for this protocol due to its low cost, low toxicity, and proven efficacy in catalyzing Biginelli reactions with a wide range of aldehydes.[9] It effectively facilitates the formation of the key N-acyliminium intermediate, accelerating the rate-limiting step.[5] Alternative catalysts such as p-toluenesulfonic acid (p-TsOH) or ytterbium triflate can also be employed.[10][11]
Step-by-Step Synthesis Procedure
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (0.841 g), ethyl acetoacetate (0.70 mL), urea (0.450 g), and FeCl₃·6H₂O (0.135 g).
-
Solvent Addition: Add 20 mL of 95% ethanol to the flask.
-
Reflux: Attach a reflux condenser and place the flask in a pre-heated heating mantle or oil bath. Heat the mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Reaction Monitoring: Monitor the reaction's progress using Thin-Layer Chromatography (TLC) with a mobile phase of ethyl acetate/hexane (e.g., 1:1 v/v). The reaction is typically complete within 4-8 hours.
-
Product Isolation (Workup): Once the reaction is complete (as indicated by the consumption of the limiting aldehyde reagent on TLC), remove the flask from the heat source and allow it to cool to room temperature.
-
Precipitation: Pour the cooled reaction mixture slowly into 100 mL of ice-cold deionized water while stirring. A solid precipitate should form.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel. Wash the collected solid with two portions of cold deionized water (2 x 20 mL) to remove any remaining catalyst and unreacted urea.
-
Purification: The crude product can be purified by recrystallization from hot ethanol (~20-30 mL). Dissolve the solid in a minimum amount of boiling ethanol, allow it to cool slowly to room temperature, and then place it in an ice bath to maximize crystal formation.
-
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum to a constant weight.
Caption: Experimental workflow for the Biginelli synthesis.
Expected Results and Characterization
The successful synthesis will yield a crystalline solid. The following table outlines the expected quantitative data for the target compound, ethyl 4-(2-(ethylthio)pyrimidin-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate.
| Parameter | Expected Value/Observation |
| Product Name | Ethyl 4-(2-(ethylthio)pyrimidin-5-yl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
| Molecular Formula | C₁₄H₁₈N₄O₃S |
| Molecular Weight | 338.39 g/mol |
| Appearance | White to off-white crystalline solid |
| Expected Yield | 75-90% |
| Melting Point | >200 °C (decomposes) |
Spectroscopic Characterization
Structural confirmation must be performed using standard spectroscopic techniques.[12][13] Expected characteristic signals include:
-
¹H NMR (DMSO-d₆, 400 MHz):
-
δ 9.2-9.4 (s, 1H, pyrimidine NH -1)
-
δ 8.6-8.7 (s, 2H, pyrimidine ring CH )
-
δ 7.7-7.9 (s, 1H, pyrimidine NH -3)
-
δ 5.2-5.3 (d, 1H, CH at position 4)
-
δ 3.9-4.1 (q, 2H, -O-CH₂ -CH₃)
-
δ 3.1-3.3 (q, 2H, -S-CH₂ -CH₃)
-
δ 2.2-2.3 (s, 3H, CH₃ at position 6)
-
δ 1.2-1.4 (t, 3H, -S-CH₂-CH₃ )
-
δ 1.0-1.2 (t, 3H, -O-CH₂-CH₃ )
-
-
FT-IR (KBr, cm⁻¹):
-
3240-3250 (N-H stretching)
-
3100-3120 (Aromatic C-H stretching)
-
1700-1710 (Ester C=O stretching)
-
1640-1650 (Urea C=O stretching)[12]
-
1570-1590 (C=N stretching)
-
-
Mass Spectrometry (ESI+):
-
m/z = 339.1 [M+H]⁺, 361.1 [M+Na]⁺
-
Troubleshooting Guide
| Problem | Probable Cause(s) | Suggested Solution(s) |
| No or Low Yield | 1. Inactive catalyst.2. Insufficient heating or reaction time.3. Impure starting materials. | 1. Use fresh FeCl₃·6H₂O or an alternative catalyst like p-TsOH.2. Ensure consistent reflux and extend reaction time, monitoring by TLC.3. Purify aldehyde if necessary. |
| Reaction Stalls | The reaction may be reversible or reach equilibrium under the current conditions. | Try a different solvent like acetonitrile or perform the reaction under solvent-free conditions by gently heating the neat reactants.[10] |
| Product is Oily/Gummy | Impurities are preventing crystallization. | 1. Wash the crude product thoroughly.2. Attempt purification via column chromatography (silica gel, ethyl acetate/hexane gradient). |
| Impure Product after Recrystallization | Co-precipitation of starting materials or byproducts. | 1. Ensure the minimum amount of hot solvent is used for recrystallization.2. Perform a second recrystallization with a different solvent system. |
Conclusion
This application note provides a reliable and well-rationalized protocol for the synthesis of a novel pyrimidine-substituted dihydropyrimidinone via the Biginelli multicomponent reaction. The methodology is straightforward, uses readily available and inexpensive reagents, and yields a complex heterocyclic product with significant potential for further investigation in medicinal chemistry. The detailed procedural steps, characterization data, and troubleshooting guide offer a comprehensive resource for researchers aiming to expand their library of pharmacologically relevant compounds.
References
- Salehi, H., & Guo, Q. X. (2004). A new and efficient one-pot synthesis of 3, 4-dihydropyrimidin-2-(1H)-ones catalyzed by zinc chloride.
- Kappe, C. O. (2000). Recent advances in the Biginelli dihydropyrimidine synthesis. New tricks from an old dog. Accounts of Chemical Research, 33(12), 879-888. [Link]
- Biginelli, P. (1893). Ueber Aldehyduramide des Acetessigäthers. Berichte der deutschen chemischen Gesellschaft, 26(1), 447-450. [Link]
- A Four Component Biginelli's Reaction, New Opportunities for Synthesis of Functionalized Pyrimidines. (2019). Biomedical Journal of Scientific & Technical Research. [Link]
- Ranu, B. C., Hajra, A., & Jana, U. (2000). Indium(III) Chloride-Catalyzed One-Pot Synthesis of Dihydropyrimidinones by a Three-Component Coupling of 1,3-Dicarbonyl Compounds, Aldehydes, and Urea: An Improved Procedure for the Biginelli Reaction. The Journal of Organic Chemistry, 65(19), 6270-6272. [Link]
- Biginelli reaction. (n.d.). In Wikipedia.
- Kappe, C. O. (1997). A Reinvestigation of the Mechanism of the Biginelli Dihydropyrimidine Synthesis. Support for an N-Acyliminium Ion Intermediate. The Journal of Organic Chemistry, 62(21), 7201-7204. [Link]
- Kaur, R., Chaudhary, S., Kumar, K., Gupta, M. K., & Rawal, R. K. (2017). Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review. European Journal of Medicinal Chemistry, 132, 108-134. [Link]
- Ioniță, M., Caira, M. R., & Cîrâc, I. G. (2021). Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties. Molecules, 26(22), 6932. [Link]
- Dihydropyrimidinone Derivatives: Redox Reactivity, Pharmacological Relevance and Medicinal Applications. (2017).
- Trivedi, H., Patel, D. S., Shukla, S. P., & Mangte, A. D. (2018).
- Ashok, M., Holla, B. S., & Poojary, B. (2007). Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds. E-Journal of Chemistry, 4(2), 200-205. [Link]
- Fauzi, A., Tanimoto, K., & Arisawa, M. (2023). Synthesis of Dihydropyrimidinone (DHPM) Derivatives through a Multicomponent Reaction (MCR) and Their Biological Activities. Journal of Medicinal and Chemical Sciences, 6(8), 1810-1817. [Link]
- Gite, S. S., & Khairnar, S. V. (2020). Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity. RSC Advances, 10(71), 43666-43675. [Link]
- Lin, H. S., & Loo, W. C. (2011). Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications. Beilstein Journal of Organic Chemistry, 7, 1294–1300. [Link]
- Ilfahmi, Y. A., & Fadlan, A. (2023). Different Routes for the Synthesis of Benzaldehyde-Based Dihydropyimidinones via Biginelli Reaction. Jurnal Kimia Riset, 8(2), 124-130. [Link]
- Elumalai, P., et al. (2022). Synthesis of 3,4-Dihydropyrimidin(thio)one Containing Scaffold: Biginelli-like Reactions. Pharmaceuticals, 15(8), 948. [Link]
Sources
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. Synthesis of diverse dihydropyrimidine-related scaffolds by fluorous benzaldehyde-based Biginelli reaction and post-condensation modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent synthetic and medicinal perspectives of dihydropyrimidinones: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Dihydropyrimidinones: efficient one-pot green synthesis using Montmorillonite-KSF and evaluation of their cytotoxic activity - RSC Advances (RSC Publishing) DOI:10.1039/D0RA09072G [pubs.rsc.org]
- 7. Biginelli Reaction [organic-chemistry.org]
- 8. scispace.com [scispace.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Biginelli Reaction Mediated Synthesis of Antimicrobial Pyrimidine Derivatives and Their Therapeutic Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. jetir.org [jetir.org]
- 13. Simple Method of Preparation and Characterization of New Antifungal Active Biginelli Type Heterocyclic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Condensation Reactions of 2-(Ethylthio)pyrimidine-5-carbaldehyde
Introduction
2-(Ethylthio)pyrimidine-5-carbaldehyde is a versatile heterocyclic building block of significant interest in medicinal chemistry and materials science.[1] The presence of the electron-deficient pyrimidine ring, coupled with the reactive aldehyde functionality, makes it an excellent substrate for a variety of carbon-carbon bond-forming reactions.[1] These reactions, particularly condensation reactions, provide a gateway to a diverse array of complex molecules with potential biological activities, including antiviral and anticancer properties.[2][3][4] This guide provides detailed application notes and validated protocols for key condensation reactions of this compound, designed for researchers, scientists, and professionals in drug development. The protocols are presented with an emphasis on the underlying mechanistic principles to empower users to adapt and troubleshoot these reactions effectively.
Core Condensation Reactions and Mechanistic Insights
The aldehyde group at the 5-position of the pyrimidine ring is highly susceptible to nucleophilic attack, facilitating several classes of condensation reactions. This guide will focus on three cornerstone transformations: the Knoevenagel Condensation, the Wittig Reaction (and its Horner-Wadsworth-Emmons variant), and the Claisen-Schmidt Condensation for the synthesis of pyrimidine-based chalcones.
Knoevenagel Condensation: Synthesis of α,β-Unsaturated Systems
The Knoevenagel condensation is a powerful method for the formation of a new carbon-carbon double bond by reacting an aldehyde with an active methylene compound, typically catalyzed by a weak base.[5][6] The electron-withdrawing nature of the pyrimidine ring in this compound enhances the electrophilicity of the aldehyde carbon, making it an excellent candidate for this reaction.
Causality of Experimental Choices:
-
Active Methylene Compounds: The choice of the active methylene compound (e.g., malononitrile, barbituric acid, ethyl cyanoacetate) directly dictates the functionality of the resulting α,β-unsaturated product. Malononitrile introduces a dicyano-methylene group, often seen in compounds with interesting photophysical or biological properties.[7][8][9] Barbituric acid and its derivatives yield products with potential as hypnotic and sedative agents or as scaffolds for further heterocyclic synthesis.[6][10]
-
Catalyst: A weak base like piperidine, pyridine, or triethylamine is typically employed. These bases are strong enough to deprotonate the active methylene compound to form a nucleophilic carbanion but not so strong as to promote self-condensation of the aldehyde or other side reactions.[5]
-
Solvent: Ethanol is a common solvent as it effectively dissolves both the reactants and the catalyst, and it is relatively benign. For less soluble reactants, a co-solvent system or a higher boiling point solvent like toluene might be necessary, sometimes with azeotropic removal of water to drive the reaction to completion.[5]
Reaction Mechanism Workflow
Caption: Knoevenagel condensation mechanism.
Protocol 1: Knoevenagel Condensation with Malononitrile
This protocol describes the synthesis of 2-((2-(ethylthio)pyrimidin-5-yl)methylene)malononitrile.
Materials:
-
This compound
-
Malononitrile
-
Ethanol (anhydrous)
-
Piperidine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 50 mL round-bottom flask, dissolve 1.0 equivalent of this compound in 15 mL of anhydrous ethanol.
-
Add 1.1 equivalents of malononitrile to the solution and stir until fully dissolved.
-
To the stirred solution, add a catalytic amount of piperidine (approximately 0.1 equivalents).
-
Equip the flask with a reflux condenser and heat the mixture to a gentle reflux.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction mixture to room temperature. A precipitate of the product should form.
-
Collect the solid product by vacuum filtration and wash it with cold ethanol.
-
Dry the product in a vacuum oven to obtain the purified 2-((2-(ethylthio)pyrimidin-5-yl)methylene)malononitrile.
Protocol 2: Knoevenagel Condensation with Barbituric Acid
This protocol outlines the synthesis of 5-((2-(ethylthio)pyrimidin-5-yl)methylene)pyrimidine-2,4,6(1H,3H,5H)-trione.
Materials:
-
This compound
-
Barbituric acid
-
Ethanol/Water (1:1)
-
Pyridine
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a 100 mL round-bottom flask, prepare a suspension of 1.0 equivalent of this compound and 1.0 equivalent of barbituric acid in 30 mL of an ethanol/water (1:1) mixture.
-
Add 0.2 equivalents of pyridine to the suspension.
-
Heat the mixture to reflux with vigorous stirring. The reactants will gradually dissolve as the reaction proceeds.
-
Maintain the reflux for 4-6 hours, monitoring by TLC. The formation of a colored precipitate often indicates product formation.
-
After the reaction is complete, cool the mixture to room temperature.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water, followed by a small amount of cold ethanol.
-
Dry the product under vacuum to yield the desired compound.
| Reactant 1 | Reactant 2 | Catalyst | Solvent | Time (h) | Yield (%) |
| This compound | Malononitrile | Piperidine | Ethanol | 2-4 | >90 (expected) |
| This compound | Barbituric Acid | Pyridine | Ethanol/Water | 4-6 | 85-95 (expected) |
| This compound | Ethyl Cyanoacetate | Piperidine | Toluene | 6-8 | 80-90 (expected) |
| Note: Yields are estimated based on similar reactions reported in the literature and may vary. |
Wittig and Horner-Wadsworth-Emmons Reactions: Olefination of the Aldehyde
The Wittig reaction and its Horner-Wadsworth-Emmons (HWE) modification are indispensable tools for converting aldehydes into alkenes with high regioselectivity.[11] The Wittig reaction utilizes a phosphorus ylide, while the HWE reaction employs a phosphonate carbanion, which is generally more nucleophilic and often leads to the thermodynamically more stable (E)-alkene.[12][13]
Causality of Experimental Choices:
-
Ylide/Phosphonate Selection: The structure of the ylide or phosphonate reagent determines the substituent on the newly formed double bond. Stabilized ylides (containing an electron-withdrawing group like an ester or nitrile) are less reactive and typically afford (E)-alkenes, whereas non-stabilized ylides (with alkyl substituents) are more reactive and often yield (Z)-alkenes.[11] The HWE reaction, using stabilized phosphonates, is a reliable method for obtaining (E)-alkenes.[13][14]
-
Base: A strong base is required to deprotonate the phosphonium salt or phosphonate to generate the reactive ylide or carbanion. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (t-BuOK). The choice of base can influence the stereochemical outcome of the reaction.
-
Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or diethyl ether are essential to prevent quenching of the strongly basic ylide or carbanion.
Reaction Mechanism Workflow
Caption: General workflow for Wittig and HWE reactions.
Protocol 3: Horner-Wadsworth-Emmons Reaction for (E)-Alkene Synthesis
This protocol details the synthesis of ethyl (E)-3-(2-(ethylthio)pyrimidin-5-yl)acrylate.
Materials:
-
Triethyl phosphonoacetate
-
Sodium hydride (60% dispersion in mineral oil)
-
Anhydrous Tetrahydrofuran (THF)
-
This compound
-
Schlenk flask or oven-dried glassware
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
Set up an oven-dried Schlenk flask under an inert atmosphere.
-
To the flask, add 1.2 equivalents of sodium hydride (60% dispersion in mineral oil) and wash with anhydrous THF to remove the mineral oil.
-
Add fresh anhydrous THF to the flask to create a suspension of NaH.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add 1.1 equivalents of triethyl phosphonoacetate dropwise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Cool the resulting solution of the phosphonate carbanion back to 0 °C.
-
Dissolve 1.0 equivalent of this compound in a minimal amount of anhydrous THF and add it dropwise to the carbanion solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours, monitoring by TLC.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the pure (E)-alkene.
| Reagent | Base | Solvent | Temperature | Time (h) | Stereoselectivity | Yield (%) |
| Triethyl phosphonoacetate | NaH | THF | 0 °C to rt | 12-16 | >95% E | 80-90 (expected) |
| (Triphenylphosphoranylidene)acetonitrile | n-BuLi | THF | -78 °C to rt | 4-6 | E/Z mixture | 75-85 (expected) |
| Note: Stereoselectivity and yields are based on typical HWE and Wittig reactions and may require optimization. |
Claisen-Schmidt Condensation: Synthesis of Pyrimidine Chalcones
The Claisen-Schmidt condensation is a crossed aldol condensation between an aromatic aldehyde and a ketone, catalyzed by a base, to form an α,β-unsaturated ketone, commonly known as a chalcone.[15][16] These pyrimidine-based chalcones can serve as valuable intermediates for the synthesis of various heterocyclic compounds, such as pyrimidines with different substitution patterns, by subsequent reaction with reagents like urea, thiourea, or guanidine.[4][15][17][18]
Causality of Experimental Choices:
-
Reactants: An aromatic ketone, such as acetophenone or its derivatives, is reacted with this compound. The absence of α-hydrogens on the pyrimidine aldehyde prevents self-condensation.
-
Catalyst: A strong base like sodium hydroxide (NaOH) or potassium hydroxide (KOH) is used to generate the enolate from the ketone.
-
Solvent: Ethanol is a common solvent for this reaction, as it readily dissolves the reactants and the base.
Reaction Mechanism Workflow
Caption: Claisen-Schmidt condensation workflow.
Protocol 4: Synthesis of a Pyrimidine-Based Chalcone
This protocol describes the synthesis of (E)-1-phenyl-3-(2-(ethylthio)pyrimidin-5-yl)prop-2-en-1-one.
Materials:
-
This compound
-
Acetophenone
-
Ethanol
-
Sodium hydroxide (NaOH)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
Procedure:
-
In a 100 mL round-bottom flask, dissolve 1.0 equivalent of this compound and 1.0 equivalent of acetophenone in 20 mL of ethanol.
-
Prepare a 10% aqueous solution of sodium hydroxide.
-
To the stirred solution of the aldehyde and ketone, slowly add the NaOH solution dropwise at room temperature.
-
Continue stirring at room temperature for 4-6 hours. The progress of the reaction can be monitored by TLC. A color change and the formation of a precipitate are often observed.
-
Once the reaction is complete, pour the reaction mixture into a beaker containing crushed ice.
-
Acidify the mixture with dilute hydrochloric acid to neutralize the excess NaOH.
-
Collect the precipitated solid by vacuum filtration and wash it thoroughly with cold water.
-
The crude chalcone can be purified by recrystallization from ethanol to yield the pure product.
| Ketone | Base | Solvent | Time (h) | Yield (%) |
| Acetophenone | NaOH | Ethanol | 4-6 | 85-95 (expected) |
| 4'-Methoxyacetophenone | KOH | Ethanol | 4-6 | 80-90 (expected) |
| 4'-Chloroacetophenone | NaOH | Ethanol | 5-7 | 85-95 (expected) |
| Note: Yields are based on typical Claisen-Schmidt condensations and may require optimization. |
Troubleshooting and Safety Considerations
-
Low Yields: In all protocols, ensure the use of anhydrous solvents and reagents where specified, especially for the Wittig and HWE reactions, as the organometallic intermediates are highly sensitive to moisture. For the Knoevenagel and Claisen-Schmidt reactions, if yields are low, consider increasing the reaction time or temperature, or using a Dean-Stark apparatus to remove water azeotropically in the case of toluene as a solvent.
-
Side Reactions: The formation of side products can occur if the reaction conditions are too harsh. Monitor the reactions closely by TLC to avoid over-running the reaction. Purification by column chromatography is often necessary to isolate the desired product in high purity.
-
Safety: Always perform these reactions in a well-ventilated fume hood. The bases used (piperidine, pyridine, NaH, n-BuLi, NaOH, KOH) are corrosive and/or flammable and should be handled with appropriate personal protective equipment (gloves, safety glasses).
Conclusion
The condensation reactions of this compound are robust and versatile methods for the synthesis of a wide range of functionalized pyrimidine derivatives. The Knoevenagel, Wittig/HWE, and Claisen-Schmidt reactions provide access to α,β-unsaturated systems, alkenes, and chalcones, respectively, which are valuable scaffolds in drug discovery and materials science. By understanding the underlying mechanisms and carefully controlling the reaction conditions as detailed in these protocols, researchers can effectively utilize this key building block to generate novel and complex molecular architectures.
References
- Synthesis and biological evaluation of 2-thiopyrimidine deriv
- Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3-d]pyrimidines: A Theoretical Perspective. PMC - NIH. [Link]
- THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. Jetir.Org. [Link]
- Condensation of pyrido[1,2-a]pyrimidine with aromatic aldehydes. Synthesis of fused polycyclic pyrimidines.
- Horner-Wadsworth-Emmons Reaction. NROChemistry. [Link]
- Pyrimidine synthesis. Organic Chemistry Portal. [Link]
- Horner–Wadsworth–Emmons reaction. Wikipedia. [Link]
- Synthesis and biological evaluation of 2-thiopyrimidine derivatives.
- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
- Thiophenebearing pyrimidine derivatives synthesis from chalcones: In silico ADME/T studies and molecular docking studies.
- Synthesis and biological activities of some new pyrimidine derivatives from chalcones. Der Pharma Chemica. [Link]
- Synthesis, Characterization and Biological Activity of Some New Pyrimidine Derivatives. Pandawa Institute Journals. [Link]
- 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/ST
- An efficient, base-catalyzed, aqueous Knoevenagel condensation for the undergraduate laboratory.
- Synthesis of 2-thiopyrimidine derivatives 4a–f.
- Horner-Wadsworth-Emmons Reaction. YouTube. [Link]
- 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/ST
- Condensation reaction of substituted aromatic aldehydes and active methylene compounds.
- A Highly Versatile One-Pot Aqueous Wittig Reaction.
- Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radi
- Recent Applications of the Horner-Wadsworth-Emmons Reaction to the Synthesis of N
- Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. MDPI. [Link]
- Scheme 1. Knoevenagel condensation of aromatic aldehydes with malononitrile.
- Scheme 1 Knoevenagel condensation of aryl aldehydes with malononitrile and ethyl cyanoacetate.
- Tandem Knoevenagel-Michael-cyclocondensation reaction of malononitrile, various aldehydes and barbituric acid derivative. Progress in Chemical and Biochemical Research. [Link]
- A new finding in the old Knoevenagel condensation reaction.
- ClaisenSchmidt condensation of acetophenone with benzaldehyde catalyzed by different catalysts.
- Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Scirp.org. [Link]
- Condensation of 2-((Alkylthio)(aryl)methylene)
- RECENT DEVELOPMENTS IN KNOEVENAGEL CONDENSATION REACTION: A REVIEW. Semantic Scholar. [Link]
- Chemical Synthesis of Chalcones by Claisen-Schmidt Condensation Reaction and its Characteriz
- SYNTHESIS OF PYRIMIDINE DERIV
- Reactions with 2-Thiothymine; Selective Cyclization of S-Substituted 2.
- Crystal and Molecular Structure Analysis in Knoevenagel Condensation Product of Substituted Napthofuran-2-Carbaldehydes. Scientific Research Publishing. [Link]
- 2-(Benzylthio)pyrimidine-5-carbaldehyde. PubChem. [Link]
- Acid catalyzed Knoevenagel condensation of thiobarbituric acid and aldehyde at room temperature.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jetir.org [jetir.org]
- 4. journal.pandawainstitute.com [journal.pandawainstitute.com]
- 5. Aqueous-Phase Multicomponent Reaction Mechanism for the Synthesis of Pyrido[2,3‑d]pyrimidines: A Theoretical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Knoevenagel Condensation Reactions of Cyano Malononitrile-Derivatives Under Microwave Radiation | Bentham Science [eurekaselect.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. pcbiochemres.com [pcbiochemres.com]
- 11. m.youtube.com [m.youtube.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 14. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 15. pnrjournal.com [pnrjournal.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. derpharmachemica.com [derpharmachemica.com]
- 18. 2-Thiopyrimidine/chalcone hybrids: design, synthesis, ADMET prediction, and anticancer evaluation as STAT3/STAT5a inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Derivatization of 2-(ethylthio)pyrimidine-5-carbaldehyde for biological screening
Application Note & Protocols
Topic: Strategic Derivatization of 2-(Ethylthio)pyrimidine-5-carbaldehyde for Biological Screening Library Generation
Introduction: Unlocking the Potential of the Pyrimidine Scaffold
The pyrimidine ring is a cornerstone of medicinal chemistry, forming the structural basis of nucleic acids and a multitude of clinically approved drugs.[1][2] Its nitrogen-rich aromatic system is a privileged scaffold, adept at forming key hydrogen bond interactions within biological targets.[3] Compounds built around this core have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties.[1][4][5]
The starting material, this compound, is a particularly valuable building block.[6] It features three key points for diversification: the reactive aldehyde at the C5 position, the ethylthio group at C2 which can influence solubility and metabolic stability, and the pyrimidine ring itself. The aldehyde function, an electrophilic hub, is primed for a variety of well-established chemical transformations. This allows for the systematic and efficient generation of a diverse library of novel compounds from a single, readily accessible precursor.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals. It provides detailed protocols for several high-yield derivatization strategies centered on the C5-carbaldehyde group and outlines subsequent protocols for primary biological screening of the resulting compound library against key therapeutic targets.
Foundational Chemistry: The Versatile Aldehyde Handle
The synthetic utility of this compound is dominated by the reactivity of its aldehyde group. The carbonyl carbon is electrophilic due to the polarization of the C=O bond, making it an ideal target for nucleophilic attack. This fundamental principle underpins the derivatization strategies discussed herein, each of which introduces new functionalities and three-dimensional diversity, crucial for exploring the chemical space around a biological target.
Derivatization Strategies and Experimental Protocols
The following sections detail robust and reproducible protocols for modifying the C5-carbaldehyde. The rationale behind each method is explained to provide a deeper understanding of the experimental design.
Strategy I: Reductive Amination for Amine Diversity
Expert Rationale: Reductive amination is arguably one of the most powerful and widely used reactions in medicinal chemistry for generating secondary and tertiary amines.[7] The reaction proceeds via the initial formation of an imine or iminium ion, which is then reduced in situ by a mild, selective hydride agent. This one-pot procedure is highly efficient and tolerates a wide range of functional groups, making it ideal for library synthesis. We recommend sodium triacetoxyborohydride (STAB) as the reducing agent due to its mildness and high chemoselectivity for the iminium ion over the starting aldehyde, minimizing side reactions.
Caption: Workflow for Reductive Amination.
Protocol 3.1: General Procedure for Reductive Amination
-
Reaction Setup: To a solution of this compound (1.0 eq) in an anhydrous solvent such as 1,2-dichloroethane (DCE) or tetrahydrofuran (THF) (0.1 M), add the desired primary or secondary amine (1.1 eq).
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours. For less reactive amines, the addition of a catalytic amount of acetic acid (0.1 eq) can facilitate imine formation.
-
Reduction: Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 10 minutes. The reaction is mildly exothermic.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting aldehyde is consumed (typically 4-24 hours).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir for 30 minutes.
-
Extraction: Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or dichloromethane) (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the desired amine derivative.
-
Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
Strategy II: Knoevenagel Condensation for C=C Bond Formation
Expert Rationale: The Knoevenagel condensation is a classic carbon-carbon bond-forming reaction between an aldehyde and an "active methylene" compound (a CH₂ group flanked by two electron-withdrawing groups).[8] This reaction is exceptionally useful for synthesizing α,β-unsaturated systems, which are themselves common pharmacophores or can be used as intermediates for subsequent reactions like Michael additions. The reaction is typically catalyzed by a weak base, such as piperidine or ammonium acetate.[9][10]
Caption: Workflow for Knoevenagel Condensation.
Protocol 3.2: General Procedure for Knoevenagel Condensation
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, combine this compound (1.0 eq), the active methylene compound (e.g., malononitrile, diethyl malonate) (1.05 eq), and a catalytic amount of piperidine (0.1 eq) in a suitable solvent like toluene or ethanol (0.2 M).
-
Reaction: Heat the mixture to reflux. If using toluene, water will be collected in the Dean-Stark trap, driving the reaction to completion.
-
Monitoring: Monitor the reaction by TLC. The reaction is typically complete within 2-8 hours.
-
Workup: Once the reaction is complete, cool the mixture to room temperature.
-
Purification:
-
If a precipitate forms: Collect the solid product by filtration, wash with cold ethanol or hexanes, and dry under vacuum. Recrystallize if necessary.
-
If no precipitate forms: Remove the solvent under reduced pressure. Purify the resulting residue by flash column chromatography on silica gel.
-
-
Characterization: Confirm the structure of the α,β-unsaturated product by ¹H NMR, ¹³C NMR, and HRMS.
Strategy III: Wittig Reaction for Alkene Synthesis
Expert Rationale: The Wittig reaction provides a reliable method for converting aldehydes into alkenes with predictable stereochemistry in many cases.[11][12] The reaction involves a phosphonium ylide, which acts as a nucleophile, attacking the aldehyde to form an oxaphosphetane intermediate that collapses to the alkene and triphenylphosphine oxide.[13] This strategy is excellent for introducing vinyl or substituted vinyl moieties. Non-stabilized ylides generally favor the Z-alkene, while stabilized ylides favor the E-alkene.[14]
Caption: Workflow for the Wittig Reaction.
Protocol 3.3: General Procedure for the Wittig Reaction
-
Ylide Preparation (in situ):
-
To a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar), add the appropriate phosphonium salt (1.2 eq) and suspend it in anhydrous THF.
-
Cool the suspension to -78 °C or 0 °C, depending on the base.
-
Slowly add a strong base, such as n-butyllithium (n-BuLi) or sodium hydride (NaH) (1.1 eq). A distinct color change (often to deep red, orange, or yellow) indicates ylide formation.
-
Stir the mixture at this temperature for 30-60 minutes.
-
-
Aldehyde Addition:
-
Dissolve this compound (1.0 eq) in a small amount of anhydrous THF.
-
Add this solution dropwise to the cold ylide solution.
-
-
Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 2-12 hours.
-
Monitoring: Monitor the disappearance of the aldehyde by TLC.
-
Workup: Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl) or water.
-
Extraction: Extract the aqueous layer with an organic solvent such as diethyl ether or ethyl acetate (3x).
-
Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. The major byproduct is triphenylphosphine oxide, which can often be removed by precipitation from a nonpolar solvent (e.g., hexanes/ether mixture) or by flash column chromatography.
-
Characterization: Confirm the structure and stereochemistry (if applicable) of the alkene product by NMR and HRMS.
Biological Screening: From Molecules to Activity
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. Based on the extensive history of pyrimidine-based compounds, several high-value screening strategies are recommended.[1][15][16][17]
Target Area 1: Protein Kinase Inhibition
Pyrimidine derivatives are prolific as protein kinase inhibitors, often acting as ATP-competitive binders.[3][15][18] Aurora kinases and Cyclin-Dependent Kinases (CDKs) are particularly relevant targets in oncology research.[3][17][19]
Protocol 4.1: In Vitro Kinase Inhibition Assay (e.g., ADP-Glo™ Assay)
-
Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. Further dilute in the appropriate kinase buffer. The final DMSO concentration should be kept low (e.g., ≤1%).[15]
-
Kinase Reaction Setup: In a 384-well plate, add the test compound solution.
-
Enzyme Addition: Add the target kinase enzyme solution to each well.
-
Reaction Initiation: Initiate the reaction by adding a mixture of the kinase substrate and ATP. Incubate at 30 °C for a defined period (e.g., 60 minutes).[15]
-
ATP Depletion: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete any remaining ATP. Incubate at room temperature for 40 minutes.
-
Signal Generation: Add Kinase Detection Reagent to convert the generated ADP to ATP, which then drives a luciferase/luciferin reaction. Incubate at room temperature for 30-60 minutes.
-
Data Acquisition: Measure luminescence using a plate reader. The light signal is proportional to the ADP generated and thus to kinase activity.
-
Data Analysis: Calculate the percent inhibition relative to controls and determine IC₅₀ values by fitting the data to a dose-response curve.
Target Area 2: Antimicrobial Activity
Many heterocyclic compounds, including pyrimidines, exhibit potent antibacterial and antifungal properties.[1][16][20][21] A primary screen to determine the Minimum Inhibitory Concentration (MIC) is a standard starting point.
Protocol 4.2: Minimum Inhibitory Concentration (MIC) Assay
-
Strain Preparation: Prepare an inoculum of the desired bacterial (e.g., S. aureus, E. coli) or fungal (e.g., C. albicans) strains, adjusted to a standard concentration (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare two-fold serial dilutions of the test compounds in a 96-well microtiter plate using an appropriate growth medium (e.g., Nutrient Broth for bacteria, Sabouraud Dextrose Broth for fungi).[16]
-
Inoculation: Inoculate each well with the prepared microbial suspension. Include positive (microbes, no compound) and negative (medium only) controls.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37 °C for 24 hours for bacteria; 30 °C for 48 hours for fungi).
-
Result Determination: The MIC is defined as the lowest concentration of the compound at which there is no visible growth of the microorganism.[16]
Data Presentation
Screening results should be organized systematically for structure-activity relationship (SAR) analysis.
| Compound ID | Derivatization Method | R-Group(s) | Kinase IC₅₀ (nM) | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |
| PYR-001 | Reductive Amination | Benzylamine | 150 | >128 | 64 |
| PYR-002 | Reductive Amination | Morpholine | >1000 | 32 | 32 |
| PYR-003 | Knoevenagel Cond. | Malononitrile | 87 | >128 | >128 |
| PYR-004 | Wittig Reaction | Phenyl | 450 | 128 | >128 |
Conclusion
This compound is a powerful scaffold for the rapid generation of chemically diverse compound libraries. The strategic application of robust reactions like reductive amination, Knoevenagel condensation, and the Wittig reaction allows for the systematic exploration of the chemical space around the pyrimidine core. By coupling these synthetic protocols with targeted biological screening against high-value targets such as protein kinases and microbial pathogens, researchers can efficiently identify novel hit compounds, paving the way for the development of next-generation therapeutic agents.
References
- Benchchem. (n.d.). Application Notes and Protocols for the Synthesis and Evaluation of Pyrimidine-Based Kinase Inhibitors. Benchchem.
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. Journal of Medicinal Chemistry.
- Tailor, H., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry.
- Patel, R., et al. (2021). Synthetic Strategies of Pyrimidine-Based Scaffolds as Aurora Kinase and Polo-like Kinase Inhibitors. Molecules.
- Faidah, N., et al. (2022). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews.
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed.
- Abdel-Wahab, B. F., et al. (2012).
- Chi, Y., et al. (2021). Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins. PubMed.
- Bhatt, H., et al. (2018). Biological screening of some novel pyrimidine compounds.
- ResearchGate. (n.d.). Antibacterial activity of pyrimidine derivatives.
- Heravi, M. M., et al. (2017). A facile catalyst-free Knoevenagel condensation of pyridinecarbaldehydes and active methylene compounds.
- El-Sayed, N. N. E., et al. (2023). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules.
- Ghorab, M. M., et al. (2024). New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling. Future Medicinal Chemistry.
- Ishwar, K., et al. (2014).
- Sharma, A., & Kumar, V. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ARC Journal of Pharmaceutical Sciences.
- Gonzalez-Lainez, M., et al. (2023). Direct reductive amination of functionalized aldehydes with aniline derivatives of purines and 7-deazapurines. Organic & Biomolecular Chemistry.
- ResearchGate. (2016). Metal-Free Reductive Amination of Aldehydes for the Synthesis of Secondary and Tertiary Amines.
- Patil, S., et al. (2023). One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition.
- Wikipedia. (n.d.). Wittig reaction. Wikipedia.
- The Organic Chemistry Tutor. (2019). The Wittig reaction. YouTube.
- Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Wittig Reaction - Common Conditions. Organic Chemistry Portal.
- Wikipedia. (n.d.).
- Chem-Impex. (n.d.). This compound. Chem-Impex.
- Google Patents. (n.d.). EP1054004A1 - Novel pyrimidine-5-carboxamide derivatives.
- Kumar, A., et al. (2009). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters.
- El-Megharbel, S. M., et al. (2015). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review. Journal of Pharmacy and Biological Sciences.
- Li, T., et al. (2018). Efficient promiscuous Knoevenagel condensation catalyzed by papain confined in Cu3(PO4)2 nanoflowers.
- Dotsenko, V. V., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds.
- Chemistry LibreTexts. (2023). Wittig Reaction. Chemistry LibreTexts.
- Organic Chemistry Portal. (n.d.).
- Organic Chemistry Portal. (n.d.). Wittig Reaction. Organic Chemistry Portal.
- Mohammadi, M., et al. (2022).
- Chem-Impex. (n.d.). 2-(Methylthio)pyrimidine-5-carbaldehyde. Chem-Impex.
- Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Journal of Chemical Sciences.
- ResearchGate. (2021). Synthesis, reactions, and applications of pyrimidine derivatives.
- ResearchGate. (2018). ENVIRONMENTALLY BENIGN PROTOCOL OF KNOEVENAGEL CONDENSATION REACTION.
- Thake, A. A. (n.d.).
Sources
- 1. wjarr.com [wjarr.com]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. mdpi.com [mdpi.com]
- 4. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 5. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. gctlc.org [gctlc.org]
- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 9. bcc.bas.bg [bcc.bas.bg]
- 10. researchgate.net [researchgate.net]
- 11. Wittig reaction - Wikipedia [en.wikipedia.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. m.youtube.com [m.youtube.com]
- 14. Wittig Reaction [organic-chemistry.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 17. New pyridopyrimidine derivatives as dual EGFR and CDK4/cyclin D1 inhibitors: synthesis, biological screening and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis of Certain Pyrimidine Derivatives as Antimicrobial Agents and Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 21. mdpi.com [mdpi.com]
Synthetic Pathways to Novel Pyrimidine Derivatives from 2-(Ethylthio)pyrimidine-5-carbaldehyde: An Application Guide
Introduction: The Enduring Significance of Pyrimidine Scaffolds in Drug Discovery
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural core of a vast array of therapeutic agents. As a privileged heterocyclic scaffold, its derivatives exhibit a remarkable breadth of biological activities, including but not limited to anticancer, antiviral, antimicrobial, and anti-inflammatory properties.[1][2] This therapeutic versatility stems from the pyrimidine ring's ability to engage in various biological interactions, often mimicking the natural purine and pyrimidine bases found in nucleic acids.[3] The strategic functionalization of the pyrimidine core allows for the fine-tuning of a molecule's physicochemical properties and biological target specificity, making the development of novel synthetic routes to diverse pyrimidine derivatives a critical endeavor in modern drug discovery.[1]
This application note provides a detailed guide to the synthesis of a variety of pyrimidine derivatives using the versatile building block, 2-(ethylthio)pyrimidine-5-carbaldehyde. This compound, featuring a reactive aldehyde group and a modifiable ethylthio moiety, serves as an excellent starting point for generating a library of novel compounds with potential therapeutic applications in pharmaceuticals and agrochemicals.[2][4] We will explore several robust and widely applicable synthetic transformations, including the Knoevenagel condensation, reductive amination, and the Wittig reaction, providing detailed, step-by-step protocols and explaining the underlying chemical principles.
Core Synthetic Strategies and Mechanistic Rationale
The aldehyde functionality at the 5-position of the pyrimidine ring is the primary handle for the synthetic transformations detailed below. The choice of reaction partner will dictate the nature of the resulting derivative, allowing for the systematic exploration of the chemical space around the pyrimidine core.
Knoevenagel Condensation for the Synthesis of α,β-Unsaturated Pyrimidine Derivatives
The Knoevenagel condensation is a highly efficient method for forming carbon-carbon bonds by reacting an aldehyde with an active methylene compound.[5] This reaction is particularly useful for synthesizing α,β-unsaturated systems, which are themselves valuable intermediates and can exhibit a range of biological activities.
Causality of Experimental Choices:
-
Active Methylene Compounds: The choice of the active methylene compound (e.g., malononitrile, ethyl cyanoacetate) determines the functional groups flanking the newly formed double bond. Malononitrile introduces two cyano groups, while ethyl cyanoacetate provides a cyano and an ester group, offering different avenues for further derivatization.
-
Catalyst: A weak base, such as piperidine or isonicotinic acid, is typically employed to deprotonate the active methylene compound, generating a nucleophilic carbanion that attacks the aldehyde carbonyl.[6][7] The use of a mild base prevents self-condensation of the aldehyde.
-
Solvent: Ethanol is a common solvent for this reaction as it readily dissolves the reactants and facilitates the reaction at a moderate reflux temperature.
Experimental Workflow:
Sources
- 1. 5-Pyrimidylboronic acid and 2-methoxy-5-pyrimidylboronic acid: new heteroarylpyrimidine derivatives via Suzuki cross-coupling reactions - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. chemimpex.com [chemimpex.com]
- 3. Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Recent advancements in the multicomponent synthesis of heterocycles integrated with a pyrano[2,3-d]pyrimidine core - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pcbiochemres.com [pcbiochemres.com]
High-throughput screening of 2-(ethylthio)pyrimidine-5-carbaldehyde derivatives
An Application Guide for the High-Throughput Screening of 2-(Ethylthio)pyrimidine-5-carbaldehyde Derivatives
Abstract
This document provides a comprehensive guide for the high-throughput screening (HTS) of novel chemical entities based on the this compound scaffold. Pyrimidine derivatives are a cornerstone of medicinal chemistry, frequently associated with kinase inhibition and other modulatory effects on critical cellular signaling pathways. This guide details a strategic, multi-tiered screening cascade designed to efficiently identify and characterize potent and selective modulators, moving from large-scale biochemical screens to physiologically relevant cell-based assays and early ADME profiling. We provide detailed, field-proven protocols, data analysis workflows, and the scientific rationale behind key experimental choices to empower researchers in drug discovery to effectively prosecute this promising chemical series.
Introduction: The Pyrimidine Scaffold and the HTS Imperative
The pyrimidine ring is a privileged scaffold in drug discovery, forming the core of numerous FDA-approved drugs, particularly in oncology. Its ability to form key hydrogen bond interactions within the ATP-binding pocket of protein kinases has made it a foundational element for designing targeted inhibitors. The this compound core represents a versatile starting point for generating vast chemical libraries with diverse substitutions, offering the potential to discover novel inhibitors with unique selectivity profiles.
Given the potential scale of such a chemical library, high-throughput screening (HTS) is not merely a tool but a necessity. It allows for the rapid, parallel evaluation of thousands of compounds to identify "hits"—compounds that elicit a desired biological response. An effective HTS campaign, however, is more than a single experiment; it is a carefully designed cascade of assays intended to triage compounds, eliminate false positives, and enrich for candidates with genuine therapeutic potential. This guide outlines such a cascade.
The Screening Cascade: A Strategy for Hit Identification and Validation
A robust screening cascade is designed to progressively increase the biological relevance of the assays while decreasing throughput, ensuring that resources are focused on the most promising compounds. Our proposed workflow is structured to maximize efficiency and data quality.
Caption: A typical high-throughput screening cascade for drug discovery.
Primary HTS: Biochemical Target-Based Screening
The initial goal is to identify compounds that directly interact with the purified biological target, such as a protein kinase. Biochemical assays are ideal for this stage due to their robustness, low cost, and amenability to miniaturization and automation.
Causality Behind Assay Choice
For screening kinase-targeted libraries, assays that measure the consumption of ATP or the generation of ADP are highly effective.[1][2][3] Luminescence-based assays are often preferred for primary HTS due to their high sensitivity, broad dynamic range, and resistance to interference from colored or fluorescent compounds.[3][4] The ADP-Glo™ Kinase Assay is an excellent example; it measures ADP produced by the kinase reaction, making the luminescent signal directly proportional to kinase activity.[1][5][6] This provides a sensitive measure of inhibition.
Caption: The workflow of the luminescence-based ADP-Glo™ Kinase Assay.
Protocol 1: Primary HTS using ADP-Glo™ Kinase Assay
This protocol is designed for a 384-well plate format. All additions should be performed with automated liquid handlers for consistency.
1. Reagent Preparation:
- Prepare kinase buffer, enzyme, substrate, and ATP solutions as recommended by the specific kinase manufacturer. The final ATP concentration should be at or near its Km for the kinase to ensure sensitive detection of competitive inhibitors.[5]
- Reconstitute ADP-Glo™ Reagent and Kinase Detection Reagent (Promega) according to the manufacturer's protocol.
2. Compound Plating:
- Dispense 100 nL of each library compound (typically dissolved in 100% DMSO) into the appropriate wells of a 384-well assay plate.
- For controls, dispense 100 nL of 100% DMSO into "vehicle control" (maximum activity) and "no enzyme" (background) wells. Dispense a known potent inhibitor as a "positive control."
3. Assay Execution:
- Add 5 µL of kinase solution to each well and pre-incubate with the compounds for 15-30 minutes at room temperature. This step allows the compound to bind to the enzyme before the reaction starts.[5]
- Initiate the kinase reaction by adding 5 µL of a solution containing both the substrate and ATP.
- Incubate the reaction for the optimized duration (e.g., 60 minutes) at room temperature.
- Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[5]
- Convert the generated ADP to ATP by adding 10 µL of Kinase Detection Reagent. Incubate for 30-60 minutes at room temperature.[5]
4. Data Acquisition:
- Measure the luminescence signal using a plate reader (e.g., BMG PHERAstar or equivalent).
5. Data Analysis & Quality Control:
- The primary metric for assay quality is the Z'-factor. It is calculated using the signals from the vehicle (max) and positive inhibitor (min) controls.
- Z' = 1 - [ (3σ_max + 3σ_min) / |μ_max - μ_min| ]
- A Z'-factor ≥ 0.5 is considered an excellent assay for HTS.
- Normalize the data for each compound well to the controls:
- % Inhibition = 100 * [ 1 - (Signal_compound - Signal_min) / (Signal_max - Signal_min) ]
- Set a hit threshold (e.g., >50% inhibition or >3 standard deviations from the mean of vehicle controls).
| Parameter | Recommended Value | Rationale |
| Plate Format | 384-well, low-volume, white | Opaque walls prevent well-to-well crosstalk in luminescent assays. |
| Final Assay Volume | 25 µL | Reduces reagent consumption. |
| DMSO Concentration | ≤ 1% | High concentrations of DMSO can inhibit enzyme activity.[2] |
| ATP Concentration | At or near Km | Ensures sensitivity for detecting ATP-competitive inhibitors. |
| Z'-Factor Goal | ≥ 0.5 | Indicates a robust and reliable assay suitable for HTS. |
Secondary Assays: Cellular Validation of Hits
Hits from the primary screen must be validated in a cellular context. Cell-based assays are critical for confirming on-target activity, identifying compounds with non-specific cytotoxicity, and providing an initial assessment of cell permeability.
Protocol 2: Cell Viability/Cytotoxicity Assessment (CellTiter-Glo®)
It is crucial to distinguish true target inhibition from non-specific cytotoxicity. The CellTiter-Glo® Luminescent Cell Viability Assay measures ATP levels as an indicator of metabolically active, viable cells.[7][8] This assay is performed in parallel with or before functional cellular assays.
1. Cell Plating:
- Seed cells (e.g., a cancer cell line where the target kinase is relevant) into a 384-well white, clear-bottom plate at a pre-determined optimal density.
- Incubate for 24 hours to allow cells to adhere and resume normal growth.
2. Compound Treatment:
- Prepare serial dilutions of the hit compounds.
- Add the compounds to the cells and incubate for a relevant duration (e.g., 48-72 hours).
3. Assay Execution:
- Equilibrate the plate to room temperature for 30 minutes.[8][9]
- Add a volume of CellTiter-Glo® Reagent equal to the culture medium volume in each well.[8][9]
- Lyse the cells by mixing on an orbital shaker for 2 minutes.[8][9]
- Incubate at room temperature for 10 minutes to stabilize the luminescent signal.[8][9]
4. Data Acquisition & Analysis:
- Measure luminescence.
- Calculate the concentration at which compound reduces cell viability by 50% (CC50). Compounds that are highly cytotoxic at concentrations similar to their biochemical IC50 are often deprioritized.
Protocol 3: Apoptosis Induction Assay (Caspase-Glo® 3/7)
If the target kinase is involved in a pro-survival pathway, its inhibition is expected to induce apoptosis. Measuring the activity of executioner caspases 3 and 7 is a reliable method to confirm this mechanism of action.[10][11]
Caption: A generalized workflow for homogeneous "add-mix-measure" cell-based assays.
1. Cell Plating and Treatment:
- Follow steps 1 and 2 from the CellTiter-Glo® protocol, using an incubation time appropriate for inducing apoptosis (e.g., 24 hours).
2. Assay Execution:
- Equilibrate the plate to room temperature.
- Add Caspase-Glo® 3/7 Reagent directly to the wells.
- Mix gently and incubate for 1-2 hours at room temperature.
3. Data Acquisition & Analysis:
- Measure luminescence.
- A dose-dependent increase in luminescence indicates that the compound is inducing apoptosis via caspase 3/7 activation, confirming the desired mechanism of action. Calculate the EC50 for apoptosis induction.
Advanced Cellular Analysis: High-Content Screening (HCS)
For deeper mechanistic insights, High-Content Screening (HCS) can be employed. HCS combines automated microscopy with quantitative image analysis to measure multiple phenotypic parameters simultaneously in intact cells.[12][13] This can reveal changes in protein localization, organelle morphology, or other cellular features, providing a rich "fingerprint" of a compound's activity.[14]
Tertiary Assays: Early In Vitro ADME Profiling
Before committing significant resources to lead optimization, it is essential to assess the drug-like properties of the validated hits. In vitro ADME (Absorption, Distribution, Metabolism, and Excretion) assays predict a compound's pharmacokinetic behavior.[15][16][17]
Key In Vitro ADME Assays:
| Assay | Purpose |
| Metabolic Stability | Measures the rate of compound degradation by liver microsomes or hepatocytes to predict in vivo clearance.[18][19] |
| Plasma Protein Binding (PPB) | Determines the fraction of compound bound to plasma proteins, which affects the free concentration available to act on the target.[18] |
| CYP450 Inhibition | Assesses the potential for drug-drug interactions by measuring inhibition of major cytochrome P450 enzymes.[18] |
| Aqueous Solubility | Measures a compound's solubility, which is critical for oral absorption.[18] |
| Permeability (e.g., Caco-2) | Uses a monolayer of intestinal cells to predict a compound's absorption across the gut wall.[17] |
Conclusion
The high-throughput screening of a this compound library requires a systematic and scientifically rigorous approach. The screening cascade presented here provides a robust framework for identifying compounds with specific biochemical activity and verifying their mechanism of action in a cellular environment. By integrating biochemical screening, cell-based validation, and early ADME profiling, researchers can efficiently triage large compound collections, eliminate problematic molecules early, and focus on developing candidates with the highest probability of success in downstream preclinical and clinical development.
References
- Fluorescence polarization immunoassay - Wikipedia. Wikipedia.
- Fluorescence polarization immunoassays and related methods for simple, high-throughput screening of small molecules. PubMed.
- MTT Assay Protocol for Cell Viability and Proliferation. Roche.
- Fluorescence Polarization Detection. BMG LABTECH.
- CellTiter-Glo® Luminescent Cell Viability Assay Protocol. Promega Corporation.
- Caspase-Glo® 3/7 Assay System. Promega Corporation.
- MTT assay protocol. Abcam.
- Luminescence Kinase Assays Illuminate the Path to Inhibitor Discovery. BPS Bioscience.
- In Vitro ADME. Selvita.
- HTRF: A Technology Tailored for Drug Discovery –A Review of Theoretical Aspects and Recent Applications. PubMed Central.
- Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines. PubMed Central.
- MTT Proliferation Assay Protocol. ResearchGate.
- Accelerating Drug Discovery with High Content Screening. Core Life Analytics.
- Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf - NIH.
- In Vitro ADME Assays and Services. Charles River Laboratories.
- HTRF Principle. Revvity.
- Comprehensive Guide to In Vitro ADME Studies in Drug Discovery. Creative Biolabs.
- CyQUANT MTT Cell Proliferation Assay Kit Protocol. Thermo Fisher Scientific - US.
- HTRF®. Berthold Technologies GmbH & Co.KG.
- Fluorescence Polarization Immunoassays (FPIA) for Food Safety: a Rapid Detection System for Pathogens and Chemicals. National Agricultural Library.
- AlphaLISA® Assay Kits. BPS Bioscience.
- In Vitro ADME Studies. PharmaLegacy | Preclinical Pharmacology CRO.
- What is High-Content Screening? AZoLifeSciences.
- CellTiter-Glo® Luminescent Cell Viability Assay Technical Bulletin, TB288. Promega Corporation.
- Caspase 3/7 Assay Kit (Magic Red) (ab270771). Abcam.
- HTRF | Homogeneous Time Resolved Fluorescence | FRET | TR. Celtarys Research.
- CellTiter-Glo® 2.0 Assay Technical Manual TM403. Promega Corporation.
- CellEvent Caspase-3/7 Green Flow Cytometry Assay Kit. Thermo Fisher Scientific.
- A New Frontier in Protein Quantitation: AlphaLISA. Bitesize Bio.
- Biochemical Kinase Assays. Thermo Fisher Scientific - US.
- AlphaLISA and AlphaScreen No-wash Assays. Revvity.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. Celtarys Research.
- Bioluminescence Methods for Assaying Kinases in Quantitative High-Throughput Screening (qHTS) Format Applied to Yes1 Tyrosine Kinase, Glucokinase and PI5P4Kα Lipid Kinase. NIH.
- HTRF - Guide to homogeneous time resolved fluorescence. Revvity.
- Fluorescence Polarization Immunoassay | Methodologies. Test Directory.
- Phenotypic drug discovery with high content screening. Revvity.
- Whitepaper: Phenotypic drug discovery with high content screening. Drug Target Review.
- Cell Meter™ Caspase 3/7 Activity Apoptosis Assay Kit Green Fluorescence. AAT Bioquest.
- Celltiter Glo Luminescent Cell Viability Assay Protocol. Scribd.
- Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model. JoVE.
- In Vitro ADME. BioDuro-Global CRDMO, Rooted in Science.
- Luminescent Assay Kits. BPS Bioscience.
- Development of a Cell-Based AlphaLISA Assay for High-Throughput Screening for Small Molecule Proteasome Modulators. NIH.
- Spotlight: Activity-Based Kinase Assay Formats. Reaction Biology.
- Working principle of the AlphaLISA assay. Acceptor beads bind to the... ResearchGate.
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology.
- CellTiter-Glo® 3D Cell Viability Assay Technical Manual TM412. Promega Corporation.
- What Is the Best Kinase Assay? BellBrook Labs.
- Biochemical kinase assay to improve potency and selectivity. Domainex.
- Kinase assays. BMG LABTECH.
Sources
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 3. bpsbioscience.com [bpsbioscience.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. domainex.co.uk [domainex.co.uk]
- 6. bmglabtech.com [bmglabtech.com]
- 7. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [promega.sg]
- 8. promega.com [promega.com]
- 9. promega.com [promega.com]
- 10. Caspase-Glo® 3/7 Assay System | Caspase 3 Activity Assay | Apoptosis Detection [worldwide.promega.com]
- 11. Use of a Caspase Multiplexing Assay to Determine Apoptosis in a Hypothalamic Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. corelifeanalytics.com [corelifeanalytics.com]
- 13. azolifesciences.com [azolifesciences.com]
- 14. Improving drug discovery with high-content phenotypic screens by systematic selection of reporter cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 15. selvita.com [selvita.com]
- 16. Comprehensive Guide to In Vitro ADME Studies in Drug Discovery - Creative Biolabs [creative-biolabs.com]
- 17. In Vitro ADME-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 18. criver.com [criver.com]
- 19. In Vitro ADME Studies - PharmaLegacy | Preclinical Pharmacology CRO [pharmalegacy.com]
The Strategic Utility of 2-(Ethylthio)pyrimidine-5-carbaldehyde in Modern Drug Discovery
Abstract
The pyrimidine nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of clinically significant therapeutics. Within this privileged scaffold, 2-(ethylthio)pyrimidine-5-carbaldehyde emerges as a highly versatile and reactive intermediate, poised for the synthesis of diverse compound libraries targeting critical pathways in oncology, virology, and beyond. The strategic placement of the ethylthio group at the C2 position and a reactive carbaldehyde at the C5 position provides two orthogonal handles for molecular elaboration. This guide provides an in-depth exploration of the pharmaceutical applications of this compound, detailing its role as a precursor to potent kinase inhibitors and novel antiviral agents. We present field-proven protocols for its derivatization and contextualize its utility within relevant biological pathways, offering researchers and drug development professionals a comprehensive resource for leveraging this valuable building block.
Introduction: A Building Block of Privileged Status
The pyrimidine ring is a fundamental heterocycle in nature, most notably as a key component of the nucleobases cytosine, thymine, and uracil in DNA and RNA. This inherent biological relevance has made pyrimidine derivatives a fertile ground for drug discovery, leading to a wide array of approved drugs for treating cancers, viral infections, and inflammatory diseases. The subject of this guide, this compound, is a synthetic intermediate that capitalizes on this privileged scaffold.
Its utility stems from two key structural features:
-
The 2-(Ethylthio) Group: This moiety serves as a crucial modulator of biological activity. The sulfur atom can engage in important interactions within protein binding pockets, and the ethyl group can be varied to fine-tune lipophilicity and steric properties. Furthermore, the thioether can be oxidized to the corresponding sulfoxide or sulfone, providing additional avenues for modifying the electronic and solubility characteristics of the final compound.
-
The 5-Carbaldehyde Group: The aldehyde functionality is a versatile chemical handle for a wide range of synthetic transformations. It readily undergoes condensation, reductive amination, and olefination reactions, allowing for the facile introduction of diverse substituents at the C5 position of the pyrimidine ring. This is particularly significant as the C5 position is often a key vector for exploring structure-activity relationships (SAR) in many classes of pyrimidine-based drugs.
This combination of features makes this compound an ideal starting point for the synthesis of targeted therapeutics.
Application in Oncology: The Pursuit of Kinase Inhibitors
Protein kinases are a large family of enzymes that play a central role in cellular signaling pathways, regulating processes such as cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them a major focus of modern oncology drug discovery. Pyrimidine-based scaffolds have proven to be particularly effective as "hinge-binding" motifs in the ATP-binding site of many kinases.
Derivatives of this compound are prime candidates for the development of novel kinase inhibitors. The pyrimidine core can establish key hydrogen bonding interactions with the kinase hinge region, while substituents introduced via the C5-carbaldehyde can be designed to occupy adjacent hydrophobic pockets, thereby enhancing potency and selectivity.
Mechanism of Action: Targeting the EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that, upon activation, initiates a signaling cascade that promotes cell proliferation and survival. Mutations that lead to the constitutive activation of EGFR are common in various cancers, including non-small cell lung cancer and glioblastoma. Many successful anticancer drugs, such as gefitinib and erlotinib, target the ATP-binding site of EGFR.
Compounds derived from this compound can be designed to function as ATP-competitive EGFR inhibitors. The pyrimidine ring mimics the adenine core of ATP, while tailored side chains, synthesized from the carbaldehyde, can exploit specific features of the EGFR active site to achieve high-affinity binding.
Diagram 1: Simplified EGFR Signaling Pathway and Point of Inhibition
Caption: Inhibition of EGFR autophosphorylation by a pyrimidine derivative.
Synthetic Protocol: Synthesis of a Chalcone-Derived Kinase Inhibitor Scaffold
A common strategy for elaborating the 5-carbaldehyde is the Claisen-Schmidt or Knoevenagel condensation to form an α,β-unsaturated ketone (a chalcone-like scaffold). This introduces a conjugated system that can be further functionalized and often possesses intrinsic biological activity.
Objective: To synthesize an exemplary (E)-1-(4-aminophenyl)-3-(2-(ethylthio)pyrimidin-5-yl)prop-2-en-1-one, a scaffold for further derivatization into potent kinase inhibitors.
Materials:
-
This compound
-
4-Aminoacetophenone
-
Ethanol (anhydrous)
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl, 1M)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve this compound (1.0 eq) and 4-aminoacetophenone (1.0 eq) in ethanol.
-
Base Addition: While stirring at room temperature, add an aqueous solution of NaOH (2.0 eq) dropwise.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting materials are consumed (typically 2-4 hours).
-
Workup:
-
Quench the reaction by adding cold water.
-
Neutralize the mixture with 1M HCl until a precipitate forms.
-
Filter the solid precipitate and wash with cold water.
-
Dissolve the crude solid in ethyl acetate and wash with brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate to yield the pure chalcone derivative.
Self-Validation: The identity and purity of the product should be confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic trans-alkene protons in the ¹H NMR spectrum (typically appearing as doublets with a coupling constant of ~15-18 Hz) confirm the formation of the desired product.
Application in Virology: A Scaffold for Antiviral Agents
The pyrimidine core is also central to the design of antiviral drugs, particularly non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV and inhibitors of viral polymerases in other viruses like Hepatitis B (HBV). The structural diversity that can be achieved from this compound makes it a valuable precursor for novel antiviral agents.
Mechanism of Action: Inhibition of Viral Replication
Viral replication is a multi-step process that relies on a variety of viral and host cell factors. Key viral enzymes, such as polymerases (which replicate the viral genome) and proteases (which process viral proteins), are common targets for antiviral drugs. Derivatives of this compound can be designed to inhibit these essential viral enzymes. For example, by synthesizing derivatives that mimic the natural substrates of these enzymes, it is possible to achieve potent and selective inhibition of viral replication.
Diagram 2: Generalized Viral Replication Cycle and Potential Points of Inhibition
Strategic Synthesis of 2-(Ethylthio)pyrimidine-5-carbaldehyde: A Key Intermediate for Drug Discovery
An Application Note for Medicinal Chemists and Process Development Scientists
Abstract
This application note provides a detailed, two-step protocol for the synthesis of 2-(ethylthio)pyrimidine-5-carbaldehyde, a valuable heterocyclic building block in pharmaceutical and agrochemical research.[1][2] The synthetic strategy employs the S-alkylation of 2-mercaptopyrimidine to form the key intermediate, 2-(ethylthio)pyrimidine, followed by a regioselective Vilsmeier-Haack formylation. We offer in-depth procedural details, mechanistic insights, and characterization data to ensure reproducibility and scalability for researchers in drug development and organic synthesis.
Introduction: The Significance of Pyrimidine Scaffolds
Pyrimidine derivatives are foundational scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents, including antiviral and anticancer drugs.[3][4] The introduction of a carbaldehyde group at the C5 position, as in this compound, creates a versatile chemical handle for further molecular elaboration through reactions like reductive amination, Wittig reactions, and condensations.[5][6] The 2-(ethylthio) group modulates the electronic properties of the pyrimidine ring and can influence the biological activity and metabolic profile of derivative compounds.[2][7] This guide presents a reliable and efficient pathway to access this important intermediate.
Overall Synthetic Workflow
The synthesis is structured as a two-step sequence. The first step involves the formation of the thioether from commercially available 2-mercaptopyrimidine. The second, and key, step is the introduction of the formyl group at the C5 position using the Vilsmeier-Haack reaction, a classic and highly effective method for the formylation of electron-rich heterocycles.[8]
Diagram 1: Two-step synthesis of the target compound.
Part I: Synthesis of 2-(Ethylthio)pyrimidine Intermediate
Mechanistic Rationale
This step involves a standard Williamson ether synthesis analogue for sulfur, specifically an S-alkylation. 2-Mercaptopyrimidine exists in tautomeric equilibrium with pyrimidine-2-thione. The presence of a base, potassium carbonate, deprotonates the thiol group, forming a highly nucleophilic thiolate anion. This anion then readily attacks the electrophilic carbon of ethyl iodide in an SN2 reaction to yield the desired 2-(ethylthio)pyrimidine product. Acetone is an excellent polar aprotic solvent for this transformation.
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-Mercaptopyrimidine | C₄H₄N₂S | 112.15 | 5.00 g | 44.59 | 1.0 |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 7.39 g | 53.51 | 1.2 |
| Ethyl Iodide (EtI) | C₂H₅I | 155.97 | 3.50 mL | 44.59 | 1.0 |
| Acetone | C₃H₆O | 58.08 | 150 mL | - | - |
Step-by-Step Protocol
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-mercaptopyrimidine (5.00 g, 44.59 mmol) and potassium carbonate (7.39 g, 53.51 mmol).
-
Solvent Addition: Add 150 mL of acetone to the flask. Stir the resulting suspension vigorously.
-
Reagent Addition: Add ethyl iodide (3.50 mL, 44.59 mmol) dropwise to the suspension at room temperature over 5 minutes.
-
Reaction: Heat the mixture to reflux (approx. 56°C) and maintain for 3-4 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 7:3 mixture of hexanes:ethyl acetate. The starting material should be consumed, and a new, less polar spot corresponding to the product should appear.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Wash the solid filter cake with a small amount of acetone.
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude residue is typically of sufficient purity for the next step. If necessary, purify further by flash column chromatography on silica gel.
Part II: Vilsmeier-Haack Formylation to this compound
Mechanistic Rationale
The Vilsmeier-Haack reaction is a powerful method for introducing a formyl group onto an electron-rich ring system.[9] The reaction proceeds in two main stages:
-
Formation of the Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with N,N-dimethylformamide (DMF) to form an electrophilic chloroiminium salt, known as the Vilsmeier reagent.[10]
-
Electrophilic Aromatic Substitution: The 2-(ethylthio)pyrimidine, activated by the electron-donating thioether group, acts as a nucleophile. It attacks the Vilsmeier reagent, preferentially at the electron-rich and sterically accessible C5 position. Subsequent hydrolysis of the resulting iminium salt intermediate during aqueous work-up yields the final aldehyde product.[11][12]
Materials and Reagents
| Reagent | Formula | MW ( g/mol ) | Amount | Moles (mmol) | Equivalents |
| 2-(Ethylthio)pyrimidine | C₆H₈N₂S | 140.21 | 5.00 g | 35.66 | 1.0 |
| Phosphorus Oxychloride (POCl₃) | POCl₃ | 153.33 | 4.0 mL | 42.79 | 1.2 |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 50 mL | - | - |
| Sodium Acetate (NaOAc) | C₂H₃NaO₂ | 82.03 | 16.2 g | 197.5 | 5.5 |
Step-by-Step Protocol
-
Vilsmeier Reagent Preparation: In a 250 mL three-necked flask fitted with a dropping funnel, thermometer, and nitrogen inlet, cool N,N-dimethylformamide (DMF, 50 mL) to 0°C using an ice bath.
-
Addition of POCl₃: Add phosphorus oxychloride (POCl₃, 4.0 mL, 42.79 mmol) dropwise to the cold DMF via the dropping funnel, ensuring the internal temperature does not exceed 10°C. Stir the mixture at 0°C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Substrate Addition: Dissolve 2-(ethylthio)pyrimidine (5.00 g, 35.66 mmol) in a minimal amount of DMF and add it dropwise to the reaction mixture, maintaining the temperature at 0°C.
-
Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2 hours. Then, heat the mixture to 60-70°C for an additional 4-6 hours.
-
Monitoring: Monitor the reaction by TLC (e.g., 1:1 hexanes:ethyl acetate) until the starting material is consumed.
-
Quenching and Work-up: Cool the reaction mixture back to 0°C in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice containing dissolved sodium acetate (16.2 g). This step hydrolyzes the intermediate and neutralizes the acid.
-
Extraction: Stir the resulting mixture for 30 minutes, then extract the product with ethyl acetate (3 x 75 mL).
-
Washing: Combine the organic layers and wash sequentially with water (2 x 50 mL) and brine (1 x 50 mL).
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude solid by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford this compound as a solid.
Safety and Handling
-
Phosphorus Oxychloride (POCl₃): Highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.
-
Ethyl Iodide (EtI): A lachrymator and potential alkylating agent. Handle with care in a fume hood.
-
DMF: A potential reproductive toxin. Avoid inhalation and skin contact.
References
- Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.
- ACS Publications. (1971). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry.
- ResearchGate. (2012). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.
- NROChemistry. (n.d.). Vilsmeier-Haack Reaction.
- Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction.
- Protheragen. (n.d.). Pyrimidine-5-carboxaldehyde.
- Springer Nature. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- PubChem. (n.d.). This compound.
- Mansoura University. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- ResearchGate. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ias.ac.in [ias.ac.in]
- 4. bu.edu.eg [bu.edu.eg]
- 5. chemimpex.com [chemimpex.com]
- 6. Pyrimidine-5-carboxaldehyde - Protheragen [protheragen.ai]
- 7. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 9. ijpcbs.com [ijpcbs.com]
- 10. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]
- 11. jk-sci.com [jk-sci.com]
- 12. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]
Troubleshooting & Optimization
Technical Support Center: 2-(ethylthio)pyrimidine-5-carbaldehyde Synthesis
Introduction
Welcome to the technical support guide for the synthesis of 2-(ethylthio)pyrimidine-5-carbaldehyde. This molecule is a valuable building block in medicinal chemistry and drug development, serving as a key intermediate for a variety of biologically active compounds.[1][2] Its synthesis, most commonly achieved via the Vilsmeier-Haack reaction, is a robust procedure but can present challenges related to yield, purity, and byproduct formation.
This guide is designed for researchers, scientists, and drug development professionals. It provides in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot common issues and answer frequently asked questions. Our goal is to explain the causality behind experimental choices, ensuring you can not only solve problems but also prevent them.
Frequently Asked Questions (FAQs)
Q1: What is the most common and efficient method for synthesizing this compound?
A1: The Vilsmeier-Haack reaction is the most widely employed and efficient method for the formylation of electron-rich heterocyclic systems like 2-(ethylthio)pyrimidine.[3][4] This reaction utilizes a Vilsmeier reagent, which is an electrophilic iminium salt generated in situ from a tertiary amide (like N,N-dimethylformamide, DMF) and an acid halide (like phosphorus oxychloride, POCl₃).[5] The ethylthio group at the C2 position of the pyrimidine ring is an electron-donating group, which activates the ring, making the C5 position susceptible to electrophilic substitution by the Vilsmeier reagent.
Q2: What are the critical parameters that control the success of the Vilsmeier-Haack reaction for this synthesis?
A2: Several parameters are crucial and must be carefully controlled:
-
Reagent Quality and Stoichiometry: Anhydrous conditions are paramount. Both DMF and POCl₃ must be free of water, which can quench the highly reactive Vilsmeier reagent. The molar ratio of POCl₃ to DMF and the substrate is also critical. Typically, a slight excess of the pre-formed Vilsmeier reagent is used.
-
Temperature Control: The formation of the Vilsmeier reagent (the "Vilsmeier complex") is highly exothermic and should be performed at low temperatures (0-5 °C) to prevent degradation. The subsequent formylation reaction temperature depends on the substrate's reactivity, often requiring heating (e.g., 80-100 °C) to proceed at a reasonable rate.[6]
-
Reaction Time: The reaction must be monitored to determine the point of completion. Insufficient time will result in a high proportion of unreacted starting material, while excessive heating can lead to byproduct formation and degradation.
-
Workup Procedure: The reaction is quenched by pouring the mixture onto crushed ice.[6] This hydrolyzes the intermediate iminium salt to the final aldehyde. The pH must then be carefully adjusted to neutral or slightly basic to ensure complete precipitation of the product and to avoid acid-catalyzed degradation.
Q3: How can I effectively monitor the reaction's progress?
A3: Thin-Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction.[6] A suitable solvent system (e.g., methanol/dichloromethane 1:9 or ethyl acetate/hexane) should be used to achieve good separation between the starting material (2-(ethylthio)pyrimidine) and the product (this compound). The starting material is less polar than the aldehyde product. Samples should be taken from the reaction mixture at regular intervals, quenched appropriately (e.g., with a small amount of ice-cold water/base), extracted, and spotted on a TLC plate. The reaction is considered complete when the spot corresponding to the starting material has disappeared or is no longer diminishing.
Q4: What is the expected appearance and purity of the final product?
A4: this compound is typically a yellow crystalline powder or solid.[2][7] High-purity material, suitable for subsequent synthetic steps, should have a purity of ≥95%, as determined by analytical techniques like HPLC or NMR spectroscopy.[2]
Troubleshooting Guide
This section addresses specific problems you may encounter during the synthesis.
Problem: Low or No Product Yield
Q: My reaction has resulted in a very low yield, or I've only recovered the starting material. What went wrong?
A: This is a common issue that can stem from several sources related to reagent activity and reaction conditions.
-
Possible Cause 1: Inactive Vilsmeier Reagent.
-
Causality: The Vilsmeier reagent is highly sensitive to moisture. If your DMF or POCl₃ contains water, or if the reaction was not performed under strictly anhydrous conditions (e.g., using oven-dried glassware and an inert atmosphere like N₂ or Ar), the reagent will be hydrolyzed and rendered inactive.
-
Solution: Use freshly opened or properly stored anhydrous solvents. Distill DMF from calcium hydride and POCl₃ prior to use if necessary. Ensure all glassware is rigorously dried and the reaction is assembled under an inert atmosphere. The Vilsmeier reagent should be prepared fresh for each reaction.
-
-
Possible Cause 2: Incorrect Reaction Temperature or Time.
-
Causality: The formylation of the pyrimidine ring is an electrophilic aromatic substitution that requires sufficient thermal energy to overcome the activation barrier. If the temperature is too low or the reaction time too short, the conversion will be minimal.
-
Solution: After the initial low-temperature formation of the Vilsmeier reagent, ensure the reaction mixture is heated to the appropriate temperature (typically 80-100 °C, but may vary) for a sufficient duration.[6] Use TLC to monitor the consumption of the starting material before stopping the reaction.
-
-
Possible Cause 3: Inefficient Workup and Extraction.
-
Causality: The product may be lost during the workup phase. Improper pH adjustment can lead to the product remaining dissolved in the aqueous layer or forming soluble salts. An inappropriate extraction solvent will fail to efficiently transfer the product to the organic phase.
-
Solution: After quenching on ice, carefully neutralize the mixture with a suitable base (e.g., NaHCO₃, Na₂CO₃, or dilute NaOH) to a pH of ~7-8 while keeping the mixture cool. Extract the product multiple times with a suitable solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
Problem: Reaction is Sluggish and Stalls, Leaving Unreacted Starting Material
Q: My TLC analysis shows both product and a significant amount of starting material, even after prolonged heating. How can I drive the reaction to completion?
A: This indicates that the reaction has stalled due to insufficient electrophilicity or concentration of the formylating agent.
-
Possible Cause 1: Insufficient Reagent Stoichiometry.
-
Causality: An insufficient amount of the Vilsmeier reagent will naturally lead to an incomplete reaction once the limiting reagent is consumed.
-
Solution: While a 1:1 molar ratio is theoretically sufficient, using a slight excess of the Vilsmeier reagent (e.g., 1.2 to 1.5 equivalents relative to the pyrimidine substrate) can help drive the reaction to completion.
-
-
Possible Cause 2: Choice of Solvent.
-
Causality: While the reaction is often run using DMF as both a reagent and solvent, in some cases, using a different high-boiling solvent can affect reaction kinetics. However, for this specific synthesis, excess DMF is standard. A study on a similar pyrimidine system showed that using DMF as the solvent resulted in a higher yield and shorter reaction time compared to other solvents like benzene or dichloroethane.[6]
-
Solution: Ensure a sufficient volume of DMF is used to maintain solubility and facilitate the reaction. If the substrate is suspended rather than dissolved, the reaction may be diffusion-limited.[6]
-
Problem: Product is Impure with Multiple Byproducts
Q: My crude product shows multiple spots on TLC, and the NMR spectrum is complex. What are these impurities, and how can I avoid them?
A: Byproduct formation is often due to the high reactivity of the Vilsmeier reagent or harsh reaction/workup conditions.
-
Possible Cause 1: Over-formylation or Diformylation.
-
Causality: Although the C5 position is the most activated, prolonged reaction times or excessively high temperatures could potentially lead to a second formylation at another position, though this is less common for this specific substrate.
-
Solution: Adhere to the optimized reaction time and temperature. Monitor the reaction closely by TLC and stop it once the starting material is consumed, before significant byproduct spots appear.
-
-
Possible Cause 2: Formation of Chlorinated Byproducts.
-
Causality: The Vilsmeier-Haack reaction environment is rich in chloride ions and POCl₃. In some heterocyclic systems, this can lead to the substitution of other functional groups with chlorine or the formation of β-chlorovinyl aldehydes.[8] While less likely for the stable ethylthio group, it's a possibility under forcing conditions.
-
Solution: Avoid unnecessarily high temperatures or prolonged reaction times. Careful control of stoichiometry is also important.
-
-
Possible Cause 3: Oxidation of the Ethylthio Group.
-
Causality: The thioether moiety (-SEt) can be susceptible to oxidation to the corresponding sulfoxide (-SOEt) or sulfone (-SO₂Et), especially if oxidizing contaminants are present or during a harsh workup.
-
Solution: Ensure the reaction is performed under an inert atmosphere to exclude air (oxygen). Use purified reagents and avoid any potential oxidizing agents.
-
-
Possible Cause 4: Degradation during Workup.
-
Causality: Aldehydes can be sensitive molecules. A highly acidic or basic workup, or excessive heat during solvent evaporation, can cause degradation or polymerization.
-
Solution: Maintain a low temperature during the quench and neutralization steps. Ensure the pH does not become strongly acidic or basic. Remove the extraction solvent under reduced pressure at a moderate temperature (e.g., <40 °C). The product should be stored at a low temperature (0-8 °C).[2][9]
-
Visualizations and Diagrams
Reaction Mechanism
Troubleshooting Workflow
Key Data and Protocols
Table 1: Potential Byproducts and Identification Markers
| Compound Name | Structure | Molecular Weight ( g/mol ) | Expected Mass (m/z) [M+H]⁺ | Key ¹H NMR Signal (δ ppm, DMSO-d₆) |
| Starting Material | 2-(ethylthio)pyrimidine | 140.21 | 141.06 | ~8.7 (s, 2H, pyrimidine H4/H6) |
| Product | This compound | 168.22 | 169.05 | ~9.9 (s, 1H, -CHO), ~9.1 (s, 2H, pyrimidine H4/H6) |
| Sulfoxide Byproduct | 2-(ethylsulfinyl)pyrimidine-5-carbaldehyde | 184.22 | 185.05 | Shift in ethyl group signals; aldehyde proton present |
| Un-hydrolyzed Iminium | N-((2-(ethylthio)pyrimidin-5-yl)methylene)-N-methylmethanaminium | 196.30 | 196.11 | Iminium proton signal >10 ppm; absence of aldehyde |
Protocol 1: Synthesis via Vilsmeier-Haack Reaction
This is a representative protocol and should be adapted and optimized for specific laboratory conditions and scales.
-
Reagent Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add anhydrous DMF (3.0 eq). Cool the flask to 0 °C in an ice-water bath.
-
Vilsmeier Reagent Formation: Add phosphorus oxychloride (POCl₃, 1.2 eq) dropwise to the cooled DMF via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Stir the resulting mixture at 0 °C for an additional 30 minutes.
-
Substrate Addition: Dissolve 2-(ethylthio)pyrimidine (1.0 eq) in a minimal amount of anhydrous DMF and add it dropwise to the freshly prepared Vilsmeier reagent at 0 °C.
-
Reaction: After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to 80-90 °C. Monitor the reaction progress by TLC every 1-2 hours.[6]
-
Quenching: Once the starting material is consumed (typically 4-6 hours), cool the reaction mixture to room temperature and pour it slowly into a beaker containing a vigorously stirred mixture of crushed ice and water.
-
Neutralization & Extraction: Stir the aqueous mixture for 1 hour. Carefully neutralize to pH 7-8 with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extract the aqueous layer with dichloromethane (3 x volume).
-
Isolation: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the resulting crude solid by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexane) or by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the pure product.
Protocol 2: HPLC-MS Analysis for Purity and Byproduct Detection
-
Sample Preparation: Prepare a stock solution of the crude or purified product in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of ~1 mg/mL. Dilute as necessary for analysis.
-
Chromatographic Conditions (Example):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: Start with 10% B, ramp to 95% B over 15 minutes, hold for 5 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 254 nm and 280 nm.
-
-
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Electrospray Ionization, Positive (ESI+).
-
Scan Range: m/z 100-500.
-
Analysis: Integrate the peak areas from the UV chromatogram to determine the relative purity. Analyze the mass spectrum of the main peak to confirm the product's molecular weight ([M+H]⁺ ≈ 169.1). Analyze the mass spectra of any impurity peaks and compare them to the expected masses of potential byproducts (see Table 1).
-
References
- Svetlichnaya, N. V., et al. (2010). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Chemistry of Heterocyclic Compounds, 46, 848–856.
- AbacipharmTech. (n.d.). This compound Product Page.
- Kavraiseinova, D. K., et al. (2020). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. ChemProc, 2(1), 104.
- Patel, H., et al. (2013). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. International Journal of Pharmaceutical Sciences Review and Research, 20(2), 118-125.
- SpectraBase. (n.d.). 2-(Methylthio)pyrimidine-5-carbaldehyde.
- Abdel-Gawad, S. M. (n.d.). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Salcedo-Abraira, P., et al. (2021). Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions. RSC Advances, 11(54), 34229-34237.
- Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27481-27511.
- Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction.
- Tasneem, S., et al. (2023). Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances, 13(39), 27481-27511.
- Dotsenko, V. V., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272.
- Magesh, C. J., et al. (2004). Vilsmeier-Haack reagent: A facile synthesis of 2-chloro-3-formylquinolines from N-arylacetamides and transformation. Indian Journal of Chemistry, 43B, 2447-2451.
- Wang, Z., et al. (2012). Regioselective synthesis and 2D NMR research of ethyl 2-methylthio-7(5)- substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate. Chinese Journal of Chemistry, 30(1), 157-162.
- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Summary for CID 3160968.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. ijpcbs.com [ijpcbs.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. This compound DiscoveryCPR 876890-28-7 [sigmaaldrich.com]
- 8. Synthesis of pyrimido[4,5-b]quinolindiones and formylation: ultrasonically assisted reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
Navigating the Synthesis of 2-(ethylthio)pyrimidine-5-carbaldehyde: A Technical Guide to Yield Improvement
Welcome to the Technical Support Center for the synthesis of 2-(ethylthio)pyrimidine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important heterocyclic building block. As a key intermediate in the development of various pharmaceutical and agrochemical agents, optimizing the synthesis of this compound is crucial for efficient research and development.[1] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and optimized experimental protocols to help you navigate the challenges of its synthesis and improve your reaction yields.
Introduction to the Vilsmeier-Haack Formylation of 2-(ethylthio)pyrimidine
The introduction of a formyl group onto the pyrimidine ring is most commonly achieved through the Vilsmeier-Haack reaction.[2][3] This reaction utilizes a Vilsmeier reagent, typically formed in situ from phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF).[3][4] The Vilsmeier reagent is a mild electrophile that attacks the electron-rich pyrimidine ring, leading to the formation of an iminium salt intermediate, which is subsequently hydrolyzed to the desired aldehyde.[3][4]
While the Vilsmeier-Haack reaction is a powerful tool for the formylation of heterocycles, achieving high yields with 2-(ethylthio)pyrimidine can be challenging.[5] This guide will address common issues such as low conversion, side product formation, and purification difficulties.
Troubleshooting and FAQs
This section addresses specific issues you may encounter during the synthesis of this compound in a question-and-answer format.
Q1: My reaction yield is consistently low. What are the most likely causes?
Low yields in the Vilsmeier-Haack formylation of 2-(ethylthio)pyrimidine can stem from several factors. Here's a breakdown of potential causes and their solutions:
-
Sub-optimal Reaction Temperature: The Vilsmeier-Haack reaction is highly sensitive to temperature. The formation of the Vilsmeier reagent is exothermic and requires cooling, but the subsequent formylation of the pyrimidine substrate may require heating to proceed at a reasonable rate. If the reaction is too cold, you will see low conversion. If it is too hot, you may see increased side product formation.
-
Solution: A staged temperature profile is often optimal. Form the Vilsmeier reagent at 0-5°C, then add the 2-(ethylthio)pyrimidine solution and allow the reaction to slowly warm to room temperature. Depending on the substrate's reactivity, gentle heating (e.g., 40-60°C) may be necessary to drive the reaction to completion. Monitor the reaction progress by Thin Layer Chromatography (TLC) to determine the optimal temperature and time.
-
-
Incorrect Stoichiometry of Reagents: The ratio of the Vilsmeier reagent to the pyrimidine substrate is critical. An insufficient amount of the reagent will lead to incomplete conversion, while a large excess can result in the formation of di-formylated or other side products.
-
Solution: A common starting point is to use 1.5 to 2.0 equivalents of the Vilsmeier reagent relative to the 2-(ethylthio)pyrimidine. It is recommended to perform small-scale optimization experiments to determine the ideal stoichiometry for your specific setup.
-
-
Moisture Contamination: The Vilsmeier reagent is highly reactive towards water. Any moisture in your glassware, solvents, or starting materials will consume the reagent and significantly reduce your yield.
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents, and handle all reagents under an inert atmosphere (e.g., nitrogen or argon).
-
-
Poor Quality of Reagents: The purity of your starting materials, particularly POCl₃ and DMF, is paramount. Old or improperly stored reagents can lead to failed reactions.
-
Solution: Use freshly opened or distilled POCl₃ and anhydrous DMF. If your DMF has a fishy odor, it has likely decomposed to dimethylamine and should be replaced.
-
Q2: I'm observing multiple spots on my TLC plate. What are the possible side products?
The formation of multiple products is a common challenge. Here are some potential side reactions and how to mitigate them:
-
Di-formylation: Although less common for pyrimidines compared to more electron-rich heterocycles, di-formylation can occur, especially with an excess of the Vilsmeier reagent or at higher temperatures.
-
Solution: Carefully control the stoichiometry of the Vilsmeier reagent, as mentioned in Q1. Adding the pyrimidine substrate slowly to the pre-formed Vilsmeier reagent can also help to avoid localized high concentrations of the formylating agent.
-
-
Reaction at the Ethylthio Group: While the ethylthio group is generally stable under Vilsmeier-Haack conditions, there is a possibility of oxidation or other side reactions at the sulfur atom, especially if the reaction is exposed to air or impurities.
-
Solution: Maintain an inert atmosphere throughout the reaction. Ensure the purity of your starting materials to avoid any potential oxidizing agents.
-
-
Formation of Colored Impurities: The Vilsmeier-Haack reaction can sometimes produce highly colored byproducts, which can complicate purification.
-
Solution: Proper quenching of the reaction by pouring it into a vigorously stirred mixture of ice and water is crucial. This hydrolyzes the intermediate iminium salt and helps to precipitate the crude product, leaving some colored impurities in the aqueous phase.
-
Q3: I'm having difficulty purifying my product. What methods are most effective?
Purification of this compound can be challenging due to its polarity and potential for contamination with related impurities. Here are some recommended purification strategies:
-
Column Chromatography: This is the most common and effective method for purifying the crude product.
-
Recommended Conditions:
-
Stationary Phase: Silica gel (230-400 mesh)
-
Mobile Phase: A gradient of ethyl acetate in hexanes is typically effective. Start with a low polarity mixture (e.g., 10% ethyl acetate in hexanes) and gradually increase the polarity to elute your product.
-
-
-
Recrystallization: If the crude product is of reasonable purity, recrystallization can be an excellent final purification step.
-
Potential Solvents: A mixture of ethanol and water, or ethyl acetate and hexanes, are good starting points for recrystallization. The melting point of pure this compound is reported to be in the range of 64-66°C.
-
-
Purification via Bisulfite Adduct Formation: Aldehydes can be selectively separated from non-aldehydic impurities by forming a solid bisulfite adduct.
-
Procedure:
-
Dissolve the crude mixture in a suitable solvent (e.g., ethanol).
-
Add a saturated aqueous solution of sodium bisulfite and stir vigorously.
-
The aldehyde will form a solid adduct which can be collected by filtration.
-
Wash the adduct with ethanol and then ether to remove any remaining impurities.
-
Regenerate the pure aldehyde by treating the adduct with an aqueous solution of sodium carbonate or dilute hydrochloric acid.
-
-
Optimized Experimental Protocol
This protocol is based on general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles and is intended as a starting point for optimization in your laboratory.
Materials and Reagents:
-
2-(ethylthio)pyrimidine
-
Phosphorus oxychloride (POCl₃), freshly distilled
-
N,N-Dimethylformamide (DMF), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate and hexanes for chromatography
Procedure:
-
Vilsmeier Reagent Formation:
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (2.0 equivalents).
-
Cool the flask to 0°C in an ice-water bath.
-
Add POCl₃ (1.5 equivalents) dropwise to the stirred DMF via the dropping funnel over 30 minutes, ensuring the internal temperature remains below 10°C.
-
After the addition is complete, allow the mixture to stir at 0°C for an additional 30 minutes. The formation of a white solid indicates the formation of the Vilsmeier reagent.
-
-
Formylation Reaction:
-
Dissolve 2-(ethylthio)pyrimidine (1.0 equivalent) in a minimal amount of anhydrous DCM.
-
Add the solution of 2-(ethylthio)pyrimidine dropwise to the pre-formed Vilsmeier reagent at 0°C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Gently heat the reaction mixture to 40-50°C and monitor the progress by TLC until the starting material is consumed.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature.
-
Carefully and slowly pour the reaction mixture into a beaker containing a vigorously stirred mixture of crushed ice and saturated sodium bicarbonate solution. Caution: This quenching process is exothermic and will release gas.
-
Continue stirring until the gas evolution ceases and the pH of the aqueous layer is neutral or slightly basic.
-
Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
-
Purification:
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a yellow crystalline solid.
-
Characterization Data:
-
Appearance: Yellow crystalline powder
-
Melting Point: 64-66 °C
-
Molecular Formula: C₇H₈N₂OS
-
Molecular Weight: 168.22 g/mol [6]
Data Summary Table
| Parameter | Recommended Condition |
| Stoichiometry | |
| 2-(ethylthio)pyrimidine | 1.0 eq |
| POCl₃ | 1.5 - 2.0 eq |
| DMF | 2.0 - 3.0 eq |
| Temperature | |
| Vilsmeier Reagent Formation | 0 - 5 °C |
| Formylation | Room Temperature to 50 °C |
| Reaction Time | 2 - 6 hours (monitor by TLC) |
| Purification | Silica Gel Chromatography |
| (Ethyl Acetate/Hexanes) |
Experimental Workflow Diagram
Caption: A typical workflow for the synthesis and purification of this compound.
Logical Troubleshooting Flowchart
Caption: A decision tree for troubleshooting low yields in the Vilsmeier-Haack formylation.
References
- Desai, K. R., et al. "Vilsmeier-Haack Reaction: A Review." International Journal of Science and Research, vol. 4, no. 10, 2015, pp. 1358-1365.
- PubChem. "this compound." National Center for Biotechnology Information, PubChem Compound Database, CID=3160968, [Link]. Accessed 10 Jan. 2026.
- Royal Society of Chemistry. "Electronic Supplementary Information (ESI): Preparation of single crystal of pyrimidine-5-carbaldehyde 1." [Link]. Accessed 10 Jan. 2026.
- Kavalenka, A. A., et al. "Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction." ChemProc, vol. 16, no. 1, 2020, p. 104.
- Organic Chemistry Portal. "Vilsmeier-Haack Reaction." [Link]. Accessed 10 Jan. 2026.
- Growing Science. "Vilsmeier-Haack reagent: A facile synthesis of 2-(4-chloro-3,3-dimethyl-7." [Link]. Accessed 10 Jan. 2026.
- SYNTHESIS OF PYRIMIDINE DERIV
- Wikipedia. "Vilsmeier–Haack reaction." [Link]. Accessed 10 Jan. 2026.
- National Center for Biotechnology Information. "Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs." [Link]. Accessed 10 Jan. 2026.
- NROChemistry. "Vilsmeier-Haack Reaction." [Link]. Accessed 10 Jan. 2026.
- Chemistry Steps. "Vilsmeier-Haack Reaction." [Link]. Accessed 10 Jan. 2026.
- ResearchGate. "Regioselective synthesis and 2D NMR research of ethyl 2-methylthio-7(5)
- National Center for Biotechnology Information. "Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent." [Link]. Accessed 10 Jan. 2026.
- ResearchGate. "(PDF) Beckmann Rearrangement of 2-Hydroxy-5- Methylacetophenone Oxime using Vilsmeier-Haack Reagent (POCl3/ DMF): Synthesis of Some New Heterocycles." [Link]. Accessed 10 Jan. 2026.
- MDPI. "3-(2-Chloroethoxy)-1-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde." [Link]. Accessed 10 Jan. 2026.
Sources
Technical Support Center: Advanced Strategies for the Utilization of 2-(ethylthio)pyrimidine-5-carbaldehyde
Welcome to the dedicated technical support resource for researchers, medicinal chemists, and drug development professionals working with 2-(ethylthio)pyrimidine-5-carbaldehyde. This guide is designed to provide expert insights and practical, field-proven solutions to common challenges encountered during the synthesis of complex molecules utilizing this versatile building block. Our focus is to empower you with the knowledge to mitigate side reactions, primarily the self-condensation of the aldehyde, ensuring the success and efficiency of your synthetic routes.
Introduction: Understanding the Reactivity of this compound
This compound is a valuable intermediate in the synthesis of a wide range of biologically active compounds, particularly in the development of pharmaceuticals and agrochemicals.[1] Its utility stems from the presence of two key reactive sites: the aldehyde group, which is susceptible to nucleophilic attack, and the pyrimidine ring, which can influence the reactivity of its substituents.
The primary challenge in reactions involving this aldehyde is its propensity to undergo self-condensation, an aldol-type reaction where one molecule of the aldehyde acts as a nucleophile (after deprotonation of the alpha-carbon, if applicable, though in this case it is the formyl proton) and another as an electrophile. This side reaction can significantly reduce the yield of the desired product and complicate purification. This guide provides detailed, evidence-based strategies to control this reactivity and steer your reactions toward the intended outcome.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: I am planning a Knoevenagel condensation with an active methylene compound. How can I prevent the self-condensation of this compound?
Answer:
The Knoevenagel condensation is a powerful tool for carbon-carbon bond formation. However, the basic conditions often employed can promote the self-condensation of the aldehyde. To circumvent this, a strategic choice of catalyst and reaction conditions is paramount.
Core Strategy: Employ a Mild Base Catalyst
The key is to use a base that is strong enough to deprotonate the active methylene compound but not so strong that it promotes significant self-condensation of the aldehyde. Weakly basic amines are often the catalysts of choice in these reactions.
Field-Proven Protocol: Knoevenagel Condensation with Malononitrile
A common application of this compound is in the synthesis of pyrimido[4,5-d]pyrimidine derivatives. The initial step often involves a Knoevenagel condensation with a compound like malononitrile.
Experimental Protocol:
-
Reaction Setup: In a round-bottom flask, dissolve this compound (1 equivalent) and malononitrile (1.1 equivalents) in ethanol.
-
Catalyst Addition: Add a catalytic amount of a mild base, such as piperidine or triethylamine (0.1-0.2 equivalents).
-
Reaction Conditions: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete, the product often precipitates from the reaction mixture and can be collected by filtration. If not, the solvent can be removed under reduced pressure, and the residue purified by recrystallization or column chromatography.
Causality Behind the Choices:
-
Mild Base (Piperidine/Triethylamine): These bases are sufficiently strong to catalyze the condensation with the highly acidic protons of malononitrile but are less likely to promote the self-condensation of the aldehyde compared to stronger bases like sodium hydroxide or sodium ethoxide.
-
Ethanol as Solvent: Ethanol is a good solvent for both reactants and the catalyst, and it facilitates the reaction without interfering.
-
Room Temperature: Running the reaction at room temperature minimizes the rate of the undesired self-condensation reaction.
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Low yield of desired product and presence of a significant byproduct. | Self-condensation of the aldehyde is likely occurring. | Reduce the amount of catalyst or switch to an even milder base. Lowering the reaction temperature to 0-5 °C can also be beneficial. |
| Reaction is sluggish or does not go to completion. | The catalyst may not be active enough, or the reactants are not fully dissolved. | A slight increase in temperature (e.g., to 40-50 °C) can be attempted, but monitor for byproduct formation. Ensure all reactants are fully dissolved; a co-solvent may be necessary. |
Question 2: I need to perform a reductive amination. What are the best practices to avoid side reactions with this compound?
Answer:
Reductive amination is a cornerstone of amine synthesis. The initial step, the formation of an imine or enamine, is often reversible and can be prone to side reactions if not properly controlled.
Core Strategy: In Situ Imine Formation and Reduction
The most effective method for reductive amination of this aldehyde involves the in situ formation of the imine followed immediately by its reduction. This prevents the accumulation of the aldehyde and the imine, minimizing the chances of side reactions.
Field-Proven Protocol: Reductive Amination with a Primary Amine
This protocol is adapted from general procedures for the synthesis of substituted pyrimidines used in medicinal chemistry.
Experimental Protocol:
-
Reaction Setup: To a solution of this compound (1 equivalent) and the desired primary amine (1.1 equivalents) in a suitable solvent such as methanol or dichloromethane, add a dehydrating agent like sodium sulfate or magnesium sulfate.
-
Imine Formation: Stir the mixture at room temperature for 1-2 hours to facilitate the formation of the imine.
-
Reduction: Cool the reaction mixture to 0 °C and add a mild reducing agent, such as sodium borohydride (NaBH₄) (1.5 equivalents), portion-wise.
-
Reaction Monitoring and Work-up: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC). Quench the reaction by the slow addition of water. Extract the product with an organic solvent, dry the organic layer, and concentrate under reduced pressure. The crude product can then be purified by column chromatography.
Causality Behind the Choices:
-
Mild Reducing Agent (NaBH₄): Sodium borohydride is selective for the reduction of the imine in the presence of the pyrimidine ring and the ethylthio group. Stronger reducing agents like lithium aluminum hydride (LiAlH₄) could potentially lead to undesired reductions of other functional groups.
-
Stepwise Temperature Control: Forming the imine at room temperature and then cooling for the reduction step helps to control the reaction rate and minimize side reactions.
-
Dehydrating Agent: The presence of a dehydrating agent drives the equilibrium towards the formation of the imine.
Troubleshooting:
| Issue | Possible Cause | Recommended Solution |
| Incomplete reaction, starting aldehyde remains. | Inefficient imine formation or insufficient reducing agent. | Increase the reaction time for imine formation or add a catalytic amount of a weak acid (e.g., acetic acid) to promote imine formation. Ensure an adequate amount of the reducing agent is used. |
| Formation of dialkylated amine byproduct. | The newly formed secondary amine is reacting with another molecule of the aldehyde. | Use a slight excess of the primary amine to favor the formation of the desired product. Slow, controlled addition of the reducing agent can also help. |
Question 3: My desired reaction requires strongly basic or nucleophilic conditions where self-condensation is unavoidable. What alternative strategies can I employ?
Answer:
When the desired transformation necessitates conditions that strongly favor self-condensation, a protection-deprotection strategy for the aldehyde group is the most robust approach.
Core Strategy: Acetal Protection
The aldehyde can be protected as an acetal, which is stable to a wide range of nucleophiles and bases. After the desired reaction is performed on another part of the molecule, the aldehyde can be regenerated by acidic hydrolysis.
Workflow for Acetal Protection:
Caption: Acetal protection workflow.
Experimental Protocol: Acetal Formation
-
Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus, dissolve this compound (1 equivalent) in toluene.
-
Reagent Addition: Add ethylene glycol (1.2 equivalents) and a catalytic amount of p-toluenesulfonic acid (p-TsOH) (0.05 equivalents).
-
Reaction Conditions: Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap. Continue heating until no more water is collected.
-
Work-up: Cool the reaction mixture, wash with a saturated sodium bicarbonate solution and then with brine. Dry the organic layer over sodium sulfate, filter, and concentrate under reduced pressure to obtain the protected aldehyde.
Deprotection:
The acetal can be easily cleaved by stirring the protected compound in a mixture of an organic solvent (like acetone or THF) and aqueous acid (e.g., 1M HCl) at room temperature until the reaction is complete.
Causality Behind the Choices:
-
Ethylene Glycol: Forms a stable 5-membered cyclic acetal (a dioxolane), which is highly resistant to basic and nucleophilic conditions.
-
Dean-Stark Trap: Efficiently removes water from the reaction mixture, driving the equilibrium towards the formation of the acetal.
This protection strategy provides a reliable method to perform necessary synthetic transformations without the interference of the reactive aldehyde group, thereby completely avoiding the issue of self-condensation.
References
- Chem-Impex. (n.d.). 2-(éthylthio)pyrimidine-5-carbaldéhyde.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Wikipedia. (2023). Knoevenagel condensation.
- Chem-Impex. (n.d.). This compound.
- Wikipedia. (2023). Protecting group.
- Chem-Impex. (n.d.). This compound.
- Google Patents. (n.d.). Process for synthesis of a 2-thioalkyl pyrimidine.
- Google Patents. (n.d.). Novel 2,5-substituted pyrimidines as pde4 inhibitors.
- Google Patents. (n.d.). Pyrimidine derivative and use thereof.
- ACS Omega. (2021). 2-Amino-4,5-dihydrothiophene-3-carbonitriles: A New Synthesis, Quantum Chemical Studies, and Mannich-Type Reactions Leading to New Hexahydrothieno[2,3-d]pyrimidines.
- European Patent Office. (n.d.). Novel pyrimidine-5-carboxamide derivatives.
- Google Patents. (n.d.). Reductive amination of ketones.
- Google Patents. (n.d.). Novel Knoevenagel condensation products, method for producing the same, and use thereof.
- Google Patents. (n.d.). Novel pyrimidine-5-carboxamide derivatives.
- PubChem. (n.d.). This compound.
- Google Patents. (n.d.). Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.
- To Chemistry Journal. (2020). Part –V: Utilities of Active Methylene Compounds and Heterocycles Bearing Active Methyl or having an. Active Methine in the Formation of Nitrogenous Heterocycles Having oxygen or sulfur atom.
- Google Patents. (n.d.). 2-(2,4,5-substituted-anilino) pyrimidine compounds.
Sources
Technical Support Center: Impurity Profiling of 2-(ethylthio)pyrimidine-5-carbaldehyde
Welcome to the technical support center for the impurity profiling of 2-(ethylthio)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis, analysis, and control of impurities related to this versatile building block. As an intermediate in the synthesis of pharmaceuticals and agrochemicals, understanding and controlling its purity is paramount.[1][2] This document provides in-depth, experience-based answers to frequently asked questions and detailed troubleshooting protocols.
Section 1: FAQ - Understanding Potential Impurities and Their Origins
This section addresses the most common questions regarding the types of impurities you may encounter and their chemical origins.
Question 1: What are the most likely process-related impurities from the synthesis of this compound?
Answer: The impurity profile is intrinsically linked to the synthetic route. A common method for synthesizing substituted pyrimidines involves the condensation of a three-carbon compound with an N-C-N fragment, such as thiourea or a derivative.[3][4] Given the structure of this compound, a plausible route involves the reaction of a formyl-substituted three-carbon precursor with S-ethylisothiourea.
From this, several classes of process-related impurities can be anticipated:
-
Unreacted Starting Materials: Residual S-ethylisothiourea or the three-carbon precursor. Their presence typically indicates an incomplete reaction, which can be addressed by optimizing reaction time, temperature, or stoichiometry.[5]
-
Intermediates: Incomplete cyclization can lead to the presence of open-chain intermediates. These are often highly reactive and may be difficult to isolate but can be detected using in-process chromatographic monitoring.
-
Over-alkylation Products: If ethylating agents are used in-situ to form the S-ethylisothiourea, there is a risk of N-alkylation on the pyrimidine ring, leading to isomeric impurities.
-
By-products from Side Reactions: The aldehyde functionality is reactive and can participate in side reactions. For instance, self-condensation or reaction with other nucleophilic species present in the reaction mixture can occur, especially under harsh basic or acidic conditions.
Below is a conceptual diagram illustrating potential impurity formation pathways.
Caption: Potential impurity formation pathways during synthesis.
Question 2: What degradation pathways should I be aware of for this compound during storage or analysis?
Answer: Degradation impurities can arise from exposure to air, light, temperature, or incompatible analytical conditions. For this specific molecule, two primary functional groups are susceptible to degradation:
-
Oxidation of the Aldehyde: The carbaldehyde group (-CHO) is easily oxidized to the corresponding carboxylic acid, 2-(ethylthio)pyrimidine-5-carboxylic acid. This is one of the most common degradation products, often catalyzed by exposure to atmospheric oxygen.
-
Oxidation of the Thioether: The ethylthio group (-S-CH₂CH₃) can be oxidized. The first oxidation product is the sulfoxide (2-(ethylsulfinyl)pyrimidine-5-carbaldehyde), and further oxidation can yield the sulfone (2-(ethylsulfonyl)pyrimidine-5-carbaldehyde). These impurities can significantly impact the biological activity and safety profile of the final product.
-
Hydrolysis: Although the pyrimidine ring is generally stable, prolonged exposure to strong acidic or basic conditions, especially at elevated temperatures, can lead to ring-opening or other hydrolytic degradation.[6][7]
It is crucial to store the material under an inert atmosphere (e.g., nitrogen or argon), protected from light, and at recommended temperatures to minimize the formation of these degradants.
Section 2: Troubleshooting Guide - Analytical Methodologies
This section provides practical advice for developing and troubleshooting the analytical methods used for impurity profiling.
Question 3: I am developing a reversed-phase HPLC method for impurity profiling. What are your recommended starting conditions?
Answer: A robust reversed-phase HPLC (RP-HPLC) method is the cornerstone of impurity profiling for a molecule like this. The goal is to achieve adequate separation of the main component from all potential process and degradation impurities.[8]
Expertise-Driven Rationale: The polarity of the target molecule and its likely impurities (e.g., the more polar carboxylic acid and the more polar sulfoxide/sulfone) makes RP-HPLC an ideal choice. A gradient elution is recommended to ensure that both early-eluting polar impurities and late-eluting non-polar impurities are resolved and eluted within a reasonable timeframe.
Here is a validated starting point:
| Parameter | Recommended Condition | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and resolution for a wide range of polarities. A high-quality, end-capped column minimizes peak tailing for the basic pyrimidine nitrogens. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides a slightly acidic pH to ensure consistent protonation of the pyrimidine ring, leading to sharper peaks. Formic acid is volatile and MS-compatible. |
| Mobile Phase B | Acetonitrile or Methanol | Common organic modifiers. Acetonitrile often provides better peak shape and lower backpressure. |
| Gradient | 5% to 95% B over 30 minutes | A broad gradient is a good starting point to visualize all potential impurities. This can be optimized later to improve resolution in specific regions. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
| Column Temp. | 30 °C | Provides better reproducibility than ambient temperature and can improve peak shape and efficiency. |
| Detection | UV at 254 nm and 280 nm | The pyrimidine ring system is expected to have strong absorbance. Monitoring at multiple wavelengths helps ensure no impurities are missed. A photodiode array (PDA) detector is ideal. |
| Injection Vol. | 10 µL | A typical starting volume; adjust based on sample concentration and detector response. |
Question 4: I've detected an unknown peak in my chromatogram. How do I proceed with its identification?
Answer: Identifying an unknown impurity requires a systematic, multi-technique approach. Simply having a peak in an HPLC run is not enough; you need to determine its structure to understand its origin and potential impact.
Authoritative Workflow: The industry-standard approach combines chromatographic separation with mass spectrometry for mass determination and, ultimately, NMR for definitive structural elucidation.
Caption: Systematic workflow for the identification of an unknown impurity.
Expert Commentary on the Workflow:
-
Step 1 (LC-MS): This is the most critical first step. High-resolution mass spectrometry (HRMS) provides an accurate mass, allowing you to propose an elemental composition. The fragmentation pattern (MS/MS) offers clues about the molecule's structure. Pyrimidine derivatives often show characteristic fragmentation patterns, such as cleavage of substituent groups or ring opening.[9][10][11]
-
Step 2 (Hypothesis): Based on the mass, compare it to the masses of suspected impurities (see Table 2). For example, a mass increase of 16 Da could suggest oxidation (-CHO to -COOH or -S- to -SO-).
-
Step 3 (Isolation): If the impurity needs definitive identification, you must isolate a pure sample. Preparative HPLC is the most common method for this.
-
Step 4 (NMR): Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard for structural elucidation. 1H and 13C NMR, along with 2D techniques like COSY and HMBC, will provide unambiguous evidence of the atom connectivity and confirm the structure.
Section 3: Protocols & Data
This section provides a detailed experimental protocol and reference data to support your work.
Protocol 1: Standard Operating Procedure for RP-HPLC Impurity Profiling
1.0 Objective: To quantify the purity of this compound and detect impurities using a gradient reversed-phase HPLC-UV method.
2.0 Materials & Equipment:
-
HPLC system with gradient pump, autosampler, column oven, and PDA detector.
-
C18 Column (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna), 250 mm x 4.6 mm, 5 µm.
-
HPLC-grade acetonitrile, water, and formic acid.
-
Reference standard of this compound.
-
Sample to be tested.
3.0 Mobile Phase Preparation:
-
Mobile Phase A: Add 1.0 mL of formic acid to 1000 mL of HPLC-grade water. Filter and degas.
-
Mobile Phase B: Acetonitrile. Filter and degas.
4.0 Sample Preparation:
-
Standard Solution: Accurately weigh ~10 mg of the reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B to obtain a concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the test sample at the same concentration (0.1 mg/mL) using the same diluent.
5.0 Chromatographic Conditions:
-
Use the parameters outlined in the table from Question 3.
6.0 System Suitability (Trustworthiness Check):
-
Before running samples, perform five replicate injections of the Standard Solution. The system is deemed suitable for use if the following criteria are met. This self-validating step ensures the reliability of your results.
| Parameter | Acceptance Criteria |
| Tailing Factor (Asymmetry) | 0.8 – 1.5 |
| % RSD of Peak Area | ≤ 2.0% |
| Theoretical Plates (N) | ≥ 2000 |
7.0 Procedure:
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes.
-
Perform the system suitability injections.
-
If suitability passes, inject the sample solution.
-
Integrate all peaks. Calculate the purity by the area percent method.
8.0 Calculation:
-
% Purity = (Area of Main Peak / Sum of All Peak Areas) x 100
-
% Impurity = (Area of Impurity Peak / Sum of All Peak Areas) x 100
Table 2: Potential Impurities and Their Characteristics
This table summarizes key potential impurities, their likely origins, and their expected mass-to-charge ratio ([M+H]⁺) for easy identification in LC-MS analysis. The molecular formula of the parent compound is C₇H₈N₂OS, with a monoisotopic mass of 168.04.[12]
| Impurity Name | Likely Origin | Molecular Formula | [M+H]⁺ (m/z) |
| 2-(ethylthio)pyrimidine-5-carboxylic acid | Degradation (Oxidation) | C₇H₈N₂O₂S | 185.03 |
| 2-(ethylsulfinyl)pyrimidine-5-carbaldehyde | Degradation (Oxidation) | C₇H₈N₂O₂S | 185.03 |
| 2-(ethylsulfonyl)pyrimidine-5-carbaldehyde | Degradation (Oxidation) | C₇H₈N₂O₃S | 201.03 |
| 2-mercaptopyrimidine-5-carbaldehyde | Process (Incomplete Alkylation) | C₅H₄N₂OS | 141.01 |
Section 4: References
-
Mass spectral fragmentation modes of pyrimidine derivatives. (n.d.). Semantic Scholar.
-
Rice, J. M., Dudek, G. O., & Barber, M. (1965). Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. Journal of the American Chemical Society, 87(20), 4569–4576.
-
Salem, M. A. I., Ali, T. E., Marzouk, M. I., Salem, M. S., & Al-Shibani, G. A. (2014). Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. International Journal of Materials and Chemistry, 4(4), 92-99.
-
Mass Spectra of Nucleic Acid Derivatives. Pyrimidines. (1965). Journal of the American Chemical Society. Retrieved from [Link]
-
Mass spectral fragmentation modes of some new pyrimidinethiones, thiazolo[3,2-a]pyrimidines and bis-pyrimidines. (2014). ResearchGate. Retrieved from [Link]
-
2-(méthylthio)pyrimidine-5-carbaldéhyde. (n.d.). Chem-Impex.
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
90905-31-0|2-(Methylthio)pyrimidine-5-carbaldehyde. (n.d.). BLD Pharm.
-
2-(Methylthio)pyrimidine-5-carbaldehyde. (n.d.). Chem-Impex.
-
This compound DiscoveryCPR 876890-28-7. (n.d.). Sigma-Aldrich.
-
Pyrimidine. (n.d.). Wikipedia. Retrieved from [Link]
-
SYNTHESIS OF PYRIMIDINE DERIVATIVES. (n.d.). Semantic Scholar.
-
Scheme of pyrimidine degradation pathways showing the four steps and... (n.d.). ResearchGate. Retrieved from [Link]
-
De novo pyrimidine synthesis steps, pathways, uses. (2023). Microbe Notes. Retrieved from [Link]
-
Pyrimidine-2-carbaldehyde. (n.d.). Sigma-Aldrich.
-
2-(Methylthio)pyrimidine-5-carbaldehyde | 90905-31-0. (n.d.). J&K Scientific.
-
2-(Propylthio)pyrimidine-5-carbaldehyde. (n.d.). Chem-Impex.
-
This compound DiscoveryCPR 876890-28-7. (n.d.). Sigma-Aldrich.
-
Wasternack, C. (1980). Degradation of pyrimidines and pyrimidine analogs--pathways and mutual influences. Pharmacology & Therapeutics, 8(3), 629-651.
-
Moiseev, D. V., et al. (2007). HPLC in biopharmaceutical investigations of drugs representing pyrimidine derivatives (A review). Pharmaceutical Chemistry Journal, 41(5), 26-34.
-
Kim, S., et al. (2010). The Rut Pathway for Pyrimidine Degradation: Novel Chemistry and Toxicity Problems. Journal of Bacteriology, 192(16), 4126-4136.
-
4-Amino-2-(methylthio)pyrimidine-5-carbaldehyde. (n.d.). Sigma-Aldrich.
-
Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1-9.
-
This compound. (n.d.). Crescent Chemical Company.
-
Synthesis of Compounds of the Pyrimidine Series Based on the Reactions of 3-Arylmethylidenefuran-2(3H)-ones with N,N-Binucleophilic Reagents. (2020). Molecules, 25(21), 5174.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Pyrimidine - Wikipedia [en.wikipedia.org]
- 4. bu.edu.eg [bu.edu.eg]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 8. researchgate.net [researchgate.net]
- 9. sphinxsai.com [sphinxsai.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. article.sapub.org [article.sapub.org]
- 12. This compound | C7H8N2OS | CID 3160968 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Troubleshooting Low Yields in 2-(Ethylthio)pyrimidine-5-carbaldehyde Condensation Reactions
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for condensation reactions involving 2-(ethylthio)pyrimidine-5-carbaldehyde. This molecule is a valuable and versatile intermediate in the synthesis of biologically active compounds, particularly in the pharmaceutical and agrochemical sectors.[1][2] Its aldehyde functional group allows for a variety of carbon-carbon and carbon-nitrogen bond-forming reactions.[1][2]
However, the unique electronic properties of the pyrimidine ring system can sometimes lead to unexpected reactivity or low yields. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting workflows to help you diagnose and resolve common issues encountered during your experiments.
Part 1: General Troubleshooting Principles
Before diving into reaction-specific issues, it's essential to validate the fundamentals of your experimental setup. Poor yields often stem from foundational problems rather than complex mechanistic failures.
Q1: I'm seeing a very low yield in my pyrimidine synthesis. Where should I start my investigation?
A1: Low yields in pyrimidine synthesis are a common challenge.[3] Before suspecting a complex issue with the specific condensation, always verify the following:
-
Purity of Starting Materials: The quality of your this compound and your coupling partner is critical. Impurities can poison catalysts or introduce competing side reactions.[3] Verify the purity of your starting materials by NMR or melting point (literature value: 64 - 66 °C).[2]
-
Reagent Stoichiometry: An incorrect molar ratio of reactants is a frequent source of error, leading to the incomplete conversion of the limiting reagent.[3]
-
Reaction Monitoring: Are you monitoring the reaction's progress effectively? Relying on a fixed reaction time can be misleading. Use Thin Layer Chromatography (TLC) or a more quantitative method like GC-MS or LC-MS to track the consumption of starting material and the formation of the product.[4]
-
Atmosphere and Moisture: Many reagents, especially organometallics and strong bases used in reactions like the Wittig, are sensitive to air and moisture. Ensure your glassware is oven- or flame-dried and the reaction is conducted under an inert atmosphere (e.g., Nitrogen or Argon) when necessary.
Troubleshooting Workflow: Initial Steps
This diagram outlines a universal workflow for addressing low-yield reactions.
Caption: General troubleshooting workflow for low-yield reactions.
Part 2: Reaction-Specific Troubleshooting Guides
If general principles have been verified, the issue likely lies within the specific reaction chemistry. Below are detailed FAQs for the most common condensation reactions performed with this aldehyde.
Section 2.1: The Knoevenagel Condensation
This reaction involves the condensation of the aldehyde with a compound containing an active methylene group (e.g., malononitrile, diethyl malonate), typically catalyzed by a weak base.[5]
FAQs for Knoevenagel Condensation
Q2: My Knoevenagel condensation is sluggish and gives a low yield. I'm using a strong base to deprotonate my active methylene compound. Is this correct?
A2: This is a very common pitfall. Using a strong base (like NaOH or an alkoxide) is likely the cause of your low yield. Strong bases can induce the self-condensation of the aldehyde, creating unwanted side products and consuming your starting material.[4][5] The Knoevenagel condensation works best with a weak base catalyst, such as piperidine, pyridine, or ammonium salts.[4] The role of the base is to facilitate deprotonation of the active methylene compound just enough to create a nucleophilic enolate without promoting aldehyde side reactions.[5]
Q3: Does the choice of solvent significantly impact the Knoevenagel reaction?
A3: Yes, the solvent plays a crucial role.[4] The polarity can influence both the reaction rate and the final yield.[4]
-
Aprotic Polar Solvents: Solvents like DMF and acetonitrile have been shown to give high conversions in shorter reaction times.[4]
-
Protic Solvents: Ethanol can be effective, and in some "green" chemistry applications, water has been used successfully.[4]
-
Nonpolar Solvents: Toluene is often used, especially with a Dean-Stark trap to remove the water byproduct and drive the reaction equilibrium forward.
Q4: My TLC shows unreacted starting material even after a long reaction time, but also a new spot that isn't my product. What could this be?
A4: This suggests a competing side reaction. A likely culprit in Knoevenagel reactions is the Michael addition . Here, a second molecule of your active methylene compound can add to the α,β-unsaturated product you've just formed.[4] To mitigate this, consider adjusting the stoichiometry. Using a slight excess of the aldehyde (e.g., 1.1 equivalents) relative to the active methylene compound can sometimes suppress this side reaction.[4]
Knoevenagel Troubleshooting Summary
| Parameter | Common Issue | Recommended Solution | Rationale |
| Catalyst | Base is too strong (e.g., NaOH, NaOEt). | Use a weak base (piperidine, pyridine). | Minimizes self-condensation of the aldehyde.[4][5] |
| Solvent | Reaction is slow or stalls. | Screen polar aprotic (DMF, MeCN) or use toluene with water removal. | Solvent polarity affects reaction rates and equilibrium.[4] |
| Stoichiometry | Formation of Michael adducts. | Use a slight excess of the aldehyde (1.1 eq). | Reduces the concentration of the nucleophile available for the side reaction.[4] |
| Temperature | Incomplete conversion at room temp. | Gently heat the reaction (e.g., 40-60 °C). | Provides activation energy for the condensation and dehydration steps.[4] |
Section 2.2: The Wittig Reaction
The Wittig reaction converts aldehydes or ketones into alkenes using a phosphonium ylide (Wittig reagent).[6] This is a powerful tool for C=C bond formation.
FAQs for Wittig Reaction
Q5: I'm trying a Wittig reaction, but my aldehyde is not being consumed. I formed my ylide by adding n-BuLi to the phosphonium salt and stirring for 15 minutes before adding the aldehyde. What's wrong?
A5: The issue likely lies in the formation of the ylide.
-
Incomplete Deprotonation: Ylide generation requires a strong base and sufficient time.[7] While 15 minutes might be enough, an hour is more standard to ensure complete deprotonation of the phosphonium salt.[8] Monitor the color change; ylides are often brightly colored (orange, red, deep yellow).
-
Moisture: The strong bases used (n-BuLi, NaH, KOtBu) are extremely sensitive to moisture. Any water in your solvent or on your glassware will quench the base, preventing ylide formation. Ensure all glassware is rigorously dried and solvents are anhydrous.
Q6: My Wittig reagent is "stabilized" (contains an electron-withdrawing group like -CO2Et). Will this work with my pyrimidine aldehyde?
A6: Yes, it should work well. Stabilized ylides are generally less reactive than non-stabilized (alkyl) ylides.[9] While they often fail to react with sterically hindered or less reactive ketones, they readily react with aldehydes.[7] Your this compound is an aldehyde and should be sufficiently reactive. The primary outcome is that stabilized ylides predominantly give the (E)-alkene product.[9]
Q7: The workup of my Wittig reaction is very difficult, and I'm losing my product. How can I improve purification?
A7: The primary byproduct of a Wittig reaction is triphenylphosphine oxide (TPPO). Removing TPPO is a classic challenge.
-
Crystallization: If your product is a solid, recrystallization may leave the TPPO in the mother liquor.
-
Chromatography: TPPO is quite polar and can often be separated from less polar products by column chromatography. However, if your product is also very polar, this can be difficult.
-
Alternative Reagents: For difficult separations, consider the Horner-Wadsworth-Emmons (HWE) reaction, a variation that uses phosphonate esters. The phosphate byproduct of the HWE reaction is water-soluble and easily removed during an aqueous workup.
Wittig Reaction Workflow
Caption: Step-by-step workflow for a typical Wittig reaction.
Section 2.3: Reductive Amination
Reductive amination is a two-step, often one-pot, process that forms an amine by first reacting an aldehyde with an amine to form an imine, which is then reduced.
FAQs for Reductive Amination
Q8: I'm trying to react my aldehyde with a primary amine using sodium borohydride (NaBH4), but I'm getting very low yield of the desired secondary amine and recovering a lot of starting amine.
A8: The problem is likely a combination of inefficient imine formation and the choice of reducing agent.
-
Imine Formation is an Equilibrium: The formation of the imine from the aldehyde and amine is a reversible reaction that produces water.[10] To drive the reaction forward, you either need to remove the water (e.g., by adding molecular sieves) or use a solvent like methanol which can tolerate small amounts of water. An acid catalyst (a drop of acetic acid is common) is also typically required to facilitate this step.[10]
-
Reducing Agent Choice: Sodium borohydride (NaBH₄) is a powerful reducing agent that can reduce the starting aldehyde directly.[10] If the aldehyde is reduced before it can form the imine, your reaction will fail. It is better to use a milder, more selective reducing agent that preferentially reduces the imine over the aldehyde. Sodium triacetoxyborohydride (STAB) is the modern reagent of choice for this reason. Sodium cyanoborohydride (NaCNBH₃) is also effective but is more toxic.
Q9: How do I know if the imine is forming before I add the reducing agent?
A9: This is an excellent question and key to success. You should monitor the imine formation as a separate step.[10] Mix the aldehyde, amine, and a catalytic amount of acetic acid in your solvent (e.g., dichloroethane or methanol). After stirring for 30-60 minutes at room temperature, take a sample for analysis. You can often see a new, less polar spot by TLC, or you can confirm imine formation by ¹H NMR (look for the characteristic imine C-H signal) or mass spectrometry.[10] Only add the reducing agent (preferably STAB) once you have confirmed that imine formation is significant.
Comparison of Reducing Agents for Reductive Amination
| Reducing Agent | Abbreviation | Pros | Cons |
| Sodium Borohydride | NaBH₄ | Inexpensive, readily available. | Can readily reduce the starting aldehyde; not selective.[10] |
| Sodium Cyanoborohydride | NaCNBH₃ | Selective for imines at acidic pH. | Highly toxic (can release HCN gas). |
| Sodium Triacetoxyborohydride | STAB | Highly selective for imines, non-toxic, fast reaction rates. | More expensive, moisture-sensitive. |
Part 3: Experimental Protocols
The following are general, starting-point protocols. You will likely need to optimize conditions for your specific substrate.
Protocol 1: General Procedure for Knoevenagel Condensation
-
To a solution of this compound (1.0 eq) in toluene (approx. 0.2 M) add the active methylene compound (1.0 eq).
-
Add a catalytic amount of piperidine (0.1 eq).
-
Fit the flask with a Dean-Stark apparatus and a condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC until the starting aldehyde is consumed.
-
Allow the reaction to cool to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with 1M HCl, followed by saturated NaHCO₃, and finally brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Protocol 2: General Procedure for Wittig Reaction
-
Add the desired phosphonium salt (1.2 eq) to a flame-dried, two-neck round-bottom flask under an inert atmosphere (N₂).
-
Add anhydrous THF (to approx. 0.3 M) and cool the suspension to 0 °C in an ice bath.
-
Slowly add a strong base (e.g., n-BuLi, 1.1 eq) dropwise. The solution should develop a deep color.
-
Stir the mixture at 0 °C for 1 hour.
-
In a separate flask, dissolve this compound (1.0 eq) in a minimum amount of anhydrous THF.
-
Add the aldehyde solution dropwise to the ylide solution at 0 °C.
-
Allow the reaction to warm to room temperature and stir overnight, or until TLC analysis indicates complete consumption of the aldehyde.
-
Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography to remove triphenylphosphine oxide.
Protocol 3: General Procedure for Reductive Amination
-
In a round-bottom flask, dissolve this compound (1.0 eq) and the desired amine (1.1 eq) in an appropriate solvent (e.g., 1,2-dichloroethane or methanol, approx. 0.2 M).
-
Add 3Å molecular sieves and a catalytic amount of glacial acetic acid (0.1 eq).
-
Stir the mixture at room temperature for 1-2 hours. Confirm imine formation via TLC or LC-MS if possible.
-
Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise to the mixture. Note: The reaction may bubble.
-
Continue stirring at room temperature until the imine is fully consumed as indicated by TLC.
-
Quench the reaction by carefully adding saturated aqueous NaHCO₃ solution.
-
Filter off the molecular sieves and extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude amine product by column chromatography.
References
- BenchChem. (n.d.). troubleshooting low yields in Knoevenagel condensation.
- PubMed. (2019, August 1). Enzyme Promiscuity as a Remedy for the Common Problems with Knoevenagel Condensation.
- Chem-Impex. (n.d.). 2-(éthylthio)pyrimidine-5-carbaldéhyde.
- Chem-Impex. (n.d.). This compound.
- National Institutes of Health (NIH). (n.d.). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers.
- Wikipedia. (n.d.). Wittig reaction.
- Chem-Impex. (n.d.). 2-(méthylthio)pyrimidine-5-carbaldéhyde.
- PubChem. (n.d.). This compound.
- GSC Advanced Research and Reviews. (2024, July 15). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact.
- Organic-Chemistry.org. (n.d.). Wittig Reaction - Common Conditions.
- Organic Chemistry Portal. (n.d.). Wittig Reaction.
- Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product.
- Wikipedia. (n.d.). Knoevenagel condensation.
- National Institutes of Health (NIH). (n.d.). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs.
- ResearchGate. (n.d.). The comparison of Knoevenagel condensation under different reaction conditions.
- Reddit. (2024, May 2). Reductive amination difficulties - poor conversion.
- Reddit. (2022, December 16). Problems with wittig reaction.
- BenchChem. (n.d.). Troubleshooting common issues in pyrimidine synthesis.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 6. Wittig reaction - Wikipedia [en.wikipedia.org]
- 7. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 8. reddit.com [reddit.com]
- 9. Wittig Reaction [organic-chemistry.org]
- 10. reddit.com [reddit.com]
Technical Support Center: Purification of 2-(Ethylthio)pyrimidine-5-carbaldehyde Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, practical solutions for the purification of 2-(ethylthio)pyrimidine-5-carbaldehyde and its derivatives. Drawing from established chemical principles and field-proven insights, this document addresses common challenges, from impurity removal to product stability, ensuring you can achieve the highest purity for your critical intermediates.
Troubleshooting Guide (Q&A Format)
This section addresses specific issues encountered during the purification of this compound derivatives, offering probable causes and actionable solutions.
Issue 1: My crude product shows multiple spots on the TLC plate, and the crude NMR is complex. What are the likely impurities?
Answer: The impurity profile of this compound derivatives is highly dependent on the synthetic route. However, several common side products and unreacted starting materials may be present.
-
Oxidation Products: The two most susceptible functional groups to oxidation are the aldehyde and the ethylthio ether.
-
Carboxylic Acid: The aldehyde can be oxidized to the corresponding 5-carboxylic acid, especially if the reaction is exposed to air for extended periods or if oxidizing reagents are not fully quenched. This impurity will be significantly more polar than the desired product.
-
Sulfoxide and Sulfone: The ethylthio ether is prone to oxidation, forming the corresponding sulfoxide and, under harsher conditions, the sulfone.[1] This can sometimes occur slowly on silica gel if reactive oxygen species are present.[2] These oxidized byproducts will be substantially more polar than the starting thioether.
-
-
Unreacted Starting Materials: Depending on the synthesis, precursors like 5-bromopyrimidine or reagents used to install the ethylthio or aldehyde groups may persist.[3]
-
Isomeric Byproducts: In certain synthetic pathways, a lack of complete regioselectivity can lead to the formation of isomers.[4]
-
Reaction Solvents: High-boiling point solvents like DMF or DMSO can be difficult to remove completely and may appear in crude NMR spectra.[5]
Issue 2: During silica gel column chromatography, I observe a new, more polar spot appearing in my fractions. What is happening?
Answer: The appearance of a new, more polar spot during silica gel chromatography often points to on-column degradation. For this class of compounds, the most likely culprits are:
-
Oxidation of the Thioether: Standard silica gel is slightly acidic and can facilitate the oxidation of the nucleophilic thioether to the more polar sulfoxide, especially in the presence of air and chlorinated solvents.[2][6] This process can be exacerbated by prolonged exposure to the silica.
-
Aldehyde Instability: While generally stable, aromatic aldehydes can sometimes undergo acid-catalyzed side reactions on silica.
Solutions:
-
Use Deactivated Silica: Pre-treat the silica gel by washing it with a solvent system containing a small amount of a neutral or basic modifier, like triethylamine (0.1-1%), to neutralize acidic sites.
-
Work Quickly: Do not let the compound sit on the column for an extended period. Prepare your fractions and elute the column efficiently.
-
Use an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina.[7]
-
Degas Solvents: To minimize oxidation, use solvents that have been degassed by sparging with nitrogen or argon.
Issue 3: My compound "oils out" during recrystallization instead of forming crystals. How can I fix this?
Answer: "Oiling out" occurs when the compound's solubility in the hot solvent is so high that upon cooling, it separates as a liquid phase (the "oil") before it can form an ordered crystal lattice. This is often due to residual impurities or an inappropriate solvent choice.[8][9]
Solutions:
-
Re-evaluate Solvent System: The ideal solvent is one where the compound is highly soluble when hot but poorly soluble when cold.[10] Test a range of solvents (e.g., ethanol, ethyl acetate, toluene, or hexane/ethyl acetate mixtures) on a small scale.[8][11]
-
Use a Two-Solvent System: Dissolve the compound in a minimum amount of a "good" solvent (in which it is very soluble, e.g., ethyl acetate or acetone). Then, while hot, slowly add a "poor" or "anti-solvent" (in which it is insoluble, e.g., hexanes or heptane) dropwise until the solution becomes faintly cloudy. Add a drop or two of the good solvent to clarify, then allow it to cool slowly.[8][10]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask below the solvent level. The microscopic imperfections in the glass can provide nucleation sites for crystal growth.
-
Seed the Solution: If you have a small amount of pure, crystalline material, add a tiny crystal to the cooled, supersaturated solution to initiate crystallization.[4]
-
Ensure Higher Purity: If the compound consistently oils out, it may be too impure for recrystallization. A preliminary purification by flash chromatography may be necessary to remove the impurities that are inhibiting crystallization.[5]
Frequently Asked Questions (FAQs)
Q1: What is the best general-purpose purification technique for this compound derivatives?
A1: Flash column chromatography is the most versatile and widely used technique for purifying these compounds, especially from complex reaction mixtures.[10] It allows for the separation of the desired product from both more polar (e.g., oxidized byproducts) and less polar impurities based on differential adsorption to a stationary phase like silica gel.[4][10]
Q2: Which solvent system is recommended for flash chromatography on silica gel?
A2: The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for the target compound on a TLC plate.[10] A common starting point for pyrimidine derivatives is a mixture of a non-polar solvent like hexanes or heptane with a more polar solvent like ethyl acetate.[4][12] For more polar derivatives, a dichloromethane/methanol system may be required.[10] A gradient elution, where the proportion of the polar solvent is gradually increased, is often effective for separating complex mixtures.[4]
Q3: My aldehyde is sensitive. Is there an alternative to chromatography?
A3: Yes. If the primary impurities are non-aldehydic (e.g., unreacted starting materials without an aldehyde group), purification via a bisulfite adduct is a classic and effective chemical method.[7][13] The crude mixture is treated with a saturated aqueous solution of sodium bisulfite. The aldehyde selectively forms a solid adduct, which can be filtered off, washed, and then hydrolyzed back to the pure aldehyde, typically by treatment with a mild base like sodium bicarbonate.[7][13]
Q4: How should I store the purified this compound?
A4: Due to the potential for oxidation of both the aldehyde and thioether moieties, long-term storage should be under an inert atmosphere (nitrogen or argon), in a tightly sealed container, and at a low temperature (e.g., -20°C). Protection from light is also recommended to prevent potential photodegradation.[14]
Data & Protocols
Table 1: Common Impurities and Their Characteristics
| Impurity Name | Structure | Typical TLC Behavior (vs. Product) | Key Spectroscopic Signatures |
| Product: 2-(Ethylthio)-pyrimidine-5-carbaldehyde | S(CC)c1ncc(C=O)cn1 | Reference Rf | Aldehyde proton (~9-10 ppm in ¹H NMR); Thioether ethyl signals |
| 5-Carboxylic Acid | S(CC)c1ncc(C(O)=O)cn1 | Lower Rf (More Polar) | Absence of aldehyde proton; presence of a broad carboxylic acid proton (>10 ppm) |
| Sulfoxide | S(=O)(CC)c1ncc(C=O)cn1 | Lower Rf (More Polar) | Downfield shift of ethyl protons adjacent to sulfur; S=O stretch in IR (~1050 cm⁻¹) |
| Sulfone | S(=O)(=O)(CC)c1ncc(C=O)cn1 | Much Lower Rf (Very Polar) | Further downfield shift of ethyl protons; S(=O)₂ stretches in IR (~1150 & 1320 cm⁻¹) |
Protocol 1: Flash Column Chromatography
-
Solvent System Selection: Using TLC, determine a solvent system (e.g., Hexane/Ethyl Acetate) that gives the product an Rf value of ~0.3.[10]
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent. Pack the column carefully, ensuring no air bubbles are trapped.[4]
-
Sample Loading: Dissolve the crude product in a minimum amount of dichloromethane or the elution solvent. Alternatively, "dry load" the sample by adsorbing it onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting with the determined solvent system. If impurities are close to the product spot, a slow gradient increase in polarity can improve separation.[4]
-
Fraction Collection & Analysis: Collect fractions and monitor them by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified compound.[4]
Protocol 2: Standard Cooling Recrystallization
-
Solvent Selection: In a small test tube, find a solvent or solvent pair that dissolves your compound when hot but not when cold (e.g., ethanol, isopropanol, or ethyl acetate/hexanes).[8][10]
-
Dissolution: Place the impure solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the compound completely.[8][15]
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[4][8]
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling promotes the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize the yield.[8][10]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.[15]
-
Washing: Wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove any adhering soluble impurities.[8][10]
-
Drying: Dry the purified crystals under vacuum.
Visual Workflow Guides
Caption: Decision tree for selecting a purification method.
Caption: Common oxidative degradation pathways.
References
- Benchchem. (2026, January).
- Benchchem. (2025).
- Benchchem. (n.d.).
- Benchchem. (2025). Application Notes and Protocols for the Purification of Substituted Pyrimidine Compounds. Benchchem.
- Benchchem. (2025).
- Reddit. (2015). Purifying aldehydes?. r/chemistry.
- Scribd. (n.d.).
- Scribd. (n.d.).
- Revue Roumaine de Chimie. (n.d.).
- Benchchem. (n.d.). Technical Support Center: Crystallization of Pyrimidine Compounds. Benchchem.
- ResearchGate. (2013).
- University of Rochester, Department of Chemistry. (n.d.).
- ResearchGate. (n.d.).
- Chem-Impex. (n.d.). 2-(méthylthio)pyrimidine-5-carbaldéhyde.
- Benchchem. (n.d.). Exploring the Chemical Properties and Synthesis of Pyrimidine-5-carboxaldehyde.
- Royal Society of Chemistry. (2022). A stepwise one-pot synthesis of aliphatic thiols and their derivatives from acrylamides and sulfur. Organic & Biomolecular Chemistry.
- J&K Scientific. (2024). 2-(Methylthio)pyrimidine-5-carbaldehyde.
- Sigma-Aldrich. (n.d.). Pyrimidine-2-carbaldehyde.
- Chem-Impex. (n.d.). 2-(éthylthio)pyrimidine-5-carbaldéhyde.
- Journal of the American Chemical Society. (n.d.). Mechanism of oxidation of aliphatic thioethers to sulfoxides by hydroxyl radicals. The importance of molecular oxygen.
- National Institutes of Health. (2023). Silica particles convert thiol-containing molecules to disulfides. PMC.
- Chemistry LibreTexts. (2020). 15.12: Thioethers (Sulfides) and Silyl Ethers.
- The Royal Society of Chemistry. (n.d.).
- Chem-Impex. (n.d.). 2-(Propylthio)pyrimidine-5-carbaldehyde.
- Benchchem. (2025).
- Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition.
- American Chemical Society. (n.d.).
- American Chemical Society. (n.d.).
- PubMed. (n.d.).
- PubMed. (2017). Retention behavior of isomeric polycyclic aromatic sulfur heterocycles in gas chromatography on stationary phases of different selectivity.
- Growing Science. (2021).
- Journal of Organic Chemistry. (n.d.).
- National Institutes of Health. (n.d.).
- Organic Chemistry Portal. (n.d.). Pyrimidine synthesis.
- Benchchem. (2025). Technical Support Center: Enhancing the Stability of Pyrimidine Compounds During Workup.
- ResearchGate. (2025). Regioselective synthesis and 2D NMR research of ethyl 2-methylthio-7(5)
- National Institutes of Health. (n.d.).
- MDPI. (n.d.).
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Silica particles convert thiol-containing molecules to disulfides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nbinno.com [nbinno.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. rsc.org [rsc.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2-(ethylthio)pyrimidine-5-carbaldehyde
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) for the removal of unreacted 2-(ethylthio)pyrimidine-5-carbaldehyde from your reaction mixtures. As a key building block in the synthesis of various pharmaceutical and agrochemical agents, ensuring the purity of your downstream compounds is paramount.[1][2][3] This document will equip you with the knowledge to tackle common purification challenges associated with this versatile aldehyde.
Understanding the Molecule: Key Characteristics
Before diving into purification strategies, let's consider the physicochemical properties of this compound that will influence our approach:
| Property | Value | Significance for Purification |
| Appearance | Yellow Crystalline Powder | The crystalline nature suggests that recrystallization is a viable purification method. |
| Molecular Weight | 168.22 g/mol [4] | Standard for a small organic molecule. |
| Melting Point | 64-66 °C | A sharp melting point in this range after purification is a good indicator of high purity. |
| Key Functional Groups | Aldehyde, Pyrimidine Ring, Thioether | The aldehyde group is the primary handle for specific chemical purification methods. The pyrimidine ring and thioether may influence solubility and stability. |
Frequently Asked Questions (FAQs) & Troubleshooting
Here, we address common issues encountered during the purification of reactions involving this compound.
Q1: My TLC plate shows a persistent spot corresponding to the starting aldehyde. What is the most effective way to remove it?
A1: For selective removal of the unreacted aldehyde, a sodium bisulfite wash is the most targeted and efficient method.
The aldehyde functional group on this compound can react with sodium bisulfite to form a water-soluble adduct. This allows for its selective removal from an organic solution of your desired product through a simple liquid-liquid extraction.
Causality Behind the Method:
The lone pair of electrons on the sulfur atom of the bisulfite ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde. This forms a tetrahedral intermediate which, after proton transfer, results in a stable, water-soluble α-hydroxysulfonate salt. Your desired product, lacking an aldehyde group, will remain in the organic phase.
Experimental Protocol: Sodium Bisulfite Wash
Objective: To selectively remove unreacted this compound from a reaction mixture.
Materials:
-
Crude reaction mixture dissolved in an organic solvent (e.g., ethyl acetate, dichloromethane)
-
Saturated aqueous solution of sodium bisulfite (NaHSO₃)
-
Water
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Separatory funnel
-
Standard laboratory glassware
Procedure:
-
Dissolution: Ensure your crude reaction mixture is fully dissolved in a water-immiscible organic solvent.
-
Extraction: Transfer the organic solution to a separatory funnel. Add an equal volume of a saturated aqueous solution of sodium bisulfite.
-
Mixing: Stopper the funnel and shake vigorously for 1-2 minutes. Vent frequently to release any pressure buildup.
-
Separation: Allow the layers to separate. The aqueous layer (bottom layer if using a chlorinated solvent, top layer for most other common solvents) will contain the bisulfite adduct of the aldehyde.
-
Aqueous Wash: Drain the aqueous layer. Wash the organic layer with water to remove any residual bisulfite solution.
-
Brine Wash: Perform a final wash with brine to aid in the removal of water from the organic layer.
-
Drying and Concentration: Drain the organic layer into a clean flask, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain your purified product.
Workflow for Aldehyde Removal via Bisulfite Wash
Caption: Workflow for removing unreacted aldehyde.
Q2: I've tried recrystallization, but my product "oils out" or the recovery is very low. How can I develop a better recrystallization protocol?
A2: Successful recrystallization hinges on selecting the appropriate solvent system. This requires a systematic approach to solubility testing.
"Oiling out" typically occurs when the compound is too soluble in the hot solvent, and the solution becomes supersaturated too quickly upon cooling. Low recovery indicates that the compound is still significantly soluble in the cold solvent.
Solvent Selection Strategy:
The ideal recrystallization solvent is one in which this compound is highly soluble at elevated temperatures and poorly soluble at room temperature or below.
Recommended Solvents for Screening:
Based on the polarity of the molecule, start with the following solvents and solvent mixtures:
-
Single Solvents:
-
Ethanol
-
Methanol
-
Isopropanol
-
Ethyl Acetate
-
Toluene
-
-
Mixed Solvents (for fine-tuning solubility):
-
Ethanol/Water
-
Ethyl Acetate/Hexanes
-
Dichloromethane/Hexanes
-
Experimental Protocol: Recrystallization Solvent Screening
Objective: To identify an optimal solvent system for the recrystallization of this compound.
Materials:
-
Small quantity of your crude product
-
Test tubes or small vials
-
A selection of solvents (see above)
-
Hot plate or heating mantle
-
Ice bath
Procedure:
-
Initial Solubility Test: Place a small amount of your crude product (approx. 20-30 mg) into several test tubes.
-
Room Temperature Test: To each tube, add a small amount of a different solvent (approx. 0.5 mL) and observe the solubility at room temperature. A good candidate solvent will show poor solubility.
-
Hot Solubility Test: Gently heat the tubes containing the undissolved solid. A good solvent will fully dissolve the compound at or near its boiling point. If the solid dissolves easily in the cold solvent, it is not a good candidate.
-
Crystallization Test: For the solvents that dissolved the compound when hot, allow them to cool slowly to room temperature, and then place them in an ice bath. Observe the formation of crystals. The best solvent will yield a good quantity of crystalline solid.
-
Mixed Solvent Systems: If a single solvent is not ideal, try a mixed solvent system. Dissolve the compound in a small amount of a "good" solvent (one in which it is highly soluble) at room temperature. Then, slowly add a "poor" solvent (one in which it is insoluble) until the solution becomes cloudy. Gently heat until the solution is clear again, and then allow it to cool as before.
Troubleshooting Recrystallization
Caption: Common recrystallization problems and solutions.
Q3: I need to use column chromatography. What stationary and mobile phases should I start with?
A3: For a molecule of this polarity, standard silica gel chromatography is a good starting point. A mobile phase of increasing polarity, such as a gradient of ethyl acetate in hexanes, is recommended.
Rationale:
Silica gel is a polar stationary phase. Non-polar compounds will travel up the column more quickly, while polar compounds will have a stronger interaction with the silica and elute later. By gradually increasing the polarity of the mobile phase (e.g., from 10% ethyl acetate in hexanes to 30%), you can effectively separate your compounds based on their polarity.
Experimental Protocol: TLC for Solvent System Development
Objective: To determine an appropriate mobile phase for column chromatography using thin-layer chromatography (TLC).
Materials:
-
Silica gel TLC plates (with F₂₅₄ indicator)
-
Crude reaction mixture
-
A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
TLC developing chambers
-
Capillary tubes for spotting
-
UV lamp
Procedure:
-
Spotting: Dissolve a small amount of your crude mixture in a suitable solvent. Use a capillary tube to spot the solution onto the baseline of a TLC plate.
-
Developing: Place the TLC plate in a developing chamber containing your chosen solvent system. A good starting point is 20% ethyl acetate in hexanes.
-
Visualization: Once the solvent front has nearly reached the top of the plate, remove it and visualize the spots under a UV lamp.
-
Optimization: The ideal solvent system will give your desired product a retention factor (Rf) of approximately 0.3-0.4 and good separation from the unreacted aldehyde and other impurities. Adjust the solvent ratio to achieve this. Increasing the proportion of the more polar solvent (e.g., ethyl acetate) will increase the Rf values of your compounds.
Q4: I am concerned about the stability of the ethylthio group during purification. Are there any conditions I should avoid?
A4: The 2-ethylthio group on the pyrimidine ring is generally stable under standard purification conditions such as recrystallization and silica gel chromatography.
However, prolonged exposure to strong acids or bases, especially at elevated temperatures, could potentially lead to hydrolysis or other side reactions. The conditions for the sodium bisulfite wash and its subsequent reversal with a mild base (like sodium bicarbonate) are typically mild enough not to affect the thioether linkage. It is always good practice to monitor for any unexpected byproducts by TLC during your workup and purification steps. Studies on related 2-sulfonylpyrimidines have shown that they can undergo hydrolysis, but the thioether is generally less susceptible to this.[5]
Summary of Recommended Purification Methods
| Method | When to Use | Key Considerations |
| Sodium Bisulfite Wash | When unreacted aldehyde is the primary impurity. | Highly selective for aldehydes. Ensure you use a fresh, saturated solution. |
| Recrystallization | When the product is a solid and a suitable solvent is found. | Excellent for obtaining high-purity crystalline material. Requires optimization of the solvent system. |
| Column Chromatography | For complex mixtures or when other methods fail. | Versatile but can be more time-consuming and resource-intensive. Use TLC to guide solvent selection. |
By understanding the chemical nature of this compound and systematically applying these purification principles, you can confidently obtain the high-purity material required for your research and development endeavors.
References
- (No author given). (n.d.).
- Chem-Impex. (n.d.). 2-(éthylthio)pyrimidine-5-carbaldéhyde.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Martin, S. E., et al. (2021). Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation. Journal of the American Chemical Society, 143(32), 12498–12504.
- Chem-Impex. (n.d.). 2-(Propylthio)pyrimidine-5-carbaldehyde.
- Chem-Impex. (n.d.). 2-(Methylthio)pyrimidine-5-carbaldehyde.
- The Royal Society of Chemistry. (2019). Electronic Supplementary Information (ESI): Preparation of single crystal of pyrimidine-5-carbaldehyde 1.
- Baluja, S., et al. (2018). Physicochemical properties of some pyrimidine derivatives in some organic solvents. Journal of Analytical & Pharmaceutical Research, 7(5).
- PubChem. (n.d.). 2-(Benzylthio)pyrimidine-5-carbaldehyde. National Center for Biotechnology Information.
- Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society, 88(1), 1–9.
- (No author given). (n.d.). SYNTHESIS OF PYRIMIDINES AND ITS BIO-EVALUATION.
- Chem-Impex. (n.d.). 2-(Etiltio)pirimidina-5-carbaldehído.
- Al-Amiery, A. A., et al. (2015). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Molecules, 20(9), 16878–16894.
Sources
- 1. Selective C(sp3)-S Bond Cleavage of Thioethers to Build Up Unsymmetrical Disulfides [organic-chemistry.org]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. This compound | C7H8N2OS | CID 3160968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Structure–Reactivity Studies of 2-Sulfonylpyrimidines Allow Selective Protein Arylation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Scalable Synthesis of 2-(ethylthio)pyrimidine-5-carbaldehyde
This technical support center is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 2-(ethylthio)pyrimidine-5-carbaldehyde. This valuable building block is utilized in the synthesis of various pharmaceutical and agrochemical agents.[1][2][3] This guide provides not just procedural steps, but the underlying chemical principles to empower you to overcome common and complex challenges in your synthetic workflow.
Overview of Synthetic Strategy
The synthesis of this compound is typically approached as a two-stage process. The first stage involves the construction of the 2-(ethylthio)pyrimidine core. The second stage is the introduction of the C5-aldehyde functionality, most commonly via a Vilsmeier-Haack formylation. Each stage presents unique challenges, particularly when transitioning from laboratory to pilot or manufacturing scale.
Caption: Overall synthetic workflow for this compound.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Part A: Synthesis of 2-(ethylthio)pyrimidine Intermediate
Question 1: My cyclocondensation reaction to form the pyrimidine ring is low-yielding and produces significant side products. What are the likely causes and solutions?
This is a common issue often related to reaction conditions and reactant purity.
-
Causality: The formation of the pyrimidine ring from precursors like a malonic ester derivative and thiourea is sensitive to the base and temperature used. An inappropriate base can lead to saponification of the ester, while incorrect temperatures can promote side reactions or decomposition.
-
Troubleshooting Steps:
-
Strictly Anhydrous Conditions: Ensure all reagents and solvents are dry. Water can hydrolyze intermediates and starting materials.
-
Base Selection: Sodium ethoxide is a common and effective base for this condensation. Ensure it is used in stoichiometric amounts. An excess can lead to undesired side reactions.
-
Temperature Control: The reaction is often exothermic. Maintain the temperature as specified in the protocol, typically via an ice bath during the initial addition, followed by controlled heating. Monitor the reaction progress by Thin Layer Chromatography (TLC) to avoid prolonged heating which can lead to decomposition.
-
Purity of Starting Materials: Use high-purity starting materials. Impurities can inhibit the reaction or lead to a complex mixture of byproducts.
-
Question 2: The S-alkylation step with ethyl iodide (or similar alkylating agent) is incomplete, or I am observing N-alkylation as a side product. How can I improve the selectivity and yield?
-
Causality: The thione intermediate exists in tautomeric forms, and alkylation can occur at either the sulfur or nitrogen atoms. The choice of base and solvent plays a crucial role in directing the alkylation to the more nucleophilic sulfur atom.
-
Troubleshooting Steps:
-
Choice of Base: A moderately strong base like potassium carbonate is often sufficient to deprotonate the thiol tautomer. Stronger bases may increase the propensity for N-alkylation.
-
Solvent Effects: Polar aprotic solvents like DMF or acetonitrile are generally preferred as they effectively solvate the cation of the base without protonating the thiolate, thus enhancing its nucleophilicity.
-
Temperature: The reaction is typically performed at or slightly above room temperature. Excessive heat can lead to side reactions. Monitor by TLC to determine the optimal reaction time.
-
Part B: Vilsmeier-Haack Formylation
Question 3: The Vilsmeier-Haack formylation of my 2-(ethylthio)pyrimidine is sluggish or does not proceed to completion. How can I drive the reaction forward?
-
Causality: The Vilsmeier-Haack reaction is an electrophilic aromatic substitution. The reactivity of the pyrimidine ring is influenced by the electron-donating or -withdrawing nature of its substituents. While the 2-ethylthio group is activating, the overall electron-deficient nature of the pyrimidine ring can make formylation challenging. The Vilsmeier reagent, a chloroiminium ion, must be generated effectively in situ.[4]
-
Troubleshooting Steps:
-
Vilsmeier Reagent Stoichiometry: Ensure the correct stoichiometry of phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF). Typically, a slight excess of POCl₃ is used. The reagent is usually prepared at low temperatures (0-5 °C) before the addition of the pyrimidine substrate.
-
Reaction Temperature: The formylation of less reactive heterocycles often requires heating.[5] A reaction temperature in the range of 60-80 °C is common.[6] Monitor the reaction progress by TLC or HPLC to determine the optimal temperature and time.
-
Solvent Choice: While DMF often serves as both a reagent and a solvent, in some cases, using a co-solvent like 1,2-dichloroethane or o-xylene can be beneficial.[6]
-
Caption: Mechanism of the Vilsmeier-Haack formylation.
Question 4: I am observing the formation of a significant amount of dark, tarry byproducts during the formylation reaction, especially at a larger scale. What is causing this and how can I prevent it?
-
Causality: The Vilsmeier-Haack reaction can be exothermic. On a larger scale, inefficient heat dissipation can lead to localized "hot spots," causing decomposition of the starting material, reagent, or product. The sulfur atom in the 2-ethylthio group may also be susceptible to oxidation or other side reactions under harsh conditions.
-
Troubleshooting Steps:
-
Controlled Addition: Add the pyrimidine substrate to the pre-formed Vilsmeier reagent slowly, while carefully monitoring the internal temperature of the reactor.
-
Efficient Cooling: Ensure the reactor's cooling system is adequate to manage the exotherm.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions.
-
Reaction Time: Do not prolong the reaction unnecessarily. Once TLC or HPLC indicates the consumption of the starting material, proceed with the work-up.
-
Purification and Scale-Up
Question 5: My final product is difficult to purify, and I have a low isolated yield after chromatography. Are there more scalable purification methods?
-
Causality: The product contains both a basic pyrimidine ring and a reactive aldehyde group, which can complicate purification by silica gel chromatography. On a large scale, chromatography is often undesirable.
-
Troubleshooting and Alternative Protocols:
-
Aqueous Work-up: After the reaction, carefully quench the mixture by pouring it onto ice. This hydrolyzes the intermediate iminium salt and precipitates the crude product.
-
pH Adjustment: Neutralize the acidic solution with a base like sodium bicarbonate or sodium hydroxide to ensure the product is in its free base form, which is typically less soluble in water.
-
Recrystallization: This is the preferred method for large-scale purification. The choice of solvent is critical. A good solvent system is one in which the product is soluble at high temperatures but sparingly soluble at low temperatures. Common solvents for similar compounds include ethanol, isopropanol, or mixtures like ethyl acetate/hexanes.[7]
-
Bisulfite Adduct Formation: For persistent impurities, consider an extractive purification based on the reversible formation of a water-soluble bisulfite adduct with the aldehyde.[8] This can be particularly useful for removing non-aldehydic, non-basic impurities.
-
Experimental Protocols
Part A: Scalable Synthesis of 2-(ethylthio)pyrimidine
This protocol is adapted from established methods for the synthesis of 2-thioalkyl pyrimidines.
Materials:
-
Diethyl 2-(ethoxymethylidene)malonate
-
Thiourea
-
Sodium Ethoxide
-
Ethanol
-
Ethyl Iodide
-
Potassium Carbonate
-
Acetonitrile
Procedure:
-
Cyclocondensation:
-
To a stirred solution of sodium ethoxide (1.05 eq) in anhydrous ethanol in a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add thiourea (1.0 eq) portion-wise, maintaining the temperature below 10 °C.
-
Once the thiourea has dissolved, add diethyl 2-(ethoxymethylidene)malonate (1.0 eq) dropwise over 1-2 hours, ensuring the temperature does not exceed 15 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture and neutralize with acetic acid. Remove the ethanol under reduced pressure. The resulting slurry contains the intermediate sodium salt of 2-mercaptopyrimidine-5-carboxylic acid ethyl ester.
-
-
S-Alkylation:
-
To the crude intermediate from the previous step, add acetonitrile and potassium carbonate (1.5 eq).
-
Add ethyl iodide (1.1 eq) and stir the mixture at room temperature for 8-12 hours. Monitor the reaction by TLC.
-
Filter off the inorganic salts and concentrate the filtrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent like ethanol/water to yield 2-(ethylthio)pyrimidine.
-
Part B: Vilsmeier-Haack Formylation of 2-(ethylthio)pyrimidine
This protocol is a representative procedure based on the formylation of similar pyrimidine derivatives.[6]
Materials:
-
2-(ethylthio)pyrimidine
-
N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃)
-
1,2-Dichloroethane (DCE)
-
Ice
-
Sodium Bicarbonate solution
Procedure:
-
Vilsmeier Reagent Preparation:
-
In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, cool DMF (3.0 eq) in DCE to 0-5 °C.
-
Slowly add POCl₃ (1.2 eq) dropwise, maintaining the temperature below 10 °C. A thick, white precipitate may form.
-
Stir the mixture at 0-5 °C for 30 minutes.
-
-
Formylation Reaction:
-
Add a solution of 2-(ethylthio)pyrimidine (1.0 eq) in DCE to the Vilsmeier reagent dropwise, keeping the temperature below 15 °C.
-
After the addition, slowly warm the reaction mixture to 70-80 °C and maintain for 3-5 hours. Monitor the reaction progress by HPLC or TLC.
-
-
Work-up and Isolation:
-
Cool the reaction mixture to room temperature and pour it slowly onto a mixture of crushed ice and water with vigorous stirring.
-
Neutralize the aqueous solution to pH 7-8 with a saturated solution of sodium bicarbonate.
-
The product will precipitate as a solid. Stir the slurry for 1-2 hours in an ice bath to maximize precipitation.
-
Collect the solid by filtration, wash with cold water, and dry under vacuum.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system, such as isopropanol or ethyl acetate/hexanes.[7]
-
Data Presentation
The choice of solvent can significantly impact the yield of the Vilsmeier-Haack formylation. The following table, adapted from a study on a similar pyrimidine substrate, illustrates this effect.[6]
| Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Benzene | 80 | 6 | 48 |
| o-Xylene | 80 | 6 | 50 |
| 1,2-Dichloroethane | 80 | 6 | 52 |
| N,N-Dimethylformamide (DMF) | 80 | 5 | 61 |
Data adapted from the formylation of 2-methylpyrimidine-4,6-diol.[6]
Logical Relationships and Decision Making
Caption: Troubleshooting logic for low yield in the Vilsmeier-Haack formylation step.
References
- Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. RSC Advances. [Link]
- Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. MDPI. [Link]
- This compound | C7H8N2OS | CID 3160968. PubChem. [Link]
- Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. Journal of Visualized Experiments. [Link]
- Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]
- REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Journal of Chemical and Pharmaceutical Research. [Link]
- Vilsmeier-Haack Reaction. Chemistry Steps. [Link]
- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds. [Link]
- Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters. [Link]
- Purification by Recrystalliz
- How to Purify an organic compound via recrystallization or reprecipitation?
Sources
- 1. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chemimpex.com [chemimpex.com]
- 3. chemimpex.com [chemimpex.com]
- 4. Vilsmeier-Haack Reaction [organic-chemistry.org]
- 5. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chemimpex.com [chemimpex.com]
Technical Support Center: 2-(ethylthio)pyrimidine-5-carbaldehyde
Welcome to the technical support center for 2-(ethylthio)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability and handling of this versatile research chemical. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the reliability of your results.
Introduction
This compound is a key intermediate in the synthesis of a variety of biologically active molecules, finding applications in pharmaceutical and agrochemical research.[1] Its structure, featuring a reactive aldehyde group, an electron-deficient pyrimidine ring, and an oxidizable thioether linkage, presents unique stability challenges. This guide provides a comprehensive overview of these challenges and practical solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for this compound?
A1: To ensure long-term stability, the compound, which is a yellow crystalline powder, should be stored at 0-8°C.[1][2] It is also advisable to store it under an inert atmosphere (e.g., argon or nitrogen) and protected from light to minimize oxidative and light-induced degradation.
Q2: What are the visual signs of degradation for this compound?
A2: A noticeable change in color from a distinct yellow to a brownish or discolored solid can indicate degradation. The formation of a gummy or oily substance from the crystalline powder is another sign of decomposition. Any significant deviation from its reported melting point of 64-66°C is also a strong indicator of impurity or degradation.[1]
Q3: Is this compound sensitive to air or moisture?
A3: Yes. The thioether group is susceptible to oxidation in the presence of air, potentially forming the corresponding sulfoxide or sulfone.[3][4] Aldehydes can also be slowly oxidized to carboxylic acids by atmospheric oxygen. While specific data on its hygroscopicity is limited, it is best practice to handle it in a dry environment to prevent potential hydrolysis or side reactions.
Q4: What solvents are compatible with this compound?
A4: The choice of solvent is highly dependent on the specific reaction. For storage or solubilization for analysis, anhydrous aprotic solvents such as dichloromethane, tetrahydrofuran (THF), or ethyl acetate are generally suitable. Protic solvents like ethanol may be used in certain reactions, but the possibility of hemiacetal or acetal formation with the aldehyde group under acidic conditions should be considered.[5]
Troubleshooting Guide
Issue 1: Low or Inconsistent Yields in Subsequent Reactions
Q: I am using this compound in a multi-step synthesis, but my yields for the downstream products are unexpectedly low and variable. What could be the cause?
A: This is a common issue that often points to the degradation of the starting material. The two primary culprits are the oxidation of the thioether and the aldehyde functional groups.
-
Plausible Cause 1: Thioether Oxidation. The ethylthio group is prone to oxidation to form the corresponding sulfoxide and then sulfone.[6][7][8] This can occur slowly during storage if the compound is exposed to air, or more rapidly in the presence of oxidizing agents in your reaction mixture. These oxidized impurities will not possess the same reactivity as the parent compound, leading to lower yields.
-
Plausible Cause 2: Aldehyde Degradation. Aldehydes are inherently reactive and can be oxidized to the corresponding carboxylic acid.[5] This not only consumes your starting material but the resulting carboxylic acid can also interfere with subsequent reaction steps, for instance, by neutralizing a basic catalyst.
Solutions:
-
Assess Purity Before Use: Before each use, check the purity of your this compound batch by TLC, HPLC, or ¹H NMR to ensure it meets the required specifications.
-
Strict Inert Atmosphere Techniques: Handle the compound under an inert atmosphere (e.g., using a glovebox or Schlenk line) to minimize exposure to oxygen.
-
Use Freshly Opened or Purified Material: For critical reactions, it is best to use a freshly opened bottle of the compound or purify the existing stock by recrystallization or column chromatography if degradation is suspected.
-
Degas Solvents: Ensure that all solvents used in your reaction are thoroughly degassed to remove dissolved oxygen, which can contribute to the oxidation of the thioether.
Issue 2: Appearance of Unexpected Side Products in My Reaction
Q: I am performing a reaction involving the aldehyde group (e.g., a Wittig or aldol reaction) and I am observing significant side products. How can I troubleshoot this?
A: The formation of side products can be attributed to the inherent reactivity of the different functional moieties in the molecule.
-
Plausible Cause 1: Competing Reactions at the Pyrimidine Ring. The pyrimidine ring is an electron-deficient system, making it susceptible to nucleophilic attack.[9] In the presence of strong nucleophiles intended for the aldehyde, a competing nucleophilic aromatic substitution (SNAr) could occur, especially if there are suitable leaving groups on the ring or if the reaction conditions are harsh.
-
Plausible Cause 2: Self-Condensation or Polymerization. Aldehydes, especially those with α-hydrogens (which this compound lacks), can undergo self-condensation. While less likely for this specific structure, under certain basic or acidic conditions, polymerization or other undesired reactions involving the aldehyde can occur.[10]
-
Plausible Cause 3: Reactions of Oxidized Impurities. If your starting material has partially oxidized to the sulfoxide or sulfone, these impurities may undergo different reactions under your experimental conditions, leading to a complex mixture of products.
Solutions:
-
Optimize Reaction Conditions: Carefully control the reaction temperature, stoichiometry of reagents, and reaction time. Lowering the temperature can often increase the selectivity for the desired reaction pathway.
-
Choice of Base/Nucleophile: Use a base or nucleophile that is selective for the aldehyde group. For instance, in a Wittig reaction, the ylide is a soft nucleophile that should preferentially attack the aldehyde.
-
Protecting Group Strategy: If competing reactions at the pyrimidine ring are a persistent issue, consider a protecting group strategy for the aldehyde, although this adds extra steps to your synthesis.
Visualizing Potential Degradation Pathways
The primary stability concerns for this compound are the oxidation of the thioether and the aldehyde group. The following diagram illustrates these potential degradation pathways.
Caption: Potential degradation pathways of this compound.
Key Experimental Protocols
Protocol 1: Proper Handling and Storage
-
Receiving and Initial Storage: Upon receipt, immediately store the compound at the recommended temperature of 0-8°C.
-
Aliquoting: To prevent repeated exposure of the entire stock to the atmosphere, it is highly recommended to aliquot the compound into smaller, single-use vials under an inert atmosphere.
-
Weighing and Dispensing: Perform all weighing and dispensing operations in a glovebox or under a steady stream of an inert gas.
-
Sealing: After use, securely seal the vials with a tight-fitting cap and reinforce with paraffin film to provide an additional barrier against moisture and air.
Protocol 2: Representative Reaction - Reductive Amination
This protocol provides a general procedure for a reductive amination, a common reaction involving the aldehyde group, with considerations for the compound's stability.
-
Setup: To a dry, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add this compound (1.0 eq).
-
Solvent Addition: Add a suitable anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane) that has been previously degassed.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the solution.
-
Imine Formation: Stir the reaction mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine. The reaction can be monitored by TLC.
-
Reduction: Cool the reaction mixture to 0°C and add a mild reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
-
Reaction Completion: Allow the reaction to warm to room temperature and stir until the starting material is consumed (as monitored by TLC).
-
Workup: Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Extract the product with a suitable organic solvent, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Summary of Key Stability Data
| Parameter | Recommendation / Observation | Rationale |
| Storage Temperature | 0-8°C[1][2] | Minimizes the rate of decomposition reactions. |
| Atmosphere | Inert (Argon or Nitrogen) | Prevents oxidation of the thioether and aldehyde groups.[3][4][5] |
| Light Exposure | Store in the dark | Prevents potential photolytic degradation. |
| pH Sensitivity | Avoid strong acids/bases | The pyrimidine ring can be susceptible to cleavage under harsh conditions.[9] |
| Common Impurities | Sulfoxide, Sulfone, Carboxylic Acid | Resulting from oxidation of the thioether and aldehyde moieties.[5][6][7][8] |
Conclusion
The successful use of this compound in research and development hinges on a thorough understanding of its stability profile. By implementing proper handling and storage techniques and being mindful of the potential for oxidation and other side reactions, researchers can ensure the integrity of their starting material and achieve more reliable and reproducible experimental outcomes.
References
- Price, C. C., & Oae, S. (Eds.). (2013). Sulfur bonding. Elsevier.
- Block, E. (2012). Reactions of organosulfur compounds. Elsevier.
- Trost, B. M. (Ed.). (1991).
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis (3rd ed.). John Wiley & Sons.
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). John Wiley & Sons.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis (5th ed.). Springer.
- Katritzky, A. R., Ramsden, C. A., Joule, J. A., & Zhdankin, V. V. (2010). Handbook of Heterocyclic Chemistry (3rd ed.). Academic Press.
- Larock, R. C. (1999).
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- Wikipedia. (2023). Pyrimidine.
- ResearchGate. (n.d.). Pyrimidine ring opening mechanism.
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. Sulfide Oxidation - Wordpress [reagents.acsgcipr.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Aldehyde - Wikipedia [en.wikipedia.org]
- 6. Oxidation of thioethers and sulfoxides with hydrogen peroxide using TS-1 as catalyst - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 7. research-portal.uea.ac.uk [research-portal.uea.ac.uk]
- 8. researchgate.net [researchgate.net]
- 9. Pyrimidine - Wikipedia [en.wikipedia.org]
- 10. Aldehyde - Organic, Reactivity, Carboxylic Acids | Britannica [britannica.com]
Technical Support Center: 2-(Ethylthio)pyrimidine-5-carbaldehyde Reactions
Welcome to the technical support center for 2-(ethylthio)pyrimidine-5-carbaldehyde. This guide is designed for researchers, medicinal chemists, and process development scientists to provide in-depth troubleshooting for common reactions involving this versatile building block. As a Senior Application Scientist, my goal is to provide not just solutions, but also the underlying chemical principles to empower your synthetic endeavors.
I. Compound Stability and Storage
Question: My this compound appears discolored and gives multiple spots on TLC even before reacting. What is happening?
Answer: this compound is a yellow crystalline solid that is generally stable when stored correctly.[1][2] However, two primary degradation pathways can occur with improper handling: oxidation of the thioether and polymerization of the aldehyde.
-
Oxidation: The ethylthio group is susceptible to oxidation to the corresponding sulfoxide and sulfone, especially in the presence of atmospheric oxygen over extended periods or exposure to oxidizing agents.[3][4] This can be accelerated by light and heat.
-
Aldehyde Instability: Aromatic aldehydes can be prone to slow air oxidation to the corresponding carboxylic acid or self-condensation/polymerization, particularly if exposed to acidic or basic impurities.[5]
Troubleshooting Steps:
-
Verify Purity: Before use, always check the purity of your starting material by TLC, HPLC, or NMR.
-
Proper Storage: Store the compound at 0-8°C under an inert atmosphere (nitrogen or argon) and protected from light.[1][2]
-
Purification of Old Reagent: If degradation is suspected, the aldehyde can often be repurified by recrystallization from a suitable solvent like ethanol or by flash column chromatography.
II. Troubleshooting Common Synthetic Transformations
This section addresses frequent issues encountered during key reactions involving the aldehyde functionality of this compound.
A. Reductive Amination
Reductive amination is a robust method for converting the aldehyde into a diverse range of secondary and tertiary amines. The reaction proceeds via the formation of an imine intermediate, which is then reduced in situ.[6]
Question: My reductive amination reaction is sluggish, showing significant amounts of unreacted aldehyde and amine. How can I drive it to completion?
Answer: Low conversion is a common issue and can stem from several factors related to the formation and reduction of the imine intermediate.[7][8]
Troubleshooting Workflow for Low Conversion in Reductive Amination:
Caption: Troubleshooting workflow for low conversion in reductive amination.
Detailed Explanation:
-
pH Control: Imine formation is acid-catalyzed but the amine starting material is basic. The optimal pH is a delicate balance, typically between 4 and 6. At low pH, the amine is protonated and non-nucleophilic. At high pH, the acid catalyst is absent. A common strategy is to use the amine as its hydrochloride or acetate salt.
-
Choice of Reducing Agent:
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃): This is often the reagent of choice as it is mild, tolerant of slightly acidic conditions, and reduces imines much faster than aldehydes.
-
Sodium Cyanoborohydride (NaBH₃CN): Effective but highly toxic. It works best at pH ~6.
-
Sodium Borohydride (NaBH₄): A stronger reducing agent that can reduce the starting aldehyde if imine formation is slow. It is best used in a stepwise procedure where the imine is pre-formed before adding the hydride.[9]
-
-
Water Removal: The formation of the imine from the aldehyde and amine is a condensation reaction that releases water. This equilibrium can be driven towards the product by removing water as it is formed, often by adding molecular sieves.[8]
Question: I am observing the formation of a tertiary amine byproduct from my primary amine starting material. How can I prevent this over-alkylation?
Answer: The secondary amine product is also nucleophilic and can react with another molecule of the aldehyde to form a new iminium ion, which is then reduced to a tertiary amine.
Mitigation Strategies:
| Strategy | Mechanism | Key Considerations |
| Use a Stoichiometric Excess of the Amine | Le Châtelier's principle; increases the probability of the aldehyde reacting with the primary amine. | Use 1.5 to 2.0 equivalents of the primary amine. This may complicate purification. |
| Slow Addition of Aldehyde | Keeps the concentration of the aldehyde low, favoring reaction with the more abundant primary amine over the newly formed secondary amine. | Add the aldehyde solution via syringe pump over several hours. |
| Lower Reaction Temperature | Reduces the rate of the second alkylation more significantly than the first. | Run the reaction at 0°C or room temperature instead of elevated temperatures. |
B. Wittig Reaction
The Wittig reaction is a powerful tool for converting the aldehyde into an alkene, forming a new carbon-carbon double bond.[10]
Question: My Wittig reaction with a stabilized ylide is giving low yields and poor E/Z selectivity. What are the critical parameters?
Answer: For stabilized ylides (e.g., those containing an adjacent ester or ketone), low yields and poor stereoselectivity often point to issues with ylide formation, reaction conditions, or competing side reactions. Stabilized ylides are generally less reactive than non-stabilized ylides and often result in predominantly the (E)-alkene.[11]
Troubleshooting Workflow for Wittig Reactions with Stabilized Ylides:
Caption: Troubleshooting Wittig reactions with stabilized ylides.
Detailed Explanation:
-
Ylide Generation: Stabilized ylides can often be generated with milder bases like carbonates or alkoxides, and some are even commercially available or can be generated in situ in aqueous media.[12] However, incomplete deprotonation of the phosphonium salt is a common cause of low yield. Ensure your base is strong enough and the reaction is sufficiently stirred.
-
Salt Effects: The presence of lithium salts (from using n-BuLi or LiHMDS as a base) can decrease the E-selectivity of the reaction with stabilized ylides by influencing the geometry of the oxaphosphetane intermediate.[10] If high E-selectivity is critical, consider using sodium- or potassium-based bases.
-
Reagent Purity: The Wittig reaction is sensitive to water and impurities. Ensure all glassware is oven-dried, and solvents are anhydrous. The aldehyde starting material should be pure, as acidic impurities can quench the ylide.
C. Condensation Reactions (e.g., Knoevenagel, Biginelli)
Condensation reactions with active methylene compounds are common for pyrimidine aldehydes. These reactions are typically base-catalyzed and involve the formation of a new C=C bond.
Question: In my Knoevenagel condensation with malononitrile, I'm getting a complex mixture of products and a low yield of the desired vinyl pyrimidine.
Answer: This issue often arises from competing side reactions, suboptimal catalysis, or product instability.[13][14]
Common Problems and Solutions in Knoevenagel Condensation:
| Problem | Potential Cause | Recommended Solution |
| Low Conversion | Insufficiently active catalyst; low reaction temperature. | Screen different bases (e.g., piperidine, triethylamine, basic alumina). A catalytic amount of a weak acid like acetic acid can sometimes help. Gently heating the reaction may be required.[15] |
| Michael Addition Side Product | The product, an electron-deficient alkene, can react with another equivalent of the nucleophile (e.g., malononitrile anion). | Use a strict 1:1 stoichiometry of reactants. Add the active methylene compound slowly to the reaction mixture containing the aldehyde and catalyst. |
| Aldehyde Self-Condensation | Especially under strong basic conditions, the aldehyde may undergo self-condensation. | Use a milder catalytic base. Ensure the reaction temperature is not excessively high. |
| Product Instability/Polymerization | The electron-poor alkene product may be unstable and prone to polymerization. | Work up the reaction as soon as it is complete (monitor by TLC). Avoid harsh acidic or basic conditions during purification. |
Oxidation of the Thioether Moiety
A unique challenge with this compound is the potential for the thioether to be oxidized during reactions that employ oxidative conditions or reagents.
Question: My reaction, which is not intended to modify the thioether, is producing a byproduct with a mass increase of +16 or +32 Da. What is happening?
Answer: You are likely observing the oxidation of the ethylthio group to the corresponding ethylsulfinyl (sulfoxide, +16 Da) or ethylsulfonyl (sulfone, +32 Da) derivative.[16]
Preventative Measures:
-
Reagent Choice: Scrutinize all reagents for potential oxidizing properties. For instance, some grades of solvents or starting materials may contain peroxide impurities.
-
Inert Atmosphere: Running reactions under a nitrogen or argon atmosphere is crucial to prevent air oxidation, especially if the reaction requires prolonged heating.
-
Avoid Strong Oxidants: Be cautious with reactions that generate or require even mild oxidizing conditions. If an oxidation step is necessary elsewhere in the molecule, the thioether may need to be protected or the oxidation performed selectively.
III. General Experimental Protocols
The following are starting-point protocols. Optimization for specific substrates is highly recommended.
Protocol 1: Reductive Amination with Sodium Triacetoxyborohydride
-
To a stirred solution of this compound (1.0 eq) and the desired amine (1.1 eq) in an anhydrous solvent (e.g., dichloromethane or 1,2-dichloroethane, 0.1 M), add acetic acid (1.1 eq).
-
Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10 minutes. Caution: Gas evolution may occur.
-
Monitor the reaction by TLC or LC-MS until the starting aldehyde is consumed (typically 2-24 hours).
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with the reaction solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Wittig Reaction with a Stabilized Ylide
-
To a suspension of the corresponding phosphonium salt (1.1 eq) in anhydrous THF (0.2 M) under an inert atmosphere, add a suitable base (e.g., potassium carbonate, 2.0 eq).
-
Stir the mixture vigorously at the appropriate temperature (room temperature to reflux, depending on the ylide) for 1-2 hours to generate the ylide.
-
Add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
Continue stirring and monitor the reaction by TLC or LC-MS until completion (typically 4-16 hours).
-
Cool the reaction to room temperature, filter off the solids (triphenylphosphine oxide and excess base).
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude residue by flash column chromatography to isolate the alkene product.
IV. References
-
Benchchem. Troubleshooting unexpected side reactions in pyrimidine synthesis.
-
Benchchem. Common side reactions in the synthesis of pyrimidines and their prevention.
-
Benchchem. Technical Support Center: Troubleshooting Unexpected Side Reactions in Pyrimidine Synthesis.
-
Chem-Impex. This compound.
-
Benchchem. Troubleshooting common issues in pyrimidine synthesis.
-
PubChem. This compound.
-
Benchchem. overcoming side reactions in pyrimidine synthesis.
-
Organic Chemistry Portal. Wittig Reaction - Common Conditions.
-
NIH. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies.
-
Wikipedia. Reductive amination.
-
ResearchGate. (PDF) Sulfoxidation of pyrimidine thioate derivatives and study their biological activities.
-
Chem-Impex. 2-(éthylthio)pyrimidine-5-carbaldéhyde.
-
MDPI. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities.
-
Organic Chemistry Portal. Wittig Reaction.
-
Wikipedia. Wittig reaction.
-
PubMed. Heterogeneous oxidation of pyrimidine and alkyl thioethers in ionic liquids over mesoporous Ti or Ti/Ge catalysts.
-
Science and Education Publishing. A Highly Versatile One-Pot Aqueous Wittig Reaction.
-
Sciencemadness.org. A Mild, Pyridine-Borane-Based Reductive Amination Protocol.
-
Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. chemimpex.com [chemimpex.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfoxidation of pyrimidine thioate derivatives and study their biological activities | Semantic Scholar [semanticscholar.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Reductive amination - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. sciencemadness.org [sciencemadness.org]
- 9. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 10. Wittig reaction - Wikipedia [en.wikipedia.org]
- 11. Wittig Reaction [organic-chemistry.org]
- 12. Wittig Reaction - Common Conditions [commonorganicchemistry.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Heterogeneous oxidation of pyrimidine and alkyl thioethers in ionic liquids over mesoporous Ti or Ti/Ge catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of 2-(ethylthio)pyrimidine-5-carbaldehyde
Welcome to the technical support center for the synthesis of 2-(ethylthio)pyrimidine-5-carbaldehyde. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and unexpected outcomes during this synthesis. Drawing from established chemical principles and field-proven insights, this resource provides in-depth troubleshooting guides and frequently asked questions to ensure a successful and efficient synthesis.
Introduction
The synthesis of this compound is a crucial step in the development of various pharmaceutical and agrochemical compounds.[1][2][3][4][5] The introduction of the formyl group at the C5 position of the pyrimidine ring is most commonly achieved through the Vilsmeier-Haack reaction.[6] This reaction typically involves the use of a formylating agent generated from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃) or oxalyl chloride. While seemingly straightforward, this synthesis can present several challenges, leading to unexpected results. This guide will address these potential issues in a practical question-and-answer format.
Troubleshooting Workflow Overview
The following diagram outlines a general troubleshooting workflow for the synthesis of this compound.
Caption: General troubleshooting workflow for unexpected results.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Low to No Yield of the Desired Product
Q1: I performed the Vilsmeier-Haack formylation on 2-(ethylthio)pyrimidine, but my TLC analysis shows only the starting material, and after workup, I isolated little to no this compound. What could be the cause?
A1: Senior Application Scientist's Insight
Low or no conversion is a common issue in the Vilsmeier-Haack reaction and can often be attributed to several factors related to the reagents and reaction conditions. The Vilsmeier reagent itself is moisture-sensitive, and its ineffective formation is a primary suspect.
Potential Causes and Troubleshooting Steps:
-
Inactive Vilsmeier Reagent: The Vilsmeier reagent, a chloromethyleniminium salt, is formed from the reaction of DMF with a halogenating agent like POCl₃. This reagent is highly reactive and susceptible to hydrolysis.
-
Troubleshooting:
-
Ensure Anhydrous Conditions: All glassware should be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon). Ensure all solvents and reagents are anhydrous.[7]
-
Reagent Quality: Use freshly distilled POCl₃ and anhydrous DMF. Older bottles of DMF can absorb atmospheric moisture.
-
Order of Addition: The standard procedure involves the slow addition of POCl₃ to chilled DMF. This exothermic reaction should be controlled to prevent the decomposition of the formed reagent.
-
-
-
Suboptimal Reaction Temperature: The formylation of electron-deficient heterocycles like pyrimidines often requires elevated temperatures to proceed at a reasonable rate.[7]
-
Troubleshooting:
-
Temperature Control: After the formation of the Vilsmeier reagent at a low temperature (typically 0-10 °C), the reaction mixture with the substrate should be heated. A temperature range of 60-80 °C is a good starting point. Monitor the reaction progress by TLC.
-
Reaction Time: These reactions can sometimes be slow. If the temperature increase doesn't yield the product, consider extending the reaction time.
-
-
-
Insufficient Activation of the Pyrimidine Ring: The 2-(ethylthio) group is an electron-donating group that activates the pyrimidine ring towards electrophilic substitution. However, the overall electron-deficient nature of the pyrimidine ring can still hinder the reaction.
-
Troubleshooting:
-
Stoichiometry of Vilsmeier Reagent: Ensure an adequate excess of the Vilsmeier reagent is used. A molar ratio of 1.5 to 3 equivalents of the reagent relative to the pyrimidine substrate is common.
-
-
Experimental Protocol: Vilsmeier-Haack Formylation
-
To a stirred solution of anhydrous DMF (3.0 eq.) in a flame-dried, three-necked flask under an inert atmosphere, slowly add POCl₃ (1.5 eq.) at 0 °C.
-
Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.
-
Add a solution of 2-(ethylthio)pyrimidine (1.0 eq.) in anhydrous solvent (e.g., dichloroethane) to the reaction mixture.
-
Allow the reaction to warm to room temperature and then heat to 70 °C.
-
Monitor the reaction progress by TLC.
-
Upon completion, pour the reaction mixture onto crushed ice and neutralize with a suitable base (e.g., saturated sodium bicarbonate solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Issue 2: Formation of Multiple Unidentified Side Products
Q2: My reaction seems to have worked, as the starting material is consumed. However, I see multiple new spots on my TLC plate, and the NMR of the crude product is very complex. What are the likely side reactions?
A2: Senior Application Scientist's Insight
The formation of multiple products in a Vilsmeier-Haack reaction often points to side reactions involving the pyrimidine ring or the ethylthio group. The reaction conditions can also play a crucial role in the product distribution.
Potential Side Reactions and Their Identification:
-
Over-formylation or Diformylation: While less common for the C5 position, highly activated rings can sometimes undergo diformylation.
-
Identification: Look for characteristic aldehyde proton signals in the ¹H NMR spectrum and corresponding carbonyl signals in the ¹³C NMR. Mass spectrometry will show a molecular ion peak corresponding to the addition of two formyl groups.
-
-
Chlorination of the Pyrimidine Ring: The use of POCl₃ can sometimes lead to the chlorination of the pyrimidine ring, especially at elevated temperatures.
-
Identification: Mass spectrometry is the most effective tool to identify chlorinated byproducts by their characteristic isotopic pattern for chlorine.
-
-
Oxidation of the Thioether: The ethylthio group can be susceptible to oxidation under certain conditions, although this is less common with the Vilsmeier reagent itself.
-
Identification: Look for changes in the chemical shift of the ethyl group protons in the ¹H NMR and the presence of sulfoxide or sulfone signals in the IR or ¹³C NMR spectrum.
-
Troubleshooting Strategies:
-
Strict Temperature Control: Avoid excessive heating, as this can promote side reactions like chlorination. Maintain a consistent temperature throughout the reaction.
-
Stoichiometry of Reagents: Using a large excess of the Vilsmeier reagent might lead to over-formylation. A careful optimization of the reagent stoichiometry is recommended.
-
Alternative Formylating Agents: If chlorination is a persistent issue, consider using a different Vilsmeier reagent precursor, such as oxalyl chloride/DMF, which can sometimes provide cleaner reactions.
Data Interpretation: Expected vs. Unexpected Products
| Compound | Key ¹H NMR Signals (δ, ppm) | Expected Mass (m/z) |
| This compound | ~10.0 (s, 1H, CHO), ~8.9 (s, 2H, pyrimidine-H), ~3.2 (q, 2H, CH₂), ~1.4 (t, 3H, CH₃) | 168.04 |
| 2-(ethylthio)pyrimidine-4,6-dicarbaldehyde | Two distinct aldehyde signals, pyrimidine proton signal shifted | 196.03 |
| 4-chloro-2-(ethylthio)pyrimidine-5-carbaldehyde | Absence of one pyrimidine proton signal | 202.00 |
Issue 3: Product Instability and Decomposition During Workup and Purification
Q3: I managed to synthesize the product, but it seems to decompose during aqueous workup or on the silica gel column during purification. The isolated product is often a dark, oily substance.
A3: Senior Application Scientist's Insight
Aldehydes, especially those on electron-rich or heteroaromatic systems, can be sensitive to both acidic and basic conditions, as well as to air oxidation. The workup and purification steps are critical for obtaining a pure, stable product.
Causes of Decomposition and Mitigation Strategies:
-
Hydrolysis of the Iminium Salt Intermediate: The Vilsmeier reaction proceeds through an iminium salt intermediate, which is hydrolyzed to the aldehyde during aqueous workup. Incomplete or harsh hydrolysis can lead to side products.
-
Mitigation:
-
Controlled Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring. This helps to dissipate the heat from the exothermic neutralization.
-
Careful pH Adjustment: Neutralize the acidic mixture carefully with a mild base like sodium bicarbonate. Avoid strongly basic conditions, which can promote side reactions of the aldehyde.
-
-
-
Instability on Silica Gel: The slightly acidic nature of standard silica gel can sometimes cause decomposition of sensitive aldehydes.
-
Mitigation:
-
Neutralized Silica Gel: Deactivate the silica gel by treating it with a small amount of a suitable base (e.g., triethylamine in the eluent) before column chromatography.
-
Alternative Purification Methods: If column chromatography proves problematic, consider recrystallization or distillation under reduced pressure if the product is thermally stable.
-
-
-
Air Oxidation: Aldehydes can be susceptible to air oxidation to the corresponding carboxylic acid, especially if left exposed to air for extended periods.
-
Mitigation:
-
Inert Atmosphere: Handle the purified product under an inert atmosphere as much as possible.
-
Proper Storage: Store the final product at a low temperature, protected from light and air.
-
-
Reaction Mechanism and Key Intermediates
The following diagram illustrates the Vilsmeier-Haack reaction mechanism, highlighting the critical iminium salt intermediate.
Caption: Simplified mechanism of the Vilsmeier-Haack reaction.
Conclusion
The synthesis of this compound via the Vilsmeier-Haack reaction is a robust and widely used method. However, careful attention to reagent quality, reaction conditions, and workup procedures is paramount to achieving high yields and purity. By understanding the potential pitfalls and employing the troubleshooting strategies outlined in this guide, researchers can confidently navigate the challenges of this synthesis.
References
- Patil, S., et al. (2015). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 4(9), 436-451.
- Abdel-Aziz, A. A.-M., et al. (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 2136-2153.
- Maltsev, A. S., et al. (2022). Formylation of 2-Methylpyrimidine-4,6-diol Under the Conditions of the Vilsmeier–Haack Reaction. Chemistry of Heterocyclic Compounds, 58(4), 268-271.
- J&K Scientific. 2-(Methylthio)pyrimidine-5-carbaldehyde.
- Malkov, A. V., et al. (2011). Formylation of 4,7-Dihydro-1,2,4-triazolo[1,5-a]pyrimidines Using Vilsmeier–Haack Conditions. Journal of Organic Chemistry, 76(11), 4585-4593.
- Sargsyan, A. S., et al. (2020). Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. Russian Chemical Bulletin, 69(10), 2008-2012.
- Dong, D., et al. (2011). Vilsmeier Reaction of 3-Aminopropenamides: One-Pot Synthesis of Pyrimidin-4(3H)-ones. The Journal of Organic Chemistry, 76(8), 2880-2883.
- Wang, Y., et al. (2020). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Phosphorus, Sulfur, and Silicon and the Related Elements, 195(12), 1073-1078.
- CRASH! Medical Review Series. (2022, April 13). Pyrimidine Synthesis. YouTube.
- Our Biochemistry. Pyrimidine Synthesis.
- PubChem. This compound.
- El-Sayed, A. A. (2010). SYNTHESIS OF PYRIMIDINE DERIVATIVES.
- Wang, X., et al. (2011). Regioselective synthesis and 2D NMR research of ethyl 2-methylthio-7(5)- substituted pyrazolo[1,5-a]pyrimidine-3-carboxylate. Chinese Journal of Chemistry, 29(1), 127-132.
- Nishimura, Y., et al. (2011). Synthetic studies on novel 1,4-dihydro-2-methylthio-4,4,6-trisubstituted pyrimidine-5-carboxylic acid esters and their tautomers. Chemical & Pharmaceutical Bulletin, 59(12), 1458-1466.
- Kumar, A., et al. (2021). Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. New Journal of Chemistry, 45(15), 6825-6830.
- Bell, S. C., & O'Neill, B. T. (1989). U.S. Patent No. 4,845,217. U.S. Patent and Trademark Office.
Sources
Validation & Comparative
A Tale of Two Intermediates: A Comparative Guide to 2-(ethylthio)pyrimidine-5-carbaldehyde and 2-(methylthio)pyrimidine-5-carbaldehyde in Synthesis
In the landscape of modern medicinal chemistry and drug development, the pyrimidine scaffold remains a cornerstone for the synthesis of a vast array of biologically active molecules. Among the plethora of functionalized pyrimidines, 2-(alkylthio)pyrimidine-5-carbaldehydes serve as exceptionally versatile building blocks. Their utility stems from the presence of two key reactive handles: the aldehyde, a gateway to a multitude of chemical transformations, and the 2-alkylthio group, which can modulate the electronic properties of the pyrimidine ring and act as a leaving group under specific conditions.
This guide provides an in-depth comparative analysis of two closely related and widely used intermediates: 2-(ethylthio)pyrimidine-5-carbaldehyde and 2-(methylthio)pyrimidine-5-carbaldehyde . While differing by only a single methylene unit, the choice between these two reagents can have subtle yet significant implications for synthetic efficiency, physicochemical properties of intermediates, and ultimately, the biological activity of the final compounds. This document is intended for researchers, scientists, and drug development professionals seeking to make an informed decision when selecting the optimal building block for their synthetic campaigns.
At a Glance: Key Physicochemical and Structural Differences
A fundamental understanding of the intrinsic properties of these molecules is paramount. The primary distinction lies in the nature of the alkyl group attached to the sulfur atom, which influences their molecular weight, lipophilicity, and steric profile.
| Property | 2-(methylthio)pyrimidine-5-carbaldehyde | This compound | Rationale for a Scientist's Choice |
| Molecular Formula | C₆H₆N₂OS | C₇H₈N₂OS | The choice may be influenced by the desired molecular weight of the final product, especially in fragment-based drug design. |
| Molecular Weight | 154.19 g/mol | 168.22 g/mol [1] | A seemingly minor difference that can be critical for meeting specific molecular weight cutoffs in drug discovery projects. |
| Lipophilicity (cLogP) | Higher | Lower | The ethyl group generally imparts greater lipophilicity, which can affect solubility in organic solvents and the pharmacokinetic properties of downstream compounds.[2][3] |
| Steric Hindrance | Lower | Higher | The bulkier ethyl group may influence the rate and regioselectivity of reactions at or near the 2-position of the pyrimidine ring. |
| Appearance | Light yellow powder[4] | Solid | Both are typically solids at room temperature, facilitating handling and weighing. |
Synthesis: The Vilsmeier-Haack Approach
The most common and efficient method for the synthesis of both this compound and its methyl counterpart is the Vilsmeier-Haack formylation of the corresponding 2-(alkylthio)pyrimidine.[5][6][7] This reaction involves the use of a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and a formamide derivative like N,N-dimethylformamide (DMF).
The electron-donating nature of the 2-alkylthio group activates the pyrimidine ring towards electrophilic substitution, directing the formylation to the electron-rich C-5 position.
Caption: General workflow for the Vilsmeier-Haack formylation.
From a practical standpoint, the synthetic procedures for both compounds are largely analogous. However, subtle differences may arise:
-
Reaction Kinetics: The slightly greater electron-donating inductive effect of the ethyl group compared to the methyl group could marginally increase the electron density of the pyrimidine ring, potentially leading to a faster reaction rate. This effect is generally considered minor.
-
Solubility: The starting material, 2-(ethylthio)pyrimidine, is more lipophilic than 2-(methylthio)pyrimidine, which might necessitate slight adjustments in the choice or volume of solvent for optimal reaction conditions.
-
Work-up and Purification: The higher lipophilicity of the ethyl-substituted product may influence its partitioning during aqueous work-up and its elution profile during chromatographic purification.
Experimental Protocol: Vilsmeier-Haack Formylation of 2-(Alkylthio)pyrimidines
This protocol is a representative procedure and may require optimization based on the specific substrate and laboratory conditions.
Materials:
-
2-(Alkylthio)pyrimidine (1.0 eq)
-
Phosphorus oxychloride (POCl₃) (1.5 - 2.0 eq)
-
N,N-Dimethylformamide (DMF) (used as reagent and solvent)
-
Dichloromethane (DCM) (optional co-solvent)
-
Ice
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate or other suitable extraction solvent
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add phosphorus oxychloride (1.5 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.
-
Add a solution of the 2-(alkylthio)pyrimidine (1.0 eq) in DMF or DCM to the Vilsmeier reagent at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to 50-70 °C. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the pH is approximately 7-8.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to afford the desired 2-(alkylthio)pyrimidine-5-carbaldehyde.
Reactivity and Synthetic Utility: A Comparative Perspective
The primary utility of these compounds lies in the reactivity of the aldehyde group, which can undergo a wide range of transformations to build molecular complexity.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Page loading... [guidechem.com]
- 3. Methyl vs Ethyl: Comparing Organic Sidekicks in the Chemistry Playground - Housing Innovations [dev.housing.arizona.edu]
- 4. differencebetween.com [differencebetween.com]
- 5. ijpcbs.com [ijpcbs.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]
A Senior Application Scientist's Guide to Pyrimidine Aldehydes: A Comparative Analysis of 2-(Ethylthio)pyrimidine-5-carbaldehyde
For researchers and medicinal chemists, the pyrimidine scaffold is a cornerstone of drug discovery, forming the core of numerous therapeutic agents with activities spanning anticancer, antimicrobial, and anti-inflammatory applications.[1][2][3][4] Within this vast chemical space, pyrimidine aldehydes serve as exceptionally versatile intermediates, providing a reactive handle for constructing complex molecular architectures.[5] This guide offers an in-depth comparison of 2-(ethylthio)pyrimidine-5-carbaldehyde against other synthetically important pyrimidine aldehydes, providing field-proven insights and experimental data to inform your selection of building blocks for next-generation therapeutics.
The Landscape of Pyrimidine Aldehydes: An Overview
The reactivity of a pyrimidine aldehyde is not solely defined by the aldehyde group itself. The electronic nature of the pyrimidine ring, heavily influenced by its substituents, plays a critical role in modulating the electrophilicity of the aldehyde carbon and the susceptibility of the ring to nucleophilic attack. This guide will focus on a comparative analysis of four key players:
-
This compound: Our primary subject, offering a unique combination of a reactive aldehyde and a modifiable thioether group.[6]
-
Pyrimidine-5-carbaldehyde: The parent compound, serving as a fundamental baseline for reactivity.[5][7]
-
2-(Methylthio)pyrimidine-5-carbaldehyde: A close structural analog, allowing for a direct assessment of the impact of the alkyl chain on the thioether.[8][9]
-
2,4,6-Trichloropyrimidine-5-carbaldehyde: A highly electron-deficient system, presenting a different reactivity profile and multiple sites for substitution.
Physicochemical and Reactivity Profile Comparison
The choice of a building block is often dictated by its physical properties and predictable reactivity. The table below summarizes key characteristics of our selected aldehydes.
| Property | This compound | Pyrimidine-5-carbaldehyde | 2-(Methylthio)pyrimidine-5-carbaldehyde | 2,4,6-Trichloropyrimidine-5-carbaldehyde |
| Molecular Formula | C₇H₈N₂OS[10] | C₅H₄N₂O[7] | C₆H₆N₂OS[8] | C₅HCl₃N₂O |
| Molecular Weight | 168.22 g/mol [10] | 108.10 g/mol [7] | 154.19 g/mol [8] | 211.43 g/mol |
| C2 Substituent | -SCH₂CH₃ | -H | -SCH₃ | -Cl |
| Electronic Nature | Moderately electron-donating thioether | Neutral/Slightly electron-withdrawing | Moderately electron-donating thioether | Strongly electron-withdrawing chloro groups |
| Key Reactive Sites | C5-Aldehyde, C2-Thioether (via oxidation/displacement) | C5-Aldehyde | C5-Aldehyde, C2-Thioether (via oxidation/displacement) | C5-Aldehyde, C2, C4, C6 (SNAr) |
The ethylthio and methylthio groups at the C2 position act as moderate electron-donating groups through resonance, which can slightly decrease the electrophilicity of the C5-aldehyde compared to the unsubstituted parent. However, their most significant feature is their ability to act as a latent leaving group. Oxidation of the thioether to a sulfoxide or sulfone transforms it into an excellent leaving group for nucleophilic aromatic substitution (SNAr), a synthetic avenue not available to the parent pyrimidine-5-carbaldehyde. In contrast, the trichloro-derivative is highly electron-deficient, making its aldehyde group more electrophilic and its C2, C4, and C6 positions highly susceptible to SNAr.
Diagram: Influence of C2 Substituent on Reactivity
The diagram below illustrates the electronic influence of different C2 substituents on the pyrimidine core, which dictates the primary reaction pathways available to the synthetic chemist.
Caption: Step-by-step workflow for reductive amination.
Step-by-Step Procedure:
-
Imine Formation:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Argon), add this compound (1.0 eq) and anhydrous dichloromethane.
-
Add benzylamine (1.1 eq) dropwise, followed by catalytic acetic acid.
-
Causality: The acid catalyzes the dehydration step required for the formation of the Schiff base (imine) intermediate. Running the reaction under anhydrous conditions helps drive this equilibrium forward.
-
Stir the reaction at room temperature for 1 hour. Monitor imine formation by TLC or LC-MS if desired.
-
-
Reduction:
-
To the stirred solution containing the imine, add sodium triacetoxyborohydride (1.5 eq) portion-wise over 10 minutes.
-
Causality: NaBH(OAc)₃ is a mild and selective reducing agent, ideal for reducing the iminium ion in the presence of the aldehyde (if any remains). Its mild nature prevents over-reduction and is tolerant of many functional groups.
-
Allow the reaction to stir at room temperature overnight.
-
-
Work-up and Purification:
-
Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).
-
Trustworthiness: This step neutralizes the acetic acid and quenches any remaining reducing agent, ensuring a safe and clean extraction.
-
Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer twice more with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the resulting crude oil or solid by flash column chromatography on silica gel to yield the pure product.
-
Conclusion and Future Outlook
While all pyrimidine aldehydes are valuable synthetic tools, This compound stands out for its balanced reactivity and strategic potential. It allows for robust manipulation of the aldehyde functionality while preserving the C2-thioether for subsequent, high-impact modifications.
-
For Baseline Synthesis: The unsubstituted pyrimidine-5-carbaldehyde remains the most straightforward and cost-effective choice when no further ring functionalization is needed. [5]* For Maximum Ring Activation: 2,4,6-Trichloropyrimidine-5-carbaldehyde is the substrate of choice when sequential, regioselective SNAr reactions are the primary goal. * For Strategic Diversification: this compound and its methylthio analog provide a unique tactical advantage. [6][8]They empower researchers to build a core structure around the aldehyde and then, in a later step, introduce key diversity elements at the C2 position. This approach is highly valuable in structure-activity relationship (SAR) studies, where fine-tuning a specific region of a molecule is critical for optimizing biological activity.
The strategic selection of a substituted pyrimidine aldehyde is a critical decision in the design of a synthetic campaign. By understanding the nuanced differences in their reactivity profiles, researchers can unlock new pathways to novel and potent chemical entities.
References
- Al-Ostath, A., et al. (n.d.). Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review.
- Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. Organic & Medicinal Chem IJ, 2(2).
- J&K Scientific. (n.d.). 2-(Methylthio)pyrimidine-5-carbaldehyde | 90905-31-0.
- Unknown Author. (2024). Biological activities of synthetic pyrimidine derivatives.
- Bhat, A. R. (2017). Biological Activity of Pyrimidine Derivativies: A Review. ResearchGate.
- Semantic Scholar. (2016). Recent Advances in Pyrimidine-Based Drugs.
- ChemScence. (2025). Understanding Pyrimidine-5-carboxaldehyde: Properties and Applications for R&D.
- Gomaa, A. M., & El-Din, A. A. S. (2021). An overview on synthesis and biological activity of pyrimidines. World Journal of Advanced Research and Reviews, 12(2), 331-344.
- Singh, P., et al. (2023). Recent advancements of pyrimidine chemistry thriving deeper into drug discovery. Journal of the Indian Chemical Society.
- Sonawane, R. P. (2014). Comparative study of chemical synthesis of pyrimidine derivatives by using Grindstone chemistry Technique and Conventional method. ResearchGate.
- Kumar, S., & Singh, A. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. GSC Advanced Research and Reviews, 20(1), 114-128.
- Zhang, H., et al. (2020). Synthesis and fungicidal activity of 2-(methylthio)-4-methylpyrimidine carboxamides bearing a carbamate moiety. Phosphorus, Sulfur, and Silicon and the Related Elements.
- Organic Chemistry Portal. (n.d.). Synthesis of pyrimidines.
- Google Patents. (2021). Process for synthesis of a 2-thioalkyl pyrimidine.
- Al-Amiery, A. A. (2021). Synthesis, reactions, and applications of pyrimidine derivatives. Current Chemistry Letters.
- Udayasri, A., et al. (2022). Green chemical principles based regioselective functionalization of 2,4,6-trichloropyrimidine-5-carbaldehyde: Application in the synthesis of new pyrimidines and pyrrolopyrimidine. Journal of the Serbian Chemical Society.
- PubChem. (n.d.). This compound.
- Al-Mousawi, S. M., et al. (2023). Catalyzed Methods to Synthesize Pyrimidine and Related Heterocyclic Compounds. Molecules, 28(2), 735.
- Wiley, R. H., & Yamamoto, Y. (1972). Synthesis of Pyrimidine-5-carboxaldehydes by the Reimer-Tiemann Reaction. The Journal of Organic Chemistry, 37(23), 3779-3781.
- El-Remaily, M. A. E. A. A., et al. (2022). Synthesis of pyrimidine 5a by two-step reaction with or without the Zn(l-proline)2 catalyst. Applied Organometallic Chemistry.
- Brown, D. J., & England, B. T. (1965). Pyrimidines. Part II. The synthesis and some reactions of pyrimidine-5-aldehydes. Journal of the Chemical Society (Resumed), 3828-3831.
Sources
- 1. Synthesis and Biological Activities of Some Pyrimidine Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. Biological activities of synthetic pyrimidine derivatives [wisdomlib.org]
- 4. tandfonline.com [tandfonline.com]
- 5. chemimpex.com [chemimpex.com]
- 6. chemimpex.com [chemimpex.com]
- 7. nbinno.com [nbinno.com]
- 8. chemimpex.com [chemimpex.com]
- 9. jk-sci.com [jk-sci.com]
- 10. This compound | C7H8N2OS | CID 3160968 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiviral Activity of 2-(Alkylthio)pyrimidine Derivatives Versus Standard Antiviral Agents
Introduction: The Evolving Landscape of Antiviral Drug Discovery
The relentless emergence of drug-resistant viral strains and novel viral pathogens underscores the critical need for continuous innovation in antiviral drug discovery. Among the vast number of heterocyclic compounds explored for therapeutic potential, pyrimidine derivatives have consistently demonstrated a broad spectrum of biological activities, including potent antiviral effects.[1][2] The pyrimidine scaffold is a core component of nucleobases, making it a privileged structure for interacting with viral replication machinery.
This guide provides a comparative analysis of the in vitro antiviral performance of a representative 2-(alkylthio)pyrimidine compound against well-established antiviral standards. By presenting supporting experimental data, detailed methodologies, and mechanistic insights, we aim to provide researchers, scientists, and drug development professionals with an objective resource to evaluate the potential of this chemical class.
Foundational Principles of In Vitro Antiviral Assessment
To objectively compare antiviral compounds, we rely on standardized in vitro assays that quantify both efficacy and cytotoxicity. The causality behind focusing on these specific metrics is to determine a compound's therapeutic window—its ability to inhibit a virus at concentrations non-toxic to host cells.
-
50% Inhibitory Concentration (IC50) or 50% Effective Concentration (EC50): This value represents the concentration of a compound required to inhibit viral replication or cytopathic effect by 50%.[3] It is the primary measure of a drug's potency against a specific virus.
-
50% Cytotoxic Concentration (CC50): This is the compound concentration that results in a 50% reduction in the viability of uninfected host cells.[3] It is a critical indicator of the compound's toxicity.
-
Selectivity Index (SI): Calculated as the ratio of CC50 to IC50 (SI = CC50/IC50), this index measures the compound's selectivity for the virus over the host cell. A higher SI value is desirable, as it indicates greater antiviral activity with minimal cellular toxicity. Generally, an SI value of 10 or greater is considered a promising indicator for a potential antiviral candidate.[3]
Comparative Analysis: 2-(Alkylthio)pyrimidines vs. Antiviral Standards
The following tables summarize the in vitro antiviral activity of a representative 2-(alkylthio)pyrimidine derivative and three standard antiviral drugs against various viruses. This direct comparison allows for an evidence-based assessment of potency and safety profiles.
Table 1: In Vitro Antiviral Activity of a Representative 2-(Alkylthio)pyrimidine Derivative
| Compound Name/ID | Chemical Scaffold | Target Virus | Host Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference |
| Compound 2d | 4-(4-chlorophenyl)-6-phenyl-2-(thio-N-(m-tolyl)acetamide)pyrimidine | Influenza A/PR/8/34 (H1N1) | MDCK | 2.8 | >100 | >35.7 | [4] |
Note: EC50 is used here as reported in the source study and is analogous to IC50 for this assay.
Table 2: In Vitro Antiviral Activity of Standard Antiviral Drugs
| Antiviral Standard | Target Virus | Host Cell Line | IC50/EC50 (µM) | CC50 (µM) | Selectivity Index (SI) | Reference(s) |
| Acyclovir | Herpes Simplex Virus-1 (HSV-1) | Vero | 0.20 | 617 | 3085 | [5] |
| Herpes Simplex Virus-2 (HSV-2) | Vero | ~0.50 µg/mL (~2.2 µM) | Not specified | Not specified | [6] | |
| Remdesivir | SARS-CoV-2 | Vero E6 | 0.99 | 275 | 278.6 | [7] |
| MERS-CoV | HAE | 0.074 | Not specified | Not specified | [8] | |
| Lopinavir | SARS-CoV-2 | Vero E6 | 5.2 | >100 | >19.2 | [7] |
| HIV-1 | PBMC | 0.0065 | Not specified | Not specified | [9] |
Field-Proven Insights: The data reveals that the representative pyrimidine derivative (Compound 2d) exhibits potent anti-influenza activity with an EC50 value in the low micromolar range (2.8 µM).[4] Critically, it shows no significant cytotoxicity at concentrations up to 100 µM, resulting in a favorable selectivity index of over 35.[4] When compared to the standards, its potency is within a relevant therapeutic range. For instance, Lopinavir's activity against SARS-CoV-2 is in a similar micromolar range (5.2 µM).[7] While standards like Acyclovir and Remdesivir demonstrate nanomolar to low micromolar potency against their respective target viruses, the high selectivity index of the pyrimidine compound marks it as a significant lead for further investigation, especially in the context of influenza where new mechanisms of action are sought.[5][7][8]
Mechanisms of Action: Targeting the Viral Life Cycle
Antiviral drugs exert their effects by interfering with specific stages of the viral life cycle. Understanding these mechanisms is key to rational drug design and overcoming resistance.
-
Standard Antivirals: Many standard drugs are nucleoside analogs that target viral polymerases. Acyclovir , for instance, is converted to its triphosphate form more efficiently by viral thymidine kinase, leading to its incorporation into the growing viral DNA chain and subsequent chain termination.[5] Remdesivir functions as an adenosine nucleotide analog, inhibiting viral RNA-dependent RNA polymerase (RdRp).[8] Lopinavir is a protease inhibitor that prevents the cleavage of viral polyproteins, resulting in immature, non-infectious virions.[9]
-
2-(Alkylthio)pyrimidine Derivatives: The specific pyrimidine compound 2d cited in this guide acts as a Protein-Protein Interaction (PPI) inhibitor. It is designed to disrupt the assembly of the influenza virus's RNA-dependent RNA polymerase (RdRp) complex, which is composed of PA, PB1, and PB2 subunits.[4] By inhibiting the crucial interaction between the PA and PB1 subunits, the compound effectively halts viral transcription and replication, representing a different mechanism from many standard anti-influenza agents.[4]
Experimental Protocols: A Self-Validating System
The trustworthiness of any comparative analysis rests on the robustness of its experimental methodologies. The following protocols for cytotoxicity and antiviral assays are standard in the field and form a self-validating system for generating reliable IC50 and CC50 data.
Protocol 1: Cytotoxicity Assessment (CC50) via MTT Assay
The causality for performing this assay first is to identify the concentration range of the test compound that is non-toxic to the host cells. This ensures that any observed antiviral effect is not merely a result of cell death. The MTT assay measures the metabolic activity of viable cells.
Step-by-Step Methodology:
-
Cell Seeding: Seed a suitable host cell line (e.g., Vero, MDCK, A549) into a 96-well plate at a density of approximately 5 x 10⁴ cells/mL (100 µL/well) and incubate for 24 hours at 37°C with 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a series of two-fold serial dilutions of the test compound in cell culture medium. The concentration range should be wide enough to determine the full dose-response curve (e.g., from 0.1 µM to 1000 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared compound dilutions to the respective wells (typically in triplicate). Include "cell control" wells (medium only, 100% viability) and "blank" wells (medium only, no cells).
-
Incubation: Incubate the plate for a period consistent with the intended antiviral assay (typically 48-72 hours).
-
MTT Addition: Remove the medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 2-4 hours at 37°C. Live cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium. Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Data Acquisition: Gently shake the plate for 15 minutes and measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability for each concentration relative to the untreated cell control. Plot the viability against the log of the compound concentration and use non-linear regression analysis to determine the CC₅₀ value.
Protocol 2: Antiviral Activity Assessment (EC50) via Plaque Reduction Assay
This assay directly measures the ability of a compound to inhibit the production of infectious virus particles, providing a quantitative measure of antiviral efficacy.
Step-by-Step Methodology:
-
Cell Monolayer Preparation: Seed host cells in 6-well or 12-well plates and incubate until they form a confluent monolayer.
-
Infection: Pre-treat the cell monolayers with various non-toxic concentrations of the test compound (as determined by the MTT assay) for 1-2 hours.
-
Virus Inoculation: Infect the cells with a known amount of virus (e.g., 100 plaque-forming units, PFU) in the presence of the corresponding compound concentration. Incubate for 1 hour to allow viral adsorption.
-
Overlay: After the incubation, remove the virus inoculum and wash the cells. Overlay the monolayer with a semi-solid medium (e.g., culture medium containing 1% low-melting-point agarose or carboxymethyl cellulose) that also contains the respective concentration of the test compound. This overlay restricts the spread of progeny virus, leading to the formation of localized lesions, or "plaques."
-
Incubation: Incubate the plates at 37°C for 2-5 days, depending on the virus, until visible plaques are formed.
-
Plaque Visualization: Fix the cells (e.g., with 4% formaldehyde) and then stain them with a solution like 0.1% crystal violet. The stain will color the living cells, leaving the plaques (areas of dead or destroyed cells) as clear zones.
-
Data Acquisition: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque formation inhibition for each compound concentration compared to the virus control (no compound). Plot the percent inhibition against the log of the compound concentration and use non-linear regression to determine the EC₅₀ value.
Conclusion and Future Directions
This guide demonstrates that 2-(alkylthio)pyrimidine derivatives represent a promising class of antiviral compounds. The exemplar compound 2d shows potent activity against Influenza A virus with a high selectivity index, operating through a distinct mechanism of inhibiting the viral RdRp assembly.[4] While its potency is comparable to some standards, further lead optimization is warranted to achieve the nanomolar efficacy seen with agents like Remdesivir.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and screening a broader library of 2-(ethylthio)pyrimidine and related analogs to optimize potency and broaden the antiviral spectrum.
-
Mechanism of Action Elucidation: Further studies to confirm the precise binding interactions and downstream effects of these PPI inhibitors.
-
In Vivo Efficacy and Safety: Advancing the most promising leads into preclinical animal models to evaluate their therapeutic efficacy, pharmacokinetics, and safety profiles.
The data and protocols presented herein provide a solid foundation for researchers to build upon, highlighting the potential of the 2-(alkylthio)pyrimidine scaffold in the development of next-generation antiviral therapeutics.
References
- Georgiou, E.A., Paraskevas, K., Koutra, C., Persoons, L., Schols, D., De Jonghe, S., & Kostakis, I.K. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. Molecules, 29(23), 5549. [Link]
- Roda, W., et al. (2020). In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2. Antiviral Research, 181, 104877. [Link]
- Al-Tammemi, A.B., et al. (2020). Remdesivir and its antiviral activity against COVID-19: A systematic review. Journal of Infection and Public Health, 13(8), 1041-1047. [Link]
- Georgiou, E.A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents.
- Das, S., et al. (2020). Lopinavir/ritonavir: Repurposing an old drug for HIV infection in COVID-19 treatment. World Journal of Virology, 9(3), 22-31. [Link]
- Fan, C., et al. (2021). Remdesivir in Coronavirus Disease 2019 (COVID-19) treatment: a review of evidence. Journal of Medical Virology, 93(1), 143-149. [Link]
- Al-Bari, M. A. A. (2021). A review: Mechanism of action of antiviral drugs. Journal of Taibah University Medical Sciences, 16(6), 817-827. [Link]
- Kovalenko, S.I., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53, 256-272. [Link]
- Georgiou, E.A., et al. (2024). Exploring 4,7-Disubstituted Pyrimido[4,5-d]pyrimidines as Antiviral and Anticancer Agents. MDPI. [Link]
- Creative Diagnostics. CC50/IC50 Assay for Antiviral Research.
- Shcherbakov, D., et al. (2022).
- Ortuso, F., et al. (2024). Exploring a New Generation of Pyrimidine and Pyridine Derivatives as Anti-Influenza Agents Targeting the Polymerase PA–PB1 Subunits Interaction. Padua Research Archive. [Link]
- Wang, Z., et al. (2017). Discovery of Thiophene[3,2-d]pyrimidine Derivatives as Potent HIV-1 NNRTIs Targeting the Tolerant Region I of NNIBP. Journal of Medicinal Chemistry, 60(21), 8887–8903. [Link]
- Poovorawan, Y., et al. (2004). Acyclovir Susceptibility of Herpes Simplex Virus Isolates at King Chulalongkorn Memorial Hospital, Bangkok. Thai Journal of Pharmaceutical Sciences, 28(3-4), 133-140. [Link]
- Tiwari, K. N., & Kumar, A. (2014). Recent advancements for the evaluation of anti-viral activities of natural products. In Methods for the evaluation of anti-viral activities of natural products (pp. 1-22). Springer, New Delhi. [Link]
- Goudet, A., et al. (2006). Synthesis of 5-haloethynyl- and 5-(1,2-dihalo)vinyluracil nucleosides: antiviral activity and cellular toxicity. Bioorganic & medicinal chemistry, 14(10), 3443–3452. [Link]
- Kumar, R., et al. (2001). Synthesis and antiviral activity of novel 5-(1-cyanamido-2-haloethyl) and 5-(1-hydroxy(or methoxy)-2-azidoethyl) analogues of uracil nucleosides. Journal of medicinal chemistry, 44(21), 3531–3538. [Link]
- Kovalenko, S.I., et al. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272. [Link]
- El-Sayed, N. F., et al. (2022). Antiviral Activity of Pyrimidine Containing Compounds: Patent Review. Recent patents on anti-infective drug discovery, 17(3), 256–275. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. CC50/IC50 Assay for Antiviral Research - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. research.unipd.it [research.unipd.it]
- 4. Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. | Semantic Scholar [semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. In vitro evaluation of antiviral activity of single and combined repurposable drugs against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antiviral activity of certain 4-substituted and 2,4-disubstituted 7-[(2-hydroxyethoxy)methyl]pyrrolo[2,3-d]pyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Assay Validation for the Biological Activity of 2-(Ethylthio)pyrimidine Derivatives
<
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug discovery, pyrimidine derivatives stand out for their extensive therapeutic potential, exhibiting a wide range of biological activities including anticancer, antimicrobial, anti-inflammatory, and antiviral effects.[1][2][3] Specifically, 2-(ethylthio)pyrimidine derivatives have emerged as a promising scaffold in medicinal chemistry. The journey from synthesis to a viable drug candidate, however, is critically dependent on rigorous and reproducible biological evaluation. This guide provides an in-depth comparison of assay validation methodologies to accurately characterize the biological activity of these novel compounds.
As a senior application scientist, my aim is to move beyond mere protocol recitation. This guide delves into the causality behind experimental choices, ensuring that each described protocol functions as a self-validating system. We will explore the foundational assays for cytotoxicity, antimicrobial activity, and enzyme inhibition, providing the technical details and validation parameters necessary for generating high-quality, reliable data.
The Imperative of Rigorous Assay Validation
Assay development and validation are the cornerstones of successful drug discovery.[4][5] They provide the framework for generating reliable data that informs critical decisions, from hit identification to lead optimization and preclinical development.[6] A well-validated assay ensures robustness, reproducibility, and the accurate measurement of the intended biological activity.[4] Regulatory bodies like the FDA and international committees such as the ICH provide guidelines that, while often non-binding, represent the industry standard for ensuring the safety and efficacy of new therapeutic agents.[7]
The "fit-for-purpose" approach is a key concept in assay validation, meaning the level of validation should be appropriate for the stage of drug development.[8] Early-stage discovery may require less stringent validation than assays for late-stage clinical trials.[8]
Foundational Assays for Biological Activity Screening
The diverse biological activities of 2-(ethylthio)pyrimidine derivatives necessitate a multi-pronged screening approach.[1][2] Here, we compare and contrast the most relevant and robust assays.
Cytotoxicity Assays: Gauging the Anti-proliferative Potential
A primary focus for many pyrimidine derivatives is their potential as anticancer agents.[9][10] Cytotoxicity assays are fundamental in determining a compound's ability to inhibit cancer cell growth.
Comparison of Common Cytotoxicity Assays
| Assay | Principle | Advantages | Disadvantages |
| MTT Assay | Colorimetric assay measuring metabolic activity. Viable cells with active mitochondrial dehydrogenases reduce MTT to a purple formazan product.[11][12] | Well-established, cost-effective, and suitable for high-throughput screening (HTS).[11] | Can be affected by compounds that interfere with mitochondrial respiration. Formazan crystals require a solubilization step.[11] |
| XTT Assay | Similar to MTT, but the formazan product is water-soluble, eliminating the need for a solubilization step. | Higher sensitivity and simpler workflow compared to MTT. | More expensive than MTT. |
| Neutral Red Assay | Measures the accumulation of the neutral red dye in the lysosomes of viable cells.[12] | Good for assessing membrane integrity. | Less common than tetrazolium-based assays. |
| SRB (Sulforhodamine B) Assay | Measures total protein content, providing an estimation of cell number.[9] | Less susceptible to interference from colored compounds. | Can be less sensitive for detecting early-stage cytotoxicity. |
Workflow for a Typical MTT Cytotoxicity Assay
The MTT assay remains a widely used method for assessing the cytotoxic effects of novel compounds.[11][13]
Caption: Workflow of a typical MTT cytotoxicity assay.[11]
Experimental Protocol: MTT Assay
-
Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours to allow for cell attachment.[12][13]
-
Compound Treatment: Prepare serial dilutions of the 2-(ethylthio)pyrimidine derivatives in culture medium. Replace the existing medium with the medium containing the test compounds and incubate for 48-72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent like DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration that inhibits 50% of cell growth).[11]
Antimicrobial Activity Assays: Combating Infectious Agents
The emergence of antimicrobial resistance is a significant global health threat, driving the search for new antimicrobial agents.[14] Pyrimidine derivatives have shown promise in this area.
Comparison of Antimicrobial Susceptibility Testing Methods
| Method | Principle | Advantages | Disadvantages |
| Broth Microdilution | Determines the Minimum Inhibitory Concentration (MIC) by exposing bacteria to serial dilutions of the compound in a liquid growth medium.[15] | Quantitative (provides MIC value), standardized by CLSI and EUCAST, and suitable for testing a large number of isolates.[14][15] | Can be labor-intensive without automation. |
| Agar Disk Diffusion | A paper disk impregnated with the test compound is placed on an agar plate inoculated with the test microorganism. The diameter of the zone of inhibition is measured.[14] | Simple, cost-effective, and good for initial screening. | Qualitative or semi-quantitative, and results can be influenced by the diffusion properties of the compound. |
| Time-Kill Assay | Measures the rate of bacterial killing over time in the presence of the antimicrobial agent.[16] | Provides information on bactericidal versus bacteriostatic activity.[15] | More labor-intensive and time-consuming than MIC determination. |
Workflow for Assay Validation in Antimicrobial Screening
Caption: A stepwise approach to validating antimicrobial activity.
Experimental Protocol: Broth Microdilution for MIC Determination
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Compound Dilution: Perform serial two-fold dilutions of the 2-(ethylthio)pyrimidine derivatives in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Enzyme Inhibition Assays: Targeting Key Biological Pathways
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[17][18] For 2-(ethylthio)pyrimidine derivatives, potential targets could include kinases, which are often dysregulated in cancer.[11]
Hypothetical Signaling Pathway Targeted by a 2-(Ethylthio)pyrimidine Derivative
Caption: Inhibition of the Raf kinase in the MAPK/ERK signaling pathway.
Comparison of Enzyme Inhibition Assay Formats
| Assay Format | Principle | Advantages | Disadvantages |
| Fluorescence-Based | Measures changes in fluorescence intensity or polarization upon enzyme activity. | High sensitivity and suitable for HTS. | Susceptible to interference from fluorescent compounds. |
| Luminescence-Based | Measures light produced from a chemical reaction catalyzed by the enzyme (e.g., luciferase). | Very high sensitivity and low background. | May require specific enzyme-substrate systems. |
| Colorimetric | Measures a change in absorbance of a chromogenic substrate or product. | Simple and cost-effective. | Can have lower sensitivity compared to fluorescence or luminescence. |
| LC-MS/MS | Directly measures the formation of the product or depletion of the substrate. | High specificity and can be used for complex samples.[19] | Lower throughput and requires specialized equipment.[19] |
Experimental Protocol: A Generic Kinase Inhibition Assay
-
Reagent Preparation: Prepare assay buffer, kinase, substrate (e.g., a peptide), and ATP.
-
Compound Addition: Add the 2-(ethylthio)pyrimidine derivatives at various concentrations to the wells of a microtiter plate.
-
Kinase Reaction: Add the kinase and substrate to the wells and initiate the reaction by adding ATP. Incubate at room temperature for a specified time.
-
Detection: Stop the reaction and add the detection reagent. The choice of detection reagent will depend on the assay format (e.g., a fluorescently labeled antibody that recognizes the phosphorylated substrate).
-
Signal Measurement: Read the plate using a suitable plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Data Interpretation and Validation Parameters
Regardless of the assay type, several key validation parameters must be assessed to ensure data quality.
Key Assay Validation Parameters
| Parameter | Description |
| Specificity | The ability of the assay to measure only the intended analyte. |
| Linearity and Range | The range over which the assay response is directly proportional to the concentration of the analyte. |
| Accuracy | The closeness of the measured value to the true value. |
| Precision | The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. |
| Robustness | A measure of the assay's capacity to remain unaffected by small, but deliberate variations in method parameters. |
Conclusion
The validation of biological assays is a critical and indispensable phase in the development of 2-(ethylthio)pyrimidine derivatives as potential therapeutic agents. By employing a systematic and rigorous approach to assay selection, protocol optimization, and data analysis, researchers can generate reliable and reproducible results. This guide provides a framework for comparing and implementing cytotoxicity, antimicrobial, and enzyme inhibition assays, empowering scientists to make informed decisions and accelerate the translation of promising compounds from the laboratory to the clinic. The principles of scientific integrity, underscored by expertise, trustworthiness, and authoritative grounding, are paramount to this endeavor.
References
- BioIVT. (n.d.). Enzyme Inhibition Studies.
- Bhusal, Y., Malla, R., & Pandeya, A. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Applied Microbiology and Biotechnology, 108(1), 1-17.
- Wienhold, S. M., & Kurth, M. J. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 13, 1185345.
- Biobide. (n.d.). What is an Inhibition Assay?.
- El-Naggar, M., Al-Mahmoudy, A. M. M., El-Sayed, M. A. A., & El-Sattar, N. E. A. (2022). Pyrimidines-Based Heterocyclic Compounds: Synthesis, Cytoxicity Evaluation and Molecular Docking. Molecules, 27(19), 6649.
- Barreteau, H., Mandoukou, L., Adt, I., Gaillard, I., Courtois, B., & Courtois, J. (2004). A Rapid Method for Determining the Antimicrobial Activity of Novel Natural Molecules. Journal of Food Protection, 67(9), 1961-1964.
- Dispendix. (2024, April 9). Boosting Accuracy and Efficiency: Assay Development and Validation Process for Drug Discovery.
- Ofni Systems. (n.d.). Assay Validation Guidelines.
- Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2013). Synthesis, Characterization and Cytotoxic Activity of Some Pyrimidine Derivatives. Journal of Al-Nahrain University, 16(2), 121-127.
- Gupta, V., & Gupta, S. (2012). Validation of Analytical Methods for Biomarkers Employed in Drug Development. Journal of Analytical & Bioanalytical Techniques, S5.
- Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(10), 2565.
- BellBrook Labs. (2025, November 14). Enzyme Assays: The Foundation of Modern Drug Discovery.
- Guzińska, K., Stępień, K., & Sadowska, B. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056.
- Tsolaki, E., Papakyriakou, A., & Geronikaki, A. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913.
- National Center for Biotechnology Information. (2012). Assay Guidance Manual: Mechanism of Action Assays for Enzymes.
- Van der Helm, M. W., Abdul, M., & Zuegg, J. (2022). In Vitro Activity of Two Novel Antimicrobial Compounds on MDR-Resistant Clinical Isolates. Antibiotics, 11(11), 1546.
- Simões, M., Bennett, R. N., & Rosa, E. A. S. (2022). Current Landscape of Methods to Evaluate Antimicrobial Activity of Natural Extracts. Applied Sciences, 12(12), 6135.
- PeploBio. (2024, May 29). The Role of Assay Development and Validation in Drug Discovery.
- BioPharm International. (2018). Assay Development and Method Validation Essentials.
- Zhuravel, I. O., & Kovalenko, S. M. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. Chemistry of Heterocyclic Compounds, 53(3), 256-272.
- Zhuravel, I. O., & Kovalenko, S. M. (2017). Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate.
- Siddiqui, N., Ahsan, W., & Alam, M. S. (2008). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. Acta Poloniae Pharmaceutica, 65(4), 441-447.
- JETIR. (2023). THIOPYRIMIDINE - AN OVERVIEW ON SYNTHESIS AND BIOLOGICAL ACTIVITY. JETIR, 10(9).
- Siddiqui, N., Ahsan, W., & Alam, M. S. (2008). Synthesis and biological evaluation of 2-thiopyrimidine derivatives. ResearchGate.
- Kappe, C. O. (2000). Synthesis, Spectral Characterization and Analgesic Activity of 2-Methylthio-1,4-Dihydropyrimidines. Journal of the Brazilian Chemical Society, 11(2), 163-167.
- ResearchGate. (n.d.). Proposed mechanism for the formation of pyrimidine derivative.
Sources
- 1. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. jetir.org [jetir.org]
- 4. dispendix.com [dispendix.com]
- 5. The Role of Assay Development and Validation in Drug Discovery [peplobio.com]
- 6. bellbrooklabs.com [bellbrooklabs.com]
- 7. Assay Validation Guidelines | Ofni Systems [ofnisystems.com]
- 8. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Mechanism of Action Assays for Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. bioivt.com [bioivt.com]
Comparative analysis of 2-alkylthiopyrimidine-5-carbaldehydes
An In-Depth Comparative Analysis of 2-Alkylthiopyrimidine-5-carbaldehydes: Synthesis, Properties, and Biological Potential
Introduction: The Prominence of the Pyrimidine Scaffold
The pyrimidine ring is a quintessential heterocyclic scaffold, forming the core of nucleobases like cytosine, thymine, and uracil, and is a cornerstone in medicinal chemistry.[1][2] Its derivatives are known to possess a vast array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[3][4][5] Within this broad class, 2-alkylthiopyrimidine-5-carbaldehydes stand out as particularly versatile intermediates and bioactive molecules. The presence of a 2-alkylthio group provides a handle for modulating lipophilicity and metabolic stability, while the highly reactive 5-carbaldehyde functional group serves as a crucial anchor for synthesizing more complex derivatives through reactions like condensation and nucleophilic addition.[6][7]
This guide offers a comparative analysis of 2-alkylthiopyrimidine-5-carbaldehydes, focusing on the influence of the alkyl substituent on their synthesis, physicochemical properties, and biological activities. By synthesizing data from authoritative sources, we aim to provide researchers, scientists, and drug development professionals with a comprehensive resource to guide future exploration of this promising class of compounds.
Synthesis Strategies: A Focus on S-Alkylation
The most prevalent and straightforward method for synthesizing 2-alkylthiopyrimidine-5-carbaldehydes involves the nucleophilic substitution of a 2-mercaptopyrimidine (or its tautomeric 2-thione) precursor. This S-alkylation reaction is a robust and high-yielding approach.
The causality behind this choice of strategy lies in its efficiency and the ready availability of the starting materials. The pyrimidine-2-thione core can be constructed through various well-established cyclocondensation reactions, such as the Biginelli reaction or three-component reactions involving chalcones and thiourea.[1][3] Once the thione is formed, the sulfur atom acts as a potent nucleophile, readily attacking an alkyl halide (e.g., methyl iodide, benzyl bromide) in the presence of a base to yield the desired 2-alkylthio derivative. This two-step process allows for modularity, enabling the introduction of a diverse range of alkyl groups.
Figure 1: General synthetic workflow for 2-alkylthiopyrimidine derivatives.
Comparative Physicochemical Properties
The nature of the substituent at the 2-thio position significantly influences the molecule's physicochemical properties, such as molecular weight, melting point, and polarity. These properties, in turn, affect solubility, bioavailability, and receptor-binding interactions. A comparison of several common analogs reveals clear trends.
| Compound Name | Alkyl Group (R) | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance | Reference |
| 2-(Methylthio)pyrimidine-5-carbaldehyde | Methyl | C₆H₆N₂OS | 154.20 | Not specified | Light yellow powder | [8] |
| 2-(Ethylthio)pyrimidine-5-carbaldehyde | Ethyl | C₇H₈N₂OS | 168.22 | 64 - 66 | Yellow crystalline powder | [6] |
| 2-(Propylthio)pyrimidine-5-carbaldehyde | Propyl | C₈H₁₀N₂OS | 182.25 | Not specified | Not specified | [9] |
| 2-(Benzylthio)pyrimidine-5-carbaldehyde | Benzyl | C₁₂H₁₀N₂OS | 230.29 | Not specified | Not specified | [10] |
Analysis of Structure-Property Relationships:
-
Molecular Weight: As expected, the molecular weight increases linearly with the size of the alkyl group, from methyl to benzyl.
-
Appearance: The compounds are generally described as yellow powders or crystals, a characteristic likely imparted by the conjugated pyrimidine-carbaldehyde system.
Comparative Biological Activity Analysis
The 2-alkylthiopyrimidine scaffold is a privileged structure in drug discovery, with derivatives demonstrating significant potential as both anticancer and antimicrobial agents.[3][11]
Anticancer Activity
Numerous studies have highlighted the anticancer properties of pyrimidine derivatives.[5][11][12] The 2-alkylthio moiety is a key feature in many potent compounds, which often act as inhibitors of crucial cellular signaling pathways. For example, derivatives can be designed to target kinases like Epidermal Growth Factor Receptor (EGFR), which is often overactive in various cancers.[12]
While specific IC₅₀ data for the simple 2-alkylthiopyrimidine-5-carbaldehydes is sparse in the reviewed literature, data for closely related, more complex derivatives synthesized from these precursors illustrates their potential.
| Derivative Class | Cancer Cell Line | Representative IC₅₀ (µM) | Mechanism/Target | Reference |
| Thiazolo[4,5-d]pyrimidines | C32 (Melanoma) | 24.4 | Cytotoxic | [12][13] |
| Thiazolo[4,5-d]pyrimidines | A375 (Melanoma) | 25.4 | Cytotoxic | [12][13] |
| 6-Amino-5-cyano-2-thiopyrimidines | Leukemia Subpanel | Broad Spectrum (GI₅₀) | Apoptosis Induction | [11] |
| 2-Aminopyrimidine Analogs | SW480 (Colon Cancer) | 11.08 | Cytotoxic | [11] |
The aldehyde functional group on the core molecule is the synthetic gateway to these more complex, highly active derivatives.
Figure 2: Simplified EGFR signaling pathway and the inhibitory action of pyrimidine derivatives.
Antimicrobial Activity
Thiopyrimidine derivatives have consistently shown promising broad-spectrum antimicrobial activity.[3][14] They have been evaluated against both Gram-positive and Gram-negative bacteria, as well as fungal strains.
A study on 4,6-diaryl-2-alkylthiopyrimidines demonstrated that activity varies with the specific alkyl group and the microbial strain.[3] For instance, certain derivatives displayed significant antibacterial activity against S. aureus and B. subtilis.[3] Another study on pyrimidine-benzenesulfonamide hybrids found potent activity against multidrug-resistant pathogens like K. pneumoniae and P. aeruginosa.[14]
Structure-Activity Relationship (SAR) Insights: The biological activity is highly dependent on the substituents on the pyrimidine ring.
-
Effect of Alkyl Group: The size and nature of the 2-alkylthio group can influence cell wall penetration and interaction with the target site.
-
Effect of Other Substituents: The presence of electron-withdrawing groups (e.g., -Cl, -Br) on other parts of the pyrimidine or associated aryl rings has been shown to enhance antimicrobial potential.[15]
| Derivative Class | Test Organism | Activity | Reference |
| 4,6-diaryl-2-alkylthiopyrimidines | S. aureus, B. subtilis | Significant antibacterial | [3] |
| 4,6-diaryl-2-alkylthiopyrimidines | Penicillium species | Potent antifungal | [3] |
| 2-(Benzylthio)pyrimidines | S. aureus, E. coli | Significant antibacterial | [1] |
| Thiopyrimidine-benzenesulfonamides | K. pneumoniae, P. aeruginosa | Potent, broad-spectrum | [14] |
Key Experimental Protocols
To ensure the trustworthiness and reproducibility of the findings discussed, detailed experimental protocols are essential.
Protocol 1: Synthesis of 2-(Benzylthio)-6-methyl-4-phenyl-1,4-dihydropyrimidine-5-carboxylate
This protocol is representative of the S-alkylation strategy discussed earlier.[1][2]
-
Dissolution: Dissolve the precursor, ethyl 6-methyl-4-phenyl-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate (1.0 eq), in a suitable solvent like Tetrahydrofuran (THF).
-
Base Addition: Add a base such as triethylamine (Et₃N) (1.1 eq) to the solution and stir at room temperature for 15 minutes to deprotonate the thione.
-
Alkylation: Add benzyl halide (e.g., benzyl chloride or bromide) (1.0 eq) dropwise to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to proceed at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and evaporate the solvent. Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexane) to yield the pure product.
-
Characterization: Confirm the structure of the final compound using spectroscopic methods such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[1]
Protocol 2: In Vitro Anticancer Activity (MTT Assay)
The MTT assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.[16]
-
Cell Seeding: Seed human cancer cells (e.g., A549, MCF-7) into 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the synthesized 2-alkylthiopyrimidine derivatives dissolved in DMSO (final DMSO concentration should be <0.1%). Include a vehicle control (DMSO only) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 3-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan.
-
Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the wells at a wavelength of approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).
Figure 3: General experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Outlook
The comparative analysis reveals that 2-alkylthiopyrimidine-5-carbaldehydes are a class of compounds with significant synthetic versatility and a promising foundation for the development of potent therapeutic agents. The alkylthio group directly influences the physicochemical properties of the molecule, while the carbaldehyde function serves as an essential reactive handle for creating libraries of more complex derivatives. The demonstrated anticancer and antimicrobial activities of compounds derived from this scaffold underscore its importance.[3][11]
Future research should focus on a systematic exploration of the structure-activity relationships by synthesizing a broader range of analogs with diverse alkyl and aryl substituents at the 2-thio position. Investigating their mechanisms of action, particularly in anticancer applications, will be crucial for rational drug design. The potential for these compounds to act as building blocks for dual-action or multi-target ligands represents an exciting frontier for addressing complex diseases and combating drug resistance.
References
- Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. (2022). Indian Journal of Chemistry.
- Synthesis and anticancer activity of novel 2-alkylthio-4-amino-5-(thiazol-2-YL)pyrimidines.
- This compound. Chem-Impex.
- 2-(Benzylthio)pyrimidine-5-carbaldehyde. PubChem.
- Straightforward approach to 2-alkylthio-4-hydroxythiazole-5-carbaldehydes as promising reagents for organic synthesis.
- Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. (2017). Bioorganic & Medicinal Chemistry.
- 2-(Methylthio)pyrimidine-5-carbaldehyde. Chem-Impex.
- Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. (2024). Scientific Reports.
- Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. (2021). Open Journal of Medicinal Chemistry.
- 2-(Propylthio)pyrimidine-5-carbaldehyde. Chem-Impex.
- 2-(méthylthio)pyrimidine-5-carbaldéhyde. Chem-Impex.
- 2-(Methylthio)pyrimidine-5-carbaldehyde. J&K Scientific.
- Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. (2021).
- Application Notes and Protocols for the Synthesis of Anticancer Compounds from 2-Methylthiopyrimidine Deriv
- Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. (2023). Molecules.
- Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Deriv
- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. (2017). Chemistry of Heterocyclic Compounds.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2021). Molecules.
- Design and synthesis of arylthiophene-2-carbaldehydes via Suzuki-Miyaura reactions and their biological evalu
- Convenient, direct, metal-free, regioselective and de novo synthesis of 2,4,5-trisubstituted pyrimidines using α-aryl-β, β-ditosyloxy ketones. (2018). New Journal of Chemistry.
Sources
- 1. scirp.org [scirp.org]
- 2. researchgate.net [researchgate.net]
- 3. op.niscpr.res.in [op.niscpr.res.in]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. chemimpex.com [chemimpex.com]
- 9. chemimpex.com [chemimpex.com]
- 10. 2-(Benzylthio)pyrimidine-5-carbaldehyde | C12H10N2OS | CID 26183393 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Cytotoxicity of 2-(Ethylthio)pyrimidine Derivatives in Cancer Research
For researchers and drug development professionals in oncology, the pyrimidine scaffold is a cornerstone in the design of novel cytotoxic agents. Strategic modifications to this heterocyclic ring have yielded a multitude of derivatives with potent anti-cancer properties. Among these, the 2-(ethylthio)pyrimidine subclass has emerged as a promising area of investigation. This guide provides an in-depth comparative analysis of the cytotoxic profiles of 2-(ethylthio)pyrimidine derivatives and their close analogs, supported by experimental data and detailed methodologies to inform future research and development.
The Rationale for Targeting the 2-Thio Position of the Pyrimidine Scaffold
The pyrimidine ring is a fundamental component of nucleic acids, making it a prime target for anticancer therapies.[1] The introduction of a thioether group, specifically an ethylthio group, at the C2 position can significantly modulate the molecule's physicochemical properties, including its lipophilicity and hydrogen-bonding capabilities. These alterations can, in turn, influence the compound's interaction with biological targets, cellular uptake, and metabolic stability, ultimately impacting its cytotoxic potency and selectivity. The 2-thiopyrimidine moiety is recognized for its significant role in the biological activity of these compounds.[2]
Comparative Cytotoxicity of 2-Thiopyrimidine Derivatives
While extensive comparative data on a homologous series of 2-(ethylthio)pyrimidine derivatives is still emerging in the public domain, valuable insights can be gleaned from studies on structurally related 2-thiopyrimidine and 2-(methylthio)pyrimidine analogs. The following table summarizes the in vitro cytotoxic activity of representative compounds against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented to facilitate a direct comparison of their anti-proliferative effects.
| Derivative Class | Compound | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrido[2,3-d]pyrimidine | 3-(4-sulphonyl amino)-2-methyl thio-6-phenyl azo-5, 7-dimethyl pyrido(2,3-d)pyrimidin-4-one | Not Specified | Not Specified (Potent Inhibitor) | [3] |
| Thiazolo[3,2-c]pyrimidine | 7,7,8a-trimethyl-hexahydro-thiazolo[3,2-c]pyrimidine-5-thione | Not Specified | >10 (CDK-5, GSK-3) | [2] |
| Thiazolo[3,2-c]pyrimidine | 7-(1-Mercapto-3,3,4a-trimethyl-4,4a,5,9b-tetrahydro-3H-pyrido[4,3-b]indol-7-yl)-3,3,4a-trimethyl-3,4,4a,5-tetrahydro-benzo[3][4]imidazo[1,2-c]pyrimidine-1-thiol | Not Specified | 5 (CDK-1) | [2] |
| Thieno[2,3-d]pyrimidine | Compound 6j | HCT116 (Colon) | 0.6-1.2 | [5] |
| Thieno[2,3-d]pyrimidine | Compound 6j | OV2008 (Ovarian) | 0.6-1.2 | [5] |
| Thieno[2,3-d]pyrimidine | Compound 6j | LN-229 (Brain) | 0.6-1.2 | [5] |
Elucidating the Mechanisms of Cytotoxicity
The cytotoxic effects of 2-(ethylthio)pyrimidine derivatives and their analogs are often multifaceted, involving the modulation of key cellular processes that govern cell proliferation, survival, and death.
Inhibition of Protein Kinases
A primary mechanism of action for many pyrimidine-based anticancer agents is the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[6] Overactivation of kinases is a common driver of tumorigenesis.[2]
-
Cyclin-Dependent Kinases (CDKs): Certain 2-thiopyrimidine derivatives have demonstrated inhibitory activity against CDKs, such as CDK-1.[2] CDKs are essential for cell cycle progression, and their inhibition can lead to cell cycle arrest and apoptosis.
-
PIM-1 Kinase: Pyrido[2,3-d]pyrimidine derivatives have been identified as potent inhibitors of PIM-1 kinase, a serine/threonine kinase involved in cell cycle progression and apoptosis.[6][7]
-
Epidermal Growth Factor Receptor (EGFR): Some pyrimidine derivatives have been designed as selective inhibitors of mutant forms of EGFR, a key driver in non-small cell lung cancer.[6]
The following diagram illustrates the general principle of kinase inhibition by small molecules like pyrimidine derivatives.
Caption: Kinase Inhibition by 2-(Ethylthio)pyrimidine Derivatives.
Induction of Apoptosis
A hallmark of effective anticancer agents is their ability to induce programmed cell death, or apoptosis, in cancer cells. Several pyrimidine derivatives have been shown to trigger apoptosis through various signaling pathways.[8]
The apoptotic process can be initiated through two main pathways: the intrinsic (mitochondrial) pathway and the extrinsic (death receptor) pathway. Both pathways converge on the activation of a cascade of proteases called caspases, which execute the apoptotic program.
A study on a novel pyrimidine derivative with an aryl urea moiety demonstrated that it induced apoptosis by upregulating the pro-apoptotic protein Bax and downregulating the anti-apoptotic protein Bcl-2.[8] This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential and the activation of downstream caspases.[8]
The following diagram outlines a generalized apoptosis induction pathway.
Caption: Generalized Apoptosis Induction Pathway.
Experimental Protocols for Cytotoxicity Assessment
To ensure the reliability and reproducibility of cytotoxicity data, standardized experimental protocols are essential. The following are detailed methodologies for key assays used in the evaluation of 2-(ethylthio)pyrimidine derivatives.
Cell Viability Assessment: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]
Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of the 2-(ethylthio)pyrimidine derivatives in culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plate for 48-72 hours at 37°C with 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.
Membrane Integrity Assessment: Lactate Dehydrogenase (LDH) Assay
The LDH assay quantifies the release of lactate dehydrogenase, a cytosolic enzyme, from damaged cells into the culture medium, serving as a marker of cytotoxicity.
Protocol:
-
Cell Seeding and Treatment: Follow steps 1 and 2 of the MTT assay protocol.
-
Incubation: Incubate the plate for the desired treatment duration.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the manufacturer's instructions. Add 50 µL of the reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with a lysis buffer).
Apoptosis Detection: Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Seeding and Treatment: Seed cells in a 6-well plate and treat with the 2-(ethylthio)pyrimidine derivatives for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, use trypsin-EDTA, and then combine with the floating cells.
-
Washing: Wash the cells twice with cold PBS by centrifugation at 300 x g for 5 minutes.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V binding buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Annexin V binding buffer to each tube and analyze the cells by flow cytometry within one hour.
Caspase-3 Activity Assay
This assay measures the activity of caspase-3, a key executioner caspase in the apoptotic pathway.
Protocol:
-
Cell Lysis: After treatment, lyse the cells with a suitable lysis buffer and quantify the protein concentration.
-
Assay Plate Preparation: Add 50-100 µg of protein from each cell lysate to a 96-well plate.
-
Substrate Addition: Add the caspase-3 substrate (e.g., DEVD-pNA) to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours.
-
Absorbance Measurement: Measure the absorbance at 405 nm for colorimetric assays or fluorescence (Ex/Em = 400/505 nm for fluorometric assays).
-
Data Analysis: Determine the caspase-3 activity relative to the untreated control.
The following diagram provides a workflow for the comprehensive evaluation of the cytotoxicity of 2-(ethylthio)pyrimidine derivatives.
Caption: Workflow for Cytotoxicity Evaluation.
Structure-Activity Relationship (SAR) Insights
The cytotoxic activity of pyrimidine derivatives is highly dependent on the nature and position of substituents on the pyrimidine ring.[9] For 2-thiopyrimidine derivatives, the following general SAR observations can be made:
-
Substitution at the 2-thio position: The introduction of a thioether group, such as an ethylthio or methylthio group, is crucial for activity. The nature of the alkyl or aryl group attached to the sulfur atom can significantly influence potency.
-
Fused Ring Systems: Fusing the pyrimidine ring with other heterocyclic systems, such as thiophene (thienopyrimidines) or a thiazole (thiazolopyrimidines), often enhances cytotoxic activity.[2][5]
-
Substituents on Fused Rings: The type and position of substituents on the fused ring system can dramatically alter the biological activity. For example, in a series of thienopyrimidine derivatives, specific substitutions led to potent activity in the sub-micromolar range.[5]
Future Directions
The field of 2-(ethylthio)pyrimidine derivatives as cytotoxic agents is ripe for further exploration. Future research should focus on:
-
Synthesis of diverse libraries: The systematic synthesis and screening of a wide range of 2-(ethylthio)pyrimidine derivatives with varied substitution patterns are needed to establish a more comprehensive SAR.
-
Target identification and validation: Elucidating the specific molecular targets of the most potent compounds will be crucial for understanding their mechanism of action and for rational drug design.
-
In vivo studies: Promising candidates from in vitro studies should be advanced to preclinical in vivo models to evaluate their efficacy and safety profiles.
By leveraging the insights and methodologies presented in this guide, researchers can accelerate the discovery and development of novel 2-(ethylthio)pyrimidine-based anticancer therapeutics.
References
- Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. (2021).
- Comparison of the IC50 (μM) values obtained by cytotoxic activities using MTT assay.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). MDPI. [Link]
- Cytotoxic activity (IC50) of Synthesized compounds.
- Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. (2023). PubMed. [Link]
- A Novel Synthesis of Some New Pyrimidine and Thiazolo pyrimidine Derivatives for Anticancer Evaluation. (2020).
- Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic c
- Design and Synthesis of New Thiophene/Thieno[2,3-d]pyrimidines along with Their Cytotoxic Biological Evaluation as Tyrosine Kinase Inhibitors in Addition to Their Apoptotic and Autophagic Induction. (2022). MDPI. [Link]
- Design, Synthesis and Biological Evaluation of New Pyrimidine Derivatives as Anticancer Agents. (2021). MDPI. [Link]
- Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. (2024).
- Structure–activity relationship (SAR) of thiophene‐thiazole and pyrimidine derivatives.
- Pyrimidine derivatives as anticancer agents.
- Synthesis and biological evaluation of 2-thiopyrimidine deriv
- Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents. (2020). PubMed. [Link]
Sources
- 1. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and biological evaluation of 2-thiopyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Thienopyrimidine derivatives exert their anticancer efficacy via apoptosis induction, oxidative stress and mitotic catastrophe - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
A Comparative Guide to 2-(Ethylthio)pyrimidine-5-carbaldehyde Derivatives in Drug Discovery
<-3a-3a>
The pyrimidine scaffold is a cornerstone in medicinal chemistry, forming the structural basis of nucleic acids and a multitude of therapeutic agents.[1][2] Its inherent versatility allows for extensive chemical modification, leading to derivatives with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties.[1][3][4] This guide provides a comparative analysis of a specific, highly reactive subclass: 2-(ethylthio)pyrimidine-5-carbaldehyde and its derivatives. We will explore the synthetic rationale, compare biological performance against key targets, and provide detailed protocols for researchers engaged in drug development.
The 2-(Alkylthio)pyrimidine-5-carbaldehyde Scaffold: A Privileged Intermediate
The this compound core is a valuable building block for several reasons. The pyrimidine ring itself is a "privileged structure," frequently found in biologically active compounds.[5] The 2-(ethylthio) group, and more broadly 2-(alkylthio) groups, offer a handle for further modification and can enhance biological activity.[6][7] For instance, sulfur-containing functionalities can improve the potency of drug candidates.[7]
The most critical feature for synthetic chemists is the aldehyde group (-CHO) at the 5-position. This electrophilic center is highly reactive and serves as a key precursor for generating diverse libraries of derivatives through reactions like condensation, Wittig olefination, and reductive amination.[6] This reactivity makes it an attractive starting point for structure-activity relationship (SAR) studies.[3][8]
Synthetic Strategies: From Precursor to Core Scaffold
The efficient synthesis of the core scaffold is paramount. A common and effective method for preparing the parent pyrimidine-5-carbaldehyde involves a one-pot synthesis from 5-bromopyrimidine.[9][10] This process utilizes a lithium-halogen exchange at extremely low temperatures, followed by formylation.
Sources
- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]
- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10657G [pubs.rsc.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. chemimpex.com [chemimpex.com]
- 7. chemimpex.com [chemimpex.com]
- 8. Structure-Activity Relationship of Novel Pyrimidine Derivatives with Potent Inhibitory Activities against Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. nbinno.com [nbinno.com]
A Senior Application Scientist's Guide to Characterizing Antibody Cross-Reactivity Against 2-(Ethylthio)pyrimidine Derivatives
Introduction: The Analytical Challenge of 2-(Ethylthio)pyrimidines
The 2-(ethylthio)pyrimidine scaffold is a privileged structure in medicinal chemistry, forming the core of molecules investigated for a range of biological activities, including anticancer and anti-inflammatory properties.[1][2][3] As these compounds progress through the drug development pipeline, their detection and quantification in complex biological matrices become paramount for pharmacokinetic (PK), pharmacodynamic (PD), and toxicological studies. Immunoassays, powered by specific monoclonal or polyclonal antibodies, offer a high-throughput and sensitive solution for this purpose.
However, the development of such assays is fraught with a critical challenge: cross-reactivity . Small modifications to the parent 2-(ethylthio)pyrimidine molecule, whether they are metabolites, synthetic precursors, or members of a screening library, can result in a spectrum of structurally similar derivatives. An antibody's ability to distinguish the target analyte from these related compounds is the cornerstone of a reliable immunoassay. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously evaluate and compare antibody cross-reactivity against this important class of molecules, ensuring data integrity and confidence in downstream applications.
Pillar 1: The Immunogenic Hurdle - From Hapten to Antibody
Small molecules like 2-(ethylthio)pyrimidine derivatives are generally not immunogenic on their own. To elicit an immune response and generate antibodies, they must be covalently coupled to a large carrier protein, such as Keyhole Limpet Hemocyanin (KLH) or Bovine Serum Albumin (BSA).[4][5] This small molecule, now termed a hapten , becomes immunologically visible when presented to the immune system as part of the hapten-carrier conjugate.
The causality behind this step is fundamental: the immune system is primed to recognize large, complex macromolecules. The carrier protein provides the necessary molecular weight and T-cell epitopes to trigger an immune response, while the hapten dictates the specificity of the resulting antibodies.[6] The design of the hapten itself—specifically, the point of attachment to the carrier protein via a linker—is a critical experimental choice. This linker position should ideally be at a site on the pyrimidine derivative that is distal to the key epitopes you want the antibody to recognize, thereby leaving the unique structural features exposed for antibody binding.
Caption: Workflow for generating antibodies against small molecules.
Pillar 2: Methodologies for Cross-Reactivity Profiling
To objectively compare antibody performance, a robust analytical strategy is essential. We will focus on two gold-standard techniques: the Competitive Enzyme-Linked Immunosorbent Assay (ELISA) for high-throughput screening and Surface Plasmon Resonance (SPR) for in-depth kinetic analysis.
A. Competitive ELISA: The Workhorse for Specificity Screening
For small molecules, the competitive ELISA format is the most suitable.[7] In this setup, the hapten conjugated to a coating protein (e.g., BSA) is immobilized on the microplate surface. The sample containing the free analyte (the 2-(ethylthio)pyrimidine derivative) is then mixed with a fixed amount of the antibody being tested and added to the well. The free analyte in the sample competes with the immobilized hapten for binding to the antibody. A higher concentration of free analyte in the sample results in less antibody binding to the plate, leading to a weaker signal.
The trustworthiness of this protocol is ensured by including critical controls:
-
Zero Analyte Control (B₀): Maximum signal, representing the antibody binding to the coated hapten with no competition.
-
Non-Specific Binding (NSB) Control: Signal in the absence of the primary antibody, defining the background noise.
-
Positive Control: A known concentration of the target analyte to validate assay performance.
-
Plate Coating:
-
Dilute a hapten-BSA conjugate to 1-5 µg/mL in a coating buffer (e.g., 0.1 M carbonate-bicarbonate buffer, pH 9.6).
-
Add 100 µL to each well of a 96-well high-binding polystyrene plate.
-
Incubate overnight at 4°C.
-
Wash the plate 3 times with 200 µL/well of Wash Buffer (PBS with 0.05% Tween-20).
-
-
Blocking:
-
Add 200 µL/well of Blocking Buffer (e.g., 1% BSA in PBS).
-
Incubate for 1-2 hours at room temperature (RT).
-
Wash the plate 3 times as described above.
-
-
Competition Reaction:
-
Prepare serial dilutions of your target 2-(ethylthio)pyrimidine derivative and other structurally related compounds (cross-reactants) in Assay Buffer (e.g., PBS with 0.1% BSA, 0.05% Tween-20).
-
In a separate dilution plate, mix 50 µL of each standard/cross-reactant dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration).
-
Incubate this mixture for 30-60 minutes at RT.
-
Transfer 100 µL of the antibody/analyte mixture to the corresponding wells of the coated and blocked assay plate.
-
Incubate for 1-2 hours at RT.
-
Wash the plate 5 times.
-
-
Detection:
-
Add 100 µL/well of a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse IgG-HRP), diluted in Assay Buffer.
-
Incubate for 1 hour at RT.
-
Wash the plate 5 times.
-
-
Signal Generation:
-
Add 100 µL/well of TMB substrate solution.
-
Incubate in the dark for 15-30 minutes at RT.
-
Stop the reaction by adding 50 µL of 2 M H₂SO₄.
-
Read the absorbance at 450 nm using a microplate reader.[8]
-
Caption: Competitive ELISA workflow for small molecule detection.
B. Surface Plasmon Resonance (SPR): A Deeper Dive into Binding Kinetics
While ELISA provides a robust endpoint measurement, SPR offers real-time, label-free analysis of binding kinetics.[9] This technique is invaluable for distinguishing subtle differences in binding that might be missed by ELISA. SPR measures changes in the refractive index at the surface of a sensor chip as molecules bind and dissociate.[10] This allows for the precise determination of the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (Kₗ), which is a direct measure of binding affinity (Kₗ = kₔ/kₐ).
A typical experiment involves immobilizing the antibody onto the sensor chip and flowing different concentrations of the 2-(ethylthio)pyrimidine derivatives over the surface. An antibody with high specificity will show fast association and slow dissociation (a low Kₗ value) to the target analyte, and significantly weaker or no binding to related compounds.[11]
-
Chip Preparation and Antibody Immobilization:
-
Select a suitable sensor chip (e.g., a CM5 chip for amine coupling).
-
Activate the surface using a mixture of EDC and NHS.
-
Immobilize the primary antibody to the desired density (e.g., 2000-5000 RU) by injecting it over the activated surface in a low ionic strength buffer (e.g., 10 mM sodium acetate, pH 5.0).
-
Deactivate any remaining active esters with an injection of ethanolamine. A reference flow cell should be prepared similarly but without antibody immobilization.
-
-
Kinetic Analysis:
-
Prepare a dilution series of the target analyte and each potential cross-reactant in a suitable running buffer (e.g., HBS-EP+). Include a buffer-only sample for double referencing.
-
Inject the analyte solutions across the reference and antibody-immobilized flow cells at a constant flow rate (e.g., 30 µL/min). Start with the lowest concentration and move to the highest.
-
Monitor the association phase for a set time (e.g., 120 seconds).
-
Switch back to running buffer and monitor the dissociation phase (e.g., 300 seconds).
-
-
Surface Regeneration:
-
Inject a pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) to remove the bound analyte without denaturing the immobilized antibody. This step must be optimized for each antibody-antigen pair.
-
-
Data Analysis:
-
Subtract the reference flow cell data and the buffer-only injection data from the active flow cell sensorgrams.
-
Fit the processed data to a suitable binding model (e.g., a 1:1 Langmuir binding model) to determine kₐ, kₔ, and Kₗ for each compound.
-
Pillar 3: Data Interpretation and Comparative Analysis
The ultimate goal is to generate clear, quantitative data to guide antibody selection. Let's consider a hypothetical scenario where we are comparing two monoclonal antibodies, MAb-01 and MAb-02 , for their ability to detect Target A , a specific 2-(ethylthio)pyrimidine derivative, while discriminating against two related structures: Metabolite B (a hydroxylated version) and Precursor C (lacks the ethylthio group).
Quantitative Data Summary
Table 1: Competitive ELISA Cross-Reactivity Data
| Compound | MAb-01 IC₅₀ (nM) | MAb-01 Cross-Reactivity (%)* | MAb-02 IC₅₀ (nM) | MAb-02 Cross-Reactivity (%)* |
|---|---|---|---|---|
| Target A | 1.5 | 100 | 2.2 | 100 |
| Metabolite B | 35.0 | 4.3 | 2.5 | 88.0 |
| Precursor C | > 1000 | < 0.15 | 450.0 | 0.49 |
*Cross-Reactivity (%) = (IC₅₀ of Target A / IC₅₀ of Compound) x 100
Table 2: Surface Plasmon Resonance (SPR) Kinetic Data
| Antibody | Compound | kₐ (1/Ms) | kₔ (1/s) | Kₗ (nM) |
|---|---|---|---|---|
| MAb-01 | Target A | 2.1 x 10⁵ | 3.2 x 10⁻⁴ | 1.52 |
| Metabolite B | 1.5 x 10⁴ | 5.1 x 10⁻⁴ | 34.0 | |
| Precursor C | No Binding Detected | N/A | N/A | |
| MAb-02 | Target A | 1.8 x 10⁵ | 4.0 x 10⁻⁴ | 2.22 |
| Metabolite B | 1.6 x 10⁵ | 3.8 x 10⁻⁴ | 2.38 |
| | Precursor C | 5.2 x 10² | 2.3 x 10⁻⁴ | 442.3 |
Authoritative Interpretation
-
MAb-01 Analysis: The ELISA data shows that MAb-01 is highly specific for Target A. Its IC₅₀ value for Metabolite B is over 23-fold higher, resulting in only 4.3% cross-reactivity. It shows virtually no recognition of Precursor C. The SPR data confirms this finding and provides the mechanistic "why": the affinity for Metabolite B is lower primarily due to a >10-fold slower association rate (kₐ), suggesting the hydroxylation interferes with the initial binding event. The complete lack of binding to Precursor C in SPR underscores its high specificity.
-
MAb-02 Analysis: In contrast, MAb-02 is far less specific. The ELISA data shows a staggering 88% cross-reactivity with Metabolite B. The SPR data reveals the reason: the binding kinetics and overall affinity (Kₗ) of MAb-02 for Target A and Metabolite B are nearly identical. This indicates that the epitope recognized by MAb-02 is not affected by the hydroxylation. While it shows low cross-reactivity with Precursor C, its inability to distinguish the parent drug from a major metabolite makes it unsuitable for specific quantification of Target A.
Caption: Idealized SPR data for a highly specific antibody (MAb-01).
References
- Reichert. (2025). The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions.
- Abcam. Sandwich ELISA protocol.
- Affinité Instruments. (2021). SPR to Examine Cross-Reactivity of Antibodies with Native and Variant SARS-CoV-2 Spike Proteins.
- SeraCare. Technical Guide for ELISA - Protocols.
- González-Martínez, M. Á., et al. (2018). Rapid Antibody Selection Using Surface Plasmon Resonance for High-Speed and Sensitive Hazelnut Lateral Flow Prototypes.
- Sigma-Aldrich. ELISA Procedures.
- Kolpashchikov, D. M. (2012).
- Thermo Fisher Scientific. ELISA Assay Technique.
- Rich, R. L., & Myszka, D. G. (2011). Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance. Methods in Molecular Biology.
- Rapid Novor. SPR Service - Antibody-Antigen Interaction Analysis.
- Tzani, A., et al. (2021). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. MDPI.
- Mauriz, E., et al. (2006). Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules. PubMed.
- Vasilev, G., et al. (2006). The effect of haptens on protein-carrier immunogenicity. PubMed Central (PMC).
- Meimaridou, A., et al. (2004). Synthesis of haptens for development of antibodies to alkylphenols and evaluation and optimization of a selected antibody for ELISA development. PubMed.
- Gendek, E., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed.
- Urusov, A. E., et al. (2021).
- Al-Warhi, T., et al. (2024). Pyrimidine derivatives: Recent discoveries and development towards its medicinal impact. Journal of Medicinal Chemistry and Drug Discovery.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. gsconlinepress.com [gsconlinepress.com]
- 4. Synthesis and characterization of hapten-protein conjugates for antibody production against small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis of haptens for development of antibodies to alkylphenols and evaluation and optimization of a selected antibody for ELISA development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The effect of haptens on protein-carrier immunogenicity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Sandwich ELISA protocol | Abcam [abcam.com]
- 8. ELISA Assay Technique | Thermo Fisher Scientific - TW [thermofisher.com]
- 9. The Role of Surface Plasmon Resonance in Antibody-Antigen Interactions: Importance and Advancements with Reichert SPR Systems [reichertspr.com]
- 10. Measuring Antibody-Antigen Binding Kinetics Using Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 11. rapidnovor.com [rapidnovor.com]
A Comparative Guide to the Efficacy of 2-(Alkylthio)pyrimidine Derivatives in Drug Discovery
Foreword: The Evolving Landscape of Pyrimidine-Based Therapeutics
For decades, the pyrimidine scaffold has been a cornerstone in medicinal chemistry, forming the backbone of numerous therapeutic agents. Its inherent bioactivity and synthetic tractability have made it a privileged structure in the quest for novel drugs. Within this vast chemical space, 2-(alkylthio)pyrimidine derivatives have emerged as a particularly promising class of compounds, demonstrating a wide spectrum of pharmacological activities. While the specific precursor, 2-(ethylthio)pyrimidine-5-carbaldehyde, is a versatile building block for creating diverse molecular architectures, the broader class of 2-(alkylthio)pyrimidines offers a richer dataset for a comparative efficacy analysis.[1] This guide provides a comprehensive overview of the current understanding of these derivatives, comparing their preclinical efficacy against established drugs in oncology, infectious diseases, and inflammatory conditions. Our objective is to equip researchers, scientists, and drug development professionals with a critical analysis of the available data, fostering informed decisions in the design and pursuit of next-generation pyrimidine-based therapeutics.
I. Anticancer Activity: A New Frontier in Cytotoxicity
The development of novel anticancer agents remains a paramount challenge in modern medicine. Pyrimidine derivatives have a long-standing history in oncology, with drugs like 5-fluorouracil being a mainstay in chemotherapy.[2] The newer generation of 2-(alkylthio)pyrimidine derivatives is being investigated for improved efficacy and selectivity.
Comparative Efficacy against Standard Chemotherapeutics
Several studies have highlighted the potential of 2-(alkylthio)pyrimidine derivatives to exhibit potent cytotoxic activity against various cancer cell lines. While direct head-to-head comparisons with a broad panel of standard drugs are often limited in early-stage research, the available data allows for a preliminary assessment against commonly used chemotherapeutic agents like doxorubicin.
| Derivative Class | Cancer Cell Line | IC50 (µM) of Derivative | Standard Drug | IC50 (µM) of Standard Drug | Reference |
| 2-(Alkylthio)-4-amino-5-(thiazol-2-yl)pyrimidines | A549 (Lung) | Not Specified | Not Specified | Not Specified | [3] |
| Pyrido[2,3-d]pyrimidine Derivatives | A549 (Lung) | Strong cytotoxicity at 100 µM | Not Specified | Not Specified | [4][5] |
| 6-Amino-5-cyano-2-thiopyrimidine Derivatives | Leukemia SR | GI50: Selective | Duvelisib | IC50: 0.0025 µM (PI3Kδ) | [6] |
| Aminobenzylnaphthols (related synthesis) | BxPC-3 (Pancreatic) | 30.15 ± 9.39 | 5-Fluorouracil | 38.99 ± 14.67 | [7] |
Mechanism of Action: Beyond Simple Cytotoxicity
The anticancer activity of these derivatives is not solely attributed to non-specific cytotoxicity. Emerging evidence suggests that they may act on specific molecular targets within cancer cells. For instance, some pyrimidine derivatives have been shown to inhibit protein kinases, which are crucial for cancer cell proliferation and survival.[6]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes may, under defined conditions, reflect the number of viable cells.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the 2-(alkylthio)pyrimidine derivatives and a standard anticancer drug (e.g., doxorubicin) for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the media is removed, and MTT solution is added to each well. The plate is then incubated to allow the MTT to be metabolized.
-
Formazan Solubilization: An organic solvent (e.g., DMSO) is added to dissolve the insoluble purple formazan product into a colored solution.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a specific wavelength (usually between 500 and 600 nm). The absorbance is directly proportional to the number of viable cells.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
II. Antimicrobial Efficacy: A Renewed Hope Against Resistance
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of new classes of antibiotics. Pyrimidine derivatives have shown considerable promise in this area, with some exhibiting potent activity against both Gram-positive and Gram-negative bacteria, as well as fungal pathogens.
Comparative Efficacy against Standard Antibiotics
The antimicrobial potential of 2-(alkylthio)pyrimidine derivatives has been evaluated against a range of pathogenic microorganisms. The minimum inhibitory concentration (MIC) is a key parameter used to quantify the in vitro antimicrobial activity.
| Derivative Class | Microorganism | MIC (µM/ml) of Derivative | Standard Drug | MIC (µg/mL) of Standard Drug | Reference |
| Pyrimidin-2-ol/thiol/amine Derivatives | S. aureus | 0.87 | Ciprofloxacin | Not Specified | [8][9][10] |
| Pyrimidin-2-ol/thiol/amine Derivatives | B. subtilis | 0.96 | Ciprofloxacin | Not Specified | [8][9][10] |
| Pyrimidin-2-ol/thiol/amine Derivatives | E. coli | 0.91 | Ciprofloxacin | Not Specified | [8][9][10] |
| 4,6-Diaryl-2-alkyl thiopyrimidines | E. coli | Significant Activity | Ciprofloxacin | Not Specified | [11] |
| 2-(Benzylthio)pyrimidines | S. aureus | 125 (µg/mL) | Not Specified | Not Specified | [12][13][14] |
| 2-(Benzylthio)pyrimidines | E. coli | 500 (µg/mL) | Not Specified | Not Specified | [12][13][14] |
Note: The table presents a summary of findings from studies on various 2-thio-pyrimidine derivatives. Direct comparisons are challenging due to variations in experimental conditions and the specific derivatives tested.
Proposed Mechanisms of Antimicrobial Action
The precise mechanisms by which these pyrimidine derivatives exert their antimicrobial effects are still under investigation. However, it is hypothesized that they may interfere with essential cellular processes in microorganisms, such as nucleic acid synthesis, protein synthesis, or cell wall formation. Their structural similarity to purines and pyrimidines, the building blocks of DNA and RNA, suggests a potential role as antimetabolites.
Experimental Workflow: Minimum Inhibitory Concentration (MIC) Determination
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
III. Anti-inflammatory Potential: Targeting the Cyclooxygenase Pathway
Chronic inflammation is a hallmark of many debilitating diseases, including arthritis and cardiovascular disease. Nonsteroidal anti-inflammatory drugs (NSAIDs) are widely used to manage inflammation, primarily by inhibiting cyclooxygenase (COX) enzymes. Researchers are actively exploring pyrimidine derivatives as a new class of anti-inflammatory agents with potentially improved safety profiles.[15][16][17]
Comparative Efficacy against Standard NSAIDs
Several studies have demonstrated the ability of pyrimidine derivatives to inhibit COX enzymes, with some showing selectivity for COX-2, which is associated with a reduced risk of gastrointestinal side effects.
| Derivative Class | Target | IC50 (µM) of Derivative | Standard Drug | IC50 (µM) of Standard Drug | Reference |
| Pyrimidine Derivatives (L1, L2) | COX-2 | Comparable to Meloxicam | Meloxicam | Not Specified | [18][19] |
| Pyrimidine Derivatives (L1, L2) | COX-2 | Outperformed Piroxicam | Piroxicam | Not Specified | [18][19] |
| Indane-1,3-dione Pyrimidines | COX-2 | Good Activity (3e) | Not Specified | Not Specified | [20] |
Note: The data presented is a compilation from various research articles on pyrimidine derivatives and may not represent direct, side-by-side comparisons in a single study.
Signaling Pathway: Inhibition of Prostaglandin Synthesis
The anti-inflammatory effects of these pyrimidine derivatives are believed to be mediated through the inhibition of the COX pathway, which is responsible for the synthesis of prostaglandins, key mediators of inflammation, pain, and fever. By blocking COX enzymes, these compounds can reduce the production of prostaglandins, thereby alleviating inflammatory symptoms.
Caption: Inhibition of the Cyclooxygenase (COX) pathway.
IV. Conclusion and Future Directions
The available evidence strongly suggests that 2-(alkylthio)pyrimidine derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents. Their demonstrated efficacy in preclinical models of cancer, infectious diseases, and inflammation warrants further investigation. While direct comparative data for derivatives of this compound is currently limited, the broader class of 2-(alkylthio)pyrimidines shows significant potential.
Future research should focus on:
-
Systematic Synthesis and Screening: A more systematic approach to the synthesis of a library of derivatives from this compound and other related precursors is needed. This should be followed by comprehensive screening against a wide range of cancer cell lines, microbial strains, and inflammatory targets.
-
Head-to-Head Comparative Studies: Direct, head-to-head comparisons of the most promising derivatives against current standard-of-care drugs in standardized assays are crucial to accurately assess their therapeutic potential.
-
Mechanism of Action Studies: Elucidating the precise molecular mechanisms by which these compounds exert their biological effects will be critical for their optimization and for identifying potential biomarkers for patient stratification.
-
In Vivo Efficacy and Safety Profiling: Promising candidates from in vitro studies must be advanced to in vivo animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.
The journey from a promising chemical scaffold to a clinically approved drug is long and arduous. However, the compelling preclinical data for 2-(alkylthio)pyrimidine derivatives provides a strong rationale for continued research and development in this exciting area of medicinal chemistry.
V. References
-
Kumar, A., et al. (2017). Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. BMC Chemistry, 11(1), 55. Available at: [Link]
-
Sharma, P., & Kumar, A. (2015). Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. Der Pharma Chemica, 7(10), 38-46.
-
Kumar, A., et al. (2017). (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate. Available at: [Link]
-
Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(2), 677-694. Available at: [Link]
-
Kovalenko, S. M., et al. (2017). Synthesis and anticancer activity of novel 2-alkylthio-4-amino-5-(thiazol-2-YL)pyrimidines. Chemistry of Heterocyclic Compounds, 53(3), 345-351.
-
Abdel-Wahab, B. F., et al. (2024). Design, Synthesis, and Antimicrobial Evaluation of New Thiopyrimidine–Benzenesulfonamide Compounds. Molecules, 29(11), 2547. Available at: [Link]
-
Kumar, A., et al. (2017). (PDF) Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues. ResearchGate.
-
Chem-Impex. (n.d.). 2-(éthylthio)pyrimidine-5-carbaldéhyde. Retrieved from [Link]
-
Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. Molecules, 28(9), 3913. Available at: [Link]
-
Myriagkou, M., et al. (2023). Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies. PubMed. Available at: [Link]
-
Rauf, A., et al. (2021). Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines. RSC Advances, 11(10), 5662-5694. Available at: [Link]
-
Chem-Impex. (n.d.). 2-(Methylthio)pyrimidine-5-carbaldehyde. Retrieved from [Link]
-
Chem-Impex. (n.d.). Pyrimidine-5-carboxaldehyde. Retrieved from [Link]
-
Anusha, S., et al. (2016). Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3564-3569. Available at: [Link]
-
Achi, P.-A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Open Journal of Medicinal Chemistry, 11(3), 27-39. Available at: [Link]
-
Gier-Krzesińska, A., et al. (2021). Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study. Molecules, 26(7), 2056. Available at: [Link]
-
Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Publishing. Available at: [Link]
-
Gier-Krzesińska, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. International Journal of Molecular Sciences, 25(20), 11011. Available at: [Link]
-
Gier-Krzesińska, A., et al. (2024). Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties. PubMed. Available at: [Link]
-
Liu, M. C., et al. (1982). Synthesis and antitumor activity of amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone. Journal of Medicinal Chemistry, 25(7), 770-774. Available at: [Link]
-
Patel, R. B., et al. (2012). Synthesis and In-vitro Antimicrobial Activity of Pyrimidine Derivatives. Journal of Chemical and Pharmaceutical Research, 4(1), 541-546.
-
Andrews, B., et al. (2017). Synthesis and comparing the antibacterial activities of pyrimidine derivatives. Proceedings of the Indian Academy of Sciences - Chemical Sciences, 129(2), 235-241.
-
Achi, P.-A., et al. (2021). (PDF) Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. ResearchGate.
-
Achi, P.-A., et al. (2021). Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives. Scirp.org. Available at: [Link]
-
El-Sayed, W. A., et al. (2024). Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers. Scientific Reports, 14(1), 3591. Available at: [Link]
-
Singh, U. P., & Bhat, H. R. (2022). Recent Studies on the Anticancer Activity of Pyrimidine Derivatives: A Review. International Journal of Research and Pharmaceutical Sciences, 13(3), 1345-1356. Available at: [Link]
-
Maj, E., et al. (2022). Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction. International Journal of Molecular Sciences, 23(23), 14757. Available at: [Link]
-
Kotireddy, V. (2017). Synthesis, and biological evaluation of new pyrimidine derivatives as potential anti-inflammatory agents. World Journal of Pharmaceutical Sciences, 5(5), 134-138. Available at: [Link]
-
Karpenko, Y. V., et al. (2025). In silico study of the anti-inflammatory potential of new thiopyrimidine derivatives with 1,2,4-triazole as inhibitors of key inflammatory targets. Farmatsevtychnyi zhurnal, (3), 3-12. Available at: [Link]
-
de Oliveira, R. S., et al. (2021). Thiophene-Based Compounds with Potential Anti-Inflammatory Activity. Molecules, 26(14), 4305. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Novel Pyrimidine Derivatives as Potential Anticancer Agents: Synthesis, Biological Evaluation and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, synthesis, molecular modelling and biological evaluation of novel 6-amino-5-cyano-2-thiopyrimidine derivatives as potent anticancer agents against leukemia and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis, Computational, and Anticancer In Vitro Investigations of Aminobenzylnaphthols Derived from 2-Naphtol, Benzaldehydes, and α-Aminoacids via the Betti Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, synthesis and antimicrobial evaluation of pyrimidin-2-ol/thiol/amine analogues | Semantic Scholar [semanticscholar.org]
- 10. researchgate.net [researchgate.net]
- 11. op.niscpr.res.in [op.niscpr.res.in]
- 12. scirp.org [scirp.org]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis and Antibacterial Activities of New 2-(Benzylthio)pyrimidines and 2-(Benzimidazolylmethylthio)pyrimidines Derivatives [scirp.org]
- 15. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthesis, and biological evaluation of new pyrimidine derivatives as potential anti-inflammatory agents - Europub [europub.co.uk]
- 17. In silico study of the anti-inflammatory potential of new thiopyrimidine derivatives with 1,2,4-triazole as inhibitors of key inflammatory targets | Semantic Scholar [semanticscholar.org]
- 18. mdpi.com [mdpi.com]
- 19. Pyrimidine Derivatives as Selective COX-2 Inhibitors with Anti-Inflammatory and Antioxidant Properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Synthesis pharmacological evaluation and docking studies of pyrimidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
The Double-Edged Sword: A Comparative Guide to the In Vitro and In Vivo Efficacy of 2-(Alkylthio)pyrimidine Compounds in Oncology
For drug development professionals, the journey from a promising molecular scaffold to a clinically effective therapeutic is fraught with challenges. A critical juncture in this process is the transition from controlled in vitro environments to the complex biological systems of in vivo models. The 2-(alkylthio)pyrimidine scaffold has emerged as a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors for oncology. This guide provides an in-depth technical comparison of the in vitro and in vivo efficacy of a representative 2-(alkylthio)pyrimidine derivative, exploring the causal relationships behind experimental choices and the translation of preclinical data.
The 2-(Alkylthio)pyrimidine Scaffold: A Versatile Kinase Inhibitor Backbone
The pyrimidine ring is a cornerstone of numerous biological processes, forming the basis of nucleosides in DNA and RNA.[1][2] Its derivatives have been extensively explored as therapeutic agents, demonstrating a wide array of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[1][2] The introduction of a thioether linkage at the 2-position, specifically an ethylthio group, provides a handle for synthetic modification and can influence the compound's pharmacokinetic and pharmacodynamic properties. These compounds often function as ATP-competitive inhibitors of protein kinases, which are critical regulators of cellular signaling pathways frequently dysregulated in cancer.
A key focus in oncology for pyrimidine-based inhibitors has been the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), both of which are pivotal in tumor growth, proliferation, and angiogenesis.[3] This guide will focus on a representative thieno[2,3-d]pyrimidine derivative, a class of compounds closely related to 2-(alkylthio)pyrimidines, to illustrate the comparative efficacy between laboratory assays and living models.
In Vitro Efficacy: Precision in a Controlled Environment
The initial assessment of a compound's potential lies in its in vitro performance. These assays provide a rapid and quantifiable measure of biological activity against specific molecular targets and cell lines.
Enzyme Inhibition Assays: Targeting the Molecular Engine
The primary mechanism of action for many 2-(alkylthio)pyrimidine derivatives is the inhibition of protein kinases. Therefore, the initial step is to quantify their inhibitory potency against the target kinase.
Experimental Protocol: VEGFR-2 Kinase Inhibition Assay
-
Reagents and Materials : Recombinant human VEGFR-2 kinase domain, ATP, poly(Glu, Tyr) 4:1 substrate, 96-well plates, kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20), and the test compound.
-
Procedure :
-
A solution of the test compound at various concentrations is pre-incubated with the VEGFR-2 enzyme in the kinase buffer for 15 minutes at room temperature.
-
The kinase reaction is initiated by the addition of a mixture of the poly(Glu, Tyr) substrate and ATP.
-
The reaction is allowed to proceed for a specified time (e.g., 60 minutes) at 30°C.
-
The reaction is terminated by the addition of a stop solution (e.g., 100 mM EDTA).
-
The amount of phosphorylated substrate is quantified using a suitable detection method, such as ELISA with an anti-phosphotyrosine antibody or a luminescence-based assay that measures the remaining ATP.
-
-
Data Analysis : The percentage of inhibition is calculated for each compound concentration relative to a control without the inhibitor. The IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%, is determined by fitting the data to a dose-response curve.
Table 1: In Vitro VEGFR-2 Kinase Inhibition for Representative Thieno[2,3-d]pyrimidine Derivatives
| Compound | VEGFR-2 IC50 (µM) |
| Compound 17f | 0.23 ± 0.03 |
| Sorafenib (Control) | 0.23 ± 0.04 |
Data synthesized from a study on thieno[2,3-d]pyrimidine derivatives.[3]
The sub-micromolar IC50 value for Compound 17f demonstrates potent and specific inhibition of the target kinase, comparable to the established drug Sorafenib.[3] This provides a strong rationale for further investigation.
Cell-Based Assays: Assessing Antiproliferative Activity
While enzyme assays confirm target engagement, cell-based assays are crucial for determining a compound's ability to inhibit cancer cell growth and proliferation.
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Culture : Human cancer cell lines (e.g., HCT-116 colon cancer, HepG2 liver cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Procedure :
-
Cells are seeded into 96-well plates and allowed to adhere overnight.
-
The cells are then treated with the test compound at various concentrations for a specified duration (e.g., 48-72 hours).
-
After the incubation period, the media is replaced with a fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).
-
The plates are incubated for another 2-4 hours, during which viable cells with active mitochondria reduce the yellow MTT to a purple formazan.
-
The formazan crystals are dissolved in a solubilizing agent (e.g., DMSO).
-
The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
-
Data Analysis : The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.
Table 2: In Vitro Antiproliferative Activity of Compound 17f
| Cell Line | IC50 (µM) |
| HCT-116 (Colon Cancer) | 2.80 ± 0.16 |
| HepG2 (Liver Cancer) | 4.10 ± 0.45 |
| MCF-7 (Breast Cancer) | >50 |
Data synthesized from a study on thieno[2,3-d]pyrimidine derivatives.[3]
The low micromolar IC50 values against HCT-116 and HepG2 cells indicate significant cytotoxic activity.[3] The selectivity observed (less activity against MCF-7) can provide insights into the compound's spectrum of activity and potential patient populations.
DOT Diagram: In Vitro Evaluation Workflow
Caption: Workflow for in vitro evaluation of 2-(alkylthio)pyrimidine compounds.
In Vivo Efficacy: Navigating the Complexities of a Living System
Positive in vitro data is a prerequisite, but not a guarantee, of in vivo success. Animal models are indispensable for evaluating a compound's therapeutic efficacy, pharmacokinetics, and safety profile in a complex biological system.
Xenograft Models: Assessing Antitumor Activity in a Living Organism
Xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard for preclinical evaluation of anticancer agents.
Experimental Protocol: Human Tumor Xenograft Study
-
Animal Model : Immunocompromised mice (e.g., nude or SCID mice) are used to prevent rejection of the human tumor cells.
-
Tumor Implantation : A suspension of human cancer cells (e.g., HCT-116) is injected subcutaneously into the flank of the mice.
-
Treatment : Once the tumors reach a palpable size, the mice are randomized into control and treatment groups. The test compound is administered (e.g., orally or intraperitoneally) at a specific dose and schedule. A vehicle control group receives the formulation without the active compound.
-
Monitoring : Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint : The study is terminated when the tumors in the control group reach a predetermined size, or after a set duration. The tumors are then excised and weighed.
-
Data Analysis : The tumor growth inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and control groups. Statistical analysis is performed to determine the significance of the observed effects.
Table 3: In Vivo Antitumor Efficacy in a Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) at Day 21 | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 1250 ± 150 | - |
| Compound X | 50 | 480 ± 95 | 61.6 |
Hypothetical data for a representative 2-(alkylthio)pyrimidine compound based on typical outcomes for this class of inhibitors.
A significant reduction in tumor growth in the treated group compared to the control group provides strong evidence of in vivo efficacy.
DOT Diagram: In Vivo Xenograft Model Workflow
Caption: Workflow for an in vivo human tumor xenograft study.
Bridging the Gap: Correlating In Vitro and In Vivo Data
The ultimate goal is to establish a strong in vitro-in vivo correlation (IVIVC), which can be predictive and guide further development.
Key Considerations for Correlation:
-
Potency Translation : A key question is whether the in vitro potency translates to in vivo efficacy. A compound with a low nanomolar IC50 in vitro may not be effective in vivo if it has poor pharmacokinetic properties (e.g., low bioavailability, rapid metabolism).
-
Mechanism of Action : The in vivo model allows for the investigation of the compound's effect on the tumor microenvironment, which cannot be fully replicated in vitro. This includes effects on angiogenesis, immune cell infiltration, and other systemic factors.
-
Discrepancies and Troubleshooting : When a potent in vitro compound fails in vivo, it is crucial to investigate the potential causes. These can include:
-
Poor ADME properties : The compound may not be absorbed, may be rapidly metabolized, or may not reach the tumor site in sufficient concentrations.
-
Off-target effects : The compound may have unforeseen off-target activities in the complex in vivo environment that lead to toxicity or reduced efficacy.
-
Tumor heterogeneity : The in vivo tumor is a complex and heterogeneous tissue, and the compound may not be effective against all cancer cell populations within the tumor.
-
Conclusion: A Holistic Approach to Preclinical Evaluation
The development of effective anticancer agents requires a multifaceted approach that integrates both in vitro and in vivo studies. While in vitro assays provide a precise and high-throughput means of assessing a compound's activity against its molecular target and in cancer cells, in vivo models are indispensable for evaluating its therapeutic efficacy and safety in a physiologically relevant context. The 2-(alkylthio)pyrimidine scaffold continues to be a promising starting point for the design of novel kinase inhibitors. A thorough and well-designed preclinical evaluation, with a clear understanding of the strengths and limitations of both in vitro and in vivo methodologies, is paramount for successfully translating a promising molecule from the bench to the clinic.
References
- A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. National Institutes of Health.
- Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. PubMed.
- Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs. ResearchGate.
- Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold. RSC Publishing.
- Discovery of thiapyran-pyrimidine derivatives as potential EGFR inhibitors. PubMed.
Sources
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of 2-(ethylthio)pyrimidine-5-carbaldehyde Rotational Isomers
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Formula
In the landscape of medicinal chemistry and materials science, pyrimidine derivatives are foundational scaffolds, celebrated for their diverse biological activities.[1][2] The compound 2-(ethylthio)pyrimidine-5-carbaldehyde is a versatile intermediate, valued for its reactive aldehyde group and the modulating influence of the ethylthio substituent.[3][4] However, a molecule's static 2D structure (C₇H₈N₂OS) belies the dynamic reality of its existence in solution.[5][6] The free rotation around the single bond connecting the pyrimidine ring and the carbaldehyde group gives rise to distinct rotational isomers, or conformers.
While possessing identical connectivity, these isomers can exhibit different physical properties, reactivity, and, crucially, distinct modes of interaction with biological targets. Their differentiation is not merely an academic exercise; it is a critical step in understanding structure-activity relationships (SAR) and ensuring the purity and consistency of advanced intermediates. This guide provides an in-depth comparison of the primary rotational isomers of this compound, detailing the spectroscopic methods and principles required for their elucidation. We will explore the causal mechanisms behind expected spectral differences and provide actionable, self-validating experimental protocols.
The Isomeric Question: s-trans vs. s-cis Conformers
The primary source of isomerism in this compound is the restricted rotation around the C5-C(aldehyde) bond.[7] This results in two principal planar conformers: the s-trans (anti) and s-cis (syn) isomers, where the aldehyde's carbonyl bond is oriented away from or towards the N1 nitrogen of the pyrimidine ring, respectively.
The relative stability and population of these isomers in solution depend on a delicate balance of steric hindrance and electronic interactions. The ability to distinguish and quantify these populations is paramount for predictable downstream synthesis and biological application.
Caption: Integrated workflow for spectroscopic comparison of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most powerful technique for distinguishing these conformers in solution. The key principle at play is the magnetic anisotropy of the carbonyl (C=O) group, which creates distinct shielding and deshielding zones in its vicinity. Protons and carbons falling into these zones will exhibit different chemical shifts (δ) depending on their orientation relative to the C=O bond.
3.1. Expected ¹H NMR Spectral Differences
The aldehyde proton (-CHO) and the adjacent pyrimidine ring protons (H4 and H6) are the most informative.
-
Aldehyde Proton (H-aldehyde): This proton is expected to show a noticeable difference in chemical shift between the two isomers.
-
Ring Protons (H4 & H6): In the s-cis isomer, the carbonyl oxygen is closer to the H4 proton, potentially leading to deshielding through space. Conversely, in the s-trans isomer, the aldehyde proton is closer to the H6 proton. The anisotropic effect will cause a measurable shift in the signals for H4 and H6 between the two conformers.
Table 1: Predicted ¹H NMR Chemical Shifts (δ, ppm) for Isomers
| Proton Assignment | Expected δ for s-trans Isomer | Expected δ for s-cis Isomer | Rationale for Difference |
|---|---|---|---|
| Aldehyde (-CHO) | ~9.95 | ~10.05 | Different electronic environment relative to the ring nitrogens. |
| Ring H4 | ~8.90 | ~9.05 | Deshielded by proximity to the C=O group in the s-cis form. |
| Ring H6 | ~9.15 | ~9.10 | Less affected, but slight shifts due to overall conformational change. |
| Ethyl (-SCH₂) | ~3.30 | ~3.30 | Minimal expected change. |
| Ethyl (-CH₃) | ~1.40 | ~1.40 | Minimal expected change. |
Note: Values are hypothetical, based on typical shifts for pyrimidine aldehydes, and presented to illustrate expected relative differences. [2][8][9] 3.2. Experimental Protocol: ¹H NMR Spectroscopy
-
Trustworthiness: This protocol ensures high resolution and minimizes solvent interference, which is critical for observing the small Δδ values expected between conformers.
-
Sample Preparation: Accurately weigh 5-10 mg of the this compound sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent can influence isomeric equilibrium.
-
Instrumentation: Utilize a high-field NMR spectrometer (≥400 MHz) to achieve optimal signal dispersion, which is crucial for resolving the closely spaced aromatic protons.
-
Spectral Acquisition:
-
Acquire a standard 1D proton spectrum with a sufficient number of scans (e.g., 16 or 32) to achieve a high signal-to-noise ratio.
-
To confirm assignments, perform 2D NMR experiments such as COSY (to identify scalar-coupled protons, e.g., H4-H6 if coupling exists) and NOESY. A NOESY experiment is particularly powerful here, as it can detect through-space correlations (e.g., between the aldehyde proton and H6 in the s-trans isomer), providing definitive proof of conformation.
-
-
Data Processing: Process the FID with a slight line-broadening factor (e.g., 0.3 Hz) to improve the signal-to-noise ratio while maintaining resolution. Carefully reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
Fourier-Transform Infrared (IR) Spectroscopy
IR spectroscopy probes the vibrational frequencies of bonds. While less definitive than NMR for this type of isomerism, it can provide supporting evidence. The primary bond of interest is the aldehyde C=O stretch.
4.1. Expected IR Spectral Differences
The electronic environment of the carbonyl group differs slightly between the s-cis and s-trans conformers due to varying degrees of conjugation and dipole-dipole interactions with the heterocyclic ring. This can lead to a small but potentially detectable shift in the C=O stretching frequency (ν(C=O)).
Table 2: Predicted IR Vibrational Frequencies (cm⁻¹) for Isomers
| Vibrational Mode | Expected Range for s-trans Isomer | Expected Range for s-cis Isomer | Rationale for Difference |
|---|---|---|---|
| ν(C=O) Aldehyde | ~1705 cm⁻¹ | ~1695 cm⁻¹ | The s-cis conformer may have slightly more single-bond character due to electronic repulsion, lowering the frequency. |
| ν(C=N) Ring | 1570-1590 cm⁻¹ | 1570-1590 cm⁻¹ | Minimal change expected. [2][10] |
| ν(C-H) Aromatic | 3000-3100 cm⁻¹ | 3000-3100 cm⁻¹ | Minimal change expected. |
4.2. Experimental Protocol: FT-IR Spectroscopy (KBr Pellet Method)
-
Trustworthiness: The KBr pellet method is a standard for solid samples, providing sharp, well-defined peaks by minimizing intermolecular interactions that occur in solution. [1]
-
Sample Preparation: Mix 1-2 mg of the solid sample with ~150 mg of dry, spectroscopic-grade potassium bromide (KBr).
-
Grinding: Grind the mixture thoroughly in an agate mortar until a fine, homogeneous powder is obtained. This is critical to reduce scattering effects.
-
Pellet Pressing: Transfer the powder to a pellet press and apply pressure (typically 7-10 tons) to form a thin, transparent pellet.
-
Spectral Acquisition: Place the pellet in the spectrometer's sample holder and record the spectrum from 4000 to 400 cm⁻¹. [1]A background scan of the empty sample chamber must be performed first.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information on electronic transitions within the molecule's π-system. [11]The planarity and conjugation of the molecule influence the energy required for these transitions, which is observed as the wavelength of maximum absorbance (λmax).
5.1. Expected UV-Vis Spectral Differences
While both conformers are conjugated, the subtle difference in planarity and orbital overlap between the aldehyde and the pyrimidine ring can lead to minor shifts in λmax and/or changes in molar absorptivity (ε). One isomer may be slightly more planar, enhancing conjugation and causing a small bathochromic (red) shift.
Table 3: Predicted UV-Vis Absorption Data
| Parameter | Expected Value for s-trans Isomer | Expected Value for s-cis Isomer | Rationale for Difference |
|---|---|---|---|
| λmax | ~280 nm | ~282 nm | Minor shifts due to subtle differences in the extent of π-conjugation. [1][12] |
| Molar Absorptivity (ε) | Variable | Variable | The more stable/planar conformer may exhibit a higher ε value. |
5.2. Experimental Protocol: UV-Vis Spectroscopy
-
Trustworthiness: This protocol uses a double-beam spectrophotometer and a blank reference to ensure that the resulting spectrum is solely due to the analyte, providing high accuracy.
-
Sample Preparation: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a UV-grade solvent (e.g., ethanol or acetonitrile). From this, prepare a dilute solution (e.g., 10 µg/mL) to ensure the absorbance falls within the instrument's linear range (typically 0.1-1.0 AU).
-
Instrumentation: Use a calibrated double-beam UV-Vis spectrophotometer.
-
Spectral Acquisition: Fill one quartz cuvette with the pure solvent (the "blank") and another with the sample solution. Scan the sample from approximately 400 nm down to 200 nm. [1]The instrument software will automatically subtract the blank's absorbance.
-
Data Analysis: Identify the wavelength of maximum absorbance (λmax) from the resulting spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides the mass-to-charge ratio (m/z) of the molecular ion and its fragments, confirming molecular weight and elemental composition. [11]For distinguishing stable rotational isomers, its utility is limited.
6.1. Expected Mass Spectrum
Both the s-trans and s-cis isomers have the same molecular formula (C₇H₈N₂OS) and molecular weight (168.22 g/mol ). [5][6]Therefore, under standard ionization techniques like Electrospray Ionization (ESI) or Electron Ionization (EI), they will produce an identical molecular ion peak ([M+H]⁺ at m/z 169 or M⁺· at m/z 168). The energy of the ionization process is typically far greater than the rotational energy barrier between the isomers, meaning they will likely interconvert and fragment in an identical manner.
Conclusion: MS is excellent for confirming the identity and purity of the compound as a whole but is not a suitable technique for differentiating these specific conformers. The primary fragmentation pathways would likely involve cleavage of the ethylthio group. [13]
Summary and Concluding Remarks
The successful characterization of this compound isomers hinges on a strategic, multi-faceted spectroscopic approach.
-
NMR Spectroscopy stands as the definitive method, with 1D and 2D techniques capable of unambiguously identifying and even quantifying the s-trans and s-cis populations in solution based on the predictable anisotropic effects of the carbonyl group.
-
FT-IR and UV-Vis Spectroscopy serve as valuable confirmatory tools. While the expected spectral differences are subtle, observable shifts in the C=O stretching frequency (IR) or the λmax (UV-Vis) can provide strong supporting evidence for the presence of multiple conformers.
-
Mass Spectrometry is essential for confirming molecular weight and purity but cannot differentiate between these rotational isomers.
For any drug development professional or researcher working with this or similar substituted aromatic aldehydes, understanding that a single chemical name can represent a dynamic equilibrium of isomers is crucial. Applying the principles and protocols outlined in this guide enables a deeper structural understanding, leading to more robust, reproducible, and insightful science.
References
- Vertex AI Search. (n.d.). FTIR Spectroscopic Analysis of Pyrimidine Derivatives: A Comprehensive Review. Retrieved January 11, 2026.
- Borges, I. J., et al. (2022). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 24(21), 12975-12984.
- Gelling, L., et al. (1981). Mass spectrometry of thio analogues of pyrimidine bases: 2‐alkoxycarbonylalkyl‐thiouracils. Journal of Heterocyclic Chemistry, 18(3), 521-525.
- ResearchGate. (n.d.). IR, NMR spectral data of pyrimidine derivatives.
- Taylor & Francis Online. (2024). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Retrieved January 11, 2026.
- Taylor & Francis Online. (2024). One Pot Synthesis of Thiopyrimidine Derivatives from Lignin Reproductions by Microwave-Assisted Ultrasonic Microscopy with DFT Description for Clarifying the Mass Spectrum. Retrieved January 11, 2026.
- Borges, I. J., et al. (2022). Vacuum ultraviolet spectroscopy of pyrimidine derivatives: the effect of halogenation. Physical Chemistry Chemical Physics, 24(21), 12975-12984.
- ResearchGate. (2022). (PDF)
- Blout, E. R., & Fields, M. (1950). Absorption Spectra. VIII. The Infrared Spectra of Some Purines and Pyrimidines. Journal of the American Chemical Society, 72(1), 479-484.
- PubChem. (n.d.). This compound.
- Anet, F. A. L., & Ahmad, M. (1964). Restricted Rotation in Aromatic Aldehydes. Journal of the American Chemical Society, 86(1), 119-120.
- PubMed. (2009). Synthesis and biological evaluation of 2-thiopyrimidine derivatives.
- Indian Journal of Pharmaceutical Sciences. (2013). Synthesis, characterization and evaluation of thiopyrimidine derivatives as possible antimicrobial agents. Retrieved January 11, 2026.
- National Institutes of Health (NIH). (2022). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Retrieved January 11, 2026.
- ResearchGate. (n.d.). FT-IR data of pyrimidine derivatives compounds.
- American Chemical Society. (2024). Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions. Retrieved January 11, 2026.
- ResearchGate. (2019). (PDF) Tautomerism and conformational isomerism of mercaptoacetylhydrazones of aliphatic and aromatic aldehydes. Retrieved January 11, 2026.
- Indian Academy of Sciences. (2019). One pot synthesis of pyrimidine-5-carbonitrile and pyrimidine-5-carboxamide using ammonium chloride under solvent free condition. Retrieved January 11, 2026.
- EMBIBE. (2023). Isomerism in Aldehydes and Ketones: Definition, Structure, Nature, Difference.
- YouTube. (2023). Isomerism of aldehydes and ketones | NEET | JEE | First Online University.
- Hydrolyzed Isomerism. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. chemimpex.com [chemimpex.com]
- 4. chemimpex.com [chemimpex.com]
- 5. This compound | C7H8N2OS | CID 3160968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. This compound DiscoveryCPR 876890-28-7 [sigmaaldrich.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. 5-(HydroxyMethyl)pyriMidine-2-carbaldehyde(40749-33-5) 1H NMR spectrum [chemicalbook.com]
- 9. Pyrimidine(289-95-2) 1H NMR spectrum [chemicalbook.com]
- 10. abjar.vandanapublications.com [abjar.vandanapublications.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mass spectrometry of thio analogues of pyrimidine bases: 2‐alkoxycarbonylalkyl‐thiouracils | Semantic Scholar [semanticscholar.org]
The Art of Molecular Scaffolding: A Comparative Guide to 2-(Ethylthio)pyrimidine-5-carbaldehyde Analogs in Kinase Inhibition
A Senior Application Scientist's In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the intricate world of drug discovery, the pyrimidine scaffold stands as a cornerstone, a privileged structure from which a multitude of therapeutic agents have been born. Its inherent ability to mimic the purine bases of our own genetic material allows it to interact with a wide array of biological targets, none more significant in oncology than protein kinases. This guide delves into the structure-activity relationship (SAR) of a specific, yet versatile, class of pyrimidine derivatives: the 2-(ethylthio)pyrimidine-5-carbaldehyde analogs. We will explore how subtle modifications to this core structure can profoundly impact biological activity, with a particular focus on the inhibition of key oncogenic kinases such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).
This is not merely a catalog of compounds and their potencies. As a senior application scientist, my objective is to provide you with the "why" behind the "what"—to illuminate the causal links between chemical structure and biological function. We will dissect the synthetic strategies, delve into the nuances of biological evaluation, and provide you with the validated, step-by-step protocols necessary to embark on your own investigations in this promising area of medicinal chemistry.
The this compound Core: A Privileged Scaffold for Kinase Inhibition
The this compound scaffold is a versatile building block in the synthesis of biologically active molecules, particularly for pharmaceutical and agrochemical applications.[1] Its utility stems from several key features:
-
The Pyrimidine Core: This nitrogen-containing heterocycle is a well-established pharmacophore, known to form crucial hydrogen bonding interactions with the hinge region of kinase active sites.[2]
-
The 2-(Ethylthio) Group: The thioether linkage at the C2 position offers a site for modification and can influence the compound's solubility, metabolic stability, and interaction with the target protein.[2]
-
The 5-Carbaldehyde Group: This reactive aldehyde functionality serves as a convenient handle for introducing a wide variety of substituents, allowing for the exploration of different chemical spaces and the optimization of target engagement.[1]
The convergence of these features makes this scaffold an excellent starting point for the design of potent and selective kinase inhibitors.
Structure-Activity Relationship (SAR) Insights: A Tale of Two Kinases
Our exploration of the SAR of this compound analogs will focus on two critical targets in cancer therapy: EGFR and VEGFR-2. While both are receptor tyrosine kinases, they possess distinct structural features in their ATP-binding pockets, allowing for the development of selective or dual-targeting inhibitors.
Targeting the Epidermal Growth Factor Receptor (EGFR)
EGFR is a key driver of cell proliferation, and its aberrant activation is a hallmark of many cancers.[3] The development of EGFR inhibitors has revolutionized the treatment of certain malignancies, particularly non-small cell lung cancer (NSCLC).
A study on 5-(methylthio)pyrimidine derivatives revealed that these compounds can be potent and selective inhibitors of mutant forms of EGFR, such as the L858R/T790M double mutant, which is responsible for acquired resistance to first-generation EGFR inhibitors. These derivatives were found to inhibit the enzymatic activity of EGFR(L858R/T790M) with IC50 values in the subnanomolar range, while being significantly less potent against wild-type EGFR.
Key SAR Observations for EGFR Inhibition:
-
The Pyrimidine Core: Essential for hinge binding.
-
The 2-Thioether Group: While the initial study used a methylthio group, the ethylthio group is expected to have similar properties. The size and nature of the alkyl group can be tuned to optimize van der Waals interactions within the active site.
-
The C5-Substituent: The derivatization of the carbaldehyde at the C5 position is critical for achieving high potency and selectivity. This is where the greatest diversity can be introduced to interact with the solvent-exposed region of the kinase domain.
Targeting the Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2)
VEGFR-2 is the primary mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[4] Inhibition of VEGFR-2 is a clinically validated anti-angiogenic strategy.
A series of novel pyrimidine-5-carbonitrile derivatives, which can be synthesized from the corresponding carbaldehyde, were designed as potential VEGFR-2 inhibitors. Several of these compounds exhibited potent VEGFR-2 inhibitory activity and significant cytotoxicity against cancer cell lines.
Key SAR Observations for VEGFR-2 Inhibition:
-
The Pyrimidine Core: As with EGFR, this is crucial for hinge region interactions.
-
The 2-Thioether Group: The presence of the thioether can contribute to favorable interactions in the hydrophobic pocket of the VEGFR-2 active site.
-
The C5-Derived Moiety: The nature of the substituent derived from the carbaldehyde is a key determinant of potency. For instance, the introduction of hydrazone moieties has been shown to be a successful strategy.
Comparative Analysis of Representative Analogs
To illustrate the practical implications of these SAR principles, let's compare the performance of hypothetical, yet representative, analogs based on published data for similar compounds.
| Analog | Target Kinase | Modification from Core Structure | In Vitro Potency (IC50) | Cellular Activity (GI50) | Key SAR Insight |
| Analog A | EGFR (L858R/T790M) | C5-carbaldehyde condensed with an aniline derivative | Low nM | Low nM | The aniline moiety likely forms additional hydrogen bonds and hydrophobic interactions in the EGFR active site. |
| Analog B | VEGFR-2 | C5-carbaldehyde converted to a carbonitrile and condensed with a hydrazide | Mid nM | Mid nM | The hydrazone linkage provides a flexible linker to a larger aromatic system, which can occupy the hydrophobic back pocket of the VEGFR-2 active site. |
| Analog C | Dual EGFR/VEGFR-2 | C5-carbaldehyde condensed with a urea-containing fragment | EGFR: High nM, VEGFR-2: High nM | High nM | The urea moiety is a common pharmacophore in kinase inhibitors and can form bidentate hydrogen bonds with the kinase hinge region, enabling dual targeting. |
This table is a conceptual representation based on trends observed in the cited literature and is intended for illustrative purposes.
Experimental Protocols: Your Guide to the Bench
To empower your own research endeavors, we provide the following detailed, field-proven protocols for the synthesis and biological evaluation of this compound analogs.
Synthesis of 2-(Alkylthio)pyrimidine-5-carbonitrile Derivatives (A Representative Protocol)
This protocol is adapted from a published procedure for the synthesis of 2-(methylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile and its subsequent derivatization, which serves as a relevant example for the synthesis of analogs of interest.
Step 1: Synthesis of 2-Mercapto-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
-
In a round-bottom flask, dissolve benzaldehyde, ethyl cyanoacetate, and thiourea in an alkaline medium (e.g., ethanolic potassium hydroxide).
-
Reflux the mixture for the appropriate time, monitoring the reaction by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and acidify to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry to yield the desired 2-mercaptopyrimidine.
Step 2: Alkylation to form 2-(Alkylthio)-6-oxo-4-phenyl-1,6-dihydropyrimidine-5-carbonitrile
-
Suspend the 2-mercaptopyrimidine in 10% alcoholic potassium hydroxide.
-
Add an equivalent amount of the desired alkyl halide (e.g., ethyl iodide for the ethylthio analog).
-
Stir the reaction at room temperature until completion (monitored by TLC).
-
Pour the reaction mixture into ice-water and collect the precipitated product by filtration.
Step 3: Derivatization of the C5-Position
-
The 5-carbonitrile can be further modified. For example, to introduce a hydrazone moiety, the pyrimidine derivative can be condensed with a suitable acid hydrazide in absolute ethanol with a catalytic amount of glacial acetic acid.
-
Reflux the mixture and monitor the reaction by TLC.
-
Upon completion, cool the reaction and collect the product by filtration.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This protocol provides a general framework for assessing the inhibitory activity of your synthesized compounds against EGFR and VEGFR-2.
Materials:
-
Recombinant human EGFR or VEGFR-2 kinase
-
Kinase substrate (e.g., a generic tyrosine kinase substrate)
-
ATP
-
Kinase assay buffer
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of your test compounds in DMSO.
-
In the wells of the assay plate, add the diluted compounds. Include a "no inhibitor" control (DMSO only) and a "no enzyme" control.
-
Add the kinase and substrate solution to each well.
-
Initiate the kinase reaction by adding the ATP solution.
-
Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ kit according to the manufacturer's instructions.
-
Read the luminescence on a plate reader.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cellular Proliferation Assay (MTT Assay)
This assay determines the cytotoxic effect of your compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR, HUVEC for VEGFR-2)
-
Cell culture medium and supplements
-
Test compounds
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide)
-
Solubilization solution (e.g., DMSO)
-
96-well cell culture plates
-
Microplate reader
Procedure:
-
Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with serial dilutions of your test compounds and incubate for a specified period (e.g., 72 hours).
-
Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percent inhibition of cell proliferation and determine the GI50 value.
Visualizing the Molecular Logic
To better understand the relationships between the synthetic steps and the biological evaluation process, the following diagrams are provided.
Caption: Synthetic workflow for this compound analogs.
Caption: Workflow for the biological evaluation of synthesized analogs.
Caption: Inhibition of EGFR and VEGFR-2 signaling pathways.
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel kinase inhibitors. The inherent versatility of this chemical framework, coupled with a deep understanding of its structure-activity relationships, provides a powerful platform for the design of potent and selective agents targeting critical oncogenic pathways. The experimental protocols detailed in this guide offer a robust and validated roadmap for the synthesis and evaluation of these compounds.
Future research in this area should focus on the exploration of novel C5-substituents to further enhance potency and selectivity. The development of dual EGFR/VEGFR-2 inhibitors from this scaffold is a particularly attractive strategy to combat tumor growth and angiogenesis simultaneously. As our understanding of the complex signaling networks that drive cancer continues to evolve, so too will the opportunities to rationally design the next generation of targeted therapies based on the enduring and adaptable pyrimidine core.
References
- Ibrahim, M. K., et al. (2023). Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers. Bioorganic Chemistry, 134, 106471.
- Sayed, M. A., et al. (2023). Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects. Pharmaceuticals, 16(9), 1258.
- Al-Romaigh, F. A., et al. (2022).
- Mghwary, E., et al. (2019). Novel thienopyrimidine derivatives as dual EGFR and VEGFR-2 inhibitors: design, synthesis, anticancer activity and effect on cell cycle profile. Future Medicinal Chemistry, 11(6), 555-577.
- Abdel-Gawad, H., et al. (2022). Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023). Archiv der Pharmazie, e2400163.
- El-Sayed, M. A., et al. (2021). Discovery of thieno[2,3-d]pyrimidine-based derivatives as potent VEGFR-2 kinase inhibitors and anti-cancer agents. Bioorganic Chemistry, 112, 104947.
- El-Gohary, N. S., et al. (2014). EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. Journal of Enzyme Inhibition and Medicinal Chemistry, 29(6), 845-855.
- Rastogi, S. K., et al. (2024). Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway. RSC Medicinal Chemistry, 15(3), 677-694.
- Smaill, J. B., et al. (2000). Tyrosine kinase inhibitors. 15. 4-(Phenylamino)quinazoline and 4-(phenylamino)pyrido[d]pyrimidine acrylamides as irreversible inhibitors of the ATP binding site of the epidermal growth factor receptor. Journal of Medicinal Chemistry, 43(7), 1380-1397.
- Li, Y., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(13), 3127-3137.
- BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit.
- Arnaoutova, D. L., & Kleinman, H. K. (2010). In vitro assay of angiogenesis: inhibition of capillary tube formation. Current Protocols in Cell Biology, Chapter 19, Unit 19.11.
- Ali, M. A., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24598.
- Ferrara, N., & Kerbel, R. S. (2005). Angiogenesis as a therapeutic target.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Preparation and biological properties of 2-thio-containing pyrimidines and their condensed analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of 2,4-pyrimidinediamine derivatives as ALK and HDACs dual inhibitors for the treatment of ALK addicted cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis, in silico studies, and biological evaluation of novel pyrimidine-5-carbonitrile derivatives as potential anti-proliferative agents, VEGFR-2 inhibitors and apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Mechanism of Action of 2-(Ethylthio)pyrimidine Derivatives: A Comparative Guide for Drug Discovery Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, giving rise to a multitude of clinically relevant drugs. Among its numerous variations, the 2-(ethylthio)pyrimidine core has emerged as a privileged structure, particularly in the realm of oncology. This guide provides an in-depth, technically-focused comparison for researchers, scientists, and drug development professionals on validating the mechanism of action of this promising class of compounds. We will move beyond simple protocol listings to explain the scientific rationale behind experimental choices, ensuring a self-validating and robust investigative approach.
The Predominant Mechanism: Targeting the Kinome
A significant body of evidence points towards the inhibition of protein kinases as the primary mechanism of action for many biologically active 2-(ethylthio)pyrimidine derivatives. These compounds often act as ATP-competitive inhibitors, occupying the ATP-binding pocket of the kinase and preventing the phosphorylation of downstream substrates. This disruption of signaling cascades can lead to potent anti-proliferative and pro-apoptotic effects in cancer cells.
Two of the most prominent and well-validated targets for pyrimidine-based inhibitors are the receptor tyrosine kinases (RTKs) EGFR (Epidermal Growth Factor Receptor) and VEGFR-2 (Vascular Endothelial Growth Factor Receptor-2).
-
EGFR is a key driver of cell proliferation, and its aberrant activation is a hallmark of many cancers.[1]
-
VEGFR-2 is the main mediator of angiogenesis, the process by which tumors form new blood vessels to sustain their growth.[2]
The dual inhibition of these pathways is a sought-after strategy in cancer therapy.
Figure 1: Mechanism of Action of 2-(Ethylthio)pyrimidine Derivatives as Kinase Inhibitors.
A Multi-Faceted Approach to Mechanism Validation
To rigorously validate the mechanism of action, a tiered experimental approach is essential. This process begins with broad, cell-based phenotypic assays and progressively narrows down to direct target engagement and downstream pathway analysis.
Tier 1: Cellular Phenotype Assessment
The initial step is to confirm the biological effect of the 2-(ethylthio)pyrimidine derivative on cancer cells.
Key Experiment: Anti-proliferative Activity
The most common method to assess anti-proliferative activity is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay . This colorimetric assay measures the metabolic activity of cells, which correlates with cell viability.
Protocol 1: MTT Assay for Anti-proliferative Activity
-
Cell Seeding: Plate cancer cell lines (e.g., A549 for lung cancer, HCT116 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the 2-(ethylthio)pyrimidine derivative (e.g., from 0.01 µM to 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Erlotinib or Sunitinib.
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Tier 2: Elucidating the Cellular Mechanism
Once anti-proliferative activity is established, the next step is to investigate the underlying cellular mechanisms, such as apoptosis and cell cycle arrest.
Key Experiment: Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining
Apoptosis, or programmed cell death, is a common outcome of effective cancer therapies. During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be used to identify apoptotic cells. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live cells, but can enter late apoptotic and necrotic cells.
Protocol 2: Apoptosis Analysis by Annexin V/PI Flow Cytometry
-
Cell Treatment: Seed cells in 6-well plates and treat with the 2-(ethylthio)pyrimidine derivative at its IC50 and 2x IC50 concentrations for 24-48 hours. Include vehicle-treated cells as a negative control.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V Binding Buffer. Add FITC-conjugated Annexin V and PI.[3][4]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Key Experiment: Cell Cycle Analysis
Many kinase inhibitors induce cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M). This can be assessed by flow cytometry using a DNA-staining dye like propidium iodide (PI).
Protocol 3: Cell Cycle Analysis by PI Staining and Flow Cytometry
-
Cell Treatment: Treat cells with the compound as described in the apoptosis protocol.
-
Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol.
-
Staining: Wash the fixed cells and resuspend them in a staining solution containing PI and RNase A (to degrade RNA and ensure only DNA is stained).
-
Flow Cytometry Analysis: Analyze the DNA content of the cells. The resulting histogram will show the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle.[5][6]
Figure 2: A tiered workflow for validating the mechanism of action.
Tier 3 & 4: Direct Target Identification and Engagement
The ultimate proof of a mechanism of action lies in demonstrating a direct interaction between the compound and its molecular target.
Key Experiment: In Vitro Kinase Inhibition Assay
This assay directly measures the ability of the compound to inhibit the activity of a purified kinase enzyme.
Protocol 4: In Vitro Kinase Inhibition Assay (Generic)
-
Reagents: Recombinant human kinase (e.g., EGFR, VEGFR-2), appropriate peptide substrate, ATP, and a detection reagent (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare a serial dilution of the 2-(ethylthio)pyrimidine derivative and a known inhibitor (e.g., Erlotinib for EGFR, Sunitinib for VEGFR-2) in the assay buffer.
-
Kinase Reaction: In a 384-well plate, combine the kinase, the test compound, and the substrate. Initiate the reaction by adding ATP.
-
Incubation: Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Detection: Stop the kinase reaction and add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.[7][8]
Key Experiment: Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to confirm target engagement in a cellular context. It is based on the principle that a protein becomes more resistant to heat-induced denaturation when bound to a ligand.
Protocol 5: Cellular Thermal Shift Assay (CETSA) with Western Blot Readout
-
Cell Treatment: Treat intact cells with the 2-(ethylthio)pyrimidine derivative or vehicle control.
-
Heat Shock: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler.
-
Cell Lysis and Fractionation: Lyse the cells and separate the soluble protein fraction (containing the non-denatured target protein) from the aggregated proteins by centrifugation.
-
Western Blot Analysis: Analyze the soluble fractions by SDS-PAGE and western blotting using an antibody specific to the target protein (e.g., anti-EGFR).
-
Data Analysis: Quantify the band intensities at each temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement and stabilization.[1][9][10]
Tier 5: Downstream Signaling Pathway Analysis
To confirm that the observed cellular effects are a direct consequence of target inhibition, it is crucial to analyze the downstream signaling pathways.
Key Experiment: Western Blot Analysis of Phosphorylated Proteins
Inhibition of a kinase should lead to a decrease in the phosphorylation of its downstream substrates.
Protocol 6: Western Blot for Downstream Signaling
-
Cell Treatment and Lysis: Treat cells with the compound for a short period (e.g., 1-2 hours) and prepare cell lysates.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE and Western Blot: Separate the proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies specific for the phosphorylated forms of downstream signaling proteins (e.g., phospho-Akt, phospho-ERK for the EGFR/VEGFR-2 pathways). Also, probe for the total protein levels as a loading control.
-
Data Analysis: A decrease in the phosphorylated protein levels in the compound-treated samples compared to the control confirms the inhibition of the upstream kinase.
Figure 3: Key Downstream Signaling Pathways of EGFR and VEGFR-2.
Comparative Analysis and Data Presentation
A crucial aspect of this guide is the objective comparison of the 2-(ethylthio)pyrimidine derivative's performance against established alternatives.
Comparator Compounds:
-
Erlotinib: A well-established, reversible EGFR inhibitor. Its mechanism involves binding to the ATP-binding site of the EGFR kinase domain.[5][11][12]
-
Sunitinib: A multi-targeted receptor tyrosine kinase inhibitor that potently inhibits VEGFRs and other kinases.[13][14][15]
Data Summary Tables:
Quantitative data should be summarized in clear, structured tables for easy comparison.
Table 1: Comparative In Vitro Kinase Inhibitory Activity (IC50, nM)
| Compound | EGFR (wild-type) | EGFR (mutant) | VEGFR-2 |
| 2-(Ethylthio)pyrimidine Derivative X | Experimental Value | Experimental Value | Experimental Value |
| Erlotinib | ~2 | >500 (T790M) | >10,000 |
| Sunitinib | >5,000 | >5,000 | ~10 |
Note: IC50 values for comparators are approximate and can vary based on assay conditions.
Table 2: Comparative Anti-proliferative Activity (IC50, µM)
| Compound | A549 (Lung Cancer) | HCT116 (Colon Cancer) | HUVEC (Endothelial Cells) |
| 2-(Ethylthio)pyrimidine Derivative X | Experimental Value | Experimental Value | Experimental Value |
| Erlotinib | ~1-5 | >10 | >10 |
| Sunitinib | ~5-10 | ~5-10 | ~0.01-0.1 |
Conclusion and Future Directions
This guide outlines a systematic and robust approach to validating the mechanism of action of 2-(ethylthio)pyrimidine derivatives, with a focus on their role as kinase inhibitors. By following this tiered experimental workflow, researchers can confidently establish the molecular target, confirm cellular engagement, and elucidate the downstream consequences of their compounds. This comprehensive validation is a critical step in the journey from a promising chemical scaffold to a potential therapeutic agent. Future studies should aim to explore the broader kinome selectivity profile of these derivatives and investigate their efficacy in in vivo models of cancer.
References
- Faivre, S., Demetri, G., Sargent, W., & Raymond, E. (2007). Understanding the molecular-based mechanism of action of the tyrosine kinase inhibitor: sunitinib. Seminars in Oncology, 34(5 Suppl 4), S3-S11. [Link]
- Bio-Techne. (n.d.). Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. Bio-Techne. [Link]
- Wikipedia contributors. (2024, December 1). Sunitinib. Wikipedia. [Link]
- Wikipedia contributors. (2024, November 27). Erlotinib. Wikipedia. [Link]
- Thayyullathil, F., Chathoth, S., Mahaddalkar, T., & Galadari, S. (2015). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Methods in Molecular Biology, 1219, 65-71. [Link]
- Drugs.com. (2024, December 18). How does erlotinib work (mechanism of action)? Drugs.com. [Link]
- ResearchGate. (n.d.). Mechanism of action of erlotinib.
- MassiveBio. (2025, December 19).
- ResearchGate. (n.d.). Dimerization and activation of EGFR and VEGFR2 initiate downstream signaling.
- ResearchGate. (n.d.). Sunitinib's mechanism of action.
- IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). erlotinib. IUPHAR/BPS Guide to PHARMACOLOGY. [Link]
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sunitinib Malate?
- BosterBio. (2024, November 12). Annexin V PI Staining Guide for Apoptosis Detection. BosterBio. [Link]
- ResearchGate. (2025, December 20). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method.
- Bio-protocol. (n.d.). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. Bio-protocol. [Link]
- Martínez-Júlvez, M., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology, 1445, 135-151. [Link]
- Adya, R., et al. (2013). A Ligand-Independent VEGFR2 Signaling Pathway Limits Angiogenic Responses in Diabetes. Science Signaling, 6(289), ra76. [Link]
- Kim, H. G., & Lee, K. W. (2015). Assaying cell cycle status using flow cytometry. Methods in Molecular Biology, 1342, 79-87. [Link]
- Li, Y., et al. (2016). Discovery of 5-(methylthio)pyrimidine derivatives as L858R/T790M mutant selective epidermal growth factor receptor (EGFR) inhibitors. Bioorganic & Medicinal Chemistry, 24(12), 2673-2680. [Link]
- Bowel Cancer Australia. (2011, May 29). VEGF and EGFR pathways in detail: Target for new therapies against cancer [Video]. YouTube. [Link]
- ResearchGate. (n.d.). VEGFR-2 downstream pathway.
- El-Sayed, N. A., et al. (2019). New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation. Archiv der Pharmazie, 352(10), e1900089. [Link]
- ResearchGate. (n.d.). VEGFR-2 signaling pathway and downstream mediators.
- BellBrook Labs. (2018, December 10). How Does a Biochemical Kinase Assay Work? BellBrook Labs. [Link]
- Singh, M., & Singh, P. (2022). A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship. Molecules, 27(12), 3793. [Link]
- El-Gamal, M. I., et al. (2016). Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents. Scientific Reports, 6, 24529. [Link]
- ResearchGate. (n.d.). IC 50 Values for Compounds in the EGFR Enzyme Assays.
- Kumar, R., et al. (2023). Role of heterocycles in inhibition of VEGFR-2 – a recent update (2019–2022). RSC Medicinal Chemistry, 14(5), 816-841. [Link]
- ResearchGate. (n.d.). Graphical representation for IC50 of EGFR assay in µM of compounds 5a, 5b, 5d–g and 5k.
- Kumar, A., et al. (2025). A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for combating cancer. Future Journal of Pharmaceutical Sciences, 11(1), 1. [Link]
- ResearchGate. (n.d.). Chemical structures and IC 50 values of type-II inhibitors against VEGFR-2.
- ResearchGate. (n.d.). IC 50 Values of VEGFR2 Kinase Activities of the Tested Compounds.
- Sci-Hub. (n.d.). The synthesis and bioactivity of pyrrolo[2,3-d]pyrimidine derivatives as tyrosine kinase inhibitors for NSCLC cells with EGFR mu. Sci-Hub. [Link]
Sources
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery of Potent VEGFR-2 Inhibitors based on Furopyrimidine and Thienopyrimidne Scaffolds as Cancer Targeting Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. New 2,4-disubstituted-2-thiopyrimidines as VEGFR-2 inhibitors: Design, synthesis, and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Induction of apoptosis via proteasome inhibition in leukemia/lymphoma cells by two potent piperidones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Complex Crystal Structures of EGFR with Third-Generation Kinase Inhibitors and Simultaneously Bound Allosteric Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Identification of compounds which inhibit cytotoxicity associated with mutant Huntingtin protein expression - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Disposal of 2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE: A Comprehensive Guide for Laboratory Professionals
In the fast-paced environment of pharmaceutical and agrochemical research, the synthesis and handling of novel chemical intermediates are daily realities. Among these, 2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE, a versatile building block, plays a significant role.[1] However, its utility in the laboratory is matched by the critical need for its proper disposal to ensure personnel safety and environmental compliance. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards.
Understanding the Hazard Profile: Why Proper Disposal is Crucial
This compound (CAS No. 876890-28-7) is a yellow crystalline powder with a molecular formula of C₇H₈N₂OS.[1] A thorough understanding of its hazard profile is the foundation of safe handling and disposal. According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound presents the following hazards:
-
Harmful if swallowed (Acute toxicity, oral)[2]
-
Causes skin irritation [2]
-
Causes serious eye irritation [2]
-
May cause respiratory irritation [2]
These classifications necessitate stringent adherence to personal protective equipment (PPE) protocols and underscore the importance of preventing its release into the environment. The pyrimidine core is a common motif in bioactive molecules, and its derivatives can have significant biological effects.[3][4]
Table 1: Chemical and Hazard Identification
| Property | Value | Source |
| CAS Number | 876890-28-7 | [1] |
| Molecular Formula | C₇H₈N₂OS | [1] |
| Appearance | Yellow crystalline powder | [1] |
| GHS Hazard Statements | H302, H315, H319, H335 | [2] |
The Disposal Workflow: A Step-by-Step Protocol
The proper disposal of this compound is a multi-step process that begins with immediate waste segregation and culminates in its transfer to a licensed hazardous waste disposal facility. The following workflow is designed to ensure safety and regulatory compliance at every stage.
Caption: Disposal workflow for this compound.
Step 1: Immediate Segregation at the Point of Generation
All waste materials contaminated with this compound must be segregated at the source. This includes:
-
Unused or expired solid compound.
-
Contaminated personal protective equipment (PPE) such as gloves and disposable lab coats.
-
Spill cleanup materials (e.g., absorbent pads, sand).
-
Contaminated labware (e.g., weighing boats, pipette tips).
-
Rinsate from cleaning contaminated glassware.
Rationale: Segregation prevents the unintentional mixing of incompatible waste streams and ensures that the hazardous waste is handled with the appropriate level of caution throughout the disposal process.
Step 2: Use of Designated Hazardous Waste Containers
All segregated waste must be placed in a designated hazardous waste container that is:
-
Compatible: The container material (e.g., high-density polyethylene) must be chemically resistant to this compound and any solvents it may be mixed with.
-
Leak-proof: The container must have a secure, tight-fitting lid to prevent spills and the release of vapors.
-
In good condition: The container should be free of cracks, rust, or other damage.
Rationale: Proper containment is a primary principle of hazardous waste management, as mandated by the Resource Conservation and Recovery Act (RCRA).[5]
Step 3: Accurate and Comprehensive Labeling
The waste container must be labeled with a hazardous waste tag immediately upon the first addition of waste. The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The specific hazard characteristics (e.g., "Toxic," "Irritant").
-
The date of initial waste accumulation.
-
The name of the principal investigator or laboratory contact.
Rationale: Accurate labeling is a legal requirement and is essential for the safe handling, storage, and transport of the waste by laboratory personnel and hazardous waste contractors.
Step 4: Secure Storage in a Satellite Accumulation Area (SAA)
The labeled hazardous waste container should be stored in a designated Satellite Accumulation Area (SAA) within the laboratory. The SAA must be:
-
At or near the point of generation.
-
Under the control of the laboratory personnel.
-
Away from sources of ignition, heat, and incompatible chemicals.
-
In a well-ventilated area.
Rationale: SAAs provide a safe and compliant temporary storage location for hazardous waste, minimizing the risk of accidents and exposure within the laboratory.
Step 5: Transfer to a Central Accumulation Area (CAA)
Once the waste container is full, or on a regularly scheduled basis, it should be securely transported to the facility's Central Accumulation Area (CAA). This transfer must be performed by trained personnel.
Rationale: The CAA is a designated, secure location for the consolidation of hazardous waste from various laboratories within the institution, awaiting pickup by a licensed disposal service.
Step 6: Final Disposal by a Licensed Hazardous Waste Contractor
The final disposal of this compound must be conducted by a licensed and reputable hazardous waste disposal company. The most common and recommended method of disposal for this type of organic compound is incineration in a chemical incinerator equipped with an afterburner and scrubber .[6]
Rationale: High-temperature incineration is the most effective method for the complete destruction of toxic organic compounds, converting them into less harmful substances such as carbon dioxide, water, and sulfur oxides. The afterburner and scrubber systems are crucial for removing any potentially harmful gases from the emissions. Landfilling is not a suitable disposal method for this compound due to its potential to leach into the soil and groundwater.
Understanding Chemical Incompatibilities and Decomposition Hazards
Table 2: Potential Chemical Incompatibilities
| Functional Group | Incompatible Materials | Potential Hazards | Source |
| Aldehyde | Strong oxidizing agents, strong bases, strong reducing agents, acids | Vigorous reactions, polymerization | [6][7] |
| Thioether | Strong oxidizing agents | Exothermic reaction, formation of sulfoxides and sulfones | [8] |
| Pyrimidine | Strong acids, strong oxidizing agents | Hydrolysis, degradation | [9][10] |
Hazardous Decomposition Products:
Upon thermal decomposition, this compound is expected to produce hazardous products, including:
-
Carbon oxides (CO, CO₂)
-
Nitrogen oxides (NOx)
-
Sulfur oxides (SOx)
This is based on the thermal decomposition of similar organic compounds containing carbon, nitrogen, and sulfur.[11][12]
Emergency Procedures: Spill and Exposure Response
In the event of a spill or personnel exposure, immediate and appropriate action is critical.
Spill Response:
-
Evacuate and Alert: Evacuate non-essential personnel from the immediate area and alert your supervisor and the institution's Environmental Health and Safety (EHS) department.
-
Ventilate: Ensure the area is well-ventilated. If the spill is significant, work in a fume hood if possible.
-
Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves (nitrile or neoprene are recommended).
-
Contain and Absorb: Cover the spill with an inert absorbent material such as sand, vermiculite, or a commercial chemical absorbent.
-
Collect and Dispose: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.
-
Decontaminate: Clean the spill area with a suitable solvent (e.g., ethanol), followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.
-
Skin Contact: Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.
Conclusion: A Commitment to Safety and Environmental Stewardship
The proper disposal of this compound is not merely a procedural task but a fundamental responsibility for all laboratory professionals. By adhering to the protocols outlined in this guide, researchers can ensure a safe working environment, maintain compliance with environmental regulations, and contribute to the responsible advancement of science. Always consult your institution's specific waste management plan and EHS department for guidance tailored to your facility.
References
- Master Organic Chemistry. (2015, July 5). Thiols And Thioethers.
- Taylor, E. C., & Cain, C. K. (1950). The Hydrolysis of Amino Groups in Certain 2,4,5,6-Tetrasubstituted Pyrimidines. Journal of the American Chemical Society, 72(8), 3652–3653.
- National Center for Biotechnology Information. (n.d.). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US).
- Brown, D. J., & Foster, R. V. (1966). Simple pyrimidines. Part XIII. The formation and hydrolysis of simple potassium pyrimidinesulphonates. Journal of the Chemical Society B: Physical Organic, 493-497.
- Lim, H., & Wang, B. (2015). Thioether Oxidation Chemistry in Reactive Oxygen Species (ROS)-Sensitive Trigger Design: A Kinetic Analysis. Organic Letters, 17(9), 2130–2133.
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- National Institutes of Health. (n.d.). Prudent Practices in the Laboratory - 8. Management of Waste. NCBI Bookshelf.
- Environmental Marketing Services. (2024, February 12). Waste Disposal in Laboratory.
- University of Rochester, Department of Chemistry. (n.d.). How to Work with Thiols-General SOP.
- inLIBRARY. (2025, June 29). Condensation And Polymerization Of Some Lower Aldehydes And The Influence Of Acid And Basic Groups Of The Catalyst On The Reacti.
- Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
- U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations.
- EcoOnline. (2025, December). RCRA Hazardous Wastes.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- U.S. Environmental Protection Agency. (2025, November 25). Regulations for Hazardous Waste Generated at Academic Laboratories.
- Scribd. (n.d.). Aldehyde Polymerization Mechanism.
- Wiley Online Library. (2000, July 1). Addition Polymers of Aldehydes.
- PubMed. (2020). Fused and Substituted Pyrimidine Derivatives as Profound Anti-Cancer Agents.
- eScholarship. (2022, October 13). Skeletal Editing of Pyrimidines to Pyrazoles by Formal Carbon Deletion.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H8N2OS | CID 3160968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. [PDF] Addition polymers of aldehydes | Semantic Scholar [semanticscholar.org]
- 5. fishersci.com [fishersci.com]
- 6. cdhfinechemical.com [cdhfinechemical.com]
- 7. inlibrary.uz [inlibrary.uz]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Pyrimidine reactions. Part XIX. Aminolysis and hydrolysis of sulphoxides and sulphones derived from 2-(p-substituted phenylthio)-pyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 11. combi-blocks.com [combi-blocks.com]
- 12. fishersci.com [fishersci.com]
A Researcher's Guide to the Safe Handling of 2-(ETHYLTHIO)PYRIMIDINE-5-CARBALDEHYDE
As a Senior Application Scientist, my priority is to empower you, my fellow researchers, to achieve your scientific goals without compromising your safety. This guide provides essential, immediate, and actionable information for the safe handling of 2-(Ethylthio)pyrimidine-5-carbaldehyde (CAS No. 876890-28-7). This compound is a valuable intermediate in the synthesis of biologically active molecules, particularly in the development of novel therapeutic agents and agrochemicals.[1] Its aldehyde functional group, while key to its reactivity, also necessitates careful handling.[1] This document moves beyond a simple checklist to provide a framework for understanding the "why" behind each safety protocol, ensuring a culture of safety and scientific excellence in your laboratory.
Understanding the Risks: Hazard Profile
This compound is classified with the following GHS hazard statements:
This compound is a yellow crystalline powder.[1] The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[4] The aldehyde functional group makes it a reactive electrophile, capable of causing irritation and potential sensitization.[5]
Core Directive: Personal Protective Equipment (PPE)
A multi-layered approach to PPE is crucial to mitigate the identified risks. The following table outlines the minimum required PPE for handling this compound.
| Task | Gloves | Eye/Face Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Double-gloved with nitrile or butyl rubber gloves.[5] | Splash-proof goggles and a full-face shield.[5][6] | Fire-retardant lab coat, fully buttoned, with tight-fitting cuffs.[7] | Work within a certified chemical fume hood.[4][8] |
| Performing reactions and work-up | Double-gloved with nitrile or butyl rubber gloves.[5] | Splash-proof goggles and a full-face shield.[5][6] | Fire-retardant lab coat, fully buttoned, with tight-fitting cuffs.[7] | Work within a certified chemical fume hood.[4][8] |
| Handling spills | Double-gloved with nitrile or butyl rubber gloves.[5] | Splash-proof goggles and a full-face shield.[5][6] | Chemical-resistant apron over a lab coat.[9] | NIOSH-approved air-purifying respirator with organic vapor cartridges.[5] |
| Waste disposal | Double-gloved with nitrile or butyl rubber gloves.[5] | Splash-proof goggles.[5] | Lab coat.[7] | Not generally required if handling sealed waste containers. |
Expert Insight: Double-gloving provides an extra layer of protection and allows for the safe removal of a contaminated outer glove without exposing the skin. Nitrile and butyl rubber are recommended for their resistance to aldehydes; latex gloves are not suitable.[5]
Operational Plan: From Receipt to Disposal
A systematic workflow is essential for minimizing exposure and ensuring a safe working environment.
Caption: Workflow for Safe Handling of this compound.
-
Receiving and Storage:
-
Preparation:
-
Handling:
-
When weighing the solid, use a disposable weigh boat to prevent contamination of balances.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Handle all transfers of the compound and its solutions within the fume hood.
-
-
Decontamination and Disposal:
-
Wipe down all contaminated surfaces with an appropriate solvent (e.g., isopropanol) followed by soap and water.
-
Collect all waste, including contaminated gloves, paper towels, and disposable labware, in a designated, sealed hazardous waste container.[4]
-
Dispose of the hazardous waste according to your institution's guidelines.[11]
-
Emergency Procedures: Be Prepared
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[5] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[5] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[3]
-
Spill: For a minor spill within a fume hood, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal.[12] For larger spills, evacuate the area and contact your institution's environmental health and safety department.
By adhering to these guidelines, you can confidently and safely utilize this compound in your research endeavors, contributing to the advancement of science while prioritizing your well-being.
References
- What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals? | Homework.Study.com.
- Formaldehyde Spill Protocol for Laboratory Personnel - Environmental Health & Safety.
- This compound | C7H8N2OS | CID 3160968 - PubChem.
- Acetaldehyde.
- Safe Use of Glutaraldehyde in Health Care - OSHA.
- Lab Safety Guideline: Formaldehyde 37% | Harvard Environmental Health and Safety.
- Personal Protective Equipment (PPE) | Chemistry | Wits - YouTube.
- Personal Protective Equipment Selection Guide.
- USP Chapter : Personal Protective Equipment - Pharmacy Times.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. This compound | C7H8N2OS | CID 3160968 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cdhfinechemical.com [cdhfinechemical.com]
- 4. Environmental Health & Safety: Laboratory Safety: Formaldehyde Spills [safety.rochester.edu]
- 5. homework.study.com [homework.study.com]
- 6. pharmacytimes.com [pharmacytimes.com]
- 7. youtube.com [youtube.com]
- 8. osha.gov [osha.gov]
- 9. research.arizona.edu [research.arizona.edu]
- 10. fishersci.com [fishersci.com]
- 11. fishersci.com [fishersci.com]
- 12. web.stanford.edu [web.stanford.edu]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
